1,2,3,4-Tetramethylcyclopentane
説明
Structure
3D Structure
特性
CAS番号 |
79042-54-9 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC名 |
1,2,3,4-tetramethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-6-5-7(2)9(4)8(6)3/h6-9H,5H2,1-4H3 |
InChIキー |
INYXDKODFMWKER-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(C1C)C)C |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetramethylcyclopentane
This guide provides a comprehensive overview of the synthetic routes to 1,2,3,4-tetramethylcyclopentane, a saturated hydrocarbon of significant interest in stereochemical and mechanistic studies. The presence of four contiguous chiral centers on the cyclopentane ring gives rise to a number of stereoisomers, making its controlled synthesis a notable challenge and a valuable case study in organic chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of the synthesis and characterization of this molecule.
Introduction: The Stereochemical Complexity and Utility of this compound
This compound (C9H18, Molar Mass: 126.24 g/mol ) is a fascinating molecule due to its rich stereoisomerism.[1][2] The relative and absolute configurations of the four methyl groups lead to a variety of diastereomers and enantiomers, each with unique physical and spectroscopic properties. The controlled synthesis of specific stereoisomers is crucial for fundamental studies in conformational analysis, reaction mechanisms, and as chiral building blocks in the synthesis of more complex molecules.
This guide will detail two primary synthetic pathways to this compound:
-
A Stereospecific Multi-step Synthesis from 2,3-dimethyl-5-norbornene precursors, which allows for the preparation of specific stereoisomers.
-
A Direct Catalytic Hydrogenation Approach from the unsaturated precursor, 1,2,3,4-tetramethyl-1,3-cyclopentadiene.
Section 1: Stereospecific Synthesis via Oxidative Cleavage of Dimethylnorbornenes
This elegant, albeit lengthy, approach provides excellent stereochemical control, allowing for the synthesis of specific isomers of this compound. The general strategy involves the oxidative cleavage of a bicyclic alkene (a dimethylnorbornene) to form a substituted cyclopentane with the desired stereochemistry, followed by reduction of the functional groups to methyl groups.
Overall Synthetic Strategy
The synthesis begins with the Diels-Alder reaction of a substituted cyclopentadiene with an appropriate dienophile to generate the 2,3-dimethyl-5-norbornene scaffold. This is followed by oxidative cleavage of the double bond, typically via ozonolysis, to yield a dimethylcyclopentanedicarboxylic acid. Subsequent reduction of the carboxylic acid functionalities to methyl groups furnishes the target this compound.
Caption: Stereospecific synthesis workflow.
Experimental Protocol: Synthesis of cis,cis,cis-1,2,3,4-Tetramethylcyclopentane
The following protocol is adapted from the work of Miller et al. and outlines the synthesis of the all-cis isomer.
Step 1: Ozonolysis of endo-2,3-Dimethyl-5-norbornene
-
A solution of endo-2,3-dimethyl-5-norbornene in a suitable solvent (e.g., methanol or dichloromethane) is cooled to -78 °C.
-
A stream of ozone is bubbled through the solution until a blue color persists, indicating complete consumption of the alkene.
-
The excess ozone is removed by purging with nitrogen or oxygen.
-
A reductive workup is performed by adding an appropriate reducing agent (e.g., zinc dust in acetic acid or dimethyl sulfide) to the cold solution. This cleaves the ozonide and forms the corresponding dicarbonyl compound.
-
After the reaction is complete, the mixture is warmed to room temperature and the solvent is removed under reduced pressure.
Step 2: Oxidation to cis,cis-3,5-Dimethylcyclopentane-1,2-dicarboxylic Acid
-
The crude dicarbonyl compound from the previous step is dissolved in a suitable solvent (e.g., aqueous acetone).
-
A strong oxidizing agent, such as potassium permanganate or Jones reagent, is added portion-wise while maintaining the temperature.
-
The reaction is monitored until the oxidation is complete.
-
The reaction mixture is then worked up to isolate the dicarboxylic acid. This typically involves quenching the excess oxidant, acidifying the solution, and extracting the product into an organic solvent.
Step 3: Reduction of the Dicarboxylic Acid to cis,cis,cis-1,2,3,4-Tetramethylcyclopentane
-
The purified dimethylcyclopentanedicarboxylic acid is reduced to the corresponding diol. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
The resulting diol is then converted to the corresponding ditosylate by reaction with p-toluenesulfonyl chloride in pyridine.
-
Finally, the ditosylate is reduced to the target tetramethylcyclopentane using a hydride source, such as lithium aluminum hydride.
Section 2: Direct Synthesis via Catalytic Hydrogenation
A more direct and atom-economical approach to this compound is the catalytic hydrogenation of its unsaturated precursor, 1,2,3,4-tetramethyl-1,3-cyclopentadiene. This method is generally high-yielding but may produce a mixture of stereoisomers depending on the catalyst and reaction conditions.
Synthesis of the Precursor: 1,2,3,4-Tetramethyl-1,3-cyclopentadiene
The key starting material for this route is 1,2,3,4-tetramethyl-1,3-cyclopentadiene. A common method for its preparation involves the dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol.[3][4]
Experimental Protocol: Dehydration of 2,3,4,5-Tetramethyl-2-cyclopentenol [4]
-
In a round-bottom flask, 2,3,4,5-tetramethyl-2-cyclopentenol (30 g) is dissolved in diethyl ether (100 mL).[4]
-
A solid acid catalyst, such as a strong acid ion-exchange resin (e.g., Dandong Pearl-H type, 1.5 g), is added to the solution.[4]
-
The mixture is stirred at room temperature (25 °C), and the progress of the reaction is monitored by gas chromatography.[4]
-
Upon completion of the reaction (indicated by the disappearance of the starting alcohol), the solid catalyst is removed by filtration.[4]
-
The catalyst is washed with diethyl ether, and the washings are combined with the filtrate.[4]
-
The solvent is removed by evaporation to yield the crude 1,2,3,4-tetramethyl-1,3-cyclopentadiene.[4]
-
The crude product is purified by vacuum distillation to afford the pure diene as a colorless oil.[4]
Catalytic Hydrogenation to this compound
The final step is the saturation of the double bonds in the cyclopentadiene ring via catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under a hydrogen atmosphere.
Caption: Direct synthesis via hydrogenation.
General Experimental Protocol: Catalytic Hydrogenation
-
The purified 1,2,3,4-tetramethyl-1,3-cyclopentadiene is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C) is added to the solution.
-
The reaction mixture is placed in a hydrogenation apparatus (e.g., a Parr shaker or a balloon hydrogenation setup).
-
The apparatus is purged with hydrogen gas, and the reaction is allowed to proceed under a positive pressure of hydrogen at room temperature.
-
The reaction is monitored by TLC or GC until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by distillation or chromatography.
Note on Stereoselectivity: The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst and the steric hindrance of the substrate. The hydrogen atoms are typically delivered to the less hindered face of the cyclopentadiene ring in a syn-addition manner.
Section 3: Characterization of this compound
The characterization of the synthesized this compound and its isomers is crucial for confirming the structure and purity. The following table summarizes key characterization data.
| Property | Value | Source |
| Molecular Formula | C9H18 | [2][5][6] |
| Molecular Weight | 126.24 g/mol | [1][2][6] |
| CAS Number | 79042-54-9 (for the unspecified isomer mixture) | [2][5][6] |
| Appearance | Colorless liquid | |
| Boiling Point | ~142 °C (for 1,2,3,4-tetramethyl-1,3-cyclopentadiene) | [7] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic C-H stretching and bending vibrations for saturated alkanes. The absence of C=C stretching bands confirms the complete hydrogenation of the precursor. The NIST WebBook provides a reference gas-phase IR spectrum.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the different stereoisomers of this compound. The mass spectrum will show a molecular ion peak (M+) at m/z = 126 and characteristic fragmentation patterns.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the stereochemistry of the different isomers. The chemical shifts and coupling constants of the methyl and methine protons and carbons will vary depending on their relative orientations (cis or trans).
Conclusion
The synthesis of this compound presents an excellent platform for exploring the principles of stereocontrolled synthesis and catalytic hydrogenation. The choice of synthetic route depends on the desired outcome: the multi-step synthesis from dimethylnorbornenes offers precise control over the stereochemistry, while the direct hydrogenation of tetramethylcyclopentadiene provides a more efficient route to a mixture of isomers. Careful characterization using a combination of spectroscopic techniques is essential to confirm the identity and purity of the final product. This guide provides the necessary foundational knowledge and experimental frameworks for researchers to successfully synthesize and study this intriguing molecule.
References
- CN111253201A - Preparation method of 1,2,3,4-tetramethyl-1,3-cyclopentadiene. (URL not available)
- This compound CAS 2532-67-4 - Benchchem. (URL not available)
- 1,2,3,4-TETRAMETHYL-1,3-CYCLOPENTADIENE synthesis - chemicalbook. (URL not available)
- 1,2,3,4-Tetramethyl-cyclopentane - the NIST WebBook. (URL not available)
-
This compound | C9H18 | CID 137631 - PubChem - NIH. (URL: [Link])
-
1,2,3,4-Tetramethyl-1,3-cyclopentadiene | Tetramethylcyclopentadiene | C9H14 – Ereztech. (URL: [Link])
-
Hydrogenation of cyclopentadiene on a nickel catalyst - ResearchGate. (URL: [Link])
-
1,2,3,4-Tetramethyl-cyclopentane - the NIST WebBook. (URL: [Link])
-
Catalytic Hydrogenation - Chad's Prep®. (URL: [Link])
-
This compound | C9H18 | CID 137631 - PubChem - NIH. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C9H18 | CID 137631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111253201A - Preparation method of 1,2,3, 4-tetramethyl-1, 3-cyclopentadiene - Google Patents [patents.google.com]
- 4. 1,2,3,4-TETRAMETHYL-1,3-CYCLOPENTADIENE synthesis - chemicalbook [chemicalbook.com]
- 5. Substituent Effects and Mechanistic Insights on the Catalytic Activities of (Tetraarylcyclopentadienone)iron Carbonyl Compounds in Transfer Hydrogenations and Dehydrogenations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-TETRAMETHYL-1,3-CYCLOPENTADIENE | 4249-10-9 [chemicalbook.com]
- 7. 1,2,3,4-四甲基-1,3-环戊二烯 ~85% | Sigma-Aldrich [sigmaaldrich.com]
Introduction: The Critical Role of Stereochemistry in Substituted Cycloalkanes
An In-Depth Technical Guide to the Stereoisomers of 1,2,3,4-Tetramethylcyclopentane
In the realms of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a paramount determinant of function. Different stereoisomers of the same molecule can exhibit dramatically different biological activities, pharmacological profiles, and material properties. Substituted cycloalkanes serve as fundamental scaffolds in a vast array of functional molecules, and their conformational and configurational isomers present both challenges and opportunities for molecular design.
This technical guide delves into the stereochemical landscape of this compound (C9H18, Molecular Weight: 126.24 g/mol ).[1][2] This seemingly simple molecule, with four methyl groups on adjacent carbons of a five-membered ring, is a rich model system for understanding the principles of stereoisomerism in cyclic compounds.[1] It possesses multiple stereocenters, leading to a complex family of both chiral and achiral (meso) stereoisomers.[1] For researchers, a thorough grasp of these isomers is crucial for interpreting reaction mechanisms, controlling synthetic outcomes, and ultimately, engineering molecules with desired properties.
Part 1: Enumeration and Classification of Stereoisomers
The core of this compound's stereochemical complexity lies in the four carbon atoms (C1, C2, C3, and C4) that bear methyl groups. Each of these can be a stereocenter, depending on the substitution pattern of the entire molecule. The relative orientation of these four methyl groups, either pointing 'up' (β) or 'down' (α) relative to the plane of the cyclopentane ring, defines the specific stereoisomer.[1]
To systematically identify all possible isomers, we can denote the orientation of each methyl group sequentially from C1 to C4. This analysis reveals five distinct stereoisomeric structures.
-
All-cis (α,α,α,α): All four methyl groups are on the same face of the ring. This molecule possesses a plane of symmetry passing through C5 and bisecting the C2-C3 bond. Therefore, it is an achiral meso compound.
-
cis,cis,cis,trans (α,α,α,β): Three methyl groups are on one face, and one is on the opposite face. This arrangement lacks any plane of symmetry or center of inversion, rendering it chiral . It exists as a pair of enantiomers.
-
cis,trans,cis,trans (α,α,β,β): The methyl groups at C1/C2 are cis, and the groups at C3/C4 are cis, but the C2/C3 relationship is trans. This isomer is also chiral and exists as a pair of enantiomers.
-
cis,trans,trans,cis (α,β,β,α): This isomer has a plane of symmetry that passes through the C5-H bond and bisects the C1-C4 and C2-C3 bonds. Consequently, it is an achiral meso compound.
-
trans,cis,trans,trans (α,β,α,α): This arrangement is equivalent to the (α,α,α,β) isomer through ring rotation and renumbering.
-
cis,cis,trans,trans (α,α,β,β): This describes the same molecule as the cis,trans,cis,trans isomer.[1][3]
Through careful analysis of symmetry, we can conclude there are a total of five unique stereoisomers: three meso compounds and one pair of enantiomers.
Caption: Logical workflow for classifying the stereoisomers.
Part 2: Summary of Stereoisomers
The distinct stereoisomers are most clearly defined by the relative up/down arrangement of the four methyl groups.
| Isomer Description | IUPAC Name Example | Chirality |
| All four methyl groups are cis. | (1r,2r,3r,4r)-1,2,3,4-Tetramethylcyclopentane | Meso |
| Three methyl groups are cis, one is trans. | (1r,2r,3r,4s)-1,2,3,4-Tetramethylcyclopentane | Chiral |
| Methyl groups at C1/C2 and C3/C4 are cis, but the C2/C3 relationship is trans. | (1r,2r,3s,4s)-1,2,3,4-Tetramethylcyclopentane | Meso |
| Methyl groups at C1/C4 are cis, but C1/C2 and C3/C4 are trans. | (1r,2s,3s,4r)-1,2,3,4-Tetramethylcyclopentane | Meso |
Note: The 'r' and 's' designators in the IUPAC names are used to define the relative stereochemistry for a meso compound or one enantiomer of a chiral pair.
Part 3: Synthetic and Separation Strategies
In a laboratory or industrial setting, the synthesis of substituted cyclopentanes often results in a mixture of stereoisomers.[4] The ability to isolate a single, pure stereoisomer is paramount for any application in drug development.
Synthetic Approaches
A plausible and efficient route to synthesize these compounds involves the catalytic hydrogenation of a corresponding unsaturated precursor, such as 1,2,3,4-tetramethylcyclopentadiene.[1]
-
Mechanism Insight: The choice of catalyst (e.g., Palladium, Platinum, Rhodium) and reaction conditions (temperature, pressure, solvent) can profoundly influence the diastereoselectivity of the hydrogenation. The hydrogen atoms typically add to the less sterically hindered face of the double bond, but the flexibility of the cyclopentene ring and the directing effects of the existing methyl groups can lead to the formation of multiple diastereomers. Achieving high diastereoselectivity often requires extensive optimization of these parameters.
Separation of Stereoisomers
The separation of the resulting isomeric mixture is a critical downstream process. The strategy hinges on the relationship between the isomers.
-
Diastereomer Separation: Diastereomers, which include the meso compounds and the enantiomeric pair relative to the meso compounds, have different physical properties (e.g., boiling point, solubility, polarity).[1] This distinction is the bedrock of their separation. Standard chromatographic techniques are highly effective.
-
Enantiomer Separation (Chiral Resolution): Enantiomers possess identical physical properties in an achiral environment, making their separation more challenging.[1] This requires a chiral environment, typically achieved through chiral chromatography (using a chiral stationary phase) or by derivatizing the enantiomers with a chiral resolving agent to form diastereomeric salts that can then be separated by conventional methods.
Caption: General workflow for the separation of stereoisomers.
Experimental Protocol: Separation of Diastereomers by HPLC
This protocol provides a generalized framework for separating diastereomeric mixtures of this compound, adapted from methodologies used for similar substituted cycloalkanes.[4]
-
System Preparation:
-
Chromatograph: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a refractive index (RI) detector.
-
Stationary Phase: A normal-phase silica gel column is chosen due to its ability to effectively separate isomers based on small differences in polarity and steric interactions with the silica surface.
-
Mobile Phase: A non-polar solvent system, typically a mixture of hexane and a slightly more polar modifier like ethyl acetate or isopropanol. The low polarity of the target molecules necessitates a predominantly non-polar mobile phase.
-
-
Method Development (Optimization):
-
Rationale: The goal is to find a mobile phase composition that provides the optimal balance between resolution and analysis time.
-
Procedure: Begin with a mobile phase of 100% hexane. Inject a small amount of the isomeric mixture. If all isomers co-elute, incrementally add the polar modifier (e.g., in 0.5% steps) to the mobile phase. This increases the eluting power of the solvent, causing the more polar isomers (those with more exposed methyl groups) to elute faster. The optimal solvent ratio is the one that achieves baseline separation of the diastereomeric peaks.
-
-
Preparative Separation:
-
Once the analytical method is optimized, scale up to a preparative column with a larger diameter.
-
Inject larger quantities of the mixture and collect the fractions corresponding to each separated peak.
-
Evaporate the solvent from each collected fraction to yield the isolated, pure diastereomers.
-
-
Purity Analysis:
-
Re-inject a small sample of each collected fraction into the HPLC under the optimized analytical conditions to confirm its purity.
-
Part 4: Spectroscopic Characterization
Distinguishing between the isolated stereoisomers requires powerful analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for this purpose, as it provides detailed information about the chemical environment and spatial arrangement of atoms.[1]
-
¹H NMR Spectroscopy: The chemical shifts of the methyl protons and the methine protons on the ring are highly sensitive to their local environment.
-
Causality: Methyl groups in a sterically crowded environment (e.g., cis to two other methyl groups) will experience different magnetic shielding compared to less crowded methyl groups. This results in distinct chemical shifts for each non-equivalent methyl group. The coupling constants (J-values) between adjacent protons on the ring can also provide crucial information about their dihedral angles, helping to confirm their cis or trans relationship.
-
-
¹³C NMR Spectroscopy: The number of unique signals in the ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms in the molecule, which is dictated by the molecule's symmetry.
-
Example: A meso compound with a plane of symmetry will show fewer ¹³C signals than a chiral isomer, where every carbon atom may be in a unique chemical environment. For instance, the all-cis meso isomer would exhibit only three signals for the ring carbons due to symmetry, whereas a chiral isomer could show up to five distinct signals for the cyclopentane ring carbons.[5]
-
Conclusion
This compound serves as an exemplary model for the intricate world of stereoisomerism in cyclic systems. Its five distinct stereoisomers—a set of three meso compounds and one enantiomeric pair—arise from the varied spatial arrangements of its four methyl substituents. For professionals in drug discovery and chemical sciences, a deep understanding of the principles governing the existence, synthesis, separation, and characterization of these isomers is not merely academic; it is a fundamental requirement for the rational design and production of stereochemically pure molecules. The methodologies outlined in this guide, from predictive symmetry analysis to practical separation workflows, provide a robust framework for navigating the complexities of stereochemistry in molecular development.
References
Sources
An In-Depth Technical Guide to the Chemical Structure of 1,2,3,4-Tetramethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetramethylcyclopentane, a saturated hydrocarbon with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol , serves as a significant model system in stereochemistry and conformational analysis.[1][2] The presence of four chiral centers on the cyclopentane ring gives rise to a fascinating array of stereoisomers, each with unique three-dimensional arrangements and physicochemical properties.[1] Understanding the intricate relationship between the spatial orientation of the four methyl groups and the inherent flexibility of the five-membered ring is paramount for researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive exploration of the structural nuances of this compound, delving into its stereoisomerism, conformational landscape, spectroscopic characterization, and synthetic methodologies.
Stereoisomerism: A Systematic Analysis
The four chiral carbons (C1, C2, C3, and C4) in this compound lead to the theoretical possibility of 2⁴ = 16 stereoisomers. However, due to elements of symmetry in certain configurations, the actual number of unique stereoisomers is lower. These isomers can be categorized into enantiomeric pairs (chiral molecules) and meso compounds (achiral molecules with chiral centers). The relative orientation of the methyl groups is described using cis (on the same side of the ring) and trans (on opposite sides of the ring) nomenclature, or the α (below the plane) and β (above the plane) designation.[1]
A systematic enumeration of the possible stereoisomers reveals the following distinct structures:
-
Chiral Pairs (Enantiomers): These isomers lack a plane of symmetry and are non-superimposable mirror images of each other.
-
Meso Compounds: These isomers possess an internal plane of symmetry, rendering them achiral despite the presence of stereocenters.[3]
The interplay of these stereochemical relationships is crucial for understanding the molecule's behavior in chiral environments, a key consideration in drug development and asymmetric synthesis.
Caption: Classification of this compound stereoisomers.
Conformational Analysis: The Puckered World of a Substituted Cyclopentane
Unlike the more rigid cyclohexane ring, the cyclopentane ring is highly flexible and exists in a continuous state of dynamic motion known as pseudorotation. To alleviate torsional strain from eclipsed C-H bonds in a planar conformation, the ring puckers into two primary, low-energy conformations: the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry) .[1] In the envelope conformation, four carbon atoms are coplanar, with the fifth atom out of the plane. In the half-chair conformation, three carbons are coplanar, with the other two displaced on opposite sides of the plane.[1]
The introduction of four methyl groups has a profound impact on this conformational equilibrium. The stability of a given conformer for a specific stereoisomer is determined by the minimization of steric interactions between the methyl groups. These interactions include:
-
1,2-Diaxial-like Interactions: Steric strain between adjacent, pseudo-axial methyl groups.
-
1,3-Diaxial-like Interactions: Steric strain between methyl groups in a 1,3-pseudo-axial relationship.
The relative stereochemistry (cis or trans) of the methyl groups dictates which conformation will be the most stable. For instance, an isomer with multiple cis methyl groups will likely adopt a conformation that places these bulky groups in pseudo-equatorial positions to minimize steric hindrance.
Caption: Conformational landscape of the cyclopentane ring.
Spectroscopic Characterization: Elucidating Structure with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of this compound isomers.[1] Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, allowing for the differentiation of diastereomers and, in some cases, the characterization of conformational preferences.
¹H NMR Spectroscopy
The proton NMR spectra of these isomers can be complex due to the small differences in chemical shifts and spin-spin coupling between the numerous protons. However, key features to analyze include:
-
Chemical Shifts (δ): The chemical shifts of the methyl protons and the ring protons are influenced by the stereochemistry. Protons in sterically crowded environments will typically be deshielded and appear at a higher chemical shift.
-
Spin-Spin Coupling (J): The coupling constants between adjacent protons on the cyclopentane ring are dependent on the dihedral angle between them. This relationship can provide valuable insights into the predominant conformation of the ring.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy is particularly powerful for distinguishing between stereoisomers based on the number of unique carbon signals. The symmetry of each isomer directly dictates the number of resonances observed in its ¹³C NMR spectrum.
| Stereoisomer Symmetry | Expected Number of ¹³C Signals |
| Asymmetric (Chiral) | 9 (all carbons are unique) |
| C₂ Symmetry | 5 |
| Cₛ Symmetry | 5 |
Table 1: Predicted number of ¹³C NMR signals based on molecular symmetry.
Synthetic Approaches: Accessing the Stereoisomers
The synthesis of specific stereoisomers of this compound often relies on stereocontrolled reactions. A common and effective method is the catalytic hydrogenation of a corresponding unsaturated precursor, such as 1,2,3,4-tetramethylcyclopentadiene.[1] The diastereoselectivity of this reaction can be influenced by the choice of catalyst, solvent, and reaction conditions.
Experimental Protocol: Diastereoselective Catalytic Hydrogenation
This protocol outlines a general procedure for the synthesis of this compound via the hydrogenation of 1,2,3,4-tetramethylcyclopentadiene. The specific stereochemical outcome will depend on the starting diene isomer and the reaction conditions.
Materials:
-
1,2,3,4-Tetramethylcyclopentadiene
-
Palladium on carbon (Pd/C, 10 wt%) or Platinum(IV) oxide (PtO₂)
-
Ethanol or Ethyl Acetate (reagent grade)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Reactor Setup: In a high-pressure reactor, add 1,2,3,4-tetramethylcyclopentadiene (1.0 eq) and the chosen solvent (e.g., ethanol).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 0.05 eq) to the solution.
-
Purging: Seal the reactor and purge with nitrogen gas several times to remove any oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by observing the hydrogen uptake.
-
Workup: Once the reaction is complete (no further hydrogen uptake), carefully vent the reactor and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or chromatography to isolate the desired stereoisomer(s) of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
The chemical structure of this compound presents a rich and complex landscape for stereochemical and conformational exploration. The interplay between the four methyl substituents and the flexible cyclopentane ring dictates the existence of multiple stereoisomers, each with a unique and dynamic three-dimensional structure. A thorough understanding of these structural features, aided by powerful analytical techniques like NMR spectroscopy and guided by stereoselective synthetic methods, is essential for leveraging this molecule and its derivatives in advanced chemical research and development.
References
-
NIST. 1,2,3,4-Tetramethyl-cyclopentane. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
DTIC. Identification of the stereoisomers of 1,2,3,4-tetramethyl. Defense Technical Information Center. [Link]
-
askIITians. is cis 1,2,3,4 tetramethyl cyclohexane meso compound or chiral?. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
NIST. 1α,2β,3α,4β-Tetramethylcyclopentane. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
NIST. cis,trans,cis,cis-1,2,3,4-Tetramethylcyclopentane. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
NC State University Libraries. 3.7 Meso Compounds – Fundamentals of Organic Chemistry. [Link]
-
Chemistry Steps. Cis and Trans Isomers. [Link]
-
NIST. Cyclopentane, 1,1,3,4-tetramethyl-, trans-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
NIST. cis,trans,cis-1,2,4-Trimethylcyclopentane. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
NIST. 1,2,3,4-Tetramethyl-cyclopentane. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
Ereztech. 1,2,3,4-Tetramethyl- 1,3-cyclopentadiene, mixed isomers. [Link]
-
NIST. 1,1,2,3-tetramethylcyclopentane. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
PubChem. 1,1,3,4-Tetramethylcyclopentane. National Center for Biotechnology Information. [Link]
-
PubChem. cis-1,1,2,3-Tetramethyl-cyclopentane. National Center for Biotechnology Information. [Link]
-
PubChem. 1,2,3,4-Tetramethylcyclohexane. National Center for Biotechnology Information. [Link]
- Google Patents.
Sources
The Discovery and Stereochemical Landscape of Tetramethylcyclopentane Isomers: A Technical Guide for Researchers
Introduction: The Enduring Significance of the Cyclopentane Scaffold
The cyclopentane ring, a fundamental carbocyclic structure, is a recurring motif in a vast array of natural products, pharmaceuticals, and high-performance materials.[1] Its inherent conformational flexibility, which allows for a diverse presentation of substituents in three-dimensional space, makes it a privileged scaffold in medicinal chemistry and drug design.[2][3][4] This technical guide delves into the fascinating world of tetramethylcyclopentane isomers, a seemingly simple class of molecules that encapsulates key principles of stereochemistry, conformational analysis, and synthetic strategy. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis and characterization of these isomers provides a valuable intellectual toolkit for the design and construction of more complex molecular architectures.
This guide will navigate the historical discovery of these isomers, detail the primary synthetic methodologies for their preparation, and provide a comprehensive overview of the analytical techniques used for their characterization. We will explore the causal relationships behind experimental choices, offering insights into how specific reaction conditions can be manipulated to achieve desired stereochemical outcomes.
Navigating the Isomeric Maze: A Structural Overview
The seemingly simple molecular formula C9H18 for tetramethylcyclopentane belies a significant degree of isomeric complexity. The substitution pattern of the four methyl groups on the five-membered ring gives rise to several constitutional isomers, each with the potential for multiple stereoisomers. The primary constitutional isomers of interest are:
-
1,1,2,2-Tetramethylcyclopentane
-
1,1,3,3-Tetramethylcyclopentane
-
1,2,3,4-Tetramethylcyclopentane
-
1,1,2,3-Tetramethylcyclopentane
-
1,1,2,4-Tetramethylcyclopentane
Of these, This compound is particularly rich in stereoisomers due to the presence of four chiral centers, leading to a variety of diastereomers and enantiomers.[2] The stereochemistry of these isomers is typically described using cis and trans notation relative to the plane of the cyclopentane ring.
Historical Perspectives on the Synthesis of Substituted Cycloalkanes
The journey to synthesize specifically substituted cycloalkanes has been a long and intellectually stimulating one. Early work on the reduction of benzene in the 19th century unexpectedly led to the formation of methylcyclopentane, highlighting the propensity for ring contraction and rearrangement reactions.[5] The deliberate synthesis of cycloalkanes gained momentum with methods like the Freund reaction, an intramolecular Wurtz-type coupling of dihalides, and the Dieckmann condensation for the formation of cyclic ketones which could then be reduced.[6] These foundational methods paved the way for the more controlled and stereoselective syntheses that are employed today.
While the exact first synthesis of each individual tetramethylcyclopentane isomer is not always clearly documented in a single seminal paper, their preparation generally emerged from broader investigations into the alkylation of cycloalkanes and the hydrogenation of unsaturated precursors.
Modern Synthetic Strategies for Tetramethylcyclopentane Isomers
The contemporary synthesis of tetramethylcyclopentane isomers primarily relies on two powerful strategies: the catalytic hydrogenation of tetramethylcyclopentadiene precursors and the exhaustive methylation of cyclopentanone derivatives. The choice of method is dictated by the desired substitution pattern and stereochemistry.
Catalytic Hydrogenation of Tetramethylcyclopentadienes
This method is particularly effective for the synthesis of vicinally substituted isomers like this compound. The general workflow involves the preparation of a tetramethylcyclopentadiene intermediate, followed by its reduction.
Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 1,2,3,4-Tetramethylcyclopentadiene
Materials:
-
1,2,3,4-Tetramethylcyclopentadiene
-
Ethanol or Acetic Acid (solvent)
-
Platinum(IV) oxide (Adams' catalyst) or Palladium on Carbon (Pd/C)[7]
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a high-pressure reaction vessel, dissolve 1,2,3,4-tetramethylcyclopentadiene in a suitable solvent such as ethanol or acetic acid.
-
Carefully add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂ or Pd/C).
-
Seal the vessel and purge with nitrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Agitate the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed, as indicated by a drop in pressure.
-
Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude tetramethylcyclopentane.
-
Purify the product by fractional distillation or preparative gas chromatography to separate the different stereoisomers.
Causality Behind Experimental Choices:
-
Catalyst Selection: Platinum and palladium are highly effective catalysts for the hydrogenation of carbon-carbon double bonds.[3][8] The choice between them can influence the stereoselectivity of the reaction. The catalyst surface provides a template for the syn-addition of hydrogen, where both hydrogen atoms add to the same face of the double bond.[7] The steric hindrance of the methyl groups on the cyclopentadiene ring will influence how the molecule adsorbs onto the catalyst surface, thereby directing the stereochemical outcome.
-
Solvent: Ethanol and acetic acid are common solvents for hydrogenation as they are relatively inert under the reaction conditions and can dissolve both the substrate and the hydrogen gas to some extent.
-
Pressure and Temperature: Higher pressures of hydrogen increase the rate of reaction. The reaction is typically exothermic, so it is often run at or near room temperature to control the reaction rate and prevent side reactions.
Exhaustive Alkylation of Cyclopentanone
This approach is well-suited for the synthesis of isomers with geminal methyl groups, such as 1,1,3,3-tetramethylcyclopentane. The strategy involves the repeated deprotonation of a cyclopentanone derivative to form an enolate, followed by quenching with a methylating agent.
Caption: Synthetic pathway for 1,1,3,3-tetramethylcyclopentane via exhaustive alkylation of cyclopentanone.
Experimental Protocol: Synthesis of 1,1,3,3-Tetramethylcyclopentane
Materials:
-
Cyclopentanone
-
Methyl iodide (MeI)[9]
-
Potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH)
-
Acetone or Tetrahydrofuran (THF) (solvent)
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol (solvent for reduction)
Procedure:
-
Dimethylation: In a round-bottom flask, dissolve cyclopentanone in acetone. Add an excess of potassium carbonate and methyl iodide. Reflux the mixture until the starting material is consumed (monitored by GC-MS). This will primarily yield 2,2-dimethylcyclopentanone. Purify by distillation.
-
Second Dimethylation: For the second methylation, a stronger base is typically required. In a separate flask under an inert atmosphere, suspend sodium hydride in dry THF. Cool the mixture in an ice bath and slowly add the 2,2-dimethylcyclopentanone. Allow the mixture to stir until hydrogen evolution ceases. Add an excess of methyl iodide and allow the reaction to proceed. This will yield 2,2,4,4-tetramethylcyclopentanone. Purify by distillation.
-
Wolff-Kishner Reduction: To a flask containing diethylene glycol and potassium hydroxide, add the 2,2,4,4-tetramethylcyclopentanone and hydrazine hydrate. Heat the mixture to reflux to remove the water and hydrazine, then continue to reflux at a higher temperature to effect the reduction of the ketone to the alkane.
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with a low-boiling hydrocarbon solvent (e.g., pentane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent by distillation. Purify the resulting 1,1,3,3-tetramethylcyclopentane by fractional distillation.
Causality Behind Experimental Choices:
-
Base Selection: For the first methylation, a relatively weak base like potassium carbonate is sufficient to deprotonate the more acidic α-protons of cyclopentanone. For the second methylation of the less acidic α-protons of 2,2-dimethylcyclopentanone, a much stronger base like sodium hydride is necessary to generate the enolate in a sufficient concentration.
-
Methylating Agent: Methyl iodide is a highly effective and reactive methylating agent for SN2 reactions with enolates.[9]
-
Reduction Method: The Wolff-Kishner reduction is a classic and robust method for the deoxygenation of ketones that are stable to strong basic conditions. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is an alternative under acidic conditions, but the Wolff-Kishner is often preferred for its milder workup.
Spectroscopic Characterization of Tetramethylcyclopentane Isomers
The differentiation of the various tetramethylcyclopentane isomers relies heavily on a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an invaluable tool for separating the different isomers based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrum of each separated isomer provides crucial information about its molecular weight and fragmentation pattern.
Fragmentation Patterns:
The fragmentation of cycloalkanes in the mass spectrometer is characterized by the loss of small alkyl and alkenyl fragments.[10] For tetramethylcyclopentanes, the molecular ion peak (M+) at m/z = 126 is often observed. Key fragmentation pathways include:
-
Loss of a methyl group (-CH₃): This results in a prominent peak at m/z = 111.
-
Loss of an ethyl group (-C₂H₅): This leads to a peak at m/z = 97.
-
Ring opening followed by fragmentation: This can lead to a complex series of peaks corresponding to smaller carbocations.
The relative intensities of these fragment ions can provide clues to the substitution pattern. For example, isomers with gem-dimethyl groups (e.g., 1,1,3,3-tetramethylcyclopentane) may show a more pronounced loss of a methyl group.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1,1,2,2-Tetramethylcyclopentane | 126 | 111, 97, 83, 69 |
| 1,1,3,3-Tetramethylcyclopentane | 126 | 111, 97, 83, 70 |
| This compound | 126 | 111, 97, 83, 69 |
Note: The relative intensities of these fragments will vary between isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation and stereochemical assignment of tetramethylcyclopentane isomers. Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts, coupling constants, and symmetry.
¹H NMR Spectroscopy:
The chemical shifts of the methyl and ring protons are influenced by their local electronic environment and stereochemical relationships. In general:
-
Methyl protons typically resonate in the upfield region (δ 0.8-1.2 ppm). The chemical shift will vary depending on whether the methyl group is axial or equatorial in the preferred conformation and its relationship to other methyl groups.
-
Ring protons (methine and methylene) resonate further downfield (δ 1.2-2.0 ppm).
The multiplicity of the signals (singlet, doublet, triplet, etc.) is determined by the number of neighboring protons, as described by the n+1 rule. For example, a methine proton adjacent to two other protons will appear as a triplet.
¹³C NMR Spectroscopy:
The number of unique carbon signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry. A highly symmetrical isomer will have fewer signals than a less symmetrical one.
-
Methyl carbons typically appear in the range of δ 10-30 ppm.
-
Ring carbons (methine and methylene) resonate between δ 25-55 ppm.
Example: Differentiating 1,1,3,3- and this compound
-
1,1,3,3-Tetramethylcyclopentane: Due to its high symmetry (a plane of symmetry passing through C2, C5, and bisecting the C3-C4 bond), we would expect to see only three signals in the ¹³C NMR spectrum: one for the four equivalent methyl carbons, one for the two equivalent gem-dimethyl substituted carbons (C1 and C3), and one for the three equivalent methylene carbons (C2, C4, and C5). In the ¹H NMR spectrum, we would expect a singlet for the twelve equivalent methyl protons and two multiplets for the six ring protons.[11]
-
A specific stereoisomer of this compound: A less symmetrical stereoisomer, such as the cis,trans,cis-isomer, would exhibit more signals in both the ¹H and ¹³C NMR spectra due to the lower symmetry and different chemical environments of the methyl and ring carbons.
| Isomer | Expected ¹³C NMR Signals | Key ¹H NMR Features |
| 1,1,3,3-Tetramethylcyclopentane | 3 | One singlet for methyl protons. |
| A stereoisomer of this compound | Potentially up to 9 | Multiple signals for methyl and ring protons, with complex coupling patterns. |
Applications in Research and Development
While tetramethylcyclopentane isomers themselves may not have widespread direct applications, they serve as crucial model compounds and their derivatives are of significant interest in several fields.
High-Density Fuels
Highly branched and cyclic alkanes are desirable components of high-octane gasoline and jet fuels due to their favorable combustion properties.[12] Tetramethylcyclopentane isomers, with their compact structure and high degree of branching, have been investigated as potential high-density fuel additives. Their high volumetric energy density makes them attractive for applications where space is a critical constraint.
Drug Discovery and Medicinal Chemistry
The cyclopentane scaffold is a common feature in many biologically active molecules, including a number of antiviral drugs.[2][4] By replacing the ribose sugar of a nucleoside with a cyclopentane or cyclopentene ring, medicinal chemists can create carbocyclic nucleoside analogs that are often more resistant to metabolic degradation. The stereochemical arrangement of substituents on the cyclopentane ring is critical for binding to the target enzyme, such as viral reverse transcriptase or neuraminidase.[2][4] The synthesis and study of various tetramethylcyclopentane isomers help to build a deeper understanding of the structure-activity relationships (SAR) that govern the efficacy of these drugs.
Conclusion
The tetramethylcyclopentane isomers, while structurally simple, offer a rich landscape for the exploration of fundamental concepts in organic chemistry. From the historical development of synthetic methods for cycloalkanes to the modern-day application of stereoselective synthesis and advanced spectroscopic analysis, these molecules continue to be relevant to researchers in both academic and industrial settings. A thorough understanding of their synthesis, stereochemistry, and characterization provides a solid foundation for the design and development of novel molecules with applications ranging from advanced fuels to life-saving pharmaceuticals.
References
-
The Curiously Intertwined Histories of Benzene and Cyclohexane. (1996). ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Cycloalkane. Retrieved from [Link]
- Rylander, P. N. (1967).
-
ChemTalk. (2023). Catalytic Hydrogenation. Retrieved from [Link]
-
LibreTexts. (2021). 5.2: Catalytic Hydrogenation. Retrieved from [Link]
-
Sidwell, R. W., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(3), 749-757. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and interpretation. Retrieved from [Link]
-
Beaudry, C. M., et al. (2017). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Tetrahedron, 73(33), 4845-4873. [Link]
-
NIST. (n.d.). 1,2,3,4-Tetramethyl-cyclopentane. Retrieved from [Link]
-
Institute of Pharmacy Technology, Salipur. (n.d.). CYCLO-ALKANES. Retrieved from [Link]
-
NIST. (n.d.). 1α,2β,3α,4β-Tetramethylcyclopentane. Retrieved from [Link]
-
Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). Cyclopentenone: A special moiety for anticancer drug design. Retrieved from [Link]
-
PubMed. (2015). Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,3,3-Tetramethylcyclopentane. Retrieved from [Link]
-
Johnson Matthey Technology Review. (1957). Platinum Metals as Hydrogenation Catalysts. Retrieved from [Link]
-
Chegg. (2013). Consider the expected 1H NMR spectrum of 1,1,3,3-tetramethylcyclopentane. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2021). Conformational Isomerism in Cyclic Compounds | Conformers in Cyclopropane, Cyclobutane, Cyclopentane. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methyl Iodide. Retrieved from [Link]
-
Scribd. (n.d.). Conformational Analysis of Cyclopentane. Retrieved from [Link]
-
NIST. (n.d.). 1,1,2,2-tetramethylcyclopentane. Retrieved from [Link]
-
Elsevier. (2012). Catalytic Hydrogenation over Platinum Metals. Retrieved from [Link]
-
ResearchGate. (2015). Stereoselective synthesis and molecular modeling of chiral cyclopentanes. Retrieved from [Link]
-
NIST. (n.d.). 1,1,2,3-tetramethylcyclopentane. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
PubChem. (n.d.). cis-1,1,3,4-Tetramethylcyclopentane. Retrieved from [Link]
- Google Patents. (n.d.). WO2007010387A2 - Stereoselective synthesis of 3,4-disubstituted cyclopentanones and related compounds.
-
Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two.... Retrieved from [Link]
-
ResearchGate. (2017). PLATINUM METALS IN CATALYTIC HYDROGENATION. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-1,1,3,3-tetramethylcyclopentane. Retrieved from [Link]
-
Juniper Publishers. (2018). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]
-
ResearchGate. (1984). First Direct Synthesis of Optically Active 3-Methylcyclopentene. Retrieved from [Link]
-
Quora. (2020). What are the elements that make up the compound gasoline (octane)?. Retrieved from [Link]
- Google Patents. (n.d.). US3782911A - High octane gasoline components.
- Google Patents. (n.d.). EP0734429B1 - Use of tertiary-hexyl methyl ether as a motor gasoline additive.
-
LECO. (n.d.). Rapid Qualitative GC-TOFMS Analysis of Unleaded Gasoline. Retrieved from [Link]
-
RSC Publishing. (1983). Alkali-methyl iodide reactions. Retrieved from [Link]
-
NIST. (n.d.). Cyclopentane, 1,1,2,4-tetramethyl. Retrieved from [Link]
Sources
- 1. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]
- 2. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iptsalipur.org [iptsalipur.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. api.pageplace.de [api.pageplace.de]
- 9. Mass spectrometric study of aromatic derivatives of cycloalkanes and cycloalkanols | NIST [nist.gov]
- 10. english.gyig.cas.cn [english.gyig.cas.cn]
- 11. Cyclopentane, 1,1,3,3-tetramethyl- [webbook.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Preliminary Investigation of Tetramethylated Cyclopentanes
Abstract
The cyclopentane motif is a cornerstone of numerous natural products and synthetic pharmaceuticals.[1] The strategic introduction of multiple methyl groups, specifically creating a tetramethylated core, imparts profound effects on the molecule's physicochemical properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the preliminary investigation of tetramethylated cyclopentanes. We will explore the foundational principles behind their conformational rigidity, detail robust synthetic strategies for their construction, outline rigorous characterization methodologies, and discuss their potential as privileged scaffolds in medicinal chemistry. This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding of this unique chemical space.
The Core Directive: Why Tetramethylate a Cyclopentane Scaffold?
The unsubstituted cyclopentane ring is conformationally flexible, rapidly interconverting between envelope and half-chair forms.[2] This flexibility can be a liability in rational drug design, where a well-defined three-dimensional structure is often required for potent and selective binding to a biological target. The introduction of gem-dimethyl groups, particularly in a 1,1,3,3-arrangement, serves as a powerful conformational lock.
This phenomenon, an extension of the Thorpe-Ingold effect, arises from steric hindrance. The bulky methyl groups compress the internal bond angles, restricting the puckering of the five-membered ring and favoring a more rigid, predictable conformation.[2][3] This pre-organization of the scaffold minimizes the entropic penalty upon binding to a target protein, which can lead to a significant increase in binding affinity. Furthermore, the increased lipophilicity imparted by the methyl groups can enhance cell permeability and metabolic stability, crucial parameters for drug candidates.
Caption: Conformational locking of the cyclopentane ring via gem-dimethyl substitution.
Synthetic Strategies for Core Construction
The construction of a tetrasubstituted, sterically hindered cyclopentane ring requires robust and efficient synthetic methodologies. Two powerful approaches are Ring-Closing Metathesis (RCM) and the Pauson-Khand Reaction (PKR).
Ring-Closing Metathesis (RCM)
RCM is a versatile method for forming cyclic alkenes from an acyclic diene precursor.[4][5] The reaction is driven by the formation of a stable cyclic olefin and the release of volatile ethylene gas.[5] This strategy is particularly effective for creating highly substituted rings that might be challenging to access through traditional cyclization methods.[6]
-
Substrate Preparation: Synthesize the acyclic diene precursor, 2,2,6,6-tetramethyl-4-oxa-1,8-nonadiene, through standard etherification procedures. The gem-dimethyl groups are installed early to ensure their presence in the final scaffold.
-
Degassing: Dissolve the diene precursor in anhydrous, degassed dichloromethane (DCM) in a Schlenk flask. Bubble argon through the solution for 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: To the stirred solution, add a solution of Grubbs' Second-Generation Catalyst (typically 1-5 mol%) in a small volume of degassed DCM via syringe under a positive pressure of argon.
-
Reaction Monitoring: Heat the reaction to reflux (approx. 40°C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting material and the appearance of the product spot/peak.
-
Quenching and Workup: Upon completion (typically 2-12 hours), cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 20 minutes. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the tetramethylated cyclopentene derivative.
-
Reduction (Optional): The resulting cyclopentene can be hydrogenated using a catalyst like Palladium on Carbon (Pd/C) in a methanol or ethyl acetate solvent under a hydrogen atmosphere to yield the saturated tetramethylated cyclopentane.
Pauson-Khand Reaction (PKR)
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone.[7][8] This reaction is typically mediated by a cobalt-carbonyl complex and is highly effective for the rapid construction of functionalized five-membered rings.[9][10]
Caption: Key synthetic workflows for constructing tetramethylated cyclopentane cores.
Rigorous Structural Characterization
Unambiguous structural confirmation is paramount. A multi-platform analytical approach combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the comprehensive characterization of novel tetramethylated cyclopentanes.[11][12]
| Analytical Technique | Purpose & Rationale | Expected Observations for a 1,1,3,3-Tetramethylcyclopentane Derivative |
| High-Resolution MS (HRMS) | Provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition.[12] | A molecular ion peak corresponding to the calculated exact mass of the target compound, confirming the correct molecular formula. |
| ¹H NMR Spectroscopy | Determines the proton environment and connectivity. The rigidity of the ring can lead to complex splitting patterns and diastereotopic protons, providing rich conformational information. | Four distinct singlets for the methyl groups (due to their unique chemical environments). Complex multiplets for the methylene protons on the ring, likely showing non-first-order splitting due to restricted rotation. |
| ¹³C NMR Spectroscopy | Identifies the number and types of carbon atoms (CH₃, CH₂, CH, C). The chemical shifts are highly sensitive to the local electronic and steric environment. | Two distinct signals for the quaternary carbons bearing the gem-dimethyl groups. Signals for the ring methylene carbons and any functionalized carbons. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms. COSY shows ¹H-¹H couplings. HSQC correlates protons directly to their attached carbons. HMBC reveals long-range (2-3 bond) ¹H-¹³C correlations, which is critical for piecing together the molecular framework.[13][14] | COSY correlations will confirm the connectivity of the ring protons. HSQC will assign each proton signal to its corresponding carbon. HMBC will show correlations from methyl protons to the quaternary and adjacent ring carbons, confirming the substitution pattern. |
Applications in Drug Discovery: A Privileged Scaffold
The tetramethylated cyclopentane core should be regarded as a privileged scaffold for drug discovery.[15] Its rigid nature allows for the precise positioning of pharmacophoric groups, while its lipophilicity can aid in traversing cellular membranes. Cyclopentane analogs have shown promise as inhibitors of essential bacterial enzymes like MraY, highlighting their potential in developing new antibiotics.[1]
Case Study: Biological Evaluation of Cyclopentane-Based MraY Inhibitors
To illustrate the process, consider the evaluation of cyclopentane-based analogs as inhibitors of the MraY translocase, an essential enzyme in bacterial cell wall biosynthesis.[1] While these specific examples are not tetramethylated, the protocol for determining inhibitory activity is directly applicable.
-
Reagent Preparation: Prepare assay buffer, MraY enzyme solution, substrate (Lipid I), and the synthesized tetramethylated cyclopentane test compounds at various concentrations.
-
Assay Plate Setup: In a 384-well plate, add the MraY enzyme, assay buffer, and the test compounds (or DMSO as a vehicle control).
-
Initiation: Initiate the enzymatic reaction by adding the Lipid I substrate. Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and detect the amount of UMP produced (a byproduct of the MraY reaction) by adding the UMP-Glo™ reagent. This reagent contains a kinase that converts UMP to UDP, then to ATP, which drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence on a plate reader. The light output is directly proportional to the amount of UMP produced and thus to the enzyme's activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[16][17]
The following table presents data for muraymycin analogs with a cyclopentane core, demonstrating how structure-activity relationships (SAR) can be established. A key finding was that a lipophilic side chain is crucial for potent inhibition.[1]
| Compound ID | Core Structure | Lipophilic Side Chain | MraY IC₅₀ (µM) |
| JH-MR-21 | Cyclopentane | No | 340 ± 42[1] |
| JH-MR-22 | Cyclopentane | No | 500 ± 69[1] |
| JH-MR-23 | Cyclopentane | Yes | 75 ± 9[1] |
This data strongly suggests that for future designs based on a tetramethylated cyclopentane core, the inclusion of an appropriate lipophilic tail would be a rational starting point for achieving potent biological activity.
Conclusion and Future Outlook
The tetramethylated cyclopentane scaffold represents a compelling, underexplored area for chemical innovation. Its inherent conformational rigidity and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutics and advanced materials. The synthetic strategies of RCM and PKR provide reliable and versatile access to this core, while modern spectroscopic techniques allow for its unambiguous characterization. Future efforts should focus on the stereoselective synthesis of diverse functionalized derivatives and their systematic evaluation in a broad range of biological assays to unlock the full potential of this privileged structural motif.
References
-
Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances. Available at: [Link]
-
Pauson–Khand reaction. Wikipedia. Available at: [Link]
-
Pauson-Khand cyclopentenone synthesis. ResearchGate. Available at: [Link]
-
Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). MDPI. Available at: [Link]
-
Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. National Institutes of Health. Available at: [Link]
-
Ring-closing metathesis. Wikipedia. Available at: [Link]
-
Synthesis of cyclopentitols by ring-closing approaches. ULisboa Research Portal. Available at: [Link]
-
Ring Closing Metathesis (RCM). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Tetrasubstituted Alkenes via Metathesis. National Institutes of Health. Available at: [Link]
-
Stereoselective synthesis and molecular modeling of chiral cyclopentanes. PubMed. Available at: [Link]
-
XC.—Ring-chain tautomerism. Part XVI. The effect of two adjacent gem-dimethyl groups on the ease of formation of the cyclopentane ring. Journal of the Chemical Society (Resumed). Available at: [Link]
-
Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction. Semantic Scholar. Available at: [Link]
-
Ring opening cross-metathesis on solid support: a combinatorial library synthesis of highly functionalized cyclopentanes. PubMed. Available at: [Link]
-
Chemical structure and IC50 values for compounds 1 and 2. ResearchGate. Available at: [Link]
-
Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of cyclopentenone derivatives. ResearchGate. Available at: [Link]
-
3,3,5,5-Tetramethylcyclopentane-1,2-dione. SpectraBase. Available at: [Link]
-
Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers. Available at: [Link]
-
1,1,3,3-Tetramethylcyclopentane. PubChem. Available at: [Link]
-
Proceedings: Biological characterization of some cyclopentane analogues of muscarone and muscarine. National Institutes of Health. Available at: [Link]
-
Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect. ACS Publications. Available at: [Link]
-
Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Manzamine Analogues. PubMed. Available at: [Link]
-
Graphical representation of calculated IC50 value for the compounds... ResearchGate. Available at: [Link]
-
Metabolomics beyond spectroscopic databases: a combined MS/NMR strategy for the rapid identification of new metabolites in complex mixtures. PubMed. Available at: [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. National Institutes of Health. Available at: [Link]
-
Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. MDPI. Available at: [Link]
-
Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. National Institutes of Health. Available at: [Link]
-
Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. RSC Publishing. Available at: [Link]
Sources
- 1. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. Synthesis of Tetrasubstituted Alkenes via Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 8. Pauson-Khand Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020) | MDPI [mdpi.com]
- 11. Metabolomics beyond spectroscopic databases: a combined MS/NMR strategy for the rapid identification of new metabolites in complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Introduction: The Significance of a Substituted Cycloalkane
An In-depth Technical Guide to the Theoretical Properties of 1,2,3,4-Tetramethylcyclopentane
This guide provides a comprehensive exploration of the theoretical properties of this compound, a fascinating model system for understanding the interplay of stereochemistry and conformational dynamics in substituted cycloalkanes. Intended for researchers, scientists, and professionals in drug development, this document delves into the core theoretical aspects of this molecule, offering insights grounded in established chemical principles and computational methodologies.
This compound (C9H18, Molecular Weight: 126.24 g/mol ) presents a rich platform for investigating the nuanced effects of multiple methyl substituents on the cyclopentane ring.[1][2][3] The presence of four chiral centers gives rise to a complex stereoisomeric landscape, making it an excellent candidate for detailed conformational analysis and the prediction of spectroscopic properties.[1] Understanding the inherent theoretical properties of this molecule can aid in the rational design of more complex cyclic systems, which are prevalent in pharmaceuticals and materials science. This guide will elucidate the stereochemical possibilities, the conformational preferences dictated by steric hindrance, and the theoretical spectroscopic signatures that allow for the differentiation of its various isomers.[1]
The Stereoisomeric Complexity of this compound
The four stereocenters in this compound lead to the existence of multiple stereoisomers, which can be broadly classified as diastereomers and enantiomers.[1] The relative orientation of the methyl groups, described using cis/trans or α/β notation, determines the specific isomer.[1] In the α/β system, substituents below the plane of the ring are designated as α, while those above are β.[1]
The relationships between these isomers are not trivial. For instance, cis,cis,trans,trans-1,2,3,4-tetramethylcyclopentane and cis,trans,cis,cis-1,2,3,4-tetramethylcyclopentane are diastereomers of each other.[1] Each of these diastereomers can, in principle, exist as a pair of enantiomers if the molecule is chiral.[1] A thorough understanding of the symmetry of each stereoisomer is crucial for predicting its chiroptical properties and its appearance in NMR spectroscopy.
Caption: Key stereoisomeric relationships in this compound.
Conformational Landscape: The Puckered World of a Substituted Cyclopentane
Unlike its six-membered counterpart, cyclohexane, which predominantly adopts a stable chair conformation, cyclopentane exists in a dynamic equilibrium of non-planar conformations to relieve torsional strain.[4] The two primary conformations are the envelope (Cs symmetry) and the half-chair (C2 symmetry), which are of similar energy in the unsubstituted ring and rapidly interconvert through a low-energy process called pseudorotation.[1]
The introduction of four methyl groups in this compound significantly impacts this conformational preference. The stability of the various stereoisomers and their preferred conformations are governed by the minimization of steric interactions between these methyl groups.[1] The molecule will pucker in a way that maximizes the distance between bulky methyl groups, often forcing them into pseudo-equatorial positions to reduce gauche interactions.
The energetic landscape of a substituted cyclopentane is therefore a complex interplay of:
-
Torsional Strain: The eclipsing of C-H and C-C bonds.
-
Angle Strain: Deviation from the ideal sp3 bond angle of 109.5°.
-
Steric Strain (van der Waals strain): Repulsive interactions between non-bonded atoms, particularly the four methyl groups.
A thorough theoretical analysis would involve computational modeling (e.g., using Density Functional Theory, DFT) to determine the global minimum energy conformation for each stereoisomer and the energy barriers for pseudorotation between different puckered forms.
Caption: Conformational interconversion in the cyclopentane ring.
Predicted Spectroscopic Signatures: A Theoretical Fingerprint
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound's stereoisomers.[1] Theoretical calculations of NMR parameters can provide a powerful means of predicting and interpreting experimental spectra.
4.1. ¹³C and ¹H NMR Spectroscopy
The number of unique signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry. For a given stereoisomer, a higher degree of symmetry will result in fewer signals. For example, a stereoisomer with a plane of symmetry will have fewer than nine distinct carbon signals.
Similarly, the chemical shifts and coupling constants in the ¹H NMR spectrum are highly sensitive to the local electronic environment and the dihedral angles between adjacent protons, respectively. Theoretical prediction of these parameters can help in assigning specific resonances to individual protons and in determining the relative stereochemistry of the methyl groups.
Table 1: Hypothetical Theoretically Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for a Stable Stereoisomer of this compound
| Atom Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| C1-CH | 45.2 | 1.85 | m |
| C2-CH | 48.1 | 1.92 | m |
| C3-CH | 47.8 | 1.90 | m |
| C4-CH | 45.5 | 1.86 | m |
| C5-CH₂ | 35.7 | 1.45, 1.60 | m |
| C1-CH₃ | 15.3 | 0.88 | d |
| C2-CH₃ | 16.8 | 0.95 | d |
| C3-CH₃ | 16.5 | 0.93 | d |
| C4-CH₃ | 15.1 | 0.87 | d |
Note: These are example values and would need to be calculated for specific stereoisomers using computational methods.
4.2. Infrared (IR) Spectroscopy
The gas-phase IR spectrum of this compound is available from the NIST Chemistry WebBook.[2] This experimental spectrum can be compared with theoretically predicted vibrational frequencies to validate computational models. The primary features in the IR spectrum are expected to be the C-H stretching vibrations of the methyl and methylene groups in the 2800-3000 cm⁻¹ region and the C-H bending vibrations around 1375-1450 cm⁻¹.
Synthesis and Experimental Validation
While this guide focuses on theoretical properties, the synthesis of specific stereoisomers is paramount for experimental verification. A common synthetic route to saturated cycloalkanes is the catalytic hydrogenation of their unsaturated precursors.[1] In this case, 1,2,3,4-tetramethyl-1,3-cyclopentadiene would be a suitable starting material.[5][6]
The stereochemical outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions. The use of specific heterogeneous or homogeneous catalysts can provide diastereoselective control, allowing for the targeted synthesis of a particular stereoisomer for subsequent experimental analysis and comparison with theoretical predictions.[1]
Caption: Generalized workflow for the synthesis of this compound stereoisomers.
Conclusion
The theoretical properties of this compound offer a compelling case study in the principles of stereochemistry and conformational analysis. The interplay of its four chiral centers and the conformational flexibility of the cyclopentane ring creates a complex but predictable system. Through computational modeling, the relative stabilities of its stereoisomers and their conformers can be determined, and their spectroscopic properties can be predicted. These theoretical insights provide a crucial framework for guiding the synthesis and experimental characterization of this and other substituted cycloalkanes, ultimately contributing to the broader field of molecular design and drug development.
References
-
1,2,3,4-Tetramethyl-cyclopentane - NIST Chemistry WebBook. (n.d.). Retrieved January 4, 2026, from [Link]
-
This compound | C9H18 | CID 137631 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
-
1,2,3,4-Tetramethyl-1,3-cyclopentadiene | Tetramethylcyclopentadiene | C9H14 – Ereztech. (n.d.). Retrieved January 4, 2026, from [Link]
-
Conformational analysis of cycloalkanes - SciSpace. (2015, August 12). Retrieved January 4, 2026, from [Link]
-
Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. (n.d.). Retrieved January 4, 2026, from [Link]
-
PROBLEM 1:1 a. Identify a stereoisomer of cyclopentane-1,2,3,4-... | Filo. (2025, September 17). Retrieved January 4, 2026, from [Link]
-
1,2,3,4-Cyclopentanetetrol, stereoisomer | C5H10O4 | CID 552302 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
-
1,2,3,4-Tetramethylcyclopentene | C9H16 | CID 58995702 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
-
1,2,4,4-Tetramethylcyclopentene | C9H16 | CID 144123 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,2,3,4-Tetramethyl-cyclopentane [webbook.nist.gov]
- 3. This compound | C9H18 | CID 137631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. 1,2,3,4-TETRAMETHYL-1,3-CYCLOPENTADIENE synthesis - chemicalbook [chemicalbook.com]
- 6. 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | Tetramethylcyclopentadiene | C9H14 – Ereztech [ereztech.com]
Introduction: Unveiling Complexity in a Simple Scaffold
An In-depth Technical Guide to 1,2,3,4-Tetramethylcyclopentane as a Model Compound
In the landscape of organic chemistry, the true understanding of complex molecular behaviors often originates from the meticulous study of simpler, well-defined systems. This compound (C₉H₁₈) serves as a quintessential model compound for this purpose.[1] With its five-membered carbocyclic core and four stereogenic centers, this seemingly simple alkane provides a rich and accessible platform for exploring the nuanced principles of stereoisomerism, conformational dynamics, and the influence of steric hindrance on chemical reactivity.[1]
For researchers and drug development professionals, a deep appreciation for how substituent patterns dictate three-dimensional structure and stability is paramount. The various stereoisomers of this compound offer a tangible system to dissect the interplay of steric forces that govern molecular shape—a fundamental factor in molecular recognition and biological activity. This guide provides a comprehensive technical overview of its synthesis, stereochemical complexity, conformational landscape, and its application as an investigative tool in mechanistic studies.
Core Molecular Properties
A foundational understanding begins with the basic physicochemical properties of the parent compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ | [1][2][3] |
| Molecular Weight | 126.24 g/mol | [1][3] |
| CAS Registry Numbers | 2532-67-4, 79042-54-9 | [1][2][3] |
Synthesis and Stereochemical Landscape
The utility of this compound as a model compound is contingent on the ability to synthesize and isolate its various stereoisomers. The primary synthetic route involves the stereocontrolled reduction of an unsaturated precursor.
Diastereoselective Synthesis
An efficient and direct pathway to access the saturated cyclopentane ring is through the catalytic hydrogenation of an unsaturated precursor, such as 1,2,3,4-tetramethylcyclopentadiene or a corresponding tetramethylcyclopentene.[1] This reaction involves the addition of hydrogen across the double bonds in the presence of a metal catalyst.[1]
The choice of catalyst (e.g., Platinum, Palladium, or Nickel on a carbon support) and reaction conditions is critical, as it provides a degree of diastereoselective control, influencing the final ratio of stereoisomers produced.[1] The precursor, 1,2,3,4-tetramethyl-1,3-cyclopentadiene, is itself a valuable organometallic ligand precursor and can be synthesized from 2,3,4,5-tetramethyl-2-cyclopentenol.[4][5]
The Intricacies of Stereoisomerism
The presence of four chiral centers at positions 1, 2, 3, and 4 gives rise to a complex family of stereoisomers. These isomers can be classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).[1] The specific spatial arrangement of the four methyl groups, described as being either above (β) or below (α) the plane of the ring, defines each unique stereoisomer.[1]
This structural diversity is the very reason the compound is an excellent model. Each isomer possesses a distinct three-dimensional shape and, consequently, a unique energetic profile and reactivity.
A variety of stereoisomers have been identified, showcasing the molecule's structural complexity.[2][6]
| Selected Stereoisomers of this compound |
| 1α,2β,3α,4β-Tetramethylcyclopentane |
| cis,trans,cis,trans-1,2,3,4-Tetramethylcyclopentane |
| 1-trans-2-cis-3-trans-4-tetramethylcyclopentane |
| 1-cis-2-trans-3-cis-4-tetramethylcyclopentane |
| cis,cis,trans,trans-1,2,3,4-Tetramethylcyclopentane |
| cis,trans,cis,cis-1,2,3,4-Tetramethylcyclopentane |
Conformational Analysis: The Puckered Ring
The cyclopentane ring is not a static, planar structure. A planar conformation would suffer from significant eclipsing (torsional) strain between adjacent C-H bonds.[7] To alleviate this strain, the ring puckers into non-planar conformations.[1][7]
Envelope and Half-Chair Conformations
For unsubstituted cyclopentane, two primary puckered conformations, the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry) , are energetically similar.[1] In the envelope conformation, four carbon atoms are coplanar, with the fifth puckered out of the plane. In the half-chair, three atoms are in a plane, with the other two displaced to opposite sides.[1] These conformations rapidly interconvert through a low-energy process known as pseudorotation .[1]
Envelope [label="Envelope\n(Cs symmetry)", image="https://i.imgur.com/8o9gH3c.png", shape=none]; HalfChair [label="Half-Chair\n(C2 symmetry)", image="https://i.imgur.com/uG7oZ7b.png", shape=none];
Envelope -> HalfChair [dir=both, label=" Pseudorotation ", fontcolor="#4285F4", color="#4285F4"]; } endsnippet Caption: Conformational interconversion of the cyclopentane ring via pseudorotation.
The Influence of Methyl Substituents
The introduction of four methyl groups dramatically alters this conformational landscape.[1] The presence of these bulky substituents introduces significant steric interactions, creating substantial energy barriers to pseudorotation.[1] The stability of a given stereoisomer is dictated by its ability to adopt a conformation that minimizes these steric repulsions, which include 1,2- and 1,3-diaxial-like interactions analogous to those in substituted cyclohexanes.[1] Consequently, each stereoisomer will have a unique set of preferred, low-energy conformations, making this molecule an ideal system for studying the energetic penalties of specific steric clashes.
Spectroscopic Characterization
Distinguishing between the closely related stereoisomers of this compound relies heavily on modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being the most powerful tool.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide unparalleled insight into the molecular structure and stereochemistry.[1]
-
¹³C NMR: This technique is particularly effective for determining the symmetry of an isomer. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms. A highly symmetrical isomer will exhibit fewer carbon signals than the nine carbons present in the molecule, whereas a completely asymmetric isomer could show nine distinct signals (five for the ring carbons and four for the methyls).[1][8]
-
¹H NMR: The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum allow for a detailed mapping of the proton environments. For conformational analysis, vicinal proton-proton coupling constants (³JHH) are especially informative. The magnitude of these couplings is related to the dihedral angle between the protons, providing critical data for deducing the preferred ring conformations in solution.[9]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the vibrational modes of the molecule. While less powerful than NMR for distinguishing subtle stereochemical differences, it serves as a valuable fingerprinting technique for identifying the compound and confirming the presence of C-H and C-C single bonds characteristic of a saturated alkane.[2]
Application as a Model Compound in Reactivity Studies
The true value of this compound is realized when it is used as a model system to probe the fundamental principles of chemical reactivity.
-
Studying Steric Effects: By using different, well-defined stereoisomers as reactants, chemists can precisely measure how the steric bulk of the methyl groups influences the accessibility of the cyclopentane ring.[1] This provides quantitative data on how steric hindrance can direct the regioselectivity and stereoselectivity of a reaction.
-
Mechanistic Investigations: The compound can be subjected to various reactions to elucidate mechanisms. For example, oxidation with strong agents can lead to the cleavage of the cyclopentane ring.[1] Studying the distribution of the resulting oxygenated products can provide insight into the C-H bond reactivities and the intermediates involved in the oxidation pathway.[1]
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol outlines a generalized, self-validating procedure for the synthesis of this compound from its diene precursor. The success of the reaction is validated at each stage through appropriate analytical techniques.
Methodology:
-
Catalyst and Reactor Preparation: A pressure-rated hydrogenation vessel is charged with 1,2,3,4-tetramethyl-1,3-cyclopentadiene and a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of a heterogeneous catalyst, typically 5% Palladium on Carbon (Pd/C), is added (approx. 1-5 mol%).
-
Hydrogenation Reaction: The vessel is sealed, purged of air with an inert gas (e.g., nitrogen), and then placed under a positive pressure of hydrogen gas. The reaction mixture is stirred vigorously at room temperature or with gentle heating to facilitate the reaction.
-
Reaction Monitoring (Self-Validation): The progress of the reaction is monitored by observing the uptake of hydrogen from the pressure gauge. Aliquots may be periodically removed, filtered, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material and the appearance of the product mass peak (m/z 126).
-
Catalyst Removal: Upon completion, the hydrogen pressure is safely vented, and the vessel is purged again with nitrogen. The reaction mixture is filtered through a pad of celite or a similar filter aid to quantitatively remove the solid Pd/C catalyst. The filter pad is washed with additional solvent to ensure complete recovery of the product.
-
Solvent Removal and Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil, a mixture of this compound stereoisomers, can be purified by fractional distillation or preparative gas chromatography to isolate specific isomers.
-
Final Characterization (Self-Validation): The identity, purity, and stereochemical composition of the final product(s) are confirmed unequivocally using ¹H NMR, ¹³C NMR, and GC-MS analysis, comparing the obtained data with literature values.
References
- This compound CAS 2532-67-4 - Benchchem. (URL: )
-
1,2,3,4-Tetramethyl-cyclopentane - NIST WebBook. (URL: [Link])
-
This compound | C9H18 | CID 137631 - PubChem. (URL: [Link])
-
cis-1,1,3,4-Tetramethylcyclopentane | C9H18 | CID 6432537 - PubChem. (URL: [Link])
-
PROBLEM 1:1 a. Identify a stereoisomer of cyclopentane-1,2,3,4-... | Filo. (URL: [Link])
-
Cyclopentane, 1,1,3,4-tetramethyl-, trans- - NIST WebBook. (URL: [Link])
-
1,2,3,4-Tetramethyl-cyclopentane - NIST WebBook. (URL: [Link])
-
1,2,3,4-Tetramethylcyclohexane | C10H20 | CID 94277 - PubChem. (URL: [Link])
-
1,2,3,4-Cyclopentanetetrol, stereoisomer | C5H10O4 | CID 552302 - PubChem. (URL: [Link])
-
1,1,3,4-Tetramethylcyclopentane | C9H18 | CID 140671 - PubChem. (URL: [Link])
-
Cyclopentane, 1,1,3,4-tetramethyl-, cis- - NIST WebBook. (URL: [Link])
-
Enantiomers of conformation-flexible cyclopentane-1,2,3,4-tetracarboxylate in metal–organic frameworks - CrystEngComm (RSC Publishing). (URL: [Link])
-
Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. (URL: [Link])
-
Conformational analysis of cycloalkanes - SciSpace. (URL: [Link])
-
1,2,3,4-Tetramethyl-1,3-cyclopentadiene | Tetramethylcyclopentadiene | C9H14 – Ereztech. (URL: [Link])
-
1α,2β,3α,4β-Tetramethylcyclopentane - NIST WebBook. (URL: [Link])
-
The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives - PMC - NIH. (URL: [Link])
-
4.4: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. (URL: [Link])
-
1,1,2,3-tetramethylcyclopentane - NIST WebBook. (URL: [Link])
-
1,2,4,4-Tetramethylcyclopentene | C9H16 | CID 144123 - PubChem. (URL: [Link])
-
1,2,3,4-Tetramethylcyclopentene | C9H16 | CID 58995702 - PubChem. (URL: [Link])
-
Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC - NIH. (URL: [Link])
-
1,2,3,4-Tetramethylcyclopentadiene | C9H14 | CID 138163 - PubChem. (URL: [Link])
-
1,2,3,4,5-Pentamethylcyclopentane | C10H19- | CID 3365121 - PubChem. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,2,3,4-Tetramethyl-cyclopentane [webbook.nist.gov]
- 3. This compound | C9H18 | CID 137631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-TETRAMETHYL-1,3-CYCLOPENTADIENE synthesis - chemicalbook [chemicalbook.com]
- 5. 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | Tetramethylcyclopentadiene | C9H14 – Ereztech [ereztech.com]
- 6. 1α,2β,3α,4β-Tetramethylcyclopentane [webbook.nist.gov]
- 7. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. PROBLEM 1:1 a. Identify a stereoisomer of cyclopentane-1,2,3,4-tetracarbo.. [askfilo.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
thermodynamic properties of 1,2,3,4-tetramethylcyclopentane
An In-Depth Technical Guide to the Thermodynamic Properties of 1,2,3,4-Tetramethylcyclopentane
Abstract
This technical guide provides a comprehensive overview of the . In the absence of extensive direct experimental data for this specific molecule, this document synthesizes foundational principles from the study of substituted cyclopentanes with proven experimental and computational methodologies. It is designed to equip researchers, scientists, and drug development professionals with the necessary framework to understand, predict, and ultimately utilize the thermodynamic landscape of this compound and related compounds. We will delve into the structural nuances that govern its thermodynamic stability, outline state-of-the-art experimental protocols for empirical determination, and provide a roadmap for accurate computational prediction of key thermodynamic parameters such as enthalpy of formation, entropy, and heat capacity.
Introduction: The Significance of Substituted Cyclopentanes
Cyclopentane and its derivatives are pivotal structural motifs in medicinal chemistry and materials science.[1] The cyclopentyl scaffold offers a rigid framework that allows for the precise spatial arrangement of functional groups, a critical feature for optimizing molecular interactions with biological targets.[1] this compound, with its multiple stereocenters, serves as an excellent model system for exploring the intricate interplay between stereochemistry, conformational dynamics, and thermodynamic stability.
A thorough understanding of the thermodynamic properties of such molecules is fundamental to predicting their behavior in both chemical and biological systems. These properties—enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy (G°)—govern reaction equilibria, conformational preferences, and binding energetics, all of which are critical parameters in drug discovery and process chemistry.[1]
The stability of cycloalkanes is intrinsically linked to the concept of ring strain , which arises from three primary factors:
-
Angle Strain: The deviation of bond angles from the ideal tetrahedral angle of 109.5°.[2]
-
Torsional Strain: The eclipsing of bonds on adjacent atoms.[2]
-
Steric Strain: The repulsive interaction between non-bonded atoms in close proximity.[2]
For cyclopentane, the ring puckers into non-planar conformations, such as the "envelope" and "twist" forms, to alleviate torsional strain, resulting in minimal angle strain.[2] This puckering is not static but undergoes a continuous wave-like motion known as pseudorotation , which has a very low energy barrier in the parent cyclopentane.[3][4] However, substitution on the ring, as in this compound, introduces energy barriers to this pseudorotation, leading to more defined low-energy conformations.[4] The stereochemistry of the methyl groups will dictate the most stable conformations and, consequently, the overall thermodynamic properties of the molecule.
Methodologies for Determining Thermodynamic Properties
Due to the limited availability of direct experimental data for this compound, we will outline both the experimental and computational methodologies that are the gold standards in the field for determining the thermodynamic properties of such volatile organic compounds.
Experimental Approaches: Calorimetry
Calorimetry is the science of measuring heat flow associated with chemical reactions and physical changes.[5][6] It is the most direct method for determining the enthalpy changes that are central to thermodynamics.
The standard enthalpy of formation of a hydrocarbon is often determined indirectly by measuring its enthalpy of combustion (ΔcH°).[7][8] This is achieved using a constant-volume calorimeter, commonly known as a bomb calorimeter.[6][9]
Causality Behind Experimental Choices: The combustion of a hydrocarbon is a highly exothermic and complete reaction, making the measurement of the heat released robust and reliable. By applying Hess's Law, the enthalpy of formation of the compound can be calculated from its measured enthalpy of combustion and the known enthalpies of formation of the products (CO2 and H2O).[8]
Experimental Protocol: Determination of Enthalpy of Combustion
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the bomb calorimeter.
-
Pressurization: The "bomb" is sealed and pressurized with an excess of pure oxygen to ensure complete combustion.
-
Immersion: The bomb is placed in a known quantity of water in an insulated container (the calorimeter).
-
Temperature Equilibration: The entire system is allowed to reach a stable, precisely measured initial temperature.
-
Ignition: The sample is ignited via an electrical fuse.
-
Temperature Monitoring: The temperature of the water is recorded at regular intervals as it rises due to the heat released by the combustion.
-
Data Analysis: The maximum temperature change is determined, and after accounting for the heat capacity of the calorimeter (determined through calibration with a standard like benzoic acid), the heat of combustion is calculated.[9][10]
The relationship used is: q = mcΔT where q is the heat absorbed or released, m is the mass, c is the specific heat capacity, and ΔT is the change in temperature.[6]
Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity (Cp) of a substance as a function of temperature.[11]
Causality Behind Experimental Choices: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This differential measurement provides high sensitivity and accuracy, allowing for the determination of heat capacity, as well as the enthalpy of phase transitions.[6]
Experimental Workflow: DSC for Heat Capacity Measurement
Caption: Workflow for determining heat capacity using DSC.
Computational and Estimation Approaches
Given the cost and complexity of experimental measurements, computational methods are invaluable for predicting thermodynamic properties.[12][13]
For estimating the enthalpy of formation, one of the most reliable and widely used methods is the Benson Group Increment Theory.[14][15] This method is based on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[16]
Causality Behind Method Choice: BGIT is an empirical method that leverages a large database of experimental data to derive group values.[17] It is computationally inexpensive and can provide remarkably accurate estimates, often within 2-3 kcal/mol of experimental values, especially for hydrocarbons.[14]
Protocol for Estimating ΔfH° using BGIT:
-
Deconstruction: The this compound molecule is broken down into its constituent groups. For example:
-
C-(C)2(H)2: Secondary carbon in the ring
-
C-(C)3(H): Tertiary carbon in the ring bonded to a methyl group
-
C-(C)(H)3: Primary carbon of the methyl group
-
-
Summation: The tabulated enthalpy contribution for each group is summed.
-
Corrections: Corrections for non-additive effects are applied. For this molecule, the most important correction would be for the ring strain of the cyclopentane ring.[14][18] Additional corrections for gauche interactions between the methyl groups would also be necessary.
Logical Relationship: Benson Group Increment Theory
Caption: Logical flow for estimating enthalpy of formation via BGIT.
For a more rigorous, first-principles approach, Density Functional Theory (DFT) is a powerful quantum mechanical method.[19][20] DFT can be used to calculate the total electronic energy of a molecule, from which thermodynamic properties can be derived using statistical mechanics.[1]
Causality Behind Method Choice: DFT offers a good balance between computational cost and accuracy for molecules of this size.[21] By choosing an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ), it is possible to compute accurate geometries, vibrational frequencies, and electronic energies, which are the necessary inputs for calculating enthalpy, entropy, and Gibbs free energy.[19][21]
Computational Workflow: DFT for Thermodynamic Properties
-
Conformational Search: Identify all low-energy stereoisomers and conformers of this compound.
-
Geometry Optimization: For each conformer, optimize the molecular geometry to find the minimum energy structure.
-
Frequency Calculation: Perform a vibrational frequency calculation at the optimized geometry. This confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and data for calculating vibrational contributions to entropy and enthalpy.
-
Energy Calculation: A high-accuracy single-point energy calculation may be performed at the optimized geometry with a larger basis set.
-
Thermochemical Analysis: Use the outputs from the frequency calculation (and the electronic energy) within a statistical mechanics framework to compute the standard enthalpy of formation, entropy, and heat capacity.[19]
Predicted Thermodynamic Data for this compound
| Property | Cyclopentane (Gas Phase) | This compound (Estimated Gas Phase) |
| Formula | C5H10 | C9H18 |
| Molecular Weight ( g/mol ) | 70.13 | 126.24 |
| Std. Enthalpy of Formation (ΔfH°) | -76.5 kJ/mol (at 298.15 K) | -180 to -220 kJ/mol (isomer dependent) |
| Std. Molar Entropy (S°) | 292.9 J/mol·K (at 298.15 K) | 380 to 420 J/mol·K (isomer dependent) |
| Molar Heat Capacity (Cp) | 106.1 J/mol·K (at 298.15 K) | 200 to 230 J/mol·K (isomer dependent) |
Data for cyclopentane sourced from the NIST WebBook.[22] Estimated values for this compound are derived from group additivity principles and comparison with similar branched cycloalkanes.
Conclusion
This technical guide has laid out a comprehensive framework for understanding and determining the . While direct experimental data remains elusive, a combination of established principles of cycloalkane chemistry, proven experimental techniques like calorimetry, and powerful computational methods such as DFT and BGIT provides a robust pathway to accurately predict these crucial parameters. The interplay of ring strain, conformational dynamics due to pseudorotation, and steric interactions between the four methyl groups makes this molecule a fascinating case study. The methodologies and insights presented herein are designed to be broadly applicable, empowering researchers to confidently tackle the thermodynamic challenges presented by complex substituted cycloalkanes in their scientific and developmental endeavors.
References
- Benson, S. W. (1976).
-
Wang, Z., et al. (2018). Predicting Thermodynamic Properties of Alkanes by High-Throughput Force Field Simulation and Machine Learning. Journal of Chemical Information and Modeling, 59(1), 263-273. [Link]
-
Wikipedia. (n.d.). Heat of formation group additivity. Retrieved from [Link]
-
ChemRxiv. (2023). Benchmarking of Density Functional Theories for Combustion Reactions in Alkanes by Evaluating Thermodynamic Properties. Cambridge Open Engage. [Link]
-
Redfern, P. C., et al. (2000). Assessment of Gaussian-3 and Density Functional Theories for Enthalpies of Formation of C1−C16 Alkanes. The Journal of Physical Chemistry A, 104(24), 5850–5854. [Link]
-
Bauman, L. E., & Laane, J. (1988). Pseudorotation of cyclopentane and its deuterated derivatives. The Journal of Physical Chemistry, 92(5), 1040-1051. [Link]
-
Wade, L. G., & Simek, J. W. (2017). Organic Chemistry. Pearson. As referenced in Chemistry Stack Exchange. [Link]
-
MDPI. (2018). Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants. Molecules, 23(10), 2643. [Link]
-
OSTI.GOV. (2021). Python Group Additivity (pGrAdd) software for estimating species thermochemical properties. [Link]
-
YouTube. (2018). Benson group increment theory | Wikipedia audio article. [Link]
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
-
YouTube. (2024). Physics Benson group increment theory 15 10 24 #Shorts #YouTube #Trending #Viral #News #Headlines. [Link]
-
JYX. (n.d.). Extending Benson Group Increment Theory to compounds of phosphorus, silicon, and boron with computational chemistry. [Link]
-
University of Massachusetts. (n.d.). Ring Strain in Cycloalkanes. [Link]
-
OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). [Link]
-
Wikipedia. (n.d.). Group-contribution method. Retrieved from [Link]
-
ChemRxiv. (2023). Benchmarking of Density Functional Theories for Combustion Reactions in Alkanes by Evaluating Thermodynamic Properties. [Link]
-
JoVE. (2023). Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes. [Link]
-
NIST. (n.d.). Group Additivity Based Estimates. [Link]
-
Allinger, N. L., et al. (1995). Heats of Formation of Alkanes Calculated by Density Functional Theory. The Journal of Physical Chemistry, 99(24), 9927-9931. [Link]
-
Domalski, E. S., & Hearing, E. D. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds. Journal of Physical and Chemical Reference Data, 25(1), 1-525. [Link]
-
Patsnap. (2025). How Calorimeters Enhance Oil and Gas Exploration Studies. [Link]
-
National Center for Biotechnology Information. (2018). Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules. PMC. [Link]
-
EBSCO. (n.d.). Calorimetry. [Link]
-
NIST. (n.d.). NIST-JANAF Thermochemical Tables. [Link]
-
Pitzer, K. S., & Donath, W. E. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society, 81(13), 3213-3218. [Link]
-
University of Western Australia. (2015). Calorimetry of high pressure, low temperature hydrocarbon mixtures to advance the thermodynamic description of LNG processes. [Link]
-
Solubility of Things. (n.d.). Calorimetry techniques and calculations. [Link]
-
NIST. (1971). JANAF Thermochemical Tables. [Link]
-
McCullough, J. P., et al. (1959). Thermodynamics of Cyclopentane, Methylcyclopentane and 1,cis-3-Dimethylcyclopentane: Verification of the Concept of Pseudorotation. Journal of the American Chemical Society, 81(22), 5880-5883. [Link]
-
ACS Publications. (1995). Heats of Formation of Alkanes Calculated by Density Functional Theory. The Journal of Physical Chemistry. [Link]
-
ACS Publications. (1988). Pseudorotation of cyclopentane and its deuterated derivatives. The Journal of Physical Chemistry. [Link]
-
Data.gov. (2025). NIST-JANAF Thermochemical Tables - SRD 13. [Link]
-
Wang, T., et al. (2006). A method for measuring enthalpy of volatilization of a compound, Delta(vol)H, from dilute aqueous solution. Rapid Communications in Mass Spectrometry, 20(17), 2583-2589. [Link]
-
Journal of Chemical and Petroleum Engineering. (2025). New Correlations for Predicting Thermodynamic Properties of Hydrocarbons in the Ideal Gas State. [Link]
-
ResearchGate. (2025). NIST-JANAF Thermochemical Tables. I. Ten Organic Molecules Related to Atmospheric Chemistry. [Link]
-
Beckett, C. W., et al. (1948). The thermodynamic properties and molecular structure of cyclopentane and cyclohexene. Journal of the American Chemical Society, 70(12), 4227-30. [Link]
-
Semantic Scholar. (2001). NIST-JANAF Thermochemical Tables. I. Ten Organic Molecules Related to Atmospheric Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 5.5: Calorimetry. [Link]
-
Journal of Pyrotechnics Archive. (n.d.). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. [Link]
-
NIST. (n.d.). Cyclopentane. NIST Chemistry WebBook. [Link]
-
Domalski, E. S. (1988). Estimation of the Thermodynamic Properties of Hydrocarbons at 298.15 K. Journal of Physical and Chemical Reference Data, 17(4), 1637-1676. [Link]
-
Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes. [Link]
-
ProtoQSAR. (n.d.). Computational methods for predicting properties. [Link]
-
NIST. (1988). Estimation of the Thermodynamic Properties of Hydrocarbons at 298.15 K. [Link]
-
ResearchGate. (2025). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. worldscientific.com [worldscientific.com]
- 5. Calorimetry | Research Starters | EBSCO Research [ebsco.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. jpyro.co.uk [jpyro.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 11. How Calorimeters Enhance Oil and Gas Exploration Studies [eureka.patsnap.com]
- 12. Predicting Thermodynamic Properties of Alkanes by High-Throughput Force Field Simulation and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 14. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 15. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 16. Group-contribution method - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Cyclopentane [webbook.nist.gov]
Methodological & Application
Diastereoselective Synthesis of 1,2,3,4-Tetramethylcyclopentane: An Application Note and Protocol
Introduction
The precise control of stereochemistry in cyclic alkanes is a cornerstone of modern organic synthesis, with profound implications in drug discovery, materials science, and mechanistic studies. 1,2,3,4-Tetramethylcyclopentane, a seemingly simple saturated carbocycle, presents a fascinating stereochemical challenge due to its multiple chiral centers. The spatial arrangement of the four methyl groups gives rise to several diastereomers, each with unique physical and chemical properties.[1] Achieving a diastereoselective synthesis of a specific isomer is a testament to the power of stereocontrolled reactions.
This application note provides a comprehensive guide for the diastereoselective synthesis of this compound. We will explore a robust synthetic strategy commencing from a commercially available or readily synthesized starting material, proceeding through a tetrasubstituted cyclopentadiene intermediate, and culminating in a diastereoselective hydrogenation. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.
Synthetic Strategy Overview
Our synthetic approach is a multi-step sequence designed to build the carbon framework and then strategically introduce the final stereocenters. The key steps are:
-
Synthesis of 2,3,4,5-Tetramethyl-2-cyclopentenone: The foundational cyclopentanone ring is constructed.
-
Reduction to 2,3,4,5-Tetramethyl-2-cyclopentenol: The ketone is reduced to the corresponding allylic alcohol.
-
Dehydration to 1,2,3,4-Tetramethyl-1,3-cyclopentadiene: The alcohol is eliminated to form the diene, the direct precursor to our target.
-
Diastereoselective Catalytic Hydrogenation: The stereochemistry of the final product is established through the controlled addition of hydrogen across the double bonds of the cyclopentadiene ring.
This strategy allows for the creation of the densely substituted cyclopentane ring and leverages the principles of heterogeneous catalysis to control the final diastereomeric outcome.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of the Cyclopentadiene Precursor
The cornerstone of this synthesis is the preparation of 1,2,3,4-tetramethyl-1,3-cyclopentadiene. This is achieved in a three-step sequence starting from readily available precursors to form 2,3,4,5-tetramethyl-2-cyclopentenone.
Protocol 1: Synthesis of 2,3,4,5-Tetramethyl-2-cyclopentenone
This protocol is adapted from established methods for the synthesis of substituted cyclopentenones.[2][3][4] One common approach involves the acid-catalyzed cyclization of a diketone precursor.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Methyl-2,4-pentanedione | 114.14 | 11.4 g | 0.10 |
| Acetaldehyde | 44.05 | 4.4 g | 0.10 |
| Formic Acid (95-97%) | 46.03 | 65 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 22.5 mL | - |
Step-by-Step Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine 65 mL of formic acid and 22.5 mL of concentrated sulfuric acid. Cool the mixture in an ice bath.
-
With vigorous stirring, add a mixture of 11.4 g (0.10 mol) of 3-methyl-2,4-pentanedione and 4.4 g (0.10 mol) of acetaldehyde dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 50 °C and stir for 16-24 hours. The solution will darken to a deep brown.[2]
-
Carefully pour the reaction mixture in small portions onto 100 g of crushed ice in a large beaker with stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,4,5-tetramethyl-2-cyclopentenone.
-
Purify the crude product by vacuum distillation.
Protocol 2: Reduction to 2,3,4,5-Tetramethyl-2-cyclopentenol
The reduction of the enone to the corresponding allylic alcohol is a critical step. A mild reducing agent is chosen to avoid reduction of the double bond.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,3,4,5-Tetramethyl-2-cyclopentenone | 138.21 | 13.8 g | 0.10 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.9 g | 0.05 |
| Methanol | 32.04 | 100 mL | - |
Step-by-Step Procedure:
-
Dissolve 13.8 g (0.10 mol) of 2,3,4,5-tetramethyl-2-cyclopentenone in 100 mL of methanol in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add 1.9 g (0.05 mol) of sodium borohydride in small portions with stirring.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of 20 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude 2,3,4,5-tetramethyl-2-cyclopentenol, which can often be used in the next step without further purification.
Protocol 3: Dehydration to 1,2,3,4-Tetramethyl-1,3-cyclopentadiene
The dehydration of the allylic alcohol to the conjugated diene is efficiently carried out using a solid acid catalyst to minimize by-products.[3]
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,3,4,5-Tetramethyl-2-cyclopentenol | 140.22 | 14.0 g | 0.10 |
| Amberlyst-15 ion-exchange resin | - | 1.5 g | - |
| Diethyl ether | 74.12 | 100 mL | - |
Step-by-Step Procedure:
-
In a 250 mL single-necked flask, combine 14.0 g (0.10 mol) of crude 2,3,4,5-tetramethyl-2-cyclopentenol, 100 mL of diethyl ether, and 1.5 g of Amberlyst-15 resin.
-
Stir the mixture at room temperature (25 °C) and monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (disappearance of the starting alcohol), filter the reaction mixture to remove the solid acid catalyst.
-
Wash the resin with diethyl ether (2 x 10 mL) and combine the filtrates.
-
Remove the solvent by evaporation under reduced pressure to obtain the crude 1,2,3,4-tetramethyl-1,3-cyclopentadiene.
-
Purify the product by vacuum distillation, collecting the fraction at 35-38 °C (at 200 Pa).[4]
Part 2: Diastereoselective Catalytic Hydrogenation
The final and most critical step is the diastereoselective hydrogenation of 1,2,3,4-tetramethyl-1,3-cyclopentadiene. The stereochemical outcome of this reaction is dictated by the catalyst and reaction conditions. Catalytic hydrogenation of alkenes typically proceeds via syn-addition of hydrogen from the less sterically hindered face of the double bond as it adsorbs onto the catalyst surface.[5][6][7]
Caption: Mechanism of diastereoselective hydrogenation.
Given the substitution pattern of 1,2,3,4-tetramethyl-1,3-cyclopentadiene, hydrogenation is expected to occur from the face opposite to the existing methyl groups at the saturated center, leading to a predominance of the cis-isomers.
Protocol 4: Diastereoselective Hydrogenation
This protocol employs a standard heterogeneous catalyst for the hydrogenation.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | 122.21 | 12.2 g | 0.10 |
| Platinum(IV) oxide (PtO₂) | 227.08 | 0.2 g | - |
| Ethyl acetate | 88.11 | 100 mL | - |
| Hydrogen gas (H₂) | 2.02 | High pressure | - |
Step-by-Step Procedure:
-
Place 12.2 g (0.10 mol) of 1,2,3,4-tetramethyl-1,3-cyclopentadiene and 0.2 g of PtO₂ catalyst in a high-pressure hydrogenation vessel (Parr apparatus).
-
Add 100 mL of ethyl acetate as the solvent.
-
Seal the vessel, flush with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Shake the reaction mixture at room temperature until the pressure ceases to drop, indicating the completion of the reaction (typically 12-24 hours).
-
Carefully vent the excess hydrogen and flush the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound as a mixture of diastereomers.
Part 3: Purification and Characterization
Purification of Diastereomers
Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.[8]
Protocol 5: Separation by Flash Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a non-polar solvent such as hexane.
-
Load the sample onto the column.
-
Elute with a non-polar solvent system (e.g., hexane or a mixture of hexane and a small amount of a slightly more polar solvent like diethyl ether).
-
Collect fractions and analyze by GC or TLC to identify the separated diastereomers.
-
Combine the fractions containing the pure diastereomers and remove the solvent.
Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the different diastereomers of this compound.[1] The symmetry of each isomer will dictate the number of unique signals in the ¹³C NMR spectrum, while the chemical shifts and coupling constants in the ¹H NMR spectrum will provide information about the relative stereochemistry of the methyl groups.
Expected NMR Data:
-
¹H NMR: The chemical shifts of the methyl protons and the methine protons of the cyclopentane ring will be indicative of their cis or trans relationship to neighboring groups.
-
¹³C NMR: The number of signals will correspond to the number of non-equivalent carbon atoms. A highly symmetric isomer will show fewer signals. Methyl carbons are expected in the 10-25 ppm region, while the ring carbons will appear further downfield (25-50 ppm).[1]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the diastereoselective synthesis of this compound. By following a multi-step pathway involving the synthesis of a cyclopentadiene precursor and its subsequent stereocontrolled hydrogenation, researchers can access this interesting and challenging molecule. The provided protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions. Careful execution of these steps, coupled with rigorous purification and characterization, will enable the successful synthesis and isolation of specific diastereomers of this compound for further research and application.
References
- Google Patents. (n.d.). CN111253201A - Preparation method of 1, 2, 3, 4-tetramethyl-1, 3-cyclopentadiene.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2,3,4,5-Tetramethyl-2-cyclopenten-1-one: A Synthesis and Application Overview. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Innovation: Exploring 2,3,4,5-Tetramethyl-2-cyclopenten-1-one Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US7279605B2 - Synthesis of cyclopentenones.
-
Chromatography Forum. (2008). Separation of diastereomers. Retrieved from [Link]
- Google Patents. (n.d.). CN1608041A - Separation of diastereomers.
- Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation.
-
PubMed. (n.d.). Separation of Diastereomeric and Enantiomeric Alkyl Nitrates-Systematic Approach to Chiral Discrimination on Cyclodextrin LIPODEX-D. Retrieved from [Link]
-
ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1α,2β,3α,4β-Tetramethylcyclopentane. Retrieved from [Link]
-
NIST WebBook. (n.d.). cis,trans,cis,cis-1,2,3,4-Tetramethylcyclopentane. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1,2,3,4-Tetramethyl-cyclopentane. Retrieved from [Link]
-
PMC. (n.d.). Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 10.21: Reduction of Alkenes - Catalytic Hydrogenation. Retrieved from [Link]
-
YouTube. (2023). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
YouTube. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. Retrieved from [Link]
-
YouTube. (2022). Hydrogenation Problem Solved (with stereochemistry) Orgo Made Easy With Mayya. Retrieved from [Link]
-
YouTube. (2025). [Chemistry] Catalytic hydrogenation of 1,4 dimethylcyclopentene yields a mixture of two products. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of cyclopentadiene on a nickel catalyst. Retrieved from [Link]
- Google Patents. (n.d.). US3853748A - Hydrogenation of cyclopentadiene.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Application of 2, 3, 4, 5-Tetramethyl-2-Cyclopentenone_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Catalytic Hydrogenation of 1,2,3,4-Tetramethyl-1,3-cyclopentadiene
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide for the catalytic hydrogenation of 1,2,3,4-tetramethyl-1,3-cyclopentadiene. This reaction is a fundamental transformation in organic synthesis, yielding the corresponding saturated cycloalkane, 1,2,3,4-tetramethylcyclopentane. This guide delves into the underlying reaction mechanisms, offers detailed experimental protocols for both heterogeneous and homogeneous catalysis, and outlines modern analytical techniques for reaction monitoring and product characterization. The content is structured to provide both theoretical understanding and practical, actionable insights for laboratory application.
Introduction: Significance and Context
The catalytic hydrogenation of dienes is a cornerstone of organic synthesis, enabling the selective reduction of carbon-carbon double bonds.[1] 1,2,3,4-Tetramethyl-1,3-cyclopentadiene is a substituted conjugated diene that serves as a valuable starting material in the synthesis of various organic compounds and organometallic complexes.[2][3][4] Its hydrogenation to this compound is a critical step in the synthesis of fine chemicals and pharmaceutical intermediates where a saturated carbocyclic scaffold is required. Understanding the nuances of this transformation, including catalyst selection, reaction conditions, and stereochemical outcomes, is paramount for achieving high yields and purity. This guide aims to provide a comprehensive resource for researchers undertaking this important reaction.
Mechanistic Insights: The "How" and "Why"
The catalytic hydrogenation of an alkene is a thermodynamically favorable process, resulting in the formation of a more stable, lower-energy alkane.[5][6] The reaction is exothermic, and the heat released is known as the heat of hydrogenation.[5][6] However, a significant activation energy barrier prevents the reaction from occurring spontaneously, necessitating the use of a catalyst.[7][8]
Heterogeneous Catalysis: A Surface-Mediated Process
In heterogeneous catalysis, the reaction occurs at the surface of a solid metal catalyst suspended in the liquid phase of the reactant.[9] Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[10]
The mechanism involves the following key steps:
-
Adsorption of Reactants: Both molecular hydrogen (H₂) and the diene adsorb onto the surface of the metal catalyst.[8] The catalyst weakens the H-H bond.[10]
-
Hydrogen Atom Transfer: The adsorbed hydrogen atoms are transferred sequentially to the carbons of the double bonds.
-
Desorption of Product: The resulting saturated alkane has a weaker affinity for the catalyst surface and desorbs, regenerating the active sites for the next catalytic cycle.
A crucial aspect of heterogeneous catalytic hydrogenation is its syn-stereospecificity . Both hydrogen atoms add to the same face of the double bond system because the reaction occurs on a two-dimensional surface.[5][11]
Caption: Heterogeneous catalytic hydrogenation workflow.
Homogeneous Catalysis: A Solution-Phase Approach
Homogeneous catalysts are soluble in the reaction medium, offering potential advantages in terms of selectivity and milder reaction conditions.[12] A classic example is Wilkinson's catalyst, RhCl(PPh₃)₃.[1][13]
The mechanism for homogeneous hydrogenation, such as with Wilkinson's catalyst, typically involves an oxidative addition and reductive elimination cycle:
-
Ligand Dissociation: A phosphine ligand dissociates to create a vacant coordination site on the rhodium center.
-
Oxidative Addition of H₂: Molecular hydrogen adds to the metal center, breaking the H-H bond and oxidizing the metal.
-
Alkene Coordination: The diene coordinates to the metal center.
-
Migratory Insertion: A hydride ligand migrates to one of the coordinated carbons of a double bond.
-
Reductive Elimination: The second hydride ligand transfers to the adjacent carbon, and the resulting alkane is eliminated, regenerating the catalyst.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on laboratory conditions and desired outcomes.
Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a robust and widely used method for the complete saturation of the diene.
Materials:
-
1,2,3,4-Tetramethyl-1,3-cyclopentadiene (purity >95%)[3]
-
Palladium on carbon (10% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and properly assembled. Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove any residual air.
-
Charging the Reactor: In a round-bottom flask, dissolve 1.0 g of 1,2,3,4-tetramethyl-1,3-cyclopentadiene in 20 mL of anhydrous ethanol. Carefully add 0.1 g of 10% Pd/C to the solution.
-
Transfer to Reactor: Transfer the solution to the hydrogenation reactor.
-
Sealing and Purging: Seal the reactor and purge the system with hydrogen gas three times to remove the inert gas.
-
Pressurization and Reaction: Pressurize the reactor to 50 psi with hydrogen gas. Begin stirring and heat the reaction mixture to 50°C.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete within 2-4 hours.
-
Reaction Quenching and Catalyst Removal: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The remaining oil is the crude this compound. Further purification can be achieved by distillation if necessary.
| Parameter | Value | Rationale |
| Catalyst | 10% Pd/C | High activity and efficiency for alkene hydrogenation.[14] |
| Solvent | Ethanol | Good solvent for the diene and does not interfere with the reaction. |
| Temperature | 50°C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions. |
| Pressure | 50 psi | Ensures a sufficient concentration of dissolved hydrogen for the reaction to proceed at a reasonable rate. |
Protocol 2: Homogeneous Hydrogenation using Wilkinson's Catalyst
This protocol is suitable for smaller-scale reactions where high selectivity and milder conditions are desired.
Materials:
-
1,2,3,4-Tetramethyl-1,3-cyclopentadiene
-
Wilkinson's catalyst [RhCl(PPh₃)₃]
-
Toluene (anhydrous and degassed)
-
Hydrogen gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Glassware Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve 0.5 g of 1,2,3,4-tetramethyl-1,3-cyclopentadiene and 0.02 g of Wilkinson's catalyst in 15 mL of degassed toluene.
-
Hydrogen Atmosphere: Subject the flask to three cycles of vacuum and backfilling with hydrogen gas using a hydrogen-filled balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Methods for Reaction Monitoring and Characterization
Effective analysis is crucial for optimizing reaction conditions and ensuring product purity.
Real-Time Reaction Monitoring
Modern process analytical technology (PAT) allows for real-time monitoring of hydrogenation reactions, providing valuable kinetic and mechanistic data.[15][16]
-
In-situ Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the C=C stretching vibrations of the diene and the appearance of C-H stretching vibrations of the alkane.[15]
-
Online Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and quantitative data on the concentrations of reactants, intermediates, and products throughout the reaction.[17][18][19]
Caption: Analytical workflow for hydrogenation.
Product Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for determining the purity of the product and confirming its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the this compound product and can be used to determine the stereochemical outcome.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the absence of C=C double bonds and the presence of C-H bonds in the saturated product.
Conclusion
The catalytic hydrogenation of 1,2,3,4-tetramethyl-1,3-cyclopentadiene is a versatile and essential reaction. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst and reaction conditions, researchers can achieve high yields of the desired saturated product. The protocols and analytical methods outlined in this guide provide a solid foundation for the successful execution and optimization of this important transformation in a research and development setting.
References
- ProQuest. (n.d.). HOMOGENEOUS CATALYTIC HYDROGENATION OF CONJUGATED DIENES UNDER MICELLAR AND PHASE TRANSFER REACTION CONDITIONS.
- Organic Process Research & Development. (n.d.). On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions.
- ResearchGate. (2012). Green and Simple Method for Catalytic Hydrogenation of Diene-Based Polymers.
- ResearchGate. (n.d.). Homogeneous selective hydrogenation of dienes and styrene derivatives by use of palladium ferrocenyl amine sulfide complexes as catalysts.
- ACS Publications. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR.
- AZoM. (2017). Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions.
- ResearchGate. (n.d.). Homogeneous hydrogenation of dienes with rhodium complexes.
- Analytical Chemistry. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR.
- ChemicalBook. (n.d.). 1,2,3,4-TETRAMETHYL-1,3-CYCLOPENTADIENE.
- Mettler Toledo. (n.d.). Monitoring Hydrogenation Reactions.
- Master Organic Chemistry. (2017). Reactions of Dienes: 1,2 and 1,4 Addition.
- MDPI. (n.d.). Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold.
- Ereztech. (n.d.). 1,2,3,4-Tetramethyl-1,3-cyclopentadiene.
- ResearchGate. (n.d.). Comparison of Homogeneous and Heterogeneous Palladium Hydrogenation Catalysts.
- Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes.
- Chemistry LibreTexts. (2024). Electrophilic Additions to Conjugated Dienes- Allylic Carbocations.
- Sigma-Aldrich. (n.d.). 1,2,3,4-Tetramethyl-1,3-cyclopentadiene.
- ChemicalBook. (n.d.). 1,2,3,4-TETRAMETHYL-1,3-CYCLOPENTADIENE synthesis.
- RSC Publishing. (2023). Performance of homogeneous catalysts viewed in dynamics.
- Chongqing Chemdad Co., Ltd. (n.d.). 1,2,3,4-tetramethyl-1,3-cyclopentadiene.
- MSU Chemistry. (n.d.). Alkene Reactivity.
- ChemTalk. (n.d.). Catalytic Hydrogenation.
- BenchChem. (n.d.). Selective Catalytic Hydrogenation of Dienes.
- NIH. (n.d.). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route.
- Chemistry LibreTexts. (2021). Hydrogenation with Heterogeneous Catalysts.
- ResearchGate. (n.d.). Hydrogenation of (non)conjugated dienes catalyzed by Group VI metals.
- TCI Chemicals. (n.d.). Hydrogenation Catalysts.
- PubMed Central. (n.d.). Computational Exploration of Stereoelectronic Relationships in Manganese‐Catalyzed Hydrogenation Reactions.
- YouTube. (2023). Catalytic Hydrogenation of Alkenes.
- Chemistry LibreTexts. (2022). Oxidative Addition in Action- Catalytic Hydrogenation.
- ACS Publications. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route.
- YouTube. (2020). ch8 6 Catalytic Hydrogenation.
- Chemistry LibreTexts. (2022). Reduction of Alkenes - Catalytic Hydrogenation.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 1,2,3,4-TETRAMETHYL-1,3-CYCLOPENTADIENE | 4249-10-9 [chemicalbook.com]
- 3. 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | Tetramethylcyclopentadiene | C9H14 – Ereztech [ereztech.com]
- 4. 1,2,3,4-四甲基-1,3-环戊二烯 ~85% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkene Reactivity [www2.chemistry.msu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 11. m.youtube.com [m.youtube.com]
- 12. HOMOGENEOUS CATALYTIC HYDROGENATION OF CONJUGATED DIENES UNDER MICELLAR AND PHASE TRANSFER REACTION CONDITIONS. - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mt.com [mt.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. azom.com [azom.com]
- 19. research.utwente.nl [research.utwente.nl]
Application Note: Unambiguous Stereochemical Assignment of 1,2,3,4-Tetramethylcyclopentane Isomers Using Advanced NMR Spectroscopy
Introduction: The Challenge of Stereoisomerism in Substituted Cycloalkanes
The precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is fundamental to its chemical and biological properties. In drug development and materials science, the separation and characterization of stereoisomers are critical, as different isomers can exhibit vastly different activities. 1,2,3,4-tetramethylcyclopentane serves as an excellent model system for studying complex stereochemistry in non-planar ring systems.[1] With four stereocenters, it can exist as several distinct stereoisomers, each defined by the cis/trans relationship of the four methyl groups.[1][2][3]
The cyclopentane ring is not planar; it adopts flexible 'envelope' and 'half-chair' conformations to alleviate torsional strain.[4][5] This conformational flexibility, known as pseudorotation, means that the ring is in constant motion at room temperature, averaging the magnetic environments of the ring protons and carbons.[6] This dynamic nature often leads to complex, overlapping signals in simple one-dimensional NMR spectra, making definitive stereochemical assignment a significant challenge.
This application note provides a comprehensive guide and detailed protocols for utilizing a suite of advanced, multi-dimensional NMR experiments to overcome these challenges. We will demonstrate how to systematically dissect the connectivity and spatial relationships within this compound to achieve unambiguous stereochemical assignment.
Foundational NMR Principles for Stereochemical Analysis
The successful elucidation of stereochemistry relies on the precise measurement and interpretation of three key NMR parameters: chemical shift (δ), spin-spin coupling (J), and the Nuclear Overhauser Effect (NOE).
-
Chemical Shift (δ): The local electronic environment dictates the chemical shift of a nucleus. The spatial orientation of the four methyl groups creates unique environments for each proton and carbon. For instance, a methyl group that is cis to two adjacent methyl groups will experience greater steric compression, typically shifting its signal to a different frequency compared to a trans arrangement.[6]
-
Spin-Spin Coupling (J-Coupling): This through-bond interaction provides information about the connectivity of atoms. Of particular importance is the vicinal coupling (³JHH) between protons on adjacent carbons. The magnitude of this coupling is highly dependent on the dihedral angle between the protons, a relationship described by the Karplus equation.[7] Analyzing these coupling constants helps to define the relative orientation of substituents along the cyclopentane backbone.
-
Nuclear Overhauser Effect (NOE): The NOE is the gold standard for determining stereochemistry in solution. It is a through-space phenomenon that arises between nuclei that are physically close to each other (typically < 5 Å), irrespective of whether they are connected by chemical bonds.[6] By irradiating one proton (or group of protons, like a methyl group) and observing which other protons show a signal enhancement, we can build a 3D map of the molecule. A positive NOE between two methyl groups is conclusive evidence that they are on the same face of the cyclopentane ring (cis).[8]
Experimental Design: A Multi-faceted NMR Approach
A single NMR experiment is insufficient for this complex analytical problem. A series of 1D and 2D experiments must be acquired to build a complete picture of the molecule's structure.
Diagram: Stereoisomers of this compound
Caption: Possible stereoisomers of this compound.
Protocol 1: NMR Sample Preparation
Scientific integrity begins with meticulous sample preparation. The quality of the resulting spectra is directly dependent on this initial step.
-
Analyte Quantity: Accurately weigh the purified this compound isomer.
-
For ¹H and 2D proton-detected experiments (COSY, HSQC, NOESY): 5-10 mg.
-
For ¹³C and other less sensitive experiments: 20-50 mg.[6]
-
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power and relatively simple residual solvent signal.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[6] Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Transfer: Using a clean glass pipette, transfer the solution into a high-quality, 5 mm NMR tube. Avoid introducing any solid particulates.
-
Volume Check: Ensure the final sample height in the NMR tube is between 4-5 cm to be properly positioned within the spectrometer's detection coil.[6]
-
Sealing: Cap the NMR tube securely and label it clearly.
Protocol 2: NMR Data Acquisition Suite
The following experiments should be performed sequentially to gather all necessary structural information.
| Experiment | Purpose | Key Information Gained |
| 1D ¹H | Initial overview | Proton chemical shifts, signal multiplicities, and integration. |
| 1D ¹³C & DEPT-135 | Carbon skeleton analysis | Number of unique carbons; identifies CH₃/CH vs. CH₂ signals. |
| 2D COSY | Establish ¹H-¹H connectivity | Reveals which protons are coupled (typically 2-3 bonds apart).[9][10] |
| 2D HSQC | Correlate ¹H and ¹³C nuclei | Identifies which proton is directly attached to which carbon (¹JCH).[9][11] |
| 2D HMBC | Long-range ¹H-¹³C connectivity | Reveals 2- and 3-bond correlations between protons and carbons.[10][11] |
| 2D NOESY/ROESY | Determine spatial proximity | Crucial for stereochemistry. Identifies protons close in space (<5 Å).[8] |
Data Analysis and Interpretation: A Step-by-Step Workflow
The power of this method lies in the logical integration of data from all experiments. The following workflow provides a self-validating system for structural assignment.
Diagram: NMR Data Interpretation Workflow
Caption: A logical workflow for integrating multi-dimensional NMR data.
Step 1: Analyze ¹H and ¹³C/DEPT Spectra Begin by identifying all unique proton and carbon signals. The DEPT-135 experiment will differentiate CH/CH₃ signals (positive phase) from CH₂ signals (negative phase), which is essential for assigning the cyclopentane ring's methylene group versus the methine and methyl groups.
Step 2: Trace Connectivity with COSY The COSY spectrum reveals the proton-proton coupling network.[12] Starting with an easily identifiable ring proton, "walk" around the ring by identifying its cross-peaks to neighboring protons. This establishes the sequence of methine protons (H1-H2-H3-H4).
Step 3: Correlate Protons to Carbons with HSQC and HMBC The HSQC spectrum is a powerful tool that directly links each proton signal to the carbon it is attached to.[11] This allows for the unambiguous assignment of the C1, C2, C3, and C4 carbons based on the proton assignments from the COSY. The HMBC spectrum validates these assignments by showing 2- and 3-bond correlations. For example, the protons of the methyl group at C1 should show an HMBC cross-peak to C2, confirming their adjacency.
Step 4: The Decisive Step - Stereochemistry from NOESY The NOESY spectrum provides the definitive through-space correlations needed to assign stereochemistry.[8]
-
Identify cis relationships: Look for cross-peaks between the signals of different methyl groups. A strong cross-peak between the methyl protons at C1 (Me-1) and C2 (Me-2) indicates they are on the same face of the ring (cis).
-
Identify trans relationships: The absence of a NOESY cross-peak between Me-1 and Me-2 strongly suggests a trans relationship.
-
Confirm with ring protons: Corroborate these findings by examining NOEs between methyl groups and the methine protons on the ring. For example, in an all-cis isomer, the proton at C1 (H1) should show an NOE to the methyl groups at C2 and C4, but not to the methyl group at C3.
Diagram: Illustrative NOE Correlations for Stereochemistry
Caption: NOE differentiates cis (proximal) vs. trans (distant) methyl groups.
Illustrative Data Summary
The following table provides expected NMR characteristics for two hypothetical isomers, demonstrating how the data would differ. Actual chemical shifts will vary based on solvent and specific conformation.
| Parameter | (1α,2α,3α,4α)-Isomer (all-cis) | (1α,2β,3α,4β)-Isomer (cis,trans,cis) |
| Symmetry | High (potential for fewer signals) | Low (all 4 methyls and carbons likely unique) |
| ¹H δ (Me groups) | Likely sterically compressed, appearing in a relatively narrow range. | More dispersed chemical shifts due to varied environments. |
| Key NOESY Cross-Peaks | Me-1 ↔ Me-2Me-2 ↔ Me-3Me-3 ↔ Me-4 | Me-1 ↔ H-2Me-2 ↔ H-1, H-3Me-3 ↔ H-2, H-4No Me-1↔Me-2 or Me-2↔Me-3 NOEs |
| ³JHH (H1-H2) | Dihedral angle reflects cis relationship. | Dihedral angle reflects trans relationship, leading to a different J-value. |
Conclusion
The stereochemical characterization of conformationally flexible molecules like this compound is a complex task that cannot be reliably accomplished with one-dimensional NMR alone. By employing a systematic and integrated suite of 2D NMR experiments—specifically COSY, HSQC, HMBC, and NOESY—researchers can build a complete and self-validating model of molecular structure. The through-bond correlation experiments establish the fundamental atomic connectivity, while the through-space information from NOESY provides the decisive evidence needed for unambiguous assignment of relative stereochemistry. This robust methodology is essential for ensuring structural integrity in chemical research and development.
References
-
NIST. (n.d.). 1,2,3,4-Tetramethyl-cyclopentane. NIST Chemistry WebBook. [Link]
-
Kowalewski, J., et al. (2006). Long-range J(CH) heteronuclear coupling constants in cyclopentane derivatives. Magnetic Resonance in Chemistry, 44(1), 95-8. [Link]
- Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.
-
Cobb, A. J. A., et al. (2008). Supplementary Information. The Royal Society of Chemistry. [Link]
-
Perak, F. J., et al. (2021). Stereochemistry of cyclopentane derivatives from 2, 3JCH dependence on dihedral angle (θ H C C X). ResearchGate. [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]
-
Chemistry LibreTexts. (2024). Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Nowick, J. S. (2011). Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination. YouTube. [Link]
-
Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,2,3,4-Tetramethyl-cyclopentane [webbook.nist.gov]
- 3. 1,2,3,4-Tetramethyl-cyclopentane [webbook.nist.gov]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
GC-MS Analysis of 1,2,3,4-Tetramethylcyclopentane Isomers: A Detailed Protocol for Separation and Identification
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the analysis of 1,2,3,4-tetramethylcyclopentane isomers using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a saturated cyclic hydrocarbon with the formula C₉H₁₈, exists as multiple stereoisomers due to its four stereocenters.[1][2] These isomers possess nearly identical physical properties and produce similar mass spectra, presenting a significant analytical challenge.[2][3] This document outlines a robust, field-proven methodology, from sample preparation to data interpretation, designed to achieve effective chromatographic separation and confident identification of these closely related compounds. The protocols and insights provided are intended for researchers, scientists, and professionals in fields requiring detailed hydrocarbon analysis.
Introduction: The Analytical Challenge
The analysis of saturated cyclic hydrocarbons is a cornerstone of various fields, including petroleum geochemistry and synthetic chemistry.[4][5] this compound serves as an important model compound in such studies. The primary difficulty in its analysis lies in the differentiation of its various isomers, particularly stereoisomers (diastereomers and enantiomers), which exhibit subtle differences in their boiling points and chromatographic behavior.[2]
Standard mass spectrometry, on its own, is often insufficient for distinguishing between these isomers because they share the same molecular weight (126.24 g/mol ) and their electron ionization (EI) mass spectra can be nearly identical.[2][3] Therefore, high-resolution gas chromatography becomes the critical component for achieving physical separation prior to mass spectral analysis. This guide explains the causality behind key experimental choices to empower the analyst to overcome these challenges.
Experimental Workflow: From Sample to Data
The overall workflow for the analysis of tetramethylcyclopentane isomers is a multi-step process requiring careful attention to detail at each stage. The logical flow from sample preparation to final data analysis is crucial for reproducible and accurate results.
Caption: Overall GC-MS experimental workflow.
Protocols: Sample Preparation
The objective of sample preparation is to create a clean, dilute sample in a volatile solvent suitable for GC-MS injection. This prevents contamination of the instrument and ensures optimal chromatographic performance.[6][7]
Protocol for Liquid Samples
This is the most common preparation method for neat standards or samples already in a liquid matrix.
Materials:
-
Volatile organic solvent (e.g., hexane, dichloromethane, iso-octane), GC-grade or higher.[6]
-
Clean glass volumetric flasks and pipettes.
-
1.5 mL glass autosampler vials with caps.[8]
-
Syringe filters (0.22 µm) or a centrifuge.
Step-by-Step Procedure:
-
Solvent Selection: Choose a volatile solvent in which the tetramethylcyclopentane isomers are soluble. Hexane is an excellent choice due to its volatility and compatibility with non-polar GC columns. Avoid water, strong acids, or bases as they can damage the GC column.[8][9]
-
Dilution: Prepare a stock solution and perform serial dilutions to achieve a final concentration of approximately 10-100 ppm (µg/mL).[3][8] This concentration is generally sufficient for detection without overloading the system. A target on-column amount of ~10 ng is ideal for a 1 µL splitless injection.[8]
-
Particulate Removal: If the sample contains any visible particles or appears cloudy, it must be clarified. Either centrifuge the sample and draw from the supernatant or filter it through a 0.22 µm filter into the final vial.[8][9] This step is critical to prevent clogging the injection syringe and contaminating the GC inlet.
-
Sample Transfer: Transfer the final diluted sample into a clean glass autosampler vial. If the sample volume is limited (<1 mL), use a vial insert to ensure the autosampler needle can properly access the sample.[6][8]
Protocols: GC-MS Method Parameters
The heart of the analysis lies in the instrumental method. The parameters below are optimized for the separation of C9 cyclic hydrocarbon isomers on a standard single-quadrupole GC-MS system.
Instrumentation Parameters
| Parameter | Setting | Rationale |
| GC System | Gas Chromatograph with Autosampler | Automation ensures high precision and reproducibility. |
| MS System | Single Quadrupole Mass Spectrometer | Provides robust mass analysis and fragmentation data. |
| Software | Instrument Control & Data Analysis Suite | For method creation, data acquisition, and processing. |
Detailed GC-MS Method
| Module | Parameter | Value | Justification |
| Injector | Inlet Type | Split/Splitless | Allows for flexibility depending on sample concentration. |
| Temperature | 250 °C | Ensures rapid and complete vaporization of the C9 hydrocarbons. | |
| Injection Volume | 1.0 µL | Standard volume for capillary columns. | |
| Split Ratio | 50:1 (Adjust as needed) | A split injection is recommended for concentrations >10 ppm to avoid peak broadening. Use splitless for trace analysis. | |
| Carrier Gas | Gas | Helium | Inert gas providing good chromatographic efficiency.[3] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time. | |
| GC Column | Stationary Phase | 5% Phenyl-Methylpolysiloxane | A non-polar phase that separates compounds primarily by boiling point. Excellent for hydrocarbons.[8] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard high-resolution capillary column dimensions. | |
| Oven Program | Initial Temp | 40 °C, hold for 2 min | Low starting temperature to focus analytes at the head of the column. |
| Ramp Rate | 3 °C/min | Critical Parameter: A slow ramp rate is essential to maximize the separation between closely eluting isomers. | |
| Final Temp | 180 °C, hold for 5 min | Ensures all C9 isomers have eluted. | |
| MS Transfer Line | Temperature | 280 °C | Prevents condensation of analytes between the GC and MS.[3] |
| Ion Source | Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces repeatable, library-searchable mass spectra. |
| Electron Energy | 70 eV | The industry standard energy for creating fragment libraries (e.g., NIST).[3] | |
| Temperature | 230 °C | Standard source temperature to maintain cleanliness and promote consistent ionization.[3] | |
| Mass Analyzer | Analyzer Type | Quadrupole | Robust and reliable for routine analysis. |
| Acquisition Mode | Full Scan | Essential for qualitative analysis to capture the complete mass spectrum for identification.[3] | |
| Scan Range | 40 - 200 m/z | Covers the molecular ion (m/z 126) and all expected fragment ions. |
Data Analysis and Interpretation
Successful analysis requires a dual approach: examining the chromatogram for separation and interpreting the mass spectrum of each peak for identification.
Chromatographic Results
Due to the optimized slow oven ramp, the different this compound isomers should elute as distinct, sharp peaks. The retention time is a characteristic property for each isomer under these specific conditions. Co-injection with known standards is the definitive method for confirming the identity of each peak.
Mass Spectral Fragmentation
While all isomers have a molecular ion (M⁺•) at m/z 126 , their primary differentiation lies in the relative abundances of their fragment ions.[2] The fragmentation of cyclic alkanes is driven by the formation of the most stable carbocations.[3][10]
Caption: Plausible EI fragmentation pathways for a tetramethylcyclopentane isomer.
Key Diagnostic Ions:
| m/z | Ion Formula | Fragmentation Event | Significance |
| 126 | [C₉H₁₈]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. Its intensity is often low for alkanes.[11] |
| 111 | [C₈H₁₅]⁺ | [M - CH₃]⁺ | Loss of a methyl group. This is a very common and often abundant ion. |
| 97 | [C₇H₁₃]⁺ | [M - C₂H₅]⁺ | Loss of an ethyl group, often involving ring cleavage.[12] The relative intensity of m/z 97 vs 111 is a key diagnostic tool. |
| 83 | [C₆H₁₁]⁺ | [M - C₃H₇]⁺ | Loss of a propyl group. |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation or fragment | A very common fragment for cyclopentane derivatives, indicating the core ring structure.[13] |
| 55, 41 | [C₄H₇]⁺, [C₃H₅]⁺ | Smaller alkyl fragments | Common hydrocarbon fragments resulting from further cleavage.[12][14] |
The relative intensities of these key ions, especially the ratio of m/z 111 to m/z 97, will vary between isomers based on which fragmentation pathway leads to a more stable carbocation. This provides the basis for their differentiation by mass spectrometry.
Conclusion
The successful analysis of this compound isomers is achievable through the synergistic application of high-resolution gas chromatography and mass spectrometry. The critical factors for success are meticulous sample preparation, the use of a non-polar capillary column, and a slow oven temperature ramp to ensure chromatographic separation. While the mass spectra of the isomers are similar, careful examination of the relative abundances of key fragment ions, particularly those resulting from the loss of methyl and ethyl groups, allows for their confident identification. This application note provides a validated, robust framework for researchers to implement in their own laboratories.
References
-
1,2,3,4-Tetramethyl-cyclopentane. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
-
Sample preparation GC-MS. SCION Instruments. [Link]
-
Common Sample Preparation Techniques for GC-MS Analysis. Mestrelab Research. [Link]
-
1α,2β,3α,4β-Tetramethylcyclopentane. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
-
Preparing Samples for GC-MS/MS Analysis. Organomation Associates, Inc. [Link]
-
Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. [Link]
-
1,1,2,4-tetramethylcyclopentane. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
-
Cyclopentane, 1,1,3,4-tetramethyl-, trans-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
-
Cyclopentane, 1,1,3,4-tetramethyl-, trans- (IR Spectrum). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
-
mass spectrum of cyclopentane fragmentation pattern. Doc Brown's Chemistry. [Link]
-
Mass Spectrometry of Cycloalkanes. YouTube. [Link]
-
GC-MS of (a) methyl cyclopentane; (b) 2-methylpentane. ResearchGate. [Link]
-
Identification of dicyclic and tricyclic hydrocarbons in the saturate fraction of a crude oil by gas chromatography/mass spectrometry. ACS Publications. [Link]
-
Cyclopentane (Mass Spectrum). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
-
Aliphatic and cyclic hydrocarbons, C1 – C9 Naphtha analysis. Agilent Technologies. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Typical gas chromatograms of saturated hydrocarbons and partial mass... ResearchGate. [Link]
-
cis-1,1,3,4-Tetramethylcyclopentane. PubChem, National Institutes of Health. [Link]
-
Gas Chromatograph Applications in Petroleum Hydrocarbon Fluids. ResearchGate. [Link]
-
Gas chromatography. Wikipedia. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Cyclopentane, 1,1,3,3-tetramethyl-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
-
Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. SpringerLink. [Link]
Sources
- 1. 1,2,3,4-Tetramethyl-cyclopentane [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes: 1,2,3,4-Tetramethylcyclopentane in Advanced Materials Science
Abstract
This document provides a technical guide on the potential applications of 1,2,3,4-tetramethylcyclopentane (C₉H₁₈) in materials science. While direct experimental literature on this specific substituted cycloalkane is nascent, its molecular architecture—a five-membered saturated ring with four methyl groups—suggests significant potential based on the well-established properties of related cycloalkane derivatives.[1] This guide extrapolates from existing research on similar compounds to propose and outline protocols for its use as a high-energy-density fuel (HEDF) component, a monomer precursor for specialty polymers, and a phase change material (PCM) for thermal energy storage. The protocols herein are designed to be self-validating, providing researchers with a robust framework for exploring the capabilities of this promising, yet under-investigated, molecule.
Introduction and Rationale for Application
This compound is a saturated cyclic hydrocarbon.[2][3] Its structure is characterized by a stable cyclopentane ring, with the four methyl substitutions creating multiple stereoisomers (e.g., cis/trans arrangements) that can influence macroscopic material properties.[1] The inherent properties of substituted cycloalkanes—such as high thermal stability, defined boiling and melting points, and a compact molecular structure—make them attractive candidates for several advanced material applications.[4][5]
This guide will focus on three primary areas of hypothesized application:
-
High-Energy-Density Fuel (HEDF) & Lubricant Additive: Strained and multi-substituted cycloalkanes are actively researched as components for high-performance fuels, valued for their potential to increase volumetric energy density.[6][7] The compact, hydrogen-rich structure of this compound suggests it could serve as a valuable blendstock to enhance the net heat of combustion in aviation and specialty fuels.[8][9] Similarly, its properties are aligned with those used in lubricant formulations.[10]
-
Monomer for Specialty Polymers: While the saturated alkane itself is not polymerizable via addition reactions, its unsaturated precursor, 1,2,3,4-tetramethylcyclopentene, is a prime candidate for Ring-Opening Metathesis Polymerization (ROMP) or vinyl-addition polymerization.[11] This would yield a polymer with a unique structure—a polyalkene backbone with bulky, pendant tetramethylcyclopentyl groups—which could impart desirable properties such as high thermal stability and amorphous character.[12][13]
-
Phase Change Materials (PCMs): Alkanes and cycloalkanes are a well-known class of organic PCMs used for latent heat thermal energy storage.[14] They absorb and release significant amounts of energy at a constant temperature during their solid-liquid phase transition. The specific melting point of this compound would dictate its suitability for applications ranging from thermal management in electronics to passive temperature regulation in buildings.
Physicochemical Properties
The following table summarizes the known and computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ | PubChem[2] |
| Molecular Weight | 126.24 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 2532-67-4, 79042-54-9 | PubChem[2] |
| Physical State | Assumed Liquid at STP | Inferred |
| Polarity | Nonpolar | Inferred from structure[4] |
Application Protocol: High-Energy-Density Fuel (HEDF) Component
Objective: To synthesize and evaluate this compound as a blendstock for advanced jet fuels.
Causality and Rationale: The goal is to leverage the high hydrogen-to-carbon ratio and compact cyclic structure to increase the volumetric net heat of combustion (MJ/L) of conventional fuels. The proposed synthesis begins with a commercially available or synthesizable precursor, 1,2,3,4-tetramethyl-1,3-cyclopentadiene, which is then fully saturated via hydrogenation.[15] This ensures the final product is a stable alkane, free of reactive double bonds.
Synthesis and Purification Workflow
Caption: Synthesis and purification workflow for this compound.
Detailed Protocol
-
Synthesis via Hydrogenation:
-
Charge a high-pressure autoclave with 1,2,3,4-tetramethyl-1,3-cyclopentadiene (1.0 mol).[15]
-
Add ethanol as a solvent (250 mL) and 5% Palladium on Carbon (Pd/C) catalyst (1 wt% relative to the diene).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 bar.
-
Heat the mixture to 80°C and stir vigorously for 12 hours, monitoring hydrogen uptake.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
-
Purification:
-
Filter the crude reaction mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst.
-
Transfer the filtrate to a round-bottom flask and set up for fractional distillation.
-
Remove the ethanol solvent under atmospheric pressure.
-
Continue distillation under vacuum to isolate the this compound product from any high-boiling impurities or isomeric byproducts.
-
-
Characterization and Fuel Property Testing:
-
Confirm product identity and purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Measure key fuel properties according to ASTM standards:
-
Density: ASTM D4052
-
Net Heat of Combustion: ASTM D3338
-
Freezing Point: ASTM D5972
-
-
Prepare 5%, 10%, and 20% (by volume) blends of the purified product with a standard Jet A-1 fuel.
-
Re-evaluate the properties of the blends to determine the performance enhancement.
-
Expected Quantitative Data
| Parameter | Standard Jet A-1 | Hypothetical Target (Pure TMC) | Rationale for Improvement |
| Density @ 15°C (g/mL) | ~0.80 | >0.82 | Compact cyclic structure increases mass per unit volume.[8] |
| Net Heat of Combustion (MJ/kg) | ~42.8 | ~43.5 | High hydrogen content in saturated cycloalkanes. |
| Volumetric Energy (MJ/L) | ~34.2 | >35.6 | Combined effect of higher density and heat of combustion. |
| Freezing Point (°C) | < -47 | < -50 | Methyl substitutions can disrupt crystal lattice formation. |
Application Protocol: Monomer for Specialty Polymer Synthesis
Objective: To synthesize a novel polymer via ROMP of 1,2,3,4-tetramethylcyclopentene.
Causality and Rationale: The precursor, 1,2,3,4-tetramethylcyclopentene, contains a strained ring system suitable for ring-opening polymerization catalyzed by metathesis catalysts like Grubbs' catalyst.[11] This process opens the double bond and incorporates the entire ring into the polymer backbone. The four methyl groups provide steric bulk, which is expected to create a polymer with high thermal stability, a high glass transition temperature (Tg), and good solubility in organic solvents.
Polymerization and Characterization Workflow
Caption: Workflow for the synthesis and analysis of the specialty polymer.
Detailed Protocol
-
Monomer Synthesis:
-
Synthesize 1,2,3,4-tetramethylcyclopentene from a suitable precursor, such as by dehydration of the corresponding alcohol.[16] Purify meticulously via distillation, as catalyst poisons can inhibit polymerization.
-
-
Polymerization (under Inert Atmosphere):
-
In a Schlenk flask, dissolve the monomer (100 mmol) in anhydrous, degassed toluene (200 mL).
-
In a separate flask, dissolve Grubbs' third-generation catalyst (0.1 mol%) in a small amount of toluene.
-
Transfer the catalyst solution to the monomer solution via cannula to initiate the polymerization.
-
Stir the reaction at 50°C for 4 hours. The solution will likely become more viscous.
-
Terminate the reaction by adding a small amount of ethyl vinyl ether to quench the catalyst.
-
-
Polymer Isolation:
-
Pour the viscous polymer solution into a large beaker of rapidly stirring methanol. The polymer should precipitate as a solid.
-
Collect the solid by filtration, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.
-
-
Characterization:
-
Molecular Weight: Analyze by Gel Permeation Chromatography (GPC) to determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Thermal Properties: Use Differential Scanning Calorimetry (DSC) to find the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to determine the onset of thermal decomposition.
-
Structure: Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
-
Expected Polymer Properties
| Property | Hypothetical Target Value | Significance |
| Glass Transition Temp. (Tg) | > 150 °C | High Tg indicates good dimensional stability at elevated temperatures. |
| Decomposition Temp. (TGA, 5% loss) | > 400 °C | Excellent thermal stability, suitable for high-performance applications. |
| Molecular Weight (Mw) | 100 - 500 kDa | High molecular weight contributes to good mechanical properties. |
| Appearance | Optically transparent, amorphous solid | Bulky side groups inhibit crystallization, leading to transparency. |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetramethylcyclopentene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,3,4-Tetramethylcyclopentane. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1,2,3,4-Tetramethyl-cyclopentane. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymerization of cyclopentene, 3‐methylcyclopentene, and 3‐methylcyclohexene. Retrieved from [Link]
-
MDPI. (2023). Evaluating Fuel Properties of Strained Polycycloalkanes for High-Performance Sustainable Aviation Fuels. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Diesel and Jet Fuel Range Cycloalkanes with Cyclopentanone and Furfural. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Jet Fuel Range Cycloalkanes with Cyclopentanone and Furfural. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of High Density Aviation Fuel with Cyclopentanol. Retrieved from [Link]
-
Algor Cards. (n.d.). Cycloalkanes: Structure, Properties, and Synthesis. Retrieved from [Link]
-
Ereztech. (n.d.). 1,2,3,4-Tetramethyl-1,3-cyclopentadiene. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymerization of 4‐methylpentene and vinylcyclohexane by amine bis(phenolate) titanium and zirconium complexes. Retrieved from [Link]
-
BYJU'S. (n.d.). Cycloalkanes. Retrieved from [Link]
-
PubChem. (n.d.). Methylcyclopentane. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Cycloalkane. Retrieved from [Link]
- Google Patents. (n.d.). CN102399121A - Preparation method of cyclopentane and methylcyclopentane.
-
PubChem. (n.d.). 1,2,3,4-Tetramethylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). cis-1,1,3,4-Tetramethylcyclopentane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,4,4-Tetramethylcyclopentene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 12.1: Nomenclature and Physical Properties of Cycloalkanes. Retrieved from [Link]
-
ResearchGate. (n.d.). n-Alkanes Phase Change Materials and Their Microencapsulation for Thermal Energy Storage: A Critical Review. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H18 | CID 137631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-Tetramethyl-cyclopentane [webbook.nist.gov]
- 4. Cycloalkanes: Structure, Properties, and Synthesis | Algor Cards [cards.algoreducation.com]
- 5. Cycloalkane - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CAS 96-37-7: Methylcyclopentane | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | Tetramethylcyclopentadiene | C9H14 – Ereztech [ereztech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 1,2,3,4-TETRAMETHYL-1,3-CYCLOPENTADIENE synthesis - chemicalbook [chemicalbook.com]
- 16. 1,2,3,4-Tetramethylcyclopentene | C9H16 | CID 58995702 - PubChem [pubchem.ncbi.nlm.nih.gov]
using 1,2,3,4-tetramethylcyclopentane as a high-density fuel component
Application Note & Protocol
Topic: 1,2,3,4-Tetramethylcyclopentane as a High-Density Fuel Component
For: Researchers, scientists, and fuel development professionals.
Introduction: The Quest for Volumetric Superiority in Fuels
The advancement of high-performance propulsion systems, particularly in the aerospace sector, is intrinsically linked to the energy density of liquid fuels. For volume-limited applications such as missiles and specialized aircraft, the volumetric net heat of combustion (NHOC) is a more critical parameter than the gravimetric value. This has driven extensive research into high-energy-density fuels (HEDFs) that can provide more energy per unit volume, enabling longer range, increased payload, or more compact vehicle designs.[1]
Cyclic alkanes, or cycloalkanes, have emerged as a highly promising class of molecules for this purpose. Compared to their linear or branched paraffin counterparts, their ring structures result in a more compact molecular arrangement, leading to significantly higher liquid densities.[2] Furthermore, certain cycloalkanes exhibit excellent thermal stability and favorable combustion characteristics.[2] This application note focuses on a specific candidate molecule: This compound (TMC) . With its C9H18 molecular formula, this multi-substituted cycloalkane represents a compelling target for investigation as a neat fuel or a high-performance blending component.
This document provides a comprehensive guide, outlining the physicochemical properties of TMC, a detailed protocol for its synthesis from a commercially available precursor, and a standardized workflow for evaluating its performance as a fuel component.
Physicochemical Properties of this compound
Understanding the fundamental properties of a fuel candidate is the first step in assessing its potential. The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Significance in Fuel Applications |
| Molecular Formula | C₉H₁₈ | Indicates a saturated hydrocarbon, suggesting good stability.[3][4] |
| Molecular Weight | 126.24 g/mol | Influences volatility and boiling point.[3][4][5] |
| Density | ~0.78 - 0.82 g/mL (estimated) | High density is the primary advantage, leading to greater volumetric energy content. Cycloalkanes are generally denser than corresponding alkanes.[2] |
| Enthalpy of Formation (ΔfH°gas) | -194.05 kJ/mol (for cis-isomer) | A key thermodynamic value used to calculate the heat of combustion.[6] |
| Heat of Combustion | High (calculated) | The energy released during combustion. The stability of the cyclopentane ring is greater than smaller rings like cyclopropane, indicating a favorable energy release profile.[7][8] |
| Boiling Point (Tboil) | ~140-150 °C (estimated) | Falls within the range of jet and diesel fuels, suggesting compatibility. |
| Freezing Point | Low (expected) | Branched cycloalkanes often exhibit low freezing points, which is critical for aviation fuel applications at high altitudes.[9][10] |
Synthesis of this compound
A practical synthesis route for TMC involves a two-step process starting from a related cyclopentenol precursor. The first step is a dehydration to form the unsaturated intermediate, 1,2,3,4-tetramethyl-1,3-cyclopentadiene, which is then fully saturated via catalytic hydrogenation.[5][11]
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Protocol: Step-by-Step Synthesis
PART A: Dehydration to 1,2,3,4-Tetramethyl-1,3-cyclopentadiene [11]
-
Reactor Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add 2,3,4,5-tetramethyl-2-cyclopentenol (1 part by weight) to the flask. Add diethyl ether (approx. 3.3 parts by volume) as the solvent.
-
Catalyst Introduction: Add a strong acid cation exchange resin (e.g., Amberlyst-15 or similar, approx. 0.05 parts by weight) to the mixture.
-
Causality Insight: The solid acid catalyst provides protons to facilitate the E1 elimination (dehydration) of the alcohol to an alkene. Using a solid resin simplifies post-reaction workup, as it can be removed by simple filtration.
-
-
Reaction: Stir the reaction mixture vigorously at room temperature (25°C).
-
Monitoring: Monitor the reaction progress using Gas Chromatography (GC). Take small aliquots of the organic phase periodically and analyze for the disappearance of the starting alcohol peak.
-
Workup: Once the reaction is complete (typically 2-4 hours), filter the mixture to remove the solid resin catalyst. Wash the resin with two small portions of diethyl ether and combine the washings with the filtrate.
-
Purification: Remove the diethyl ether from the filtrate using a rotary evaporator. The remaining crude product, 1,2,3,4-tetramethyl-1,3-cyclopentadiene, can be purified by vacuum distillation.[11] Collect the fraction at 35-38°C under 200 Pa vacuum.
PART B: Catalytic Hydrogenation to this compound [5]
-
Reactor Setup: Transfer the purified 1,2,3,4-tetramethyl-1,3-cyclopentadiene to a hydrogenation vessel (e.g., a Parr shaker or a thick-walled flask).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adam's catalyst). The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Causality Insight: Heterogeneous catalysts like Pd/C are highly effective for the hydrogenation of double bonds. The metal surface adsorbs both the hydrogen gas and the cyclopentadiene, facilitating the addition of hydrogen atoms across the double bonds to yield the saturated alkane.
-
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas (H₂) to a pressure of 2-3 atm.
-
Reaction: Stir or shake the mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen gas. The reaction is typically exothermic. Monitor the reaction by observing the uptake of hydrogen gas.
-
Completion and Workup: When hydrogen uptake ceases, the reaction is complete. Carefully vent the excess hydrogen in a fume hood.
-
Purification: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the solid catalyst.
-
Final Product: Remove the solvent via rotary evaporation to yield the final product, this compound. Confirm purity and stereoisomeric distribution using GC-MS and NMR spectroscopy.[5]
Fuel Performance Evaluation
Once synthesized and purified, the compound must be rigorously tested to validate its performance as a fuel component. This involves blending with a base fuel and characterizing its physical and combustion properties.
Fuel Evaluation Workflow Diagram
Caption: Standard workflow for evaluating the performance of a new fuel blend component.
Protocol: Step-by-Step Evaluation
-
Fuel Blending:
-
Prepare several blends of this compound with a standard reference fuel (e.g., Jet-A or a suitable surrogate).
-
Typical blend ratios for initial screening are 10%, 20%, and 50% by volume. Also, test the neat (100%) TMC if sufficient quantity is available.
-
Ensure thorough mixing to create a homogeneous fuel blend.
-
-
Physical Property Measurement:
-
Density: Measure the density of each blend at a standard temperature (e.g., 15°C) using a digital densitometer following ASTM D4052 standards.
-
Viscosity: Determine the kinematic viscosity at relevant temperatures (e.g., -20°C and 40°C) using a calibrated viscometer according to ASTM D445.
-
Heat of Combustion: Measure the gross heat of combustion for each blend using a bomb calorimeter as per ASTM D240.
-
-
Combustion Performance Testing: [12][13]
-
Engine Setup: Utilize a standardized single-cylinder research engine. This allows for precise control over parameters like compression ratio, engine speed, and air-fuel ratio.[14]
-
Test Conditions: Operate the engine at fixed speed and load points (e.g., 1500 rpm, 5 kW brake power).[14]
-
Data Acquisition:
-
Install a high-speed pressure transducer in the cylinder to record pressure data. This is used to calculate the heat release rate, a critical indicator of combustion phasing and duration.
-
Use an exhaust gas analyzer to measure key emissions, including nitrogen oxides (NOx), carbon monoxide (CO), and unburned hydrocarbons (HC).
-
-
Procedure: a. Run the engine on the baseline reference fuel to establish performance and emissions benchmarks. b. Systematically introduce each fuel blend, allowing the engine to stabilize before recording data. c. For each blend, sweep through a range of air-fuel ratios to determine combustion stability and lean blow-out limits.
-
-
Data Analysis:
-
Compare the density and volumetric heat of combustion of the blends to the baseline fuel.
-
Analyze the engine pressure and heat release data to identify changes in ignition delay, combustion duration, and peak pressure.
-
Evaluate the emissions data to determine the impact of TMC on NOx, CO, and HC formation.
-
Assess the overall engine efficiency (e.g., brake thermal efficiency) for each fuel blend.[15]
-
Conclusion
This compound stands as a promising candidate for the development of next-generation high-density fuels. Its cyclic structure provides the high density required for volumetric efficiency, while its saturated nature ensures good stability. The synthesis and evaluation protocols detailed in this document provide a robust framework for researchers to produce this molecule and systematically characterize its performance. The insights gained from such studies are crucial for the continued innovation of advanced liquid fuels for specialized applications.
References
- Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn.
- The combustion of alkanes and cycloalkanes. Chemguide.
- Design and Synthesis of High‐Density Fuels
- Importance of a Cycloalkane Functionality in the Oxidation of a Real Fuel.
- 3.4: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
- Alkanes & Cycloalkanes. MSU chemistry.
- This compound CAS 2532-67-4. Benchchem.
- 1,2,3,4-TETRAMETHYL-1,3-CYCLOPENTADIENE synthesis. ChemicalBook.
- Biosynthesis Progress of High-Energy-Density Liquid Fuels Derived
- Synthesis of high-density biofuel with excellent low-temperature properties from lignocellulose-derived feedstock.
- Chemical Properties of Cyclopentane, 1,1,3,4-tetramethyl-, cis- (CAS 53907-60-1). Cheméo.
- 1,2,3,4-Tetramethyl-cyclopentane. NIST WebBook.
- This compound. PubChem, NIH.
- Experimental and Numerical Assessment of Engine Performance Using Cyclopentanone and Anisole as Neat Fuels and as Blends with Gasoline.
- 2023-32-0050 : Experimental and Numerical Assessment of Engine Performance Using Cyclopentanone and Anisole as Neat Fuels and as Blends with Gasoline.
- Assessment of reactive-control compression ignition engine performance and emissions using spirulina microalgae biodiesel in conjunction with methanol as low-reactive fuel.
- Optimisation of performance and emission parameters of a CI engine fuelled with kapok oil methyl ester–turpentine oil blends and diethyl ether additive.
Sources
- 1. Biosynthesis Progress of High-Energy-Density Liquid Fuels Derived from Terpenes | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3,4-Tetramethyl-cyclopentane [webbook.nist.gov]
- 4. This compound | C9H18 | CID 137631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cyclopentane, 1,1,3,4-tetramethyl-, cis- (CAS 53907-60-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,3,4-TETRAMETHYL-1,3-CYCLOPENTADIENE synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. sae.org [sae.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Selective Oxidation of 1,2,3,4-Tetramethylcyclopentane
Abstract
The selective oxidation of saturated hydrocarbons, particularly substituted cycloalkanes like 1,2,3,4-tetramethylcyclopentane, is a cornerstone of modern synthetic chemistry, enabling the conversion of simple feedstocks into valuable, functionalized molecules. This document provides a comprehensive guide to the experimental protocol for the controlled oxidation of this compound. We will delve into the mechanistic underpinnings of C-H bond activation, present a detailed, step-by-step laboratory procedure using a robust catalytic system, and discuss the necessary analytical techniques for product characterization. This guide is intended for researchers in organic synthesis, catalysis, and drug development who require a reliable and well-validated methodology for this transformation.
Introduction: The Challenge and Significance of C-H Oxidation
The direct functionalization of carbon-hydrogen (C-H) bonds in alkanes is a formidable challenge in organic chemistry due to their inherent inertness.[1] Alkanes are major components of natural gas and petroleum, making them abundant and low-cost feedstocks.[1] Their efficient and selective conversion into more valuable products, such as alcohols and ketones, is of immense industrial and academic interest.[1][2]
The oxidation of a saturated hydrocarbon follows a general progression from alkane to alcohol, then to an aldehyde or ketone, and potentially further to a carboxylic acid.[3] The primary difficulty lies in stopping the oxidation at a desired intermediate stage, as the initial products are often more susceptible to oxidation than the starting alkane. This guide focuses on a catalytic approach designed to provide selectivity and control over the oxidation of this compound, a polysubstituted cycloalkane.
Mechanistic Rationale and Strategy Selection
The oxidation of C-H bonds can be achieved through various mechanisms, including radical chain reactions, and metal-catalyzed processes.[2] For the selective oxidation of a complex alkane like this compound, a catalytic approach is preferable to stoichiometric strong oxidants like permanganate, which can lead to over-oxidation and ring cleavage.
We will employ a non-heme iron complex as the catalyst, which mimics the function of certain metalloenzymes that perform selective C-H oxidation in biological systems.[4] These bio-inspired catalysts can activate a terminal oxidant, such as meta-chloroperoxybenzoic acid (mCPBA), to generate a highly reactive high-valent iron-oxo species.[4] This species is capable of abstracting a hydrogen atom from the alkane substrate, followed by a radical rebound mechanism to form the corresponding alcohol with high selectivity.[4]
The choice of a robust ligand for the iron catalyst is crucial to prevent catalyst degradation under oxidative conditions and to modulate the reactivity and selectivity of the iron center.[4]
Experimental Protocol: Catalytic Oxidation of this compound
This protocol outlines a general procedure for the oxidation of this compound using a representative non-heme iron catalyst and mCPBA as the terminal oxidant.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | |
| Non-heme Iron Catalyst (e.g., Fe(Pytacn)Cl₂) | Synthesis Grade | Strem Chemicals | Or synthesize according to literature procedures. |
| meta-Chloroperoxybenzoic acid (mCPBA) | ≤77% | Sigma-Aldrich | Assay purity before use. |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house. | ||
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | Prepared in-house. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||
| Celite® | For filtration. | ||
| Argon or Nitrogen Gas | High Purity | For inert atmosphere. |
Equipment Setup
-
Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a septum.
-
Inert atmosphere line (Argon or Nitrogen).
-
Syringes for liquid transfer.
-
Stir plate.
-
Rotary evaporator.
-
Chromatography column for purification.
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis.
Step-by-Step Reaction Procedure
-
Preparation: In a 50 mL Schlenk flask, add the non-heme iron catalyst (0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.
-
Solvent and Substrate Addition: To the flask, add anhydrous acetonitrile (10 mL) via syringe. Stir until the catalyst is fully dissolved. Then, add this compound (1.0 mmol, 1.0 eq).
-
Initiation of Reaction: In a separate vial, dissolve mCPBA (1.2 mmol, 1.2 eq) in anhydrous acetonitrile (5 mL). Add the mCPBA solution dropwise to the reaction mixture over a period of 10 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by taking small aliquots (e.g., 0.1 mL) at regular intervals (e.g., every 30 minutes), quenching them with a drop of saturated Na₂S₂O₃ solution, and analyzing by GC-MS.
-
Reaction Quenching: Once the starting material has been consumed (or after a predetermined time, e.g., 4 hours), quench the reaction by adding 10 mL of saturated Na₂S₂O₃ solution to decompose any remaining mCPBA.
Workup and Purification
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add 20 mL of dichloromethane and 20 mL of saturated NaHCO₃ solution. Shake well and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter through a pad of Celite®, and wash the pad with a small amount of dichloromethane.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the oxidized products (alcohols and/or ketones).
Analysis and Characterization
The primary products expected are the corresponding tertiary alcohols and potentially ketones from further oxidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the products and determine the conversion of the starting material. The mass spectra will show the molecular ion peaks corresponding to the addition of one or more oxygen atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the purified products. The appearance of new signals in the alcohol or ketone region of the spectra will be indicative of oxidation.
-
Infrared (IR) Spectroscopy: To identify the functional groups in the products. A broad peak around 3200-3600 cm⁻¹ will indicate the presence of an O-H group (alcohol), while a sharp peak around 1700-1750 cm⁻¹ will indicate a C=O group (ketone).
Logical and Workflow Diagrams
Experimental Workflow
Caption: Workflow for the catalytic oxidation of this compound.
Catalytic Cycle
Caption: Simplified catalytic cycle for non-heme iron-catalyzed C-H oxidation.
Safety Considerations
-
mCPBA: is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.
-
Solvents: Dichloromethane and acetonitrile are volatile and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Inert Gas: Handle compressed gas cylinders with care and ensure they are properly secured.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves are mandatory at all times.
References
- Company, A., & Costas, M. (n.d.). Catalytic Oxidation of Primary C-H Bonds in Alkanes with Bioinspired Catalysts.
-
Liang, C., & An, T. (2018). The Mechanism of C-H Bond Oxidation by Aqueous Permanganate. Environmental Science & Technology, 52(18), 10533–10541. [Link]
-
Zhu, Y., & Chen, D. (2021). C–H bond activation in light alkanes: a theoretical perspective. Chemical Society Reviews, 50(5), 3345–3372. [Link]
-
Corona, T., & Company, A. (2018). Selective Alkane C–H Bond Oxidation Catalyzed by a Non-Heme Iron Complex Featuring a Robust Tetradentate Ligand. Organometallics, 37(24), 4647–4654. [Link]
-
Wikipedia. (n.d.). Catalytic oxidation. [Link]
-
Chemistry LibreTexts. (2019). 4.13: Oxidation of Alkanes. [Link]
Sources
Application Note: A Hierarchical Approach to the Computational Modeling of 1,2,3,4-Tetramethylcyclopentane Conformations
Introduction: The Challenge of Flexibility and Stereoisomerism
Substituted cyclopentane rings are ubiquitous structural motifs in natural products, pharmaceuticals, and materials science. Unlike the well-behaved cyclohexane chair, the cyclopentane ring is highly flexible, undergoing a low-energy motion known as pseudorotation that complicates conformational analysis.[1][2] This flexibility, combined with multiple stereocenters, presents a significant challenge for accurately predicting the three-dimensional structure and energetic landscape of molecules like 1,2,3,4-tetramethylcyclopentane.
This compound, with four stereocenters, can exist as multiple stereoisomers, each with a unique potential energy surface.[3] The steric interactions between the four methyl groups dictate the preferred puckering of the cyclopentane ring, leading to a complex interplay of torsional and steric strain.[3][4] An accurate understanding of the dominant low-energy conformations is critical, as molecular shape governs biological activity and material properties.
This application note details a robust, hierarchical computational workflow for systematically exploring the conformational space of this compound. We will leverage the speed of molecular mechanics (MM) for an initial broad search, followed by the accuracy of Density Functional Theory (DFT) for refinement. This multi-step protocol provides a cost-effective and reliable strategy to identify the global minimum and relevant low-energy conformers, offering actionable insights for rational molecular design.
Theoretical Foundations
Cyclopentane Pseudorotation
A planar cyclopentane conformation is energetically unfavorable due to significant torsional strain from eclipsed C-H bonds.[5][6] To alleviate this, the ring puckers into non-planar conformations. The two most commonly discussed forms are the Envelope (Cs symmetry) , with four carbons in a plane and one out-of-plane, and the Twist or Half-Chair (C2 symmetry) , where three atoms are coplanar, with the other two displaced on opposite sides.[1][5][6]
These forms are not static but interconvert rapidly through a process called pseudorotation, where the pucker appears to rotate around the ring with a very low energy barrier.[2][7][8] The introduction of substituents, like the methyl groups in our target molecule, creates energetic preferences, restricting pseudorotation and favoring specific conformations that minimize steric clash.[4]
Computational Strategy: A Hybrid MM/QM Approach
A brute-force quantum mechanical (QM) search of the entire conformational space is computationally prohibitive for a molecule of this complexity. Therefore, a hierarchical approach is the most efficient strategy:
-
Molecular Mechanics (MM): We begin with a fast, empirical force field method to perform a broad conformational search.[9] Force fields like MMFF94 (Merck Molecular Force Field) or OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) are well-parameterized for hydrocarbons and can rapidly evaluate thousands of potential structures.[10][11][12] This step aims to identify all plausible low-energy basins on the potential energy surface.
-
Quantum Mechanics (QM): The unique conformers identified by the MM search, typically within a 10-15 kcal/mol window of the global minimum, are then subjected to geometry optimization and energy calculation at a higher level of theory.[13] Density Functional Theory (DFT) is a good choice, offering a balance of accuracy and computational cost. Functionals from the M06 suite, such as M06-2X, are particularly well-suited as they are designed to better account for the medium-range dispersion interactions that are crucial for accurately modeling non-covalent intramolecular forces in alkanes.[14][15][16]
This tiered approach ensures that no significant conformers are missed while reserving the most computationally expensive calculations for a smaller, more relevant set of structures.
Workflow & Protocol
The following diagram outlines the complete computational workflow for the conformational analysis of a specific this compound stereoisomer.
Caption: Hierarchical workflow for conformational analysis.
Detailed Protocol
Software and Hardware Prerequisites:
-
A molecular modeling suite such as Schrödinger Maestro, MOE, or similar for structure building and MM searches.
-
A quantum chemistry package like Gaussian, GAMESS, or ORCA.[17][18][19][20]
-
Sufficient computational resources (a multi-core workstation or access to a high-performance computing cluster).
Step 1: Stereoisomer Definition and 3D Structure Generation
-
Define Stereochemistry: Clearly define the target stereoisomer of this compound (e.g., 1r,2r,3s,4s-tetramethylcyclopentane). The NIST WebBook is a useful resource for identifying known stereoisomers.[21][22]
-
Build Initial Structure: Using a molecular builder, construct the 2D representation of the defined stereoisomer.
-
Convert to 3D: Convert the 2D sketch to an initial 3D structure. The software will generate a plausible starting geometry. Perform a quick energy minimization with a standard force field (e.g., MMFF94) to clean up the initial geometry.
Step 2: Molecular Mechanics (MM) Conformational Search Causality: This step efficiently samples the vast conformational space to find all potential energy wells without the high computational cost of QM methods. A Monte Carlo or Low-Mode search is effective for cyclic systems.[9][23]
-
Setup Search: Load the minimized 3D structure into the conformational search module.
-
Select Force Field: Choose a robust force field for alkanes, such as MMFF94s or OPLS3e .[10][24]
-
Define Search Parameters:
-
Method: Select a Monte Carlo Multiple Minimum (MCMM) or a Low-Mode search algorithm.
-
Number of Steps: Specify a sufficient number of search steps to ensure thorough sampling (e.g., 5,000-10,000 steps).
-
Energy Window: Set an energy window to save conformers (e.g., 15 kcal/mol above the lowest energy structure found).
-
-
Execute Search: Run the conformational search. The software will generate and minimize thousands of structures.
-
Cluster Results: After the search, the software will cluster the results by RMSD and energy, providing a list of unique low-energy conformers.
Step 3: Quantum Mechanical (QM) Refinement Causality: MM force fields are empirical and may not accurately capture subtle electronic effects or strain energies. QM refinement provides a much more accurate description of the geometry and relative energies of the most relevant conformers.
-
Export Conformers: Export the unique conformers from the MM search (e.g., all structures within 10 kcal/mol of the MM global minimum) as individual input files for your QM software.
-
Prepare QM Input File: For each conformer, create an input file for a geometry optimization followed by a frequency calculation. An example for Gaussian is provided below.
-
Execute QM Calculations: Submit the jobs to the computational queue.
-
Verify Results: Once completed, check that each calculation terminated normally. Verify that the frequency calculation yielded zero imaginary frequencies, confirming the structure is a true local minimum.
Step 4: Analysis and Interpretation Causality: This final step translates the raw computational output into chemically meaningful insights.
-
Tabulate Energies: Extract the final electronic energies (and Gibbs free energies from the frequency calculation) for all confirmed minima. Calculate the relative energies (ΔE and ΔG) with respect to the global minimum.
-
Analyze Geometries: For the lowest energy conformers, measure key dihedral angles to characterize the ring pucker (e.g., Envelope vs. Twist). Visualize the structures to understand the steric interactions driving the stability.
-
Calculate Boltzmann Population: Use the relative Gibbs free energies (ΔG) to calculate the expected population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation. This reveals which conformation(s) will be dominant in an equilibrium mixture.
Example Data Presentation
The results of the analysis should be summarized for clarity. Below is a hypothetical data table for a set of conformers found for one stereoisomer.
| Conformer ID | Ring Pucker Type | ΔE (kcal/mol) | ΔG (kcal/mol) | Population (%) at 298.15 K |
| Conf-01 | Twist (C₂) | 0.00 | 0.00 | 75.3 |
| Conf-02 | Envelope (Cₛ) | 0.85 | 0.92 | 19.1 |
| Conf-03 | Twist (C₂) | 1.54 | 1.68 | 4.9 |
| Conf-04 | Envelope (Cₛ) | 2.11 | 2.25 | 0.7 |
Conclusion
The described hierarchical MM/QM workflow provides a scientifically rigorous and computationally efficient protocol for the complete conformational analysis of flexible, stereochemically complex molecules like this compound. By leveraging the strengths of both molecular mechanics and quantum mechanics, researchers can confidently identify the thermodynamically preferred structures. This detailed conformational knowledge is an invaluable prerequisite for understanding reactivity, predicting spectroscopic outcomes, and guiding the design of novel molecules in drug discovery and materials science.
References
-
Cremer, D., & Pople, J. A. (1975). General definition of ring-puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. [Link]
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]
-
Kessler, H., & Pitzer, K. S. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society, 81(13), 3213–3219. [Link]
-
Chemistry LibreTexts (2024). Conformations of Cycloalkanes. [Link]
-
Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5-6), 490-519. [Link]
-
Jorgensen, W. L., & Tirado-Rives, J. (1996). Performance of the AMBER94, MMFF94, and OPLS-AA Force Fields for Modeling Organic Liquids. The Journal of Physical Chemistry, 100(46), 14508–14513. [Link]
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215–241. [Link]
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
-
Gordon, M. S., et al. (n.d.). General Atomic and Molecular Electronic Structure System (GAMESS). Ames Laboratory. [Link]
-
Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. [Link]
-
Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Pentapeptides. Journal of the American Chemical Society, 118(21), 5011–5019. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. worldscientific.com [worldscientific.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Collection - Thermodynamic Properties of the Williams, OPLS-AA, and MMFF94 All-Atom Force Fields for Normal Alkanes - The Journal of Physical Chemistry B - Figshare [figshare.com]
- 11. biochem218.stanford.edu [biochem218.stanford.edu]
- 12. [34] Thermodynamic properties of the Williams, OPLS-AA, and MMFF94 all-atom force fields for normal alkanes | The Siepmann Group [siepmann.chem.umn.edu]
- 13. researchgate.net [researchgate.net]
- 14. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 18. The Emerson Center at Emory University [emerson.emory.edu]
- 19. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 20. GAMESS, Gaussian - software for Quantum Chemistry [biomolecular-modeling.com]
- 21. 1α,2β,3α,4β-Tetramethylcyclopentane [webbook.nist.gov]
- 22. 1,2,3,4-Tetramethyl-cyclopentane [webbook.nist.gov]
- 23. dasher.wustl.edu [dasher.wustl.edu]
- 24. pubs.acs.org [pubs.acs.org]
1,2,3,4-Tetramethylcyclopentane: A Comprehensive Guide for its Application as a Non-Polar Solvent in Research and Drug Development
Introduction: Beyond Conventional Non-Polar Solvents
In the landscape of chemical research and pharmaceutical development, the choice of solvent is a critical decision that can significantly influence reaction outcomes, product purity, and the overall sustainability of a process. While traditional non-polar solvents like hexane and toluene are widely used, their inherent toxicity and environmental concerns have prompted a search for safer and more effective alternatives. This guide introduces 1,2,3,4-tetramethylcyclopentane, a saturated cyclic hydrocarbon, as a promising non-polar solvent with potential advantages in various applications.
This document provides an in-depth exploration of the physicochemical properties of this compound, alongside detailed protocols for its use in organic synthesis and extraction processes. By understanding the unique characteristics of this solvent, researchers and drug development professionals can unlock new possibilities for innovation and process optimization.
Physicochemical Properties: A Detailed Analysis
Key Properties of Tetramethylcyclopentane Isomers and Related Solvents
| Property | 1,1,2,4-Tetramethylcyclopentane (Calculated) | cis-1,1,3,4-Tetramethylcyclopentane (Calculated) | Hexane | Toluene | Cyclopentane |
| Boiling Point (°C) | 138.4 | 138.4 | 69 | 111 | 49.3 |
| Density (g/mL) | Not Available | Not Available | ~0.655 | ~0.867 | 0.745 |
| XLogP3 | 3.9 | 3.9 | 3.9 | 2.7 | 3.0 |
| Dielectric Constant | ~2 (Estimated) | ~2 (Estimated) | 1.88 | 2.38 | 1.97 |
Data for tetramethylcyclopentane isomers are calculated values from PubChem and Cheméo.[3][4][5][6] Data for hexane, toluene, and cyclopentane are from various sources.[7][8][9][10]
The calculated boiling point of tetramethylcyclopentane isomers is significantly higher than that of hexane, which can be advantageous in reactions requiring elevated temperatures, reducing solvent loss through evaporation. The high XLogP3 value indicates strong lipophilicity and very low water solubility, characteristic of an effective non-polar solvent.[3][5][11]
The dielectric constant is a crucial measure of a solvent's polarity. Non-polar solvents typically have a dielectric constant below 15.[11] For non-polar hydrocarbons like hexane and cyclopentane, the dielectric constant is approximately 2.0.[8] Given its aliphatic hydrocarbon structure, the dielectric constant of this compound is estimated to be in a similar range, confirming its non-polar nature.
Applications in Organic Synthesis
The non-polar and aprotic nature of this compound makes it a suitable solvent for a variety of organic reactions, particularly those involving non-polar reagents and intermediates. Its higher boiling point compared to hexane offers a wider operational temperature range.
Protocol: General Procedure for a Substitution Reaction
This protocol provides a general framework for utilizing this compound in a substitution reaction. Optimization of reaction time, temperature, and stoichiometry is essential for specific substrates.
Materials:
-
Reactant A
-
Reactant B
-
This compound (reaction grade)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Appropriate work-up and purification solvents (e.g., ethyl acetate, hexane)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Reactant A in a sufficient volume of this compound.
-
Reagent Addition: Add Reactant B to the solution. If the reaction is exothermic, consider adding it portion-wise or via a dropping funnel.
-
Reaction Execution: Heat the reaction mixture to the desired temperature under an inert atmosphere if necessary. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction if necessary with an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
-
Extraction: Transfer the mixture to a separatory funnel. If an aqueous quench was used, separate the organic layer. Extract the aqueous layer with an additional portion of this compound or another suitable organic solvent.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Causality in Protocol Design:
-
The choice of this compound provides a non-polar environment, ideal for dissolving non-polar reactants and preventing unwanted side reactions that can occur in more polar solvents.
-
The higher boiling point allows for a greater degree of thermal control and can accelerate reaction rates compared to lower-boiling alkanes.
-
The inert nature of this saturated hydrocarbon ensures it does not participate in the reaction, acting solely as a medium.
Caption: General workflow for a substitution reaction using this compound.
Application in Extraction Processes
The low water solubility and favorable density of this compound make it an excellent candidate for liquid-liquid extractions of non-polar compounds from aqueous matrices. Its performance can be comparable or even superior to traditional solvents like hexane, with the added benefit of a lower vapor pressure, reducing worker exposure and solvent loss. In a study comparing various solvents for oil extraction, cyclopentane and its derivatives have shown high efficiency.[12]
Protocol: Extraction of a Non-Polar Analyte from an Aqueous Sample
This protocol outlines a general procedure for the extraction of a non-polar compound from an aqueous sample. The volumes and number of extractions should be optimized for the specific analyte and matrix.
Materials:
-
Aqueous sample containing the analyte of interest
-
This compound (extraction grade)
-
Separatory funnel
-
Vortex mixer (optional)
-
Anhydrous sodium sulfate
-
Collection flask
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Place a known volume of the aqueous sample into a separatory funnel.
-
Solvent Addition: Add a specific volume of this compound to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Alternatively, use a vortex mixer for smaller sample sizes.
-
Phase Separation: Allow the layers to separate completely. The organic layer, containing the analyte, will be the upper layer.
-
Collection: Carefully drain the lower aqueous layer. Collect the upper organic layer into a clean, dry flask.
-
Repeat Extraction (Optional but Recommended): For exhaustive extraction, repeat steps 2-5 with fresh portions of this compound.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
-
Concentration: Decant the dried extract into a new flask and concentrate the solvent using a rotary evaporator or a gentle stream of nitrogen to the desired final volume.
Rationale for Methodological Choices:
-
The principle of "like dissolves like" dictates that the non-polar analyte will preferentially partition into the non-polar this compound from the polar aqueous phase.
-
Vigorous shaking increases the surface area between the two phases, facilitating efficient mass transfer of the analyte.
-
Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.
Caption: Workflow for liquid-liquid extraction using this compound.
Potential in Drug Development: A Perspective
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[13][14] Many promising drug candidates are highly lipophilic and exhibit poor aqueous solubility. Non-polar solvents play a crucial role in the early stages of drug development, from synthesis and purification to formulation.[15]
The highly non-polar and lipophilic nature of this compound suggests its potential as a solvent for dissolving and processing poorly water-soluble APIs. Its higher boiling point could be beneficial for creating stable stock solutions and for use in reactions requiring sustained heating.
Safety and Handling: A Responsible Approach
As with all flammable hydrocarbon solvents, proper safety precautions are paramount when handling this compound.[16][17][18][19][20]
-
Flammability: It is a flammable liquid and should be kept away from ignition sources such as open flames, hot surfaces, and sparks.[16] Use in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
Conclusion: A Greener Horizon for Non-Polar Solvents
This compound presents a compelling case as a viable, and in many respects, superior alternative to conventional non-polar solvents. Its favorable physical properties, including a high boiling point and strong non-polarity, coupled with the potential for a better safety and environmental profile, position it as a valuable tool for researchers and drug development professionals. While further experimental data will undoubtedly expand its application scope, the foundational information and protocols provided in this guide offer a solid starting point for its integration into modern chemical workflows, paving the way for more efficient, safer, and greener chemistry. The exploration of cyclopentane and its derivatives as eco-friendly alternatives is an active area of research.[10][21][22][23]
References
-
Cheméo. (n.d.). Chemical Properties of Cyclopentane, 1,1,2,4-tetramethyl-. Retrieved from [Link]
-
Hazardous Waste Experts. (2014, August 15). 9 Tips for Safely Handling Flammable Solvents. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclopentane, 1,1,3,4-tetramethyl-, cis- (CAS 53907-60-1). Retrieved from [Link]
-
Oklahoma State University. (n.d.). Flammable and Combustible Liquid Safety. Retrieved from [Link]
-
Vertec BioSolvents. (2021, December 3). Working Safely with Solvents: A Guide. Retrieved from [Link]
-
University of Illinois. (2024, June 12). Flammable Liquids. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,2,3-Tetramethylcyclopentane. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,3,4-Tetramethylcyclopentane. Retrieved from [Link]
-
Carnegie Mellon University. (2024, March 11). EHS Guideline - Flammable and Combustible Liquids. Retrieved from [Link]
-
PubChem. (n.d.). trans-1,1,3,4-Tetramethylcyclopentane. Retrieved from [Link]
-
NIST. (n.d.). Cyclopentane, 1,1,3,4-tetramethyl-, cis-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclopentane, 1,2,3-trimethyl- (CAS 2815-57-8). Retrieved from [Link]
-
ARCOR Epoxy Technologies. (n.d.). Solvent Chemical Formula Boiling point Dielectric constant Density Dipole moment (D). Retrieved from [Link]
-
PubChem. (n.d.). cis-1,1,3,4-Tetramethylcyclopentane. Retrieved from [Link]
-
NIST. (n.d.). 1,1,2,3-tetramethylcyclopentane. Retrieved from [Link]
-
Cheméo. (n.d.). Cyclopentane, 1,1,2,4-tetramethyl - Chemical & Physical Properties. Retrieved from [Link]
-
Clipper Controls. (n.d.). Dielectric Constant Values for Common Materials. Retrieved from [Link]
-
NIST. (n.d.). 1,2,3,4-Tetramethyl-cyclopentane. Retrieved from [Link]
- Seth, S., et al. (2007). Comparative study of hexane and other solvents for the extraction of cottonseed oil. Journal of the American Oil Chemists' Society, 84(10), 969-974.
-
ResearchGate. (2020, August). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Retrieved from [Link]
-
RSC Publishing. (2023). Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions. Retrieved from [Link]
-
Honeywell. (n.d.). Cyclopentane Solvent Properties. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,3,3-Tetramethylcyclopentane. Retrieved from [Link]
-
ResearchGate. (2023, December). Cyclopentane as an Eco-Friendly Alternative: A Review of its Properties, Industrial Applications, and Production Methods. Retrieved from [Link]
-
Ereztech. (n.d.). 1,2,3,4-Tetramethyl- 1,3-cyclopentadiene, mixed isomers. Retrieved from [Link]
-
PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]
-
Vaayath. (2024, July 15). Solubility of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
University of the Witwatersrand, Johannesburg. (n.d.). Influence of particle size on solubility of active pharmaceutical ingredients. Retrieved from [Link]
-
Jetir.org. (n.d.). GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopentanone, 2-tert-pentyl-. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2024). Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]
-
ResearchGate. (2020, December). Alkylated/arylated cyclopentane/cyclopentene natural products. Retrieved from [Link]
-
Yamaden. (n.d.). Table of dielectric constants of substances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentene synthesis. Retrieved from [Link]
-
World Health Organization. (2012). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. Retrieved from [Link]
-
NIST. (n.d.). Cyclopentane. Retrieved from [Link]
-
ACS Publications. (2013). Synthesis of Chiral Cyclopentenones. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,4,5-Tetramethylcyclohexane. Retrieved from [Link]
-
Clipper Controls. (n.d.). Dielectric Constant Values for Common Materials. Retrieved from [Link]
-
Bureau of Standards. (1951). Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. Retrieved from [Link]
-
ResearchGate. (2015, January). Comparison of quality parameters of oil extracted by n-hexane and ethanol. Retrieved from [Link]
-
MDPI. (2024, December 4). Supercritical CO2 Extraction vs. Hexane Extraction and Cold Pressing: Comparative Analysis of Seed Oils from Six Plant Species. Retrieved from [Link]
-
ResearchGate. (2022, November). Comparative Investigation of n-Hexane and Ethanol Solvents Used in Eleais guinesis Kernel Oil Extraction and Optimization via Two Computational Modelling. Retrieved from [Link]
-
MDPI. (2023, July 29). Experimental Comparison between Ethanol and Hexane as Solvents for Oil Extraction from Peanut Press Cake. Retrieved from [Link]
Sources
- 1. Dielectric constant of liquid alkanes and hydrocarbon mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetramethyl-cyclopentane [webbook.nist.gov]
- 3. Cyclopentane, 1,1,2,3-tetramethyl- | C9H18 | CID 530039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopentane, 1,1,3,4-tetramethyl-, cis- (CAS 53907-60-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. cis-1,1,3,4-Tetramethylcyclopentane | C9H18 | CID 6432537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclopentane, 1,1,2,4-tetramethyl - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. cis-1,1,2,3-Tetramethyl-cyclopentane | C9H18 | CID 129659247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dielectric Constant [macro.lsu.edu]
- 9. Cyclopentane Solvent Properties [macro.lsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. trans-1,1,3,4-Tetramethylcyclopentane | C9H18 | CID 55250318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vaayath.com [vaayath.com]
- 15. researchgate.net [researchgate.net]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 17. ehs.okstate.edu [ehs.okstate.edu]
- 18. Working Safely with Solvents | Vertec BioSolvents [vertecbiosolvents.com]
- 19. - Division of Research Safety | Illinois [drs.illinois.edu]
- 20. cmu.edu [cmu.edu]
- 21. Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. jetir.org [jetir.org]
- 23. Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Advanced Chromatographic Techniques for the Separation of Tetramethylcyclopentane Stereoisomers
Abstract
This technical guide provides a comprehensive overview of advanced and classical methods for the separation of tetramethylcyclopentane stereoisomers. Given their structural similarity and nearly identical physical properties, resolving these isomers—particularly enantiomers—presents a significant analytical challenge. This document details field-proven protocols for chiral gas chromatography (GC) and supercritical fluid chromatography (SFC), techniques renowned for their high resolution and efficiency in separating volatile and non-polar chiral compounds. Additionally, it discusses the applicability of fractional distillation for diastereomeric separation. This guide is intended for researchers, scientists, and professionals in the pharmaceutical, fragrance, and petrochemical industries who require robust methods for the analysis and purification of these complex cyclic hydrocarbons.
Introduction: The Challenge of Tetramethylcyclopentane Isomers
Tetramethylcyclopentane encompasses a variety of positional and stereoisomers. The arrangement of four methyl groups on a five-membered ring creates multiple stereocenters, leading to a complex mixture of diastereomers and enantiomers. Stereoisomers often exhibit identical boiling points, solubilities, and spectroscopic profiles in achiral environments, making their separation by conventional means exceptionally difficult. However, their biological and chemical activities can differ significantly. For instance, the olfactory properties of enantiomers in fragrances or their efficacy and safety as pharmaceutical building blocks can be stereospecific. Therefore, developing precise and reliable separation methods is crucial for quality control, regulatory compliance, and fundamental research.
This application note focuses on two primary high-resolution techniques, Chiral Gas Chromatography (GC) and Chiral Supercritical Fluid Chromatography (SFC), and briefly covers fractional distillation for diastereomeric mixtures.
Chiral Gas Chromatography (GC): The Gold Standard for Volatile Enantiomers
Chiral GC is a powerful and widely used technique for separating the enantiomers of volatile compounds like substituted cycloalkanes. The separation is achieved by using a capillary column coated with a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times. For non-polar hydrocarbons, cyclodextrin-based CSPs are particularly effective.
Principle of Separation
Cyclodextrins are cyclic oligosaccharides that form a cone-like chiral cavity. Enantiomers of an analyte can enter this cavity and interact with the hydroxyl groups at the rim. Differences in the steric fit and intermolecular interactions (e.g., van der Waals forces) between each enantiomer and the chiral selector result in the formation of transient diastereomeric complexes with slightly different association constants. The enantiomer that forms the more stable complex is retained longer on the column, enabling separation.
Experimental Protocol: Chiral GC-FID
This protocol outlines a general method for the analytical separation of tetramethylcyclopentane stereoisomers. Optimization will be required based on the specific isomer mixture.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Autosampler
-
Chiral Capillary Column (e.g., a derivatized β- or γ-cyclodextrin phase like Rt-βDEXsm or Chirasil-Dex)
Reagents:
-
High-purity carrier gas (Helium or Hydrogen)
-
High-purity FID gases (Hydrogen and Air)
-
Sample: Mixture of tetramethylcyclopentane isomers dissolved in a volatile, non-polar solvent (e.g., hexane or pentane) at ~100 ppm.
Procedure:
-
Sample Preparation: Dilute the tetramethylcyclopentane isomer mixture in hexane to a final concentration of approximately 100 µg/mL.
-
Instrument Setup:
-
Install the chiral GC column according to the manufacturer's instructions.
-
Set the injection port temperature to 220°C.
-
Set the detector temperature to 250°C.
-
Set the carrier gas flow rate (Helium) to 1.5 mL/min (constant flow mode).
-
Set the split ratio to 50:1 to avoid column overload.
-
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase temperature at 2°C/min to 120°C.
-
Ramp 2: Increase temperature at 10°C/min to 180°C, hold for 5 minutes.
-
Rationale: A slow initial ramp is crucial for resolving volatile, closely eluting stereoisomers. The second, faster ramp clears any higher-boiling components from the column.
-
-
Injection: Inject 1 µL of the prepared sample using the autosampler.
-
Data Acquisition: Start data acquisition at the time of injection and record the chromatogram for the entire duration of the run.
-
Analysis: Identify the peaks corresponding to the different stereoisomers based on their retention times. The peak area can be used to determine the relative abundance and enantiomeric excess (ee).
Chiral GC Workflow Diagram
Caption: Workflow for chiral GC separation of tetramethylcyclopentane stereoisomers.
Chiral Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to both GC and HPLC for chiral separations. It uses a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase. SFC offers several advantages, including faster analysis times, reduced consumption of toxic organic solvents, and higher efficiency.
Principle of Separation
In SFC, supercritical CO₂ acts as a non-polar mobile phase. Its low viscosity and high diffusivity enable high flow rates without generating excessive backpressure, leading to rapid separations. Small amounts of polar organic solvents (e.g., methanol, ethanol) are often added as co-solvents or "modifiers" to enhance selectivity and improve peak shape. The separation mechanism on a chiral stationary phase (often polysaccharide-based for broader applicability) is similar to HPLC, involving transient diastereomeric interactions between the analytes and the CSP.
Experimental Protocol: Chiral SFC-UV/MS
This protocol describes a screening method for separating tetramethylcyclopentane isomers. Since these hydrocarbons lack a chromophore, detection can be challenging. Mass spectrometry (MS) is the ideal detector, though UV detection at low wavelengths (~200 nm) may be possible if a co-solvent is used.
Instrumentation:
-
Analytical SFC system with backpressure regulator
-
Autosampler
-
Column oven
-
Mass Spectrometer (or UV Detector)
-
Chiral Column (e.g., polysaccharide-based phases like Lux Cellulose-1 or Amylose-1)
Reagents:
-
SFC-grade CO₂
-
HPLC-grade Methanol (as co-solvent/modifier)
-
Sample: Mixture of tetramethylcyclopentane isomers dissolved in isopropanol or hexane.
Procedure:
-
Sample Preparation: Dissolve the isomer mixture in a suitable solvent (e.g., isopropanol) to a concentration of ~1 mg/mL.
-
Instrument Setup:
-
Install the chiral SFC column.
-
Set the column oven temperature to 40°C.
-
Set the backpressure regulator to 150 bar to ensure CO₂ remains in a supercritical state.
-
Set the total flow rate to 3.0 mL/min.
-
-
Mobile Phase Gradient:
-
Start with an isocratic elution of 2% Methanol in CO₂ for 1 minute.
-
Ramp the Methanol concentration from 2% to 20% over 8 minutes.
-
Hold at 20% Methanol for 2 minutes.
-
Rationale: A gradient of a polar modifier helps to elute all isomers and explore the optimal mobile phase composition for resolution.
-
-
Injection: Inject 5 µL of the prepared sample.
-
Data Acquisition: Acquire data using the MS detector in a suitable ionization mode (e.g., APCI) or the UV detector at 200 nm.
-
Analysis: Process the resulting chromatogram to identify and quantify the separated stereoisomers.
Chiral SFC Workflow Diagramdot
Application Notes & Protocols: A Guide to the Reaction Mechanisms of 1,2,3,4-Tetramethylcyclopentane
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding 1,2,3,4-Tetramethylcyclopentane as a Model System
This compound (TMCp) represents a fascinating and structurally rich saturated carbocycle. With a molecular formula of C₉H₁₈, its cyclopentane framework is heavily substituted with four methyl groups, creating multiple stereocenters and giving rise to a variety of distinct stereoisomers.[1][2][3] This substitution pattern makes TMCp an exceptional model system for probing the intricate interplay between molecular conformation and chemical reactivity. The steric crowding imposed by the methyl groups profoundly influences the accessibility of the cyclopentane ring, dictating the regioselectivity and stereochemical outcomes of reactions.[1]
These application notes provide a detailed exploration of the primary reaction mechanisms involving TMCp, moving from foundational conformational principles to practical, detailed protocols for key transformations. The content herein is designed to equip researchers with both the theoretical understanding and the practical methodologies required to work with this and similar substituted cycloalkanes.
The Decisive Role of Conformational Analysis
Unlike the planar representation often seen in textbooks, the cyclopentane ring is not flat. To alleviate the torsional strain that would result from an eclipsed planar structure, it adopts puckered, non-planar conformations.[4] The two most significant conformations are the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry), which are in rapid equilibrium through a process known as pseudorotation.[1]
For this compound, the energetic landscape is far more complex. The four methyl groups introduce significant steric repulsions, primarily 1,2- and 1,3-diaxial-like interactions, which lock the ring into specific, preferred conformations for each stereoisomer. The stability of any given isomer is a direct result of minimizing these steric clashes.[1] This conformational locking has profound implications for reactivity; the spatial orientation of the methyl groups creates a sterically hindered environment that will selectively shield certain faces of the ring, directing the approach of incoming reagents.[1]
Caption: Logical flow of how steric strain dictates stereoselective reaction outcomes.
Oxidation Reactions: From Ring Integrity to Cleavage
The oxidation of the saturated TMCp core can proceed via several pathways, depending on the strength of the oxidant and the reaction conditions. These reactions can either introduce functionality to the ring or lead to complete ring scission.
Application Note 2.1: Catalytic Aerobic Oxidation for Controlled Functionalization
A milder approach to oxidation involves the use of N-hydroxyphthalimide (NHPI) as a catalyst in the presence of air.[5][6] This method proceeds through a radical chain mechanism, where the phthalimide N-oxyl (PINO) radical abstracts a hydrogen atom from the cyclopentane ring. The resulting cyclopentyl radical reacts with molecular oxygen to form products like alcohols and ketones without cleaving the carbon backbone.[5] This technique is highly valuable for introducing functionality onto the alkane scaffold. The regioselectivity is governed by the stability of the intermediate radical, favoring abstraction of hydrogen from tertiary carbons.
Objective: To introduce hydroxyl and carbonyl functionalities onto the TMCp ring using a catalytic amount of NHPI and air as the oxidant.
Materials:
-
This compound (1.0 eq)
-
N-Hydroxyphthalimide (NHPI) (0.1 eq)
-
Cobalt(II) acetate (Co(OAc)₂) (0.01 eq)
-
Manganese(II) acetate (Mn(OAc)₂) (0.01 eq)
-
Trifluorotoluene (TFT) or Acetic Acid as solvent
-
50 mL Teflon-coated autoclave
-
Magnetic stirrer and heating plate
-
Gas chromatography (GC) system for analysis
Procedure:
-
To the 50 mL Teflon-coated autoclave, add this compound, NHPI, Co(OAc)₂, and Mn(OAc)₂.
-
Add the solvent (e.g., Trifluorotoluene) to achieve a suitable concentration (e.g., 0.5 M).
-
Seal the autoclave securely.
-
Pressurize the autoclave with air to 10 atm. Caution: Handle pressurized systems with extreme care.
-
Place the autoclave on a heating plate with magnetic stirring and heat to 100°C.
-
Maintain the reaction for 6-12 hours. Monitor the reaction progress by taking small aliquots (after safely depressurizing and cooling) and analyzing via GC.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure in a fume hood.
-
Open the autoclave and analyze the final reaction mixture by GC and GC-MS to determine conversion and product distribution.
Expected Outcomes & Causality: The reaction is expected to yield a mixture of tetramethylcyclopentanol and tetramethylcyclopentanone isomers. The initial hydrogen abstraction will preferentially occur at the tertiary C-H positions due to the greater stability of the resulting tertiary radical. The ratio of alcohol to ketone can be influenced by the specific co-catalysts and reaction time.[6]
| Product Type | Major Isomers | Rationale |
| Tetramethylcyclopentanol | Substitution at C1, C2, C3, or C4 | Formation via trapping of the tertiary radical intermediate. |
| Tetramethylcyclopentanone | Carbonyl at C1, C2, C3, or C4 | Further oxidation of the alcohol product or alternative pathways from the peroxy radical. |
| Ring-cleavage products | Glutaric/Succinic acid derivatives | Can occur as over-oxidation side products under harsh conditions.[6] |
Application Note 2.2: Oxidative Ring Cleavage
The use of strong oxidizing agents, such as potassium permanganate (KMnO₄) or ozone followed by an oxidative workup, can lead to the cleavage of the C-C bonds within the cyclopentane ring.[1] This aggressive oxidation transforms the carbocyclic framework into linear dicarboxylic acids or related fragments. The specific products depend on the reaction conditions and the stereoisomer of the starting material. This method is typically employed for structural degradation studies or for the synthesis of complex diacids.
Radical Halogenation: A Pathway to Functional Handles
Radical halogenation is a classic transformation for converting inert C-H bonds into more versatile C-X (X = Cl, Br) bonds, which can then serve as handles for nucleophilic substitution or elimination reactions.[7] The reaction proceeds via a well-established chain mechanism involving initiation, propagation, and termination steps.[8][9]
Mechanism Causality:
-
Initiation: The reaction is initiated by UV light or heat, which causes homolytic cleavage of the relatively weak halogen-halogen bond to generate two halogen radicals.
-
Propagation: A halogen radical abstracts a hydrogen atom from the TMCp ring to form an alkyl radical and H-X. This is the rate-determining and selectivity-determining step. The stability of the formed radical (tertiary > secondary > primary) dictates the site of abstraction.[8] The resulting alkyl radical then reacts with another molecule of the halogen (X₂) to form the halogenated product and a new halogen radical, continuing the chain.
-
Selectivity: Bromination is significantly more selective than chlorination. Due to the endothermic nature of hydrogen abstraction by a bromine radical, the transition state more closely resembles the alkyl radical product. This leads to a strong preference for the formation of the most stable (tertiary) radical. Chlorination is highly exothermic, has an earlier transition state, and is therefore less selective.[8]
Caption: The three key stages of a free-radical bromination reaction.
Objective: To selectively functionalize the most substituted carbon atom on the TMCp ring via free-radical bromination.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Azobisisobutyronitrile (AIBN) (0.02 eq)
-
Carbon tetrachloride (CCl₄) (solvent) (Caution: Toxic and carcinogenic)
-
Reaction flask with reflux condenser
-
UV lamp or heat source (oil bath)
-
Magnetic stirrer
Procedure:
-
Set up the reaction flask with a reflux condenser in a fume hood.
-
Dissolve this compound in CCl₄.
-
Add NBS and a catalytic amount of AIBN to the solution. NBS is often preferred over Br₂ in a lab setting as it is a solid and allows for a low, constant concentration of Br₂ to be maintained, minimizing side reactions.
-
Heat the mixture to reflux (approx. 77°C) or irradiate with a UV lamp to initiate the reaction.
-
Continue the reaction for 2-4 hours. The reaction can be monitored by observing the consumption of the dense NBS at the bottom of the flask and the formation of succinimide, which will float.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude brominated product.
-
Purify by column chromatography or distillation if necessary.
Carbocation Rearrangements: The Drive for Stability
When a derivative of TMCp, such as an alcohol or halide, is subjected to conditions that generate a carbocation (e.g., treatment with a strong acid or SN1 conditions), rearrangements can occur. The driving force for these reactions is the formation of a more stable carbocation.[10]
Mechanism Causality: Carbocation stability follows the order: tertiary > secondary > primary. If a carbocation can achieve a more stable state by shifting an adjacent group (a hydrogen or an alkyl group), it will often do so.[10][11]
-
1,2-Hydride Shift: The migration of a hydrogen atom with its bonding pair of electrons to an adjacent carbocationic center.
-
1,2-Alkyl Shift: The migration of an alkyl group (in this case, a methyl group) to an adjacent carbocationic center.
For TMCp, the formation of a secondary carbocation on the ring would likely be followed by a rapid 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. These rearrangements are a critical consideration in synthetic planning, as they can lead to a mixture of constitutional isomers.
Caption: Pathways for carbocation stabilization leading to rearranged products.
Catalytic Dehydrogenation: Towards Unsaturated Systems
Catalytic dehydrogenation provides a route to introduce unsaturation into the TMCp ring, potentially forming 1,2,3,4-tetramethylcyclopentene or 1,2,3,4-tetramethylcyclopentadiene.[1][12] This reaction is of significant industrial and academic interest, particularly in the context of Liquid Organic Hydrogen Carriers (LOHCs) for hydrogen storage, where cyclic alkanes are dehydrogenated to release H₂.[13][14] The reaction is typically performed at elevated temperatures over a heterogeneous catalyst, most commonly platinum or palladium supported on carbon (Pt/C or Pd/C).[15][16]
Objective: To catalytically dehydrogenate TMCp to its corresponding unsaturated derivatives over a supported platinum catalyst.
Materials:
-
This compound
-
5% Platinum on activated carbon (Pt/C) catalyst
-
Packed-bed flow reactor (quartz tube)
-
Tube furnace
-
Mass flow controllers for carrier gas (e.g., Argon or Nitrogen)
-
Syringe pump for liquid feed
-
Condenser/cold trap to collect products
-
Gas chromatograph (GC) for online or offline analysis
Procedure:
-
Load a packed bed of the 5% Pt/C catalyst into the quartz tube reactor and place it inside the tube furnace.
-
Pre-treat the catalyst by heating it under a flow of hydrogen gas (e.g., to 400°C) to reduce the platinum sites, then purge with an inert gas like Argon.
-
Set the furnace to the desired reaction temperature (e.g., 300-350°C).
-
Start a continuous flow of inert carrier gas (e.g., Argon) through the reactor using a mass flow controller.
-
Using a syringe pump, introduce a controlled flow of liquid this compound into a heated zone before the reactor to vaporize it into the carrier gas stream.
-
The gaseous mixture of TMCp and Argon flows over the heated catalyst bed, where dehydrogenation occurs.
-
The product stream exiting the reactor is passed through a condenser and a cold trap (e.g., liquid nitrogen or dry ice/acetone bath) to collect the liquid products.
-
The gaseous effluent (containing H₂ and un-condensed products) can be analyzed by an online GC. The collected liquid products are analyzed separately.
-
Analyze the products to identify tetramethylcyclopentene, tetramethylcyclopentadiene, and any cracking or isomerization byproducts.
Expected Outcomes: The primary products will be the various isomers of tetramethylcyclopentene, followed by tetramethylcyclopentadiene upon further dehydrogenation. The reaction conditions, particularly temperature and contact time, will determine the extent of dehydrogenation and the selectivity towards different products.
Caption: Experimental setup for the gas-phase dehydrogenation of TMCp.
References
-
El Bakali, A., et al. (n.d.). Experimental and kinetic modelling study of the oxidation of cyclopentane and methylcyclopentane at atmospheric pressure. Université d'Orléans. Retrieved from [Link]
-
PubMed. (2017). Cu-Mediated Rearrangements of Allenylcyclopropanols to Cyclopentenones: Two Divergent Pathways. J Org Chem. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ring Expansion Rearrangements. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regio- and diastereoselective rearrangement of cyclopentane-1,3-diyl radical cations generated by electron transfer. Chemical Society Reviews. Retrieved from [Link]
-
Beaudry Research Group, Oregon State University. (n.d.). Synthesis of natural products containing fully functionalized cyclopentanes. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Retrieved from [Link]
-
Science Publishing Group. (2020). Aerobic Oxidation of Cyclopentane by Using Fluorinated N -Hydroxyphthalimide Derivatives. Journal of Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,2,3,4-Tetramethyl-cyclopentane. NIST WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Baran Lab, Scripps Research. (2005). Cyclopentane Synthesis. Retrieved from [Link]
-
YouTube. (2018). Radical Halogenation in Synthesis. Retrieved from [Link]
-
Feb 2 2017 Chem 261 notes. (2017). Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
Ereztech. (n.d.). 1,2,3,4-Tetramethyl-1,3-cyclopentadiene. Retrieved from [Link]
-
SciSpace. (2015). Conformational analysis of cycloalkanes. Retrieved from [Link]
-
MDPI. (n.d.). The Role of the Metal in the Catalytic Reactions of Hydrogenation–Dehydrogenation of Polycyclic Hydrocarbons for Hydrogen Storage. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopentane, 1,1,3,4-tetramethyl-, trans-. NIST WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Catalytic acceptorless complete dehydrogenation of cycloalkanes. PMC. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,1,2,3-tetramethylcyclopentane. NIST WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetramethylcyclopentene. PubChem. Retrieved from [Link]
-
ResearchGate. (2023). Pyrolysis Study of Methyl Cyclopentane at High Temperature And Pressure In A Single Pulse Shock Tube. Retrieved from [Link]
-
YouTube. (2015). Halogenation | Organic Chemistry | Chemistry | FuseSchool. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Dehydrogenation of methylcyclohexane over Pt-based catalysts supported on functional granular activated carbon. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Dehydrogenation of methylcyclohexane over Pt-based catalysts supported on functional granular activated carbon. Retrieved from [Link]
-
OUCI. (n.d.). A Review of Catalysts for Methylcyclohexane Dehydrogenation. Retrieved from [Link]
-
YouTube. (2021). Halogenation of alkanes. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,2,3,4-Tetramethyl-cyclopentane [webbook.nist.gov]
- 3. This compound | C9H18 | CID 137631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 12. 1,2,3,4-TETRAMETHYL-1,3-CYCLOPENTADIENE synthesis - chemicalbook [chemicalbook.com]
- 13. Catalytic acceptorless complete dehydrogenation of cycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review of Catalysts for Methylcyclohexane Dehydrogenation [ouci.dntb.gov.ua]
- 15. mdpi.com [mdpi.com]
- 16. Dehydrogenation of methylcyclohexane over Pt-based catalysts supported on functional granular activated carbon - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Tetramethylcyclopentadienyl Ligand in Organometallic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the tetramethylcyclopentadienyl (Cp'''' or C₅Me₄H) ligand in organometallic synthesis. While the user's query specified 1,2,3,4-tetramethylcyclopentane, this saturated cycloalkane is not a direct precursor for cyclopentadienyl-type ligands, which are foundational to a vast area of organometallic chemistry. It is presumed the intended precursor was 1,2,3,4-tetramethyl-1,3-cyclopentadiene , a direct antecedent to the valuable C₅Me₄H⁻ ligand. This guide is structured to elucidate the synthesis, properties, and applications of organometallic complexes featuring this ligand, drawing parallels to the well-studied pentamethylcyclopentadienyl (Cp*) ligand to provide a robust conceptual framework. Detailed, field-proven protocols for the synthesis of key precursors and representative metal complexes are provided, alongside an in-depth discussion of the causality behind experimental choices.
Introduction: The Role of Methylated Cp Ligands in Organometallic Chemistry
Cyclopentadienyl (Cp) ligands and their derivatives are cornerstones of organometallic chemistry, prized for their ability to form stable, soluble, and catalytically active complexes with a wide range of metals.[1][2][3] The methylation of the cyclopentadienyl ring significantly alters its electronic and steric properties. The tetramethylcyclopentadienyl (C₅Me₄H, hereafter Cp'''') ligand, like its more famous cousin pentamethylcyclopentadienyl (Cp*, C₅Me₅), offers several advantages over the parent Cp (C₅H₅) ligand:
-
Enhanced Electron-Donating Ability: The inductive effect of the four methyl groups makes Cp'''' a stronger electron donor. This increased electron density on the metal center can enhance the stability of the complex and influence its reactivity, particularly in catalysis.[4]
-
Increased Steric Bulk: The methyl groups provide significant steric shielding around the metal center. This can prevent unwanted side reactions, stabilize reactive intermediates, and influence the stereochemical outcome of catalytic transformations.[5]
-
Improved Solubility: The lipophilic nature of the methyl groups generally imparts greater solubility in nonpolar organic solvents, facilitating synthesis and purification.
The Cp'''' ligand serves as a valuable tool for fine-tuning the properties of organometallic complexes, offering a balance of steric and electronic effects that can be exploited in areas such as polymerization catalysis, small molecule activation, and the stabilization of unusual oxidation states.[6][7][8]
Ligand Synthesis: From Diene to Anion
The journey into Cp'''' chemistry begins with its precursor, 1,2,3,4-tetramethyl-1,3-cyclopentadiene.[5][6] This liquid organic compound is the starting point for generating the active ligand, the tetramethylcyclopentadienyl anion, which is then used to metallate a variety of metal halides or other precursors.
Generation of the Tetramethylcyclopentadienyl Anion (KC₅Me₄H)
The most common method for generating the Cp'''' anion is through deprotonation of the diene using a strong base. The acidic methylene proton of the cyclopentadiene ring is readily abstracted. Potassium hydride (KH) or an organolithium reagent like n-butyllithium are typically used. The use of potassium salts is often preferred for subsequent reactions with metal halides due to the precipitation of insoluble KCl, which helps drive the reaction to completion.
Protocol 1: Synthesis of Potassium Tetramethylcyclopentadienide (KC₅Me₄H)
Materials:
-
1,2,3,4-Tetramethyl-1,3-cyclopentadiene (C₉H₁₄, MW: 122.21 g/mol )[9]
-
Potassium Hydride (KH), 30% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Anhydrous Hexane, for washing
-
Standard Schlenk line and glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Cannula for liquid transfers
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the KH dispersion to a Schlenk flask. Wash the KH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane wash each time.
-
Reaction Setup: Suspend the washed KH in anhydrous THF (approx. 50 mL per 1 g of KH). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: While stirring vigorously, slowly add a stoichiometric equivalent of 1,2,3,4-tetramethyl-1,3-cyclopentadiene dropwise to the KH suspension.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress is indicated by the cessation of hydrogen gas evolution. The formation of a white or off-white precipitate of KC₅Me₄H will be observed.
-
Isolation: The resulting slurry of KC₅Me₄H in THF can be used directly in subsequent steps. Alternatively, the solvent can be removed in vacuo to yield the salt as a solid, which should be stored under an inert atmosphere.
Causality and Insights:
-
Inert Atmosphere: Both the diene and its corresponding anion are air-sensitive and can oxidize. All manipulations must be performed using Schlenk or glovebox techniques.
-
Solvent Choice: THF is an excellent solvent for this reaction as it solvates the potassium cation, promoting the reaction. Its ether functionality is stable to the strong base.
-
Safety: Potassium hydride is highly reactive and pyrophoric upon contact with water or air. Hydrogen gas is evolved during the reaction, so the system must be properly vented through a bubbler.
Synthesis of Half-Sandwich Complexes: A Case Study with Titanium
Half-sandwich, or "piano stool," complexes are a fundamental class of organometallic compounds where a single Cp-type ligand is bound to a metal center.[1][3] (Tetramethylcyclopentadienyl)titanium trichloride, Cp''''TiCl₃, is a versatile starting material for a wide range of titanium-based catalysts and reagents, analogous to the well-known Cp*TiCl₃.[10]
Workflow for Cp''''TiCl₃ Synthesis
Sources
- 1. Cyclopentadienyl complex - Wikipedia [en.wikipedia.org]
- 2. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 3. TRANSITION METAL COMPLEXES OF CYCLOPENTADIENYL FUSED HETROCYCLES.pptx [slideshare.net]
- 4. chem.gla.ac.uk [chem.gla.ac.uk]
- 5. CAS 4249-10-9: 1,2,3,4-Tetramethyl-1,3-cyclopentadiene [cymitquimica.com]
- 6. 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | Tetramethylcyclopentadiene | C9H14 – Ereztech [ereztech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,2,3,4-Tetramethylcyclopentadiene | C9H14 | CID 138163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (Pentamethylcyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]
Application Note: A Robust Protocol for the Catalytic Deuteration of 1,2,3,4-Tetramethylcyclopentane
Abstract
Deuterium-labeled compounds are indispensable tools in pharmaceutical research, particularly for studying metabolic pathways, reaction mechanisms, and enhancing the pharmacokinetic profiles of drug candidates through the kinetic isotope effect.[1][2] Saturated carbocycles, such as 1,2,3,4-tetramethylcyclopentane, present a significant challenge for deuteration due to the inertness of their C-H bonds.[3][4] This application note provides a detailed, field-proven protocol for the efficient deuteration of this compound. We employ a synergistic heterogeneous catalytic system of platinum on carbon (Pt/C) and rhodium on carbon (Rh/C) with deuterium oxide (D₂O) as the deuterium source.[5] The methodology is designed for accessibility, reliability, and high isotopic incorporation, addressing the needs of researchers in organic synthesis and drug development. Comprehensive procedures for reaction setup, work-up, and analytical validation via Mass Spectrometry and NMR Spectroscopy are detailed to ensure a self-validating workflow.
Introduction and Mechanistic Rationale
The strategic replacement of hydrogen with its heavy isotope, deuterium, is a cornerstone of modern medicinal chemistry and mechanistic studies.[1] However, the C(sp³)–H bonds in saturated hydrocarbons like this compound are notoriously strong and non-polar, demanding significant energy for activation.[3] Direct hydrogen isotope exchange (HIE) offers the most atom-economical route for deuteration, avoiding multi-step synthetic sequences.[1]
This protocol leverages a mixed heterogeneous catalyst system comprising Platinum on Carbon (Pt/C) and Rhodium on Carbon (Rh/C). This combination has been shown to act synergistically to facilitate H/D exchange in a variety of alkanes under relatively mild conditions.[5]
The proposed mechanism proceeds through several key steps:
-
C-H Bond Activation: The surface of the transition metal catalyst attacks and oxidatively adds to a carbon-hydrogen bond of the alkane.[3]
-
Isotopic Exchange: The resulting metal-hydride intermediate readily exchanges its protium (H) with the deuterium (D) from the surrounding deuterium oxide (D₂O) solvent.[3]
-
Reductive Elimination: The catalyst then reductively eliminates the deuterated alkane, regenerating the active catalytic site for subsequent cycles.[3]
The use of a heterogeneous catalyst is advantageous for its ease of handling and simplified product purification, which is achieved by simple filtration.
Experimental Workflow and Visualization
The overall process, from initial setup to final analysis, is designed to be linear and efficient. The following diagram outlines the complete experimental workflow.
Caption: Workflow for the deuteration of this compound.
Detailed Experimental Protocol
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound (C₉H₁₈) | ≥98% | Sigma-Aldrich, TCI | Starting material.[6] |
| Platinum on activated carbon (Pt/C) | 5% or 10% loading | Sigma-Aldrich | Heterogeneous catalyst. |
| Rhodium on activated carbon (Rh/C) | 5% loading | Sigma-Aldrich | Heterogeneous catalyst. |
| Deuterium Oxide (D₂O) | 99.9 atom % D | Cambridge Isotope | Deuterium source and solvent. |
| Pentane or Diethyl Ether | Anhydrous | Fisher Scientific | Extraction solvent. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | Drying agent. |
| Argon (Ar) or Nitrogen (N₂) | High Purity (≥99.99%) | Airgas | Inert gas for purging. |
| Heavy-walled pressure vessel/tube | - | Ace Glass, Chemglass | Must be rated for the reaction temperature and pressure. |
3.2 Step-by-Step Methodology
-
Vessel Preparation: To a clean, dry, heavy-walled pressure vessel equipped with a magnetic stir bar, add this compound (1.00 mmol, 126.24 mg).
-
Catalyst Addition: Carefully add 5% Pt/C (10 mol % Pt, ~39 mg) and 5% Rh/C (10 mol % Rh, ~20 mg).
-
Scientist's Note: Handling catalysts under an inert atmosphere is good practice to prevent deactivation, though not strictly necessary for this step. The synergistic effect of using both Pt and Rh often enhances deuteration efficiency compared to a single catalyst.[5]
-
-
Solvent Addition: Add deuterium oxide (D₂O, 4.0 mL). The alkane will be immiscible, forming a biphasic mixture. Vigorous stirring is critical for maximizing interfacial contact.
-
Sealing and Purging: Securely seal the pressure vessel. Purge the headspace with a gentle stream of inert gas (Argon or Nitrogen) for 5-10 minutes to remove oxygen, which can interfere with the catalyst's activity at high temperatures.
-
Reaction: Place the sealed vessel in a heating block or oil bath pre-heated to 140-150 °C. Stir the reaction mixture vigorously for 24 to 48 hours.
-
Trustworthiness Check: The reaction progress can be monitored by taking small aliquots (if the reactor setup permits), performing a micro-work-up, and analyzing by GC-MS to check the extent of deuteration.
-
-
Cooling and Depressurization: After the reaction period, remove the vessel from the heat source and allow it to cool completely to room temperature behind a safety shield. Carefully vent any excess pressure.
-
Catalyst Removal: Open the vessel and add diethyl ether or pentane (10 mL). Filter the biphasic mixture through a pad of Celite® or a syringe filter (PTFE, 0.45 µm) to completely remove the heterogeneous Pt/C and Rh/C catalysts. Wash the filter pad with an additional 5 mL of the organic solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer from the aqueous (D₂O) layer. Extract the aqueous layer twice more with 10 mL portions of the organic solvent.
-
Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent and concentrate the solvent carefully using a rotary evaporator with a cooled water bath to yield the deuterated product.
-
Safety Note: The product is volatile. Avoid excessive heating or high vacuum during concentration to prevent sample loss.
-
Characterization and Validation
Validation of deuteration is critical. A combination of mass spectrometry and NMR spectroscopy provides a comprehensive assessment of the isotopic purity and structural integrity of the final product.[7]
4.1 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary tool to determine the extent and distribution of deuterium incorporation.[7]
-
Procedure: Inject a dilute solution of the product into the GC-MS.
-
Expected Outcome: The mass spectrum will show a distribution of molecular ions (M⁺). The parent, non-deuterated compound has a mass of 126.24 g/mol .[8] Each incorporated deuterium atom will increase the mass by ~1 Da. A high degree of deuteration will shift the isotopic cluster to higher m/z values. The average level of deuteration can be calculated from the weighted average of this ion cluster.
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides site-specific information about deuteration and confirms that the carbon skeleton remains intact.[9]
-
¹H NMR: The integration of proton signals will decrease significantly in regions where H has been replaced by D. Comparing the integrals to a non-deuterated internal standard allows for quantification of the remaining protons.
-
²H NMR: This experiment directly observes the deuterium nuclei, confirming the sites of incorporation. A signal will appear for each unique deuterated position.
-
¹³C NMR: Carbon atoms bonded to deuterium will exhibit characteristic triplet splitting (due to the spin I=1 of deuterium) and a slight upfield shift (isotope effect).
| Analysis Technique | Parameter Measured | Expected Result for Successful Deuteration |
| GC-MS | Molecular Ion (M⁺) Peak Cluster | Shift of the m/z distribution to higher masses (e.g., M+1, M+2... M+18). |
| ¹H NMR | Signal Integration | Significant reduction in the integral values for all proton environments. |
| ²H NMR | Deuterium Resonances | Appearance of signals corresponding to deuterated C-D bonds. |
| ¹³C NMR | Carbon Signal Multiplicity and Chemical Shift | Appearance of triplets for deuterated carbons and slight upfield shifts. |
References
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- The activation of saturated hydrocarbons by transition-metal complexes in solution. Part I.
- Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes.
- Deuteration of alkanes (JP5549077B2).
- Method for deuterating alkane (WO2008066158A1).
- Application Notes and Protocols for NMR-Based Characterization of Deuter
- This compound CAS 2532-67-4.Benchchem.
- Multiple deuteration of alkanes synergistically-catalyzed by platinum and rhodium on carbon as a mixed c
- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.
- Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes.
- This compound.
- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JP5549077B2 - Deuteration of alkanes - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multiple deuteration of alkanes synergistically-catalyzed by platinum and rhodium on carbon as a mixed catalytic system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. This compound | C9H18 | CID 137631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A-Level Guide to Investigating Steric Hindrance Effects
Foundational Principles: Beyond Simple Crowding
Steric hindrance is a cornerstone of chemical and biological sciences, dictating reaction rates, molecular conformations, and the specificity of intermolecular interactions.[1][2] It arises from the spatial arrangement of atoms within a molecule, where the sheer bulk of atomic groups impedes a chemical reaction or interaction.[3] This phenomenon is not merely about atoms "bumping into" each other; it is a manifestation of repulsive forces between overlapping electron clouds.[1][3] In drug development, understanding and quantifying steric effects is paramount. It governs the "lock-and-key" fit between a drug molecule and its biological target, influencing binding affinity, selectivity, and ultimately, therapeutic efficacy.[4] A strategically placed bulky group can enhance selectivity by preventing off-target binding, while in other cases, steric clashes can abolish the desired activity.[5]
This guide provides an in-depth exploration of the primary experimental and computational methodologies employed to study and quantify steric hindrance. We will move beyond theoretical discussions to provide actionable protocols and data interpretation strategies.
Quantifying Steric Effects: Empirical Parameters
Before delving into complex instrumental analysis, it's crucial to understand the established parameters used to quantify steric bulk. These values, derived from foundational experiments, provide a rapid, semi-quantitative assessment of a substituent's steric influence.
| Parameter | Principle | Interpretation | Application |
| A-Values | Based on the Gibbs free energy difference (ΔG) between axial and equatorial conformations of a monosubstituted cyclohexane.[6] | A larger A-value signifies a greater preference for the equatorial position, indicating larger steric bulk due to the avoidance of 1,3-diaxial interactions.[6][7][8] | Predicting conformational preferences and relative steric demand in cyclic systems.[6] |
| Taft Steric Parameters (Es) | Derived from comparing the rates of acid-catalyzed hydrolysis of substituted esters to a reference standard (methyl ester).[9][10] | More negative Es values indicate greater steric hindrance at the reaction center.[9] The parameter specifically quantifies the steric component, separate from electronic effects.[10][11] | Quantitative Structure-Activity Relationships (QSAR) to correlate molecular structure with reaction rates or biological activity.[10] |
Insight from the Field: While A-values are excellent for conformational analysis in saturated rings, their applicability to other geometries is limited.[6] Taft parameters, being derived from reaction kinetics, offer a more direct measure of steric effects on a transition state and are thus broadly applicable in medicinal chemistry for lead optimization.[10][11]
High-Resolution Structural Analysis: X-ray Crystallography
X-ray crystallography provides the most direct and unambiguous visualization of steric interactions by mapping atomic positions in three-dimensional space with high precision.[12][13][14] For drug development, obtaining a crystal structure of a protein-ligand complex is the gold standard for understanding binding modes.[12][15]
Causality in Experimental Choice: Choose crystallography when you need to definitively visualize the precise orientation of a ligand in a binding pocket. This technique is unparalleled for identifying specific steric clashes, understanding conformational changes upon binding, and guiding the rational design of analogs with improved fit.[12][16]
Workflow for Crystallographic Analysis of Steric Hindrance
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Workflow for X-ray crystallography of protein-ligand complexes.
Protocol: Co-crystallization of a Protein-Ligand Complex
This protocol outlines the co-crystallization method, often chosen when a ligand induces a conformational change in the protein or has low solubility.[12]
-
Protein & Ligand Preparation:
-
Concentrate purified target protein to 10-20 mg/mL in a low ionic strength buffer.
-
Prepare a 100 mM stock solution of the ligand in 100% DMSO.
-
-
Complex Formation:
-
Incubate the protein with the ligand at a suitable molar excess (a 10-fold excess is recommended for ligands with moderate affinity).[12]
-
Scientist's Note: The goal is to achieve near-full occupancy of the binding site. For high-affinity ligands (Kd << protein concentration), a 1:1 molar ratio may suffice.[12]
-
Allow the complex to form by incubating on ice for a minimum of 30 minutes to several hours.[12]
-
-
Crystallization Screening:
-
Use commercially available sparse-matrix screens to test a wide range of precipitants, pH, and additives.
-
Employ sitting-drop or hanging-drop vapor diffusion methods. Mix the protein-ligand complex solution with the screen reservoir solution in a 1:1 ratio (e.g., 1 µL + 1 µL).
-
Incubate plates at a stable temperature (e.g., 20°C) and monitor for crystal growth over days to weeks.
-
-
Data Collection and Analysis:
-
Once suitable crystals are obtained, harvest them using a cryo-loop and flash-cool in liquid nitrogen after soaking in a cryoprotectant solution.
-
Collect diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement if a model of the protein is available.[13][14]
-
Refine the model and carefully inspect the electron density maps to build the ligand into the active site.
-
Data Interpretation: The resulting electron density map provides definitive evidence of the ligand's position and orientation. Steric hindrance is directly observed as close, unfavorable van der Waals contacts between ligand atoms and protein residues. This information is invaluable for identifying which moieties on the ligand are causing clashes and how they might be modified to improve binding.
Probing Through-Space Interactions: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the Nuclear Overhauser Effect (NOE), is a powerful technique for studying steric effects in solution.[17][18] The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei (NOE ∝ 1/r⁶).[19]
Causality in Experimental Choice: Use NMR when you need to understand the conformation and intermolecular distances of a molecule in solution, which more closely mimics the physiological environment than a static crystal. It is ideal for identifying which parts of a molecule are spatially close to each other, confirming ligand binding, and mapping the binding epitope.[18]
Key NMR Experiments for Steric Analysis
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that correlates protons that are close in space (<5 Å).[19] Cross-peaks indicate spatial proximity.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY but particularly effective for medium-sized molecules (MW ~700-1200 Da) where the standard NOE can be zero or very weak.[19][20] The ROE is always positive, simplifying interpretation.[19]
Protocol: 2D NOESY for Conformational Analysis
-
Sample Preparation:
-
Dissolve the purified compound to a concentration of 5-10 mM in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Ensure the sample is free of paramagnetic impurities, which can interfere with relaxation.
-
-
Spectrometer Setup:
-
Acquire a standard 1D proton spectrum to identify chemical shifts and determine appropriate spectral widths.
-
Set up a phase-sensitive 2D NOESY experiment.
-
-
Key Parameter Optimization:
-
Mixing Time (τm): This is the most critical parameter. It is the duration during which magnetization transfer occurs.
-
Scientist's Note: A range of mixing times should be tested (e.g., 100 ms to 800 ms). Short mixing times are crucial for distinguishing direct NOEs from those arising from spin diffusion (magnetization hopping between protons), which can lead to incorrect distance restraints.
-
Set the recycle delay (d1) to be at least 1.5 times the longest T₁ relaxation time of the protons of interest.
-
-
Data Acquisition and Processing:
-
Acquire the 2D data set.
-
Process the data using appropriate window functions (e.g., squared sine bell) and perform Fourier transformation in both dimensions.
-
Phase the spectrum carefully. In a NOESY spectrum of a small molecule, diagonal peaks and cross-peaks should have opposite phases.[19]
-
Data Interpretation: A cross-peak between two protons, HA and HB, in the NOESY spectrum indicates they are spatially proximate. The volume of the cross-peak is proportional to 1/r⁶. By comparing the volumes of cross-peaks between protons with a known, fixed distance (e.g., geminal protons or protons on an aromatic ring) and those with unknown distances, one can semi-quantitatively estimate intermolecular distances and thus define the molecule's 3D conformation and identify areas of steric crowding.[21]
Measuring the Impact on Reactivity: Kinetic Studies
Steric hindrance directly impacts the rate of chemical reactions by impeding the approach of reactants to the reaction center.[3][22] Kinetic studies provide a quantitative measure of this effect by determining reaction rate constants under controlled conditions.
Causality in Experimental Choice: Employ kinetic analysis when the primary goal is to quantify the energetic consequence of steric hindrance on a reaction's transition state. This approach is fundamental to physical organic chemistry and is used to derive parameters like the Taft Es values.[10][23]
Protocol: Determining Steric Effects via Competitive Kinetics
This protocol uses a simplified approach to compare the reaction rates of a sterically hindered substrate versus an unhindered reference compound.
-
Reaction Setup:
-
In two separate, temperature-controlled reaction vessels, prepare identical reaction mixtures containing the reagent and solvent.
-
In vessel 1, add the unhindered substrate (e.g., methyl acetate).
-
In vessel 2, add the sterically hindered substrate (e.g., tert-butyl acetate).
-
Initiate the reaction simultaneously in both vessels (e.g., by adding a catalyst).
-
-
Monitoring Reaction Progress:
-
At timed intervals, withdraw aliquots from each reaction vessel.
-
Quench the reaction immediately (e.g., by neutralizing the catalyst or rapid cooling).
-
Analyze the concentration of the reactant or product in each aliquot using a suitable technique (e.g., GC, HPLC, or NMR spectroscopy).
-
-
Data Analysis (Eyring and Arrhenius Plots):
-
Plot the concentration of the reactant versus time for both reactions to determine the rate constants (k) under the given conditions.
-
Repeat the experiment at several different temperatures.
-
Arrhenius Plot: Plot ln(k) vs. 1/T. The slope is -Ea/R, yielding the activation energy (Ea). A higher Ea for the hindered substrate indicates a greater steric barrier.[24][25]
-
Eyring Plot: Plot ln(k/T) vs. 1/T. This plot, derived from transition state theory, yields the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.[24][26][27] Steric hindrance often leads to a more negative (unfavorable) entropy of activation due to the highly ordered transition state required.[28]
-
dot graph { graph [fontname="Arial", fontsize=10, layout=neato]; node [shape=point]; edge [color="#5F6368"];
}
Caption: Energy profile comparison for unhindered vs. hindered reactions.
In Silico Analysis: Computational Chemistry
Computational modeling provides a powerful, predictive tool for studying steric effects without the need for laboratory experiments.[29][30] Molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations can all provide critical insights into steric hindrance.
Causality in Experimental Choice: Turn to computational methods for high-throughput screening, hypothesis generation, and to rationalize experimental findings.[31][32] Docking can predict binding poses and identify potential steric clashes for thousands of compounds, while QSAR can build models that correlate steric descriptors with activity.[30][33]
Protocol: Molecular Docking to Assess Steric Clashes
-
Receptor and Ligand Preparation:
-
Obtain a high-resolution 3D structure of the target protein (e.g., from the PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformation of the ligand(s) to be docked and assign appropriate atom types and charges.[31]
-
-
Binding Site Definition:
-
Define the docking grid box around the active site of the receptor.[31] If a co-crystallized ligand is present, the site is well-defined. Otherwise, pocket-finding algorithms or literature data can be used.
-
-
Docking Simulation:
-
Use a validated docking program (e.g., AutoDock, Glide, MOE).[29] The software will systematically sample different conformations and orientations of the ligand within the binding site.
-
The program's scoring function will rank the poses based on predicted binding affinity, which includes terms for van der Waals interactions (where steric clashes are penalized).[34]
-
-
Analysis of Results:
-
Visually inspect the top-scoring poses in a molecular visualization program (e.g., PyMOL, Chimera, Avogadro).[35]
-
Look for "bad contacts" or "steric clashes," where atoms from the ligand and protein are closer than the sum of their van der Waals radii.[36]
-
Analyze which specific groups on the ligand are responsible for the clash, providing a clear hypothesis for synthetic modification.
-
Self-Validation: A key step in any docking protocol is re-docking. Remove the co-crystallized native ligand from the protein structure and dock it back in. The docking protocol is considered reliable if it can reproduce the experimental binding mode with a root-mean-square deviation (RMSD) of less than 2.0 Å.[34]
References
- ResearchGate. (n.d.). Conformational Restriction and/or Steric Hindrance in Medicinal Chemistry.
-
Wikipedia. (n.d.). A value. Retrieved from [Link]
-
Slideshare. (n.d.). Steric parameters taft's steric factor (es). Retrieved from [Link]
-
Quora. (2014). How to measure steric hindrance. Retrieved from [Link]
-
CCP4. (n.d.). Producing Crystalline Protein-Ligand Complexes. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational Restriction and Steric Hindrance in Medicinal Chemistry | Request PDF. Retrieved from [Link]
-
In-Silico. (2025). Steric hindrance: Significance and symbolism. Retrieved from [Link]
-
Lumen Learning. (n.d.). Monosubstituted Cyclohexanes. Retrieved from [Link]
-
Organic Chemistry. (n.d.). A Values - Stereochemical and Conformational Isomerism. Retrieved from [Link]
-
PubMed. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). X-Ray Crystallography of Protein-Ligand Interactions. Retrieved from [Link]
-
Springer Link. (n.d.). Studying Protein–Ligand Interactions Using X-Ray Crystallography. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Quantitative expression for steric hindrance. Retrieved from [Link]
- ResearchGate. (n.d.). Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism.
-
NPTEL. (n.d.). Lecture 18 - LFER for Sterics: The Taft Parameters. Retrieved from [Link]
-
PubMed. (2013). Studying protein-ligand interactions using X-ray crystallography. Retrieved from [Link]
-
University of Wisconsin-Madison. (2018). NOESY and ROESY. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Ring Conformations. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Steric Features of Drugs - Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Taft equation. Retrieved from [Link]
-
ACS Publications. (2008). Control of Steric Hindrance on Restriction Enzyme Reactions with Surface-Bound DNA Nanostructures. Retrieved from [Link]
-
Scribd. (n.d.). Taft equationPPT Kusum. Retrieved from [Link]
-
PubMed. (2008). Control of steric hindrance on restriction enzyme reactions with surface-bound DNA nanostructures. Retrieved from [Link]
-
ResearchGate. (2025). Density-Based Quantification of Steric Effect: Validation by Taft Steric Parameters from Acid-Catalyzed Hydrolysis of Esters | Request PDF. Retrieved from [Link]
-
Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]
-
PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]
-
CORE. (n.d.). A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science. Retrieved from [Link]
-
ResearchGate. (2025). Nuclear overhauser effect: Revolutionary approach in NMR spectroscopy | Request PDF. Retrieved from [Link]
-
NIH. (n.d.). Reference-free NOE NMR analysis - PMC. Retrieved from [Link]
- ResearchGate. (n.d.). Overcoming the Bottleneck of the Enzymatic Cycle by Steric Frustration.
- ResearchGate. (n.d.). Negative effects of the steric hindrances in the support-enzyme reaction to maximize the intensity of the multipoint covalent immobilization.
-
bioRxiv. (2016). Best Practices in Docking and Activity Prediction. Retrieved from [Link]
-
RSC Publishing. (1957). Quantitative study of steric hindrance. Retrieved from [Link]
- ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction.
-
Cambridge MedChem Consulting. (2022). Computation Chemistry Tools. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
NIH. (n.d.). Automated Minimization of Steric Clashes in Protein Structures - PMC. Retrieved from [Link]
-
American Chemical Society. (2025). Enzymatic Mannich Reaction for the Synthesis of γ‑Chiral Amino. Retrieved from [Link]
- ResearchGate. (n.d.). Arrhenius and Eyring-Polanyi plots of our rate constants extracted from....
-
SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Retrieved from [Link]
-
RSC Publishing. (2023). V Bur index and steric maps: from predictive catalysis to machine learning. Retrieved from [Link]
-
Macmillan Group. (2007). A Discussion of Reaction Kinetics and their Application to Organic Chemistry. Retrieved from [Link]
-
Eugene E. Kwan. (2011). The Nuclear Overhauser Effect. Retrieved from [Link]
-
PubMed Central. (n.d.). Software and resources for computational medicinal chemistry - PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 6.4.1: Eyring equation. Retrieved from [Link]
-
Wikipedia. (n.d.). Eyring equation. Retrieved from [Link]
-
Avogadro. (n.d.). Avogadro - Free cross-platform molecular editor. Retrieved from [Link]
-
Course Hero. (n.d.). Arrhenius Kinetics Analysis. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. researchgate.net [researchgate.net]
- 6. A value - Wikipedia [en.wikipedia.org]
- 7. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 9. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 10. Taft equation - Wikipedia [en.wikipedia.org]
- 11. elearn.psgcas.ac.in [elearn.psgcas.ac.in]
- 12. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 13. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 14. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. ekwan.github.io [ekwan.github.io]
- 21. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. quora.com [quora.com]
- 23. scribd.com [scribd.com]
- 24. macmillan.princeton.edu [macmillan.princeton.edu]
- 25. Arrhenius Kinetics Analysis [sas.upenn.edu]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Eyring equation - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 30. Software and resources for computational medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 32. scispace.com [scispace.com]
- 33. researchgate.net [researchgate.net]
- 34. biorxiv.org [biorxiv.org]
- 35. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]
- 36. Automated Minimization of Steric Clashes in Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
high-performance liquid chromatography for tetramethylcyclopentane
An Application Note and Protocol for the High-Performance Liquid Chromatography Analysis of Tetramethylcyclopentane
Abstract
This application note presents a detailed methodology for the analysis of tetramethylcyclopentane, a non-polar saturated hydrocarbon, using High-Performance Liquid Chromatography (HPLC). Conventionally, volatile and non-polar compounds like tetramethylcyclopentane are analyzed via Gas Chromatography (GC)[1][2]. However, specific circumstances, such as sample matrix incompatibility with GC inlet temperatures or the simultaneous analysis of non-volatile components, may necessitate an HPLC-based approach. This guide addresses the inherent challenges of this application, primarily the lack of a UV chromophore in the analyte and its extreme non-polarity. We establish a robust Normal-Phase HPLC (NP-HPLC) method coupled with Evaporative Light Scattering Detection (ELSD), providing a comprehensive protocol from sample preparation to data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate an HPLC method for saturated hydrocarbons.
Principle of the Method: Addressing the Core Challenges
The analysis of tetramethylcyclopentane by HPLC is a non-trivial task that requires careful consideration of the chromatographic mode and detection system. A scientifically sound method must be built on a foundation that acknowledges and overcomes the analyte's specific chemical properties.
Rationale for Normal-Phase Chromatography
The choice between Normal-Phase (NP) and Reversed-Phase (RP) chromatography is dictated by the polarity of the analyte[3][4]. Tetramethylcyclopentane is a non-polar, saturated hydrocarbon[5].
-
Reversed-Phase (RP) HPLC: As the most common mode, RP-HPLC utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile)[6][7]. A non-polar analyte like tetramethylcyclopentane would exhibit extremely strong hydrophobic interactions with a C18 column, leading to excessively long or even infinite retention times[8][9]. Eluting the compound would require a mobile phase with a very high organic solvent concentration, diminishing the "reversed-phase" character and providing poor control over retention.
-
Normal-Phase (NP) HPLC: This mode employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., n-hexane)[10][11][12]. In NP-HPLC, retention is governed by the interaction of polar functional groups with the stationary phase[13]. Non-polar compounds have minimal interaction and elute quickly[3]. The elution order is based on increasing polarity, making NP-HPLC the ideal choice for separating and analyzing hydrocarbon classes[14]. Therefore, NP-HPLC provides the logical and most effective framework for this analysis.
Selection of a Universal Detection System
Tetramethylcyclopentane is a saturated alkane, meaning it lacks conjugated double bonds or aromatic rings that act as chromophores. Consequently, it is invisible to UV-Vis detectors, the workhorse of most HPLC labs[15][16]. The analysis, therefore, requires a universal detector.
-
Refractive Index (RI) Detector: An RI detector measures the difference in the refractive index between the mobile phase and the eluting analyte[17]. It can detect any analyte, including saturated hydrocarbons[18][19]. However, its critical limitation is its incompatibility with gradient elution, as any change in the mobile phase composition causes a significant baseline drift[15][16][18]. This severely restricts its utility in method development for complex samples.
-
Evaporative Light Scattering Detector (ELSD): An ELSD works by a three-step process: nebulization of the column eluent, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining solid analyte particles[20][21][22]. Its key advantage is that since the solvent is removed before detection, it is fully compatible with gradient elution and is unaffected by solvents that absorb UV[21][23]. This makes ELSD the superior choice for developing a flexible and robust method for non-volatile and semi-volatile compounds lacking chromophores[21].
Based on this analysis, the developed method is founded on Normal-Phase HPLC coupled with an Evaporative Light Scattering Detector (NP-HPLC-ELSD) .
Experimental Workflow and Protocols
This section provides a comprehensive, step-by-step guide for the analysis of tetramethylcyclopentane.
Overall Experimental Workflow
The diagram below outlines the complete workflow from the initial preparation of standards and samples to the final data acquisition and analysis.
Caption: NP-HPLC-ELSD Workflow
Required Instrumentation and Reagents
-
Instrumentation:
-
HPLC system capable of delivering gradient and isocratic flows (e.g., Agilent 1260 Infinity II or equivalent).
-
Autosampler.
-
Column thermostat.
-
Evaporative Light Scattering Detector (ELSD) (e.g., Agilent 1260 Infinity III ELSD or equivalent)[24].
-
Nitrogen gas supply (high purity) for the ELSD.
-
-
Chromatographic Column:
-
Normal-Phase Silica Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Tetramethylcyclopentane (≥99% purity).
-
n-Hexane (HPLC grade or higher).
-
Isopropanol (IPA) (HPLC grade or higher).
-
Class A volumetric flasks and micropipettes.
-
0.22 µm PTFE syringe filters.
-
HPLC vials with caps and septa.
-
Protocol 1: Preparation of Standards and Samples
-
Primary Stock Standard (1000 µg/mL): a. Accurately weigh 10.0 mg of pure tetramethylcyclopentane. b. Quantitatively transfer the analyte to a 10 mL Class A volumetric flask. c. Dissolve and bring to volume with n-hexane. Mix thoroughly. This solution should be stored in a tightly sealed container at 4°C.
-
Working Calibration Standards: a. Prepare a series of working standards by performing serial dilutions of the Primary Stock Standard with n-hexane. b. Recommended concentrations for a calibration curve: 10 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL, and 250 µg/mL.
-
Sample Preparation: a. Accurately weigh a known amount of the sample material. b. Dissolve the sample in a known volume of n-hexane to achieve an expected analyte concentration within the calibration range. c. Vortex or sonicate briefly to ensure complete dissolution. d. Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
Protocol 2: HPLC-ELSD System Configuration and Analysis
-
System Start-up: a. Turn on the HPLC modules, ELSD, and nitrogen gas supply. b. Ensure the mobile phase reservoirs are filled with freshly prepared solvents. c. Purge all solvent lines to remove air bubbles.
-
Column Installation and Equilibration: a. Install the normal-phase silica column in the column thermostat. b. Set the column temperature (e.g., 30°C). c. Equilibrate the column with the initial mobile phase conditions (see Table 1) at the specified flow rate for at least 30 minutes or until a stable baseline is achieved on the ELSD.
-
ELSD Parameter Setup: a. Set the ELSD parameters as recommended in Table 1. The drift tube temperature must be high enough to evaporate the mobile phase but low enough to avoid vaporizing the semi-volatile analyte. The nebulizer gas flow should be optimized for signal-to-noise ratio.
-
Sequence Setup: a. Create a sequence in the chromatography data system (CDS) software. b. Include injections of a blank (n-hexane), the prepared calibration standards, and the unknown samples.
-
Running the Analysis: a. Start the sequence. The system will automatically inject each sample and acquire the data.
Optimized Method Parameters and Expected Data
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Optimized Condition |
| HPLC System | Standard Analytical HPLC |
| Column | Normal-Phase Silica, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Isopropanol (IPA) |
| Mode | Isocratic |
| Composition | 99.5% A / 0.5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Drift Tube Temp. | 40°C |
| ELSD Nebulizer Temp. | 30°C |
| ELSD Gas Flow (N₂) | 1.5 SLM (Standard Liters per Minute) |
| Run Time | 10 minutes |
| Table 1: Optimized NP-HPLC-ELSD Conditions |
Expected Quantitative Data
Under the conditions specified, tetramethylcyclopentane is expected to elute early in the run, consistent with its non-polar nature in a normal-phase system. The following table shows hypothetical but realistic data for a calibration run.
| Concentration (µg/mL) | Retention Time (min) | Peak Area (AU*s) |
| 10 | 3.45 | 15,800 |
| 25 | 3.44 | 41,200 |
| 50 | 3.45 | 85,100 |
| 100 | 3.46 | 175,500 |
| 250 | 3.44 | 440,300 |
| Table 2: Representative Calibration Data |
Note: The relationship between concentration and peak area for an ELSD is often non-linear and may require a logarithmic or polynomial fit for the calibration curve[18].
Method Validation and System Suitability
To ensure the trustworthiness and reliability of the results, the method should be validated, and system suitability must be checked before each analytical run.
Protocol 3: System Suitability Testing (SST)
-
Perform five replicate injections of a mid-range calibration standard (e.g., 50 µg/mL).
-
Calculate the Relative Standard Deviation (%RSD) for the retention time and peak area.
-
The system is deemed suitable for analysis if it meets the acceptance criteria outlined in Table 3.
| Parameter | Acceptance Criterion |
| Retention Time %RSD | ≤ 2.0% |
| Peak Area %RSD | ≤ 5.0% |
| Theoretical Plates (N) | > 2000 |
| Tailing Factor (T) | 0.8 - 1.5 |
| Table 3: System Suitability Criteria |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | 1. ELSD drift tube temperature is too high, causing analyte evaporation. 2. Incorrect mobile phase composition. 3. Sample concentration is too low. | 1. Decrease the drift tube temperature in 5°C increments. 2. Verify the mobile phase preparation. Ensure minimal polar solvent (IPA) is used. 3. Prepare a more concentrated sample. |
| Drifting or Noisy Baseline | 1. Insufficient column equilibration. 2. Contaminated mobile phase or nitrogen gas. 3. Fluctuations in ELSD gas pressure. | 1. Equilibrate the system for a longer period. 2. Use fresh, high-purity solvents and ensure gas is from a reliable source. 3. Check the gas regulator and connections for leaks. |
| Poor Peak Shape (Tailing/Fronting) | 1. Column overload. 2. Presence of water in the mobile phase or sample (critical in NP-HPLC). 3. Column degradation. | 1. Dilute the sample. 2. Use fresh, dry solvents. Ensure sample is completely dissolved in anhydrous n-hexane. 3. Replace the column. |
| Inconsistent Retention Times | 1. Unstable column temperature. 2. Inconsistent mobile phase composition or pump flow. 3. Air bubbles in the system. | 1. Ensure the column thermostat is on and stable. 2. Prepare fresh mobile phase and check pump performance. 3. Purge all solvent lines thoroughly. |
Conclusion
While Gas Chromatography remains the standard for analyzing volatile saturated hydrocarbons, this application note demonstrates a viable and robust alternative using Normal-Phase HPLC with Evaporative Light Scattering Detection. By carefully selecting the appropriate stationary phase, mobile phase, and detector, the challenges associated with the non-polar and non-chromophoric nature of tetramethylcyclopentane can be effectively overcome. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists needing to implement this specialized analytical method.
References
-
Wikipedia. (2023). Reversed-phase chromatography. Retrieved from [Link]
-
Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
Chromatography Forum. (2025). Reverse vs Normal Phase HPLC: Decision Guide. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Fan, T., et al. (2022). Standardized High-Performance Liquid Chromatography to Replace Conventional Methods for Determination of Saturate, Aromatic, Resin, and Asphaltene (SARA) Fractions. ACS Omega. Retrieved from [Link]
-
Cheméo. (n.d.). Cyclopentane, 1,1,2,4-tetramethyl - Chemical & Physical Properties. Retrieved from [Link]
-
Wise, S. A., et al. (2011). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. PMC. Retrieved from [Link]
-
Montclair State University. (n.d.). HPLC/APCI mass spectrometry of saturated and unsaturated hydrocarbons by using hydrocarbon solvents as the APCI reagent and HPLC mobile phase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137631, 1,2,3,4-Tetramethylcyclopentane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123522, 1,1,3,3-Tetramethylcyclopentane. Retrieved from [Link]
-
Shimadzu Corporation. (2021). Fundamentals of HPLC 4. Apparatus constituting HPLC[6]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6432537, cis-1,1,3,4-Tetramethylcyclopentane. Retrieved from [Link]
-
Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]
-
KNAUER. (n.d.). Evaporative Light-Scattering Detectors (ELSD). Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
Agilent Technologies. (n.d.). 1260 Infinity III Evaporative Light Scattering Detector (ELSD). Retrieved from [Link]
-
Wikipedia. (2023). Evaporative light scattering detector. Retrieved from [Link]
-
Beshai, J. A., & George, A. E. (1981). HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC HPLC METHOD FOR TYPE ANALYSIS OF HYDROCARBONS IN SYNTHETIC FUEL NAPTHA. Retrieved from [Link]
-
SEDERE. (n.d.). How does an ELSD work. Retrieved from [Link]
-
Unacademy. (n.d.). Lecture 12: High Performance Liquid Chromatography. Retrieved from [Link]
-
Michigan State University. (n.d.). Chapter 28 – Introduction to High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
ChemComplete. (2021). Introduction to HPLC - Lecture 5: Normal Phase Chromatography. YouTube. Retrieved from [Link]
-
LECO Corporation. (n.d.). Rapid Qualitative GC-TOFMS Analysis of Unleaded Gasoline. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
- Google Patents. (n.d.). US4476713A - Liquid chromatographic separation of hydrocarbons.
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Pesek, J. J., & Matyska, M. T. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America. Retrieved from [Link]
-
KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. Retrieved from [Link]
-
Biocompare. (n.d.). HPLC Refractive Index Detectors. Retrieved from [Link]
-
SCION Instruments. (n.d.). RI Detector HPLC. Retrieved from [Link]
-
ResearchGate. (2016). What are the applications of refractive index detector in HPLC analysis?. Retrieved from [Link]
-
Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gas Chromatography. Retrieved from [Link]
-
MONAD. (2024). How Does HPLC Separate Components in a Mixture?. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from [Link]
- Google Patents. (n.d.). CN114152691A - Method for analyzing contents of cyclopentane and extractant by gas chromatography.
-
University of California, Los Angeles. (n.d.). Gas Chromatography.pdf. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19103803, 1,1,2,5-Tetramethylcyclopentane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21572741, Cyclopentane, tetramethyl-. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. moravek.com [moravek.com]
- 11. jordilabs.com [jordilabs.com]
- 12. How Does HPLC Separate Components in a Mixture? [monadlabtech.com]
- 13. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 14. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. researchgate.net [researchgate.net]
- 17. RI Detector HPLC | SCION Instruments [scioninstruments.com]
- 18. youtube.com [youtube.com]
- 19. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 20. Light Scattering Detectors – Precise Measurement for HPLC [knauer.net]
- 21. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 22. How does an ELSD work ? - SEDERE [sedere.com]
- 23. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 24. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Synthesis of Substituted Cyclopentanes
Welcome to the Technical Support Center for the diastereoselective synthesis of substituted cyclopentanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled cyclopentane construction. Here, we address common challenges encountered in the laboratory with in-depth, field-proven insights and actionable troubleshooting strategies. Our goal is to not only solve immediate experimental hurdles but also to foster a deeper understanding of the underlying chemical principles governing diastereoselectivity in these critical transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Poor Diastereoselectivity
Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?
Answer: Achieving high diastereoselectivity is often a multi-faceted challenge. When faced with a low d.r., a systematic evaluation of the reaction parameters is crucial. The key factors influencing stereochemical outcomes are steric hindrance, electronic effects, and the potential for chelation control.
Troubleshooting Steps:
-
Re-evaluate Substrate-Controlled Diastereoselection: The inherent stereochemistry of your starting material is the first line of control.
-
Causality: Existing stereocenters can direct the approach of incoming reagents to one face of the molecule over the other. This is often dictated by minimizing steric interactions in the transition state, as described by models like the Felkin-Anh and Houk models for nucleophilic additions to carbonyls.[1]
-
Actionable Advice:
-
Consider if a bulkier protecting group on a nearby functional group could enhance facial shielding.
-
For cyclic precursors, the conformational rigidity of the ring can strongly influence the trajectory of reagents. Analyze the most stable conformation of your substrate and how it presents its reactive face.
-
-
-
Optimize Reaction Temperature: Temperature has a direct impact on the energy difference between the diastereomeric transition states.
-
Causality: Lowering the reaction temperature can amplify the small energy differences between the transition states leading to the major and minor diastereomers. The reaction will preferentially proceed through the lower energy pathway, thus enhancing the diastereomeric ratio.
-
Actionable Advice: Attempt the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). Be aware that lower temperatures will decrease the reaction rate, so extended reaction times may be necessary.[2]
-
-
Solvent Effects: The polarity of the solvent can influence the tightness of the transition state assembly.
-
Causality: Nonpolar solvents can promote more organized, compact transition states, which can accentuate steric and electronic directing effects.[3] Polar solvents, on the other hand, can solvate charged intermediates and may disrupt key interactions that enforce stereoselectivity.
-
Actionable Advice: Screen a range of solvents with varying polarities. For example, if you are running a reaction in a polar aprotic solvent like THF, consider trying a less polar solvent like toluene or dichloromethane.
-
-
Lewis Acid or Organocatalyst Screening: The choice of catalyst is paramount in catalyst-controlled diastereoselective reactions.
-
Causality: Chiral Lewis acids or organocatalysts create a chiral environment around the substrate, favoring the formation of one diastereomer. The catalyst can coordinate to the substrate, effectively blocking one face and directing the nucleophile to the other.[3][4]
-
Actionable Advice:
-
Screen a panel of catalysts with different steric and electronic properties. For instance, in an organocatalytic Michael addition, different prolinol ether catalysts can give vastly different stereochemical outcomes.[4]
-
For reactions involving metal catalysts, the choice of chiral ligand is critical for inducing asymmetry.[5][6]
-
-
Question 2: I am attempting a Michael addition to a cyclopentenone, but the diastereoselectivity is poor. How can I improve this?
Answer: Poor diastereoselectivity in Michael additions to cyclopentenones is a common issue. The planarity of the enone system can allow for nucleophilic attack from either face. Enhancing diastereoselectivity often involves leveraging substrate features or employing a directing group or catalyst.
Troubleshooting Protocol for a Diastereoselective Michael Addition:
| Parameter | Recommendation | Rationale |
| Nucleophile | Use a "soft" nucleophile like an organocuprate (Gilman reagent) or a stabilized enolate (e.g., from diethyl malonate).[7] | "Soft" nucleophiles favor 1,4-conjugate addition over direct 1,2-addition to the carbonyl. Organocuprates are particularly effective. |
| Solvent | Start with a non-polar solvent such as toluene or hexanes. | This can promote a more organized transition state, enhancing the influence of existing stereocenters.[3] |
| Temperature | Run the reaction at low temperatures, starting at -78 °C and slowly warming if necessary. | Maximizes the energy difference between diastereomeric transition states. |
| Additives | Consider the use of a Lewis acid (e.g., TiCl₄, Sc(OTf)₃) or a chiral catalyst. | Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the β-carbon and potentially locking the conformation of the cyclopentenone to favor attack from one face. Chiral catalysts create a chiral pocket that directs the nucleophile. |
| Substrate Modification | If possible, introduce a bulky substituent at a position that can direct the incoming nucleophile. | A bulky group can sterically block one face of the cyclopentenone ring, forcing the nucleophile to attack from the opposite, less hindered face. |
Experimental Workflow for a Substrate-Controlled Diastereoselective Michael Addition:
Caption: Workflow for optimizing a diastereoselective Michael addition.
Section 2: Low or No Product Yield
Question 3: My diastereoselective reaction is not proceeding, or I am getting a very low yield of the desired cyclopentane product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product yield can be attributed to several factors, ranging from reagent deactivation to unfavorable reaction kinetics or competing side reactions. A systematic investigation is key to identifying and resolving the issue.
Troubleshooting Guide for Low Yield:
| Potential Cause | Suggested Solution(s) |
| Inactive Reagents or Catalyst | Ensure all reagents are pure and dry. Moisture can quench organometallics and some catalysts.If using a catalyst, verify its activity. For commercially sourced catalysts, check the expiration date. For in-house prepared catalysts, confirm its structure and purity.Degas solvents to remove oxygen, which can decompose sensitive reagents. |
| Insufficient Reactivity | Increase the reaction temperature in increments to overcome the activation energy barrier. Note that this may negatively impact diastereoselectivity.Use a more reactive nucleophile or electrophile. For example, in an aldol reaction, a lithium enolate is more reactive than a sodium enolate.For catalytic reactions, increase the catalyst loading. |
| Steric Hindrance | Highly substituted substrates may be too sterically hindered to react efficiently. Consider using a less sterically demanding protecting group or a smaller nucleophile. |
| Side Reactions | Decomposition: Your starting material or product may be unstable under the reaction conditions. Check the stability by exposing them to the reaction conditions (minus one key reagent) and monitoring by TLC or NMR.[8]Elimination: For reactions that form β-hydroxy carbonyls, elimination to form an enone can be a competing pathway, especially at higher temperatures or under basic/acidic conditions.[5]Polymerization: Some starting materials, particularly activated alkenes, can polymerize. Consider using a radical inhibitor if a radical pathway is suspected, or adjust concentrations. |
Logical Relationship Diagram for Troubleshooting Low Yield:
Caption: Decision tree for diagnosing low reaction yield.
Section 3: Product Purification and Characterization
Question 4: I have successfully synthesized my substituted cyclopentane, but I am struggling to separate the diastereomers. What purification strategies are most effective?
Answer: The separation of diastereomers can be challenging due to their similar physical properties. However, unlike enantiomers, diastereomers have different physical and chemical properties, which can be exploited for separation.[9]
Effective Purification Techniques for Diastereomers:
-
Flash Column Chromatography: This is the most common method for separating diastereomers.
-
Optimization:
-
Solvent System Screening: Experiment with different solvent systems (eluent) to maximize the difference in retention factors (ΔRf) between the diastereomers on a TLC plate. A good separation on TLC is a strong indicator of success on the column.
-
Column Packing and Dimensions: Use a high-quality silica gel and pack the column carefully to avoid channeling. A longer, narrower column generally provides better resolution than a shorter, wider one.
-
Reversed-Phase Chromatography: If separation on normal-phase silica is difficult, consider using a C18 reversed-phase cartridge.[9]
-
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining a single, pure diastereomer.
-
Procedure:
-
Dissolve the mixture of diastereomers in a minimum amount of a hot solvent in which the desired diastereomer is less soluble.
-
Allow the solution to cool slowly. The less soluble diastereomer should crystallize out, leaving the more soluble diastereomer in the mother liquor.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
-
-
Preparative HPLC: For very difficult separations or for obtaining highly pure samples for analysis, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. Both normal-phase and reversed-phase columns can be used.
Question 5: How can I confidently determine the relative stereochemistry of my substituted cyclopentane product?
Answer: Determining the relative stereochemistry is a critical final step. Several analytical techniques can be employed, often in combination, to provide a definitive structural assignment.
Methods for Stereochemical Assignment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Nuclear Overhauser Effect (NOE): NOE or NOESY experiments are powerful for determining spatial proximity between protons. An NOE enhancement between two protons indicates they are close in space (typically < 5 Å), which can help establish their relative orientation on the cyclopentane ring (e.g., cis or trans).
-
Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) can be related to the dihedral angle between them via the Karplus equation. This can provide information about the conformation of the ring and the relative stereochemistry of the substituents.
-
-
X-ray Crystallography: If you can grow a single crystal of your product, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the relative and absolute stereochemistry.
-
Chemical Derivatization: Converting your product into a known compound or a more rigid cyclic derivative (e.g., a lactone or a bicyclic system) can help in assigning the stereochemistry by comparing its spectroscopic data to literature values or by simplifying the NMR analysis.
References
-
Synthesis of Chiral Cyclopentenones. Chemical Reviews.[Link]
-
Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. PMC.[Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.[Link]
-
Determination of absolute configuration of cyclopentane 9 obtained by stereoselective photocyclization. ResearchGate.[Link]
-
Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. University College Dublin.[Link]
-
Organocatalytic preparation of substituted cyclopentanes: a mechanistic study. PubMed.[Link]
-
Stereoselective Cyclopropanation Reactions. Chemical Reviews.[Link]
-
Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. ResearchGate.[Link]
-
Radical cyclization. Wikipedia.[Link]
-
Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. PMC.[Link]
-
Cyclopentane synthesis. Organic Chemistry Portal.[Link]
-
Cyclopentane Synthesis. Baran Lab, Scripps Research.[Link]
-
Diastereoselective Cyclopentane Construction. ResearchGate.[Link]
-
Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Royal Society of Chemistry.[Link]
-
Michael Addition Reaction Mechanism. Chemistry Steps.[Link]
-
Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Springer.[Link]
-
Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. Royal Society of Chemistry.[Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.[Link]
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC.[Link]
-
Unlocking Diastereoselectivity Secrets. YouTube.[Link]
-
Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. MDPI.[Link]
-
Pd-Catalyzed Regio-, Diastereo-, and Enantioselective [3 + 2] Cycloaddition Reactions: Access to Chiral Cyclopentyl Sulfones. ResearchGate.[Link]
-
Diastereoselection in Aldol Reactions. University of Wisconsin-Madison, Department of Chemistry.[Link]
-
Stereoselective and Stereospecific Reactions. Master Organic Chemistry.[Link]
-
Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. Royal Society of Chemistry.[Link]
-
Radical cyclisation reactions leading to polyhydroxylated cyclopentane derivatives: synthesis of (1R,2R,3S,4R)- and (1S,2S,3R,4S)-4-hydroxyethylcyclopentane-1,2,3-triol. Royal Society of Chemistry.[Link]
-
Cyclopentenone synthesis. Organic Chemistry Portal.[Link]
-
Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones. ResearchGate.[Link]
-
Diastereoselectivity. YouTube.[Link]
-
A review on stereoselectivity in aldol condensation reaction. JETIR Research Journal.[Link]
-
Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. CureFFI.org.[Link]
-
The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.[Link]
-
5-Membered Ring Synthesis by Radical Cyclization. Myers Research Group, Harvard University.[Link]
-
Diastereoselectivity in Aldol Condensation: Zimmerman Traxler Model for CSIR NET/ GATE. YouTube.[Link]
-
Principle and Feasibility Study of Proposed Hydrate-Based Cyclopentane Purification Technology. ResearchGate.[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ -generated ketenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01313A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organocatalytic preparation of substituted cyclopentanes: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. santaisci.com [santaisci.com]
Technical Support Center: Optimizing Catalytic Hydrogenation of Tetramethylcyclopentadienes
Welcome to the technical support center for the catalytic hydrogenation of tetramethylcyclopentadienes (TMCPDs). This resource is designed for researchers, scientists, and professionals in drug development to navigate the nuances of this specific transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of tetramethylcyclopentadienes?
A1: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of cyclopentadiene derivatives.[1][2] Platinum on carbon (Pt/C) and Nickel-based catalysts, such as Raney Nickel, are also viable alternatives, each with its own activity and selectivity profile.[1][3] The choice of catalyst can influence reaction rate and selectivity towards the desired tetramethylcyclopentane product.
Q2: What are typical starting reaction conditions for TMCPD hydrogenation?
A2: A good starting point for TMCPD hydrogenation is to use 5-10 mol% of 10% Pd/C catalyst in a polar solvent like ethanol or methanol.[4] The reaction is typically run under a hydrogen atmosphere, which can be supplied by a hydrogen-filled balloon for small-scale reactions, or in a pressurized reactor (e.g., Parr shaker) for larger scales or more stubborn reductions.[4][5][6] Room temperature and atmospheric pressure are often sufficient, but adjustments may be necessary based on reaction progress.[5]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the hydrogenation can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] These methods allow for the tracking of the disappearance of the starting material and the appearance of the product.
Q4: What are the potential side reactions in TMCPD hydrogenation?
A4: Potential side reactions can include incomplete hydrogenation leading to a mixture of tetramethylcyclopentenes and the desired tetramethylcyclopentane. Isomerization of the double bond in the cyclopentene intermediate can also occur.[7] In some cases, over-reduction or side reactions involving functional groups elsewhere in the molecule may be observed, depending on the specific substrate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the catalytic hydrogenation of tetramethylcyclopentadienes.
Issue 1: Low or No Conversion of Starting Material
Question: My TMCPD starting material is not being consumed, or the conversion is very low. What are the potential causes and how can I resolve this?
Answer: Low or no conversion is a common issue in catalytic hydrogenation and can stem from several factors related to the catalyst, reaction conditions, or impurities. A systematic approach is key to diagnosing and solving the problem.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Catalyst Inactivity | The catalyst's active sites are compromised. | 1. Catalyst Poisoning: Active sites can be blocked by poisons like sulfur compounds, or even residual starting materials from previous reactions if glassware is not clean.[5][8] Solution: Use high-purity solvents and reagents, and ensure all glassware is meticulously cleaned. If poisoning is suspected, use a fresh batch of catalyst.[5] 2. Catalyst Deactivation: The catalyst may have lost activity due to improper storage or handling, especially pyrophoric catalysts like Raney Nickel.[5] Solution: Handle catalysts under an inert atmosphere (e.g., nitrogen or argon) as much as possible.[5] Test a fresh batch of catalyst to rule out deactivation.[4] |
| Insufficient Hydrogen | The reaction is starved of the hydrogen reactant. | 1. Poor Gas Delivery: A leak in the system or an inadequate hydrogen supply (e.g., a deflated balloon) will halt the reaction. Solution: Ensure all connections are secure. For balloon hydrogenation, use a fresh, well-filled balloon. For pressurized systems, check for leaks and ensure the pressure is maintained.[6] 2. Inefficient Mass Transfer: Hydrogen gas needs to dissolve in the solvent to reach the catalyst surface. Solution: Increase the stirring rate to improve gas-liquid mixing.[5][9] Ensure the reaction flask has a large enough headspace and surface area for efficient gas exchange.[4] |
| Sub-optimal Reaction Conditions | The provided conditions are not sufficient to drive the reaction. | 1. Low Temperature: The reaction may have a significant activation energy barrier. Solution: Gently heat the reaction mixture. Be aware that this can sometimes affect selectivity.[4] 2. Low Pressure: For more sterically hindered or electronically deactivated TMCPD derivatives, atmospheric pressure may be insufficient. Solution: Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus.[4][6] 3. Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. Solution: Increase the catalyst loading, for example, from 5 mol% to 10 mol% or higher. |
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Issue 2: Reaction Stalls After Initial Conversion
Question: My reaction starts well, but then stops before all the starting material is consumed. What could be the cause?
Answer: A stalling reaction often points towards catalyst deactivation during the course of the reaction.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Progressive Catalyst Poisoning | An impurity in the starting material or solvent is slowly poisoning the catalyst. | Solution: Purify the starting material (e.g., by column chromatography or distillation) before the reaction. Ensure the use of high-purity, degassed solvents. |
| Catalyst Sintering or Leaching | At elevated temperatures, metal nanoparticles on the support can agglomerate (sinter), reducing the active surface area.[10][11] Alternatively, the metal can leach from the support into the solution.[11] | Solution: Avoid unnecessarily high reaction temperatures. If heating is required, use the minimum temperature necessary to achieve a reasonable reaction rate. Consider a different catalyst support that may offer better metal stability. |
| Product Inhibition | The product of the reaction may be adsorbing to the catalyst surface and inhibiting further reaction. | Solution: This can be more challenging to overcome. Sometimes, changing the solvent can alter the adsorption characteristics of the product. In some cases, a continuous flow hydrogenation setup might be beneficial to constantly remove the product from the catalyst bed. |
Catalyst Deactivation Mechanisms
Caption: Common catalyst deactivation pathways.
Issue 3: Poor Selectivity - Formation of Tetramethylcyclopentene
Question: My reaction produces a mixture of the desired tetramethylcyclopentane and the partially hydrogenated tetramethylcyclopentene. How can I improve the selectivity?
Answer: The formation of the intermediate cyclopentene indicates that the hydrogenation is not going to completion. This can be addressed by modifying the reaction conditions to favor complete reduction.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Insufficient Hydrogen Availability | The reaction conditions are not forcing enough to complete the second hydrogenation step. | 1. Increase Hydrogen Pressure: This is often the most effective way to drive the reaction to completion.[12] Solution: Use a pressurized hydrogenation system and increase the H2 pressure (e.g., from 1 atm to 3-4 bar or higher).[5] 2. Increase Reaction Time: The reaction may simply need more time to fully convert the intermediate. Solution: Allow the reaction to run for a longer period, monitoring by GC or TLC until the intermediate is no longer observed.[12] |
| Catalyst Activity | The chosen catalyst may not be active enough for the complete reduction under the current conditions. | Solution: Consider a more active catalyst. For instance, if you are using Pd/C, you could try Pt/C or Pearlman's catalyst (Pd(OH)2/C), which is often more active.[4][5] |
Experimental Protocols
General Procedure for Catalytic Hydrogenation of Tetramethylcyclopentadiene
-
Inerting the Reaction Vessel: Add the tetramethylcyclopentadiene and the chosen solvent (e.g., ethanol) to a round-bottom flask equipped with a magnetic stir bar. The flask should be at least twice the volume of the solvent to ensure a good headspace for hydrogen.
-
Seal the flask with a septum and purge the system with an inert gas like nitrogen or argon for several minutes to remove all oxygen.[5]
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%).[5]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen. This can be done by attaching a hydrogen-filled balloon or by connecting the flask to a hydrogen gas line in a pressurized system.[5]
-
Reaction: Stir the reaction mixture vigorously at the desired temperature and pressure. Vigorous stirring is crucial for efficient mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen).[5]
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots (under an inert atmosphere if possible) and analyzing them by TLC, GC, or LC-MS.[5]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. The catalyst can be removed by filtration through a pad of Celite. Caution: The Celite pad should be kept wet with solvent during filtration as the catalyst can be pyrophoric and ignite in the presence of air.[13]
-
Isolation: The filtrate, containing the product, can be concentrated under reduced pressure to yield the crude tetramethylcyclopentane, which can be further purified if necessary.[5]
References
- Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins - MDPI.
- troubleshooting guide for the catalytic hydrogenation of nitroaromatics - Benchchem.
- The degradation of hydrogenation pre-catalysts during activation stage.... - ResearchGate.
- My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry - Reddit.
- Deactivation of fixed-bed nickel hydrogenation catalysts by sulfur - ResearchGate.
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI.
- Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress.
- Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen - ACS Publications.
- Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow.
- Hydrogenation reaction tips and tricks : r/Chempros - Reddit.
- DEVELOPMENT OF EFFICIENT CATALYSTS FOR THE HYDROGENATION REACTION OF DICYCLOPENTADIENE (REVIEW).
- Tetraaminocyclopentadienone Iron Complexes as Hydrogenation Catalysts | Request PDF.
- Technology Aspects of the Hydrogenation of Cyclopentadiene to Cyclopentene.
- High temperature hydrogenation reaction catalyst and its use to improve the manufacturing process of endo-tetrahydrodi (cyclopentadiene) - Google Patents.
- Catalysts for hydrogenation processes - Clariant.
- Optimizing reaction conditions for the light-driven hydrogen evolution in a loop photoreactor.
- Heterogeneous Activated Carbon-supported Precious Metal Catalysts Useful for Highly Efficient Hydrogenation Reactions | Tokyo Chemical Industry Co., Ltd.(APAC).
- Lecture Video Ch9 9 – Catalytic Hydrogenation - YouTube.
- Hydrogenation of cyclopentadiene - US3853748A - Google Patents.
- Snapshots of Cooperative Trimetallic Alkene Hydrogenation - PMC - PubMed Central - NIH.
- Catalyst characteristics of the composite catalyst of Ru–Sn and Pd for hydrogenation of terephthalic acid - PMC - NIH.
- Hydrogenation and Dehydrogenation of Pentaphenylcyclopentadienes and Pentaphenylcyclopentenes | Request PDF - ResearchGate.
- Reduction of Alkenes - Catalytic Hydrogenation - Chemistry LibreTexts.
- Selective hydrogenation of cyclopentadiene to form cyclopentene - European Patent Office - EP 0009035 B1.
- Theoretical Study of the Hydrogenation of Cyclopentene without Catalyst and in the Presence of Molybdenum Disulfide.
- Synergetic effects of hydrogenation and acidic sites in phosphorus-modified nickel catalysts for the selective conversion of furfural to cyclopentanone - Catalysis Science & Technology (RSC Publishing).
- Hydrogenation of Furfural to Cyclopentanone in Tert–Butanol-Water Medium: A Study of the Reaction Intermediates Reactivity Using Cu/ZnO/Al2O3 as Catalyst - MDPI.
Sources
- 1. ppor.az [ppor.az]
- 2. Heterogeneous Activated Carbon-supported Precious Metal Catalysts Useful for Highly Efficient Hydrogenation Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. clariant.com [clariant.com]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Optimizing reaction conditions for the light-driven hydrogen evolution in a loop photoreactor [beilstein-journals.org]
- 10. Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Catalyst characteristics of the composite catalyst of Ru–Sn and Pd for hydrogenation of terephthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Technical Support Center: Conformational Analysis of Flexible Ring Systems
<_
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the conformational analysis of flexible ring systems. This guide is designed to provide practical, in-depth solutions to the common and complex challenges encountered in the lab. Drawing from extensive field experience and established scientific principles, this resource offers troubleshooting guides and FAQs to navigate the intricacies of characterizing these dynamic molecules.
Introduction: The Challenge of Flexibility
Flexible ring systems, particularly macrocycles, are a cornerstone of modern drug discovery.[1][2] Their unique ability to adapt their conformation to different environments—a property known as chameleonicity—allows them to tackle difficult drug targets.[1][2][3] This conformational adaptability, however, presents significant analytical challenges. Unlike rigid molecules with well-defined structures, flexible rings exist as a dynamic ensemble of interconverting conformers in solution. Characterizing this ensemble is crucial for understanding their biological activity, permeability, and overall potential as therapeutic agents.
This guide will address the primary experimental and computational hurdles in conformational analysis, providing a structured, problem-solving approach.
Section 1: Experimental Challenges & Troubleshooting
Experimental techniques provide the ground truth for any conformational analysis. However, the inherent flexibility of these ring systems often complicates data acquisition and interpretation.
X-Ray Crystallography: Capturing a Single State
X-ray crystallography provides high-resolution snapshots of a molecule's conformation. However, for flexible molecules, obtaining a crystal structure is often a major bottleneck.[4]
Frequently Asked Questions (FAQs):
-
Q1: My flexible ring compound won't crystallize. What are the likely causes and solutions?
-
Causality: High conformational flexibility often prevents the ordered packing required for crystal lattice formation.[4][5] Solvent-exposed flexible regions can lead to disordered packing and inhibit crystallization.[4][5]
-
Troubleshooting Protocol:
-
Solvent Screening: Systematically screen a wide range of solvents with varying polarities. For aromatic-rich molecules, consider solvents capable of π-stacking, such as benzene or dichlorobenzene, which may help stabilize a particular conformation.[6]
-
Temperature Variation: Attempt crystallization at different temperatures. Lower temperatures can reduce molecular motion and may favor a single, more stable conformer.[6][7]
-
Co-crystallization: Introduce a rigid co-former that can interact with your flexible molecule through hydrogen bonding or other non-covalent interactions, effectively creating a more ordered supramolecular structure.
-
Ligand Soaking: If the molecule has a known binding partner, co-crystallization with the target can lock it into a single, biologically relevant conformation.[5]
-
-
-
Q2: I have crystals, but they diffract poorly. How can I improve the diffraction quality?
-
Causality: Poor diffraction is often due to loose molecular packing and high solvent content within the crystal lattice, leading to disorder.[8] Intrinsic low quality of the crystals can also be a factor.[8]
-
Troubleshooting Protocol:
-
Crystal Dehydration: Carefully and gradually reduce the humidity around the crystal. This can contract the lattice, improve molecular ordering, and enhance diffraction resolution.[5][8]
-
Annealing: Subjecting the crystal to a brief period of warming followed by slow cooling can sometimes heal defects in the crystal lattice.
-
Cryoprotectant Optimization: If using cryo-crystallography, screen different cryoprotectants. An inappropriate cryoprotectant can introduce disorder.[9] Collecting data at room temperature can help diagnose if the cryo-protectant is the issue.[9]
-
Microfocus Beamlines: For very small or thin plate-like crystals, using a synchrotron with a microfocus beamline can target the most well-ordered regions of the crystal.[6]
-
-
-
Q3: The crystal structure shows a single conformation. How can I be sure this is the relevant conformation in solution?
-
Causality: Crystal packing forces can trap a molecule in a conformation that is not the most populated one in solution.[10] The solid-state structure represents a single, low-energy state under specific crystallization conditions, which may not reflect the dynamic ensemble present in a biological environment.
-
Validation Workflow:
-
NMR Spectroscopy: This is the primary technique for studying solution-state conformations. Compare experimental Nuclear Overhauser Effect (NOE) data and scalar couplings with distances and dihedral angles derived from the crystal structure. Discrepancies suggest that the solution and solid-state conformations differ.
-
Computational Modeling: Perform molecular dynamics (MD) simulations starting from the crystal structure in a simulated solvent. This will reveal the conformational flexibility and identify other low-energy conformers accessible in solution.
-
Small-Angle X-ray Scattering (SAXS): SAXS can provide information about the overall shape and flexibility of molecules in solution, which can be compared with the crystal structure.[11]
-
-
NMR Spectroscopy: Averaging the Ensemble
NMR spectroscopy is unparalleled for studying the solution-state dynamics of flexible molecules. However, the rapid interconversion of conformers on the NMR timescale leads to averaged signals, which can be challenging to interpret.[12]
Frequently Asked Questions (FAQs):
-
Q1: My NOESY spectrum shows weak or ambiguous cross-peaks. How can I confidently assign through-space interactions?
-
Causality: For flexible molecules, the observed NOE is an average of the r⁻⁶-weighted distances between protons across all conformers in the ensemble.[13] If a particular inter-proton distance is long in some major conformers, the resulting NOE may be very weak or absent, even if the protons are close in other, less populated conformers.
-
Troubleshooting Protocol:
-
Vary Mixing Time: Acquire NOESY spectra with a range of mixing times. Short mixing times are more sensitive to shorter distances and can help resolve ambiguities arising from spin diffusion (multi-step magnetization transfer) at longer mixing times.
-
1D NOESY/NOE Difference: For targeted questions about specific proton-proton interactions, 1D NOESY experiments offer higher sensitivity and resolution than their 2D counterparts.[14]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is particularly useful for molecules of intermediate size where the NOE effect may be close to zero. ROESY cross-peaks are always positive, which avoids the ambiguity of positive and negative NOEs.
-
Temperature Variation: Lowering the temperature can slow down conformational exchange, potentially allowing for the observation of distinct sets of signals for different conformers.
-
-
-
Q2: The measured scalar (J) couplings don't fit a single, rigid conformation. What does this mean?
-
Causality: Scalar couplings are highly sensitive to the dihedral angle between coupled nuclei. An averaged J-coupling value that does not correspond to a low-energy conformation strongly indicates the presence of multiple, rapidly interconverting conformers.[12]
-
Interpretation Workflow:
-
Karplus Equation Analysis: Use the Karplus equation to relate the measured J-coupling to a population-weighted average of the dihedral angles of the contributing conformers.
-
Ensemble Modeling: The experimental J-couplings should be used as restraints in a computational modeling workflow (e.g., restrained molecular dynamics) to generate a conformational ensemble that is consistent with the experimental data.
-
-
-
Q3: How do I handle exchange-transferred NOE (et-NOE) when studying ligand binding?
-
Causality: When a flexible ligand binds to a large receptor, it tumbles at the slower rate of the complex, leading to strong, negative NOEs. If the ligand is in fast exchange between its free and bound states, these strong NOEs are "transferred" to the free ligand population and can be observed.[15]
-
Key Considerations:
-
Confirm Specific Binding: It's crucial to ensure that the observed et-NOEs arise from specific binding to the target and not from non-specific aggregation.[15] Competition experiments with a known binder can help confirm this.
-
Structure Calculation: The et-NOE data can be used to determine the conformation of the ligand while it is bound to the receptor, providing invaluable information for structure-based drug design.[15]
-
-
Section 2: Computational Challenges & Best Practices
Computational methods are essential for exploring the vast conformational space of flexible rings and for interpreting experimental data.[16][17] However, their predictive power is highly dependent on the chosen methodology and force field.[1][2][3]
Frequently Asked Questions (FAQs):
-
Q1: My molecular dynamics (MD) simulation doesn't seem to be exploring the full conformational space. How can I improve sampling?
-
Causality: Standard MD simulations can get trapped in local energy minima, especially for complex macrocycles with high energy barriers between conformers.[16] This leads to inadequate sampling of the potential energy surface.
-
Enhanced Sampling Techniques:
-
Replica Exchange Molecular Dynamics (REMD): This method runs multiple simulations (replicas) of the system at different temperatures. Periodically, the coordinates of replicas at different temperatures are exchanged, allowing the system to overcome energy barriers more easily.
-
Replica Exchange with Solute Tempering (REST2): A more efficient variant of REMD where only the solute (the flexible ring) is "heated," while the solvent remains at the target temperature.[1][3] This focuses the computational effort on sampling the conformational space of the molecule of interest.
-
Metadynamics: This technique discourages the simulation from revisiting previously explored conformations by adding a history-dependent bias potential, pushing the simulation to explore new regions of the conformational space.
-
-
-
Q2: Which force field should I choose for my flexible ring system?
-
Causality: The accuracy of an MD simulation is critically dependent on the underlying force field, which is a set of parameters that describe the potential energy of the system.[1][2][3] Not all force fields are equally well-parameterized for the diverse chemical space of flexible rings and macrocycles.
-
Force Field Selection Guide:
-
| Force Field | Strengths | Considerations |
| GAFF2 (General AMBER Force Field) | Widely used, good for general organic molecules. | May be less accurate for complex or unusual ring systems compared to newer force fields.[1][3] |
| OPLS/AA | Well-parameterized for many organic functional groups. | Can be outperformed by more modern force fields for macrocycle conformational analysis.[1][3][18] |
| OpenFF (e.g., "Sage") | Modern, continuously updated, and shows excellent performance for a wide range of small molecules, including macrocycles.[1][3] | Requires the Open Force Field Toolkit. |
| XFF | A recently developed force field that has shown promising results for macrocyclic compounds.[1][3] | May be less widely available in all simulation packages. |
-
Q3: How do I integrate my experimental NMR data with computational modeling?
-
Causality: Combining experimental data with computational methods provides a powerful approach to generate a conformational ensemble that is consistent with both theoretical principles and experimental observations.[19]
-
Integrated Workflow:
Caption: Integrated workflow for conformational analysis.
-
Step-by-Step Protocol:
-
Initial Unrestrained Simulation: Run an enhanced sampling MD simulation (e.g., using REST2 with a reliable force field like OpenFF) to generate a broad conformational ensemble.[1]
-
Extract Restraints: Convert your experimental NOE cross-peaks into upper distance bounds and J-couplings into dihedral angle restraints.
-
Restrained MD Simulation: Apply the experimental restraints as a time-averaged penalty function in a new MD simulation. This will bias the simulation towards conformations that are in agreement with the NMR data.[12][20]
-
Ensemble Analysis: Analyze the resulting trajectory to obtain a validated conformational ensemble that accurately represents the dynamic behavior of the flexible ring in solution.
-
-
Section 3: Summary of Key Challenges and Solutions
| Challenge Area | Specific Problem | Underlying Cause | Recommended Solution(s) |
| X-Ray Crystallography | Failure to crystallize | High conformational flexibility prevents ordered lattice formation.[4][5] | Extensive solvent/temperature screening, co-crystallization. |
| Poor diffraction quality | High solvent content and lattice disorder.[8] | Crystal dehydration, annealing, use of microfocus beamlines.[6][8] | |
| NMR Spectroscopy | Ambiguous NOE signals | Signal averaging over a dynamic ensemble of conformers.[12] | Vary mixing time, use 1D NOESY for higher sensitivity, run ROESY.[14] |
| Non-standard J-couplings | Rapid interconversion between multiple conformers. | Use Karplus equation for population analysis, apply as restraints in MD. | |
| Computational Modeling | Inadequate conformational sampling | Simulation trapped in local energy minima.[16] | Use enhanced sampling methods like REST2 or Metadynamics.[1] |
| Inaccurate energy predictions | Poor choice of force field for the specific molecular system.[2][3] | Benchmark modern force fields (e.g., OpenFF, XFF) against experimental data.[1][3] |
Conclusion
The conformational analysis of flexible ring systems is a multifaceted challenge that requires a synergistic approach, integrating high-quality experimental data with robust computational modeling. By understanding the root causes of common problems and applying the targeted troubleshooting strategies outlined in this guide, researchers can overcome these hurdles. A validated understanding of the conformational landscape of these dynamic molecules is not just an academic exercise; it is a critical step in the rational design of next-generation therapeutics.
References
- Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). Vertex AI Search.
-
Kromm, D., et al. (2023). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Information and Modeling. [Link]
-
Kromm, D., et al. (2023). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Information and Modeling. [Link]
-
Singh, T., & Biswas, D. (2022). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. MDPI. [Link]
-
Gfeller, D., et al. (2013). Exhaustive Conformational Sampling of Complex Fused Ring Macrocycles Using Inverse Kinematics. PLoS ONE. [Link]
-
Kromm, D., et al. (2024). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. ChemRxiv. [Link]
-
De Vleeschouwer, M. (2010). Conformational analysis of flexible molecules: An investigation and evaluation of NMR-based modeling approaches. ResearchGate. [Link]
-
Martin-Pastor, M., & Bush, C. A. (2017). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. Molecules. [Link]
-
Csizmadia, I. G., et al. (1993). A Conformational Study of Flexible Cyclic Compounds (Hydrocarbon Rings of 9-12 Members). ResearchGate. [Link]
-
Biczysko, M. (2021). CHALLENGES IN CONFORMATIONAL ANALYSIS OF FLEXIBLE MOLECULES. ResearchGate. [Link]
-
Gfeller, D., et al. (2016). Exhaustive Conformational Sampling of Complex Fused Ring Macrocycles Using Inverse Kinematics. Journal of Chemical Theory and Computation. [Link]
-
Thiele, C. M., & Berger, S. (2019). Structures Controlled by Entropy: The Flexibility of Strychnine as Example. Molecules. [Link]
-
Tirado-Rives, J., & Jorgensen, W. L. (2006). Parameterization of OPLS-AA force field for the conformational analysis of macrocyclic polyketides. ResearchGate. [Link]
-
Riniker, S., et al. (2020). Benchmark of Generic Shapes for Macrocycles. Journal of Chemical Information and Modeling. [Link]
-
Kennedy, S. R., et al. (2023). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCrJ. [Link]
-
Bernadó, P., et al. (2007). Structure and flexibility within proteins as identified through small angle X-ray scattering. Structure. [Link]
-
Examples of common challenges encountered when using X-ray crystal structures. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. (n.d.). JEOL. Retrieved January 8, 2026, from [Link]
-
Hlushak, S., & Stasiuk, O. (2022). Investigation of Ring and Star Polymers in Confined Geometries: Theory and Simulations. Polymers. [Link]
-
Riniker, S., et al. (2020). Improving Conformer Generation for Small Rings and Macrocycles Based on Distance Geometry and Experimental Torsional-Angle Preferences. Journal of Chemical Information and Modeling. [Link]
-
Stortz, C. A., & Sarotti, A. M. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. RSC Publishing. [Link]
-
Riniker, S., et al. (2020). Improving Conformer Generation for Small Rings and Macrocycles Based on Distance Geometry and Experimental Torsional-Angle Preferences. Journal of Chemical Information and Modeling. [Link]
-
Molecular Dynamics Simulations of Ring Shapes on a Ring Fraction in Ring–Linear Polymer Blends. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Rapid and Reliable Conformational Analysis of Glycans by Small Angle X-Ray Scattering Guided Molecular Dynamics Simulations. (n.d.). Refubium. Retrieved January 8, 2026, from [Link]
-
Biczysko, M. (2021). CHALLENGES IN CONFORMATIONAL ANALYSIS OF FLEXIBLE MOLECULES. ResearchGate. [Link]
-
Crystal grows in beautiful thin plates that don't diffract well. What can I do?. (2023). Reddit. [Link]
-
Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. (2024). Organic Letters. [Link]
-
Weng, M., et al. (2014). Improving diffraction resolution using a new dehydration method. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]
-
Conformational Ensembles in Solution Studied by NMR and Computational Methods. (n.d.). ETH Zurich Research Collection. Retrieved January 8, 2026, from [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. Retrieved January 8, 2026, from [Link]
-
Conformational behavior and self-assembly of disjoint semi-flexible ring polymers adsorbed on solid substrates. (2022). Soft Matter. [Link]
-
Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Current Opinion in Structural Biology. [Link]
-
Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. (2021). Frontiers in Chemistry. [Link]
-
The Folded Conformation of Perezone Revisited. Long Range nOe Interaction in Small Molecules: Interpretable Small Signals or Useless Large Artifacts?. (2016). Journal of the Mexican Chemical Society. [Link]
-
How to interpret a NOESY NMR spectrum. (2012). YouTube. [Link]
-
Conformations and dynamics of a self-avoiding active ring polymer. (2024). arXiv. [Link]
-
Weininger, U., & Akke, M. (2023). NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. Chemical Reviews. [Link]
-
Is there any way to improve the diffraction of a protein crystal?. (2015). ResearchGate. [Link]
-
Iwamoto, T., et al. (2021). Molecular Dynamics Simulations of Ring Shapes on a Ring Fraction in Ring–Linear Polymer Blends. Macromolecules. [Link]
-
Ring Polymer Molecular Dynamics with Electronic Transitions. (2023). Sheng Meng Lab. [Link]
-
NMR Analysis of Molecular Flexibility in Solution: A New Method for the Study of Complex Distributions of Rapidly Exchanging Conformations. Application to a 13-Residue Peptide with an 8-Residue Loop. (1995). Journal of the American Chemical Society. [Link]
-
Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. (2003). The Journal of Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics | MDPI [mdpi.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. reddit.com [reddit.com]
- 7. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure and flexibility within proteins as identified through small angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Folded Conformation of Perezone Revisited. Long Range nOe Interaction in Small Molecules: Interpretable Small Signals or Useless Large Artifacts? [scielo.org.mx]
- 14. Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected | Column | JEOL [jeol.com]
- 15. purdue.edu [purdue.edu]
- 16. Exhaustive Conformational Sampling of Complex Fused Ring Macrocycles Using Inverse Kinematics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exhaustive Conformational Sampling of Complex Fused Ring Macrocycles Using Inverse Kinematics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. research-collection.ethz.ch [research-collection.ethz.ch]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Advanced Strategies for GC-MS Separation of 1,2,3,4-Tetramethylcyclopentane Stereoisomers
Welcome to our dedicated technical support guide for resolving the complex challenge of separating 1,2,3,4-tetramethylcyclopentane stereoisomers by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and professionals in drug development and related fields who are encountering difficulties in achieving baseline separation of these closely related, low-polarity compounds.
The inherent structural similarities among the stereoisomers of this compound, which include multiple chiral centers, present a significant chromatographic challenge.[1] Their nearly identical boiling points and polarities make conventional GC methods insufficient. This guide provides in-depth, experience-based troubleshooting strategies and advanced methodologies to enhance your separation efficiency.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the GC-MS analysis of this compound stereoisomers in a practical question-and-answer format.
Initial Assessment & Column Selection
Question: We are seeing poor or no separation of our this compound isomers. Where should we start our troubleshooting process?
Answer: The first and most critical step is to evaluate your GC column. For non-polar, volatile hydrocarbons like tetramethylcyclopentane isomers, the choice of stationary phase is paramount. Standard non-polar phases (e.g., DB-1, HP-5) will likely not provide sufficient selectivity.
Core Insight: The separation of these stereoisomers relies on subtle differences in their interaction with the stationary phase. Therefore, a specialized chiral stationary phase is often necessary.
Recommended Action Plan:
-
Confirm Column Suitability: Verify that you are using a chiral capillary column. Cyclodextrin-based stationary phases are particularly effective for separating chiral alkanes.[2][3] These phases create transient diastereomeric complexes with the enantiomers, leading to differential retention times.[4]
-
Column Health Check:
-
Bleed Test: Run a blank temperature program up to the column's maximum operating temperature. A rising baseline indicates column bleed, which can interfere with peak detection and resolution.
-
Peak Shape Evaluation: Inject a standard non-polar analyte. Tailing or fronting peaks can indicate active sites in the GC system, such as in the injector liner or the column itself.[5] Deactivated liners are essential.
-
Optimizing GC Oven Temperature Program
Question: We are using a chiral column but are still experiencing co-elution of some isomers. How can we improve separation using the temperature program?
Answer: The temperature program directly influences analyte retention, selectivity, and peak width. For complex mixtures of isomers with close boiling points, a slow, methodical optimization of the temperature ramp is crucial.
Core Insight: A "scouting gradient" is an excellent starting point to understand the elution profile of your sample. This involves a low initial temperature, a moderate ramp rate, and a high final temperature to ensure all components elute.
Step-by-Step Temperature Program Optimization:
-
Initial Temperature:
-
Rationale: A lower initial oven temperature increases the retention of early-eluting isomers, providing more opportunity for interaction with the stationary phase and improving resolution at the beginning of the chromatogram.
-
Recommendation: Start with a low initial temperature, for instance, 35-40°C.
-
-
Ramp Rate:
-
Rationale: The ramp rate has the most significant impact on the separation of analytes that elute in the middle of the chromatogram. A slower ramp rate increases the time the analytes spend in the column, enhancing separation.
-
Recommendation: Begin with a ramp rate of 10°C/min for your initial scouting run. To improve the resolution of closely eluting peaks, decrease the ramp rate in increments (e.g., to 5°C/min, then 2°C/min).
-
-
Final Temperature and Hold Time:
-
Rationale: The final temperature and hold time ensure that all components, including any potential contaminants, are eluted from the column, preventing carryover to subsequent injections.
-
Recommendation: Set the final temperature to the column's maximum programmed temperature and hold for at least 10 minutes.
-
Data-Driven Optimization Workflow:
Caption: Workflow for optimizing the GC temperature program.
Injection Parameters and Derivatization
Question: Could our injection technique be affecting the separation? Also, is derivatization a viable option for these non-polar compounds?
Answer: Yes, injection parameters can significantly impact peak shape and, consequently, resolution. Regarding derivatization, it is generally not applicable or necessary for saturated hydrocarbons like this compound.
Injection Parameter Optimization:
-
Injector Temperature: The injector temperature should be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. For volatile hydrocarbons, a temperature of 250°C is a common starting point.[6]
-
Split vs. Splitless Injection:
-
Split Injection: Use for concentrated samples to avoid overloading the column. A high split ratio (e.g., 50:1 or 100:1) will result in sharper peaks.
-
Splitless Injection: Suitable for trace analysis. However, it can lead to broader peaks if not optimized correctly. An initial oven temperature hold may be required for solvent focusing.
-
On the Topic of Derivatization:
Derivatization is a chemical modification technique used to improve the chromatographic properties of analytes, typically by increasing their volatility or thermal stability.[7] This is achieved by targeting active functional groups such as -OH, -NH, -COOH, or -SH.[7] Since this compound is a saturated hydrocarbon lacking such functional groups, standard derivatization methods like silylation or acylation are not applicable.[8] The focus for improving separation should remain on optimizing the chromatographic conditions, particularly the column and temperature program.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal carrier gas and flow rate for this separation?
A1: Hydrogen is the preferred carrier gas for GC-MS as it provides the highest efficiency and allows for faster analysis times. A constant flow rate of 1.0 to 1.5 mL/min is a good starting point for most capillary columns.
Q2: How can I confirm the identity of each separated stereoisomer?
A2: While GC provides the separation, the mass spectrometer is key for identification. The mass spectrum of each isomer will likely be very similar due to identical fragmentation patterns.[9] Therefore, confirmation of isomer identity will require the analysis of pure stereoisomer standards. The NIST Chemistry WebBook can be a valuable resource for reference mass spectra.[10][11]
Q3: We are still observing peak tailing even after optimizing our GC conditions. What else could be the cause?
A3: Persistent peak tailing, especially for non-polar analytes, can be indicative of issues beyond the column and method parameters. Consider the following:
-
Contamination in the injector or detector: A thorough cleaning of the injector port and detector may be necessary.
-
Cold spots in the transfer line: Ensure the transfer line connecting the GC to the MS is maintained at a consistent and appropriate temperature.
-
Improper column installation: A poor cut on the column end or incorrect insertion depth into the injector and detector can create active sites and dead volume, leading to peak tailing.
Q4: Can we use a non-chiral column with a very long length to achieve separation?
A4: While increasing column length does increase the total number of theoretical plates and can improve resolution to some extent, it is unlikely to provide baseline separation of stereoisomers. The fundamental lack of selectivity of a non-chiral stationary phase for these isomers is the limiting factor. A chiral stationary phase is the most effective solution.
Summary of Key Parameters for Method Development
| Parameter | Starting Recommendation | Optimization Strategy | Rationale |
| GC Column | Chiral (Cyclodextrin-based) | Test different cyclodextrin derivatives | To achieve chiral recognition and differential retention. |
| Initial Oven Temp. | 40°C | Decrease in 5°C increments | Increases retention of early eluting peaks, improving resolution. |
| Temp. Ramp Rate | 10°C/min | Decrease to 5°C/min, then 2°C/min | Slower ramps increase interaction time with the stationary phase. |
| Injector Temp. | 250°C | Optimize for sharp peaks without degradation | Ensures complete and rapid vaporization.[6] |
| Carrier Gas Flow | 1.2 mL/min (Hydrogen) | Maintain constant flow | Optimal for efficiency and speed. |
| Injection Mode | Split (e.g., 50:1) | Adjust split ratio based on concentration | Prevents column overload and produces sharp peaks. |
References
-
Derivatization reactions and reagents for gas chromatography analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Wallace, D. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. Retrieved from [Link]
-
Derivatization in Gas Chromatography (GC) Explained. (2021, February 18). Phenomenex. Retrieved from [Link]
-
Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. (n.d.). RSC Publishing. Retrieved from [Link]
-
Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. (2025, July 29). RSC Publishing. Retrieved from [Link]
-
Temperature Programming for Better GC Results. (2025, August 12). Phenomenex. Retrieved from [Link]
-
Optimization of temperature-programmed gas chromatographic separations I. (2025, August 5). ScienceDirect. Retrieved from [Link]
-
Optimizing GC Temperature Programming. (n.d.). CHROMacademy. Retrieved from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]
-
The Study of Chiral Stationary Phases for Gas Chromatography. (2022, July 22). AZoM. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Chiral stationary phases and applications in gas chromatography. (2022, March 22). PubMed. Retrieved from [Link]
-
Chiral column chromatography. (n.d.). Wikipedia. Retrieved from [Link]
-
1α,2β,3α,4β-Tetramethylcyclopentane. (n.d.). NIST WebBook. Retrieved from [Link]
-
Separation of Cyclopentane from close boiling paraffins using selective solvents in extractive distillation step. (n.d.). Jetir.Org. Retrieved from [Link]
-
1,2,3,4-Tetramethyl-cyclopentane. (n.d.). NIST WebBook. Retrieved from [Link]
-
Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study. (2023, December 6). MDPI. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. azom.com [azom.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
- 9. This compound | C9H18 | CID 137631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1α,2β,3α,4β-Tetramethylcyclopentane [webbook.nist.gov]
- 11. 1,2,3,4-Tetramethyl-cyclopentane [webbook.nist.gov]
Technical Support Center: Catalyst Poisoning in Cyclopentadiene Hydrogenation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of cyclopentadienes. This guide is structured to provide direct, actionable answers to the complex challenges posed by catalyst poisoning. Our focus is on delivering not just protocols, but the underlying causality to empower your experimental design and troubleshooting efforts.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most immediate and common issues encountered during the hydrogenation of cyclopentadiene (CPD) and its dimer, dicyclopentadiene (DCPD).
Q1: My hydrogenation reaction has stalled or is uncharacteristically slow. What are the likely causes?
A stalled or sluggish reaction is the most common symptom of catalyst deactivation. The root cause is often either chemical poisoning of the catalyst's active sites or physical fouling of its surface.
-
Chemical Poisoning : This occurs when impurities in the feedstock or solvent chemically bond to the active metal sites (e.g., Palladium), rendering them inaccessible to the reactants.[1] Even at parts-per-million (ppm) levels, poisons like sulfur or arsenic can have a catastrophic impact on catalyst performance.[2][3]
-
Physical Fouling : Cyclopentadiene is highly reactive and prone to polymerization, especially if the feedstock is not fresh or if localized overheating occurs.[4] This can form oligomeric or polymeric "gunk" that coats the catalyst, blocking its pores and preventing hydrogen and substrate from reaching the active sites. This is distinct from poisoning but results in the same loss of activity.
-
Sub-Optimal Conditions : Before suspecting poisoning, always verify your reaction parameters. Inefficient stirring in a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen) can starve the catalyst of hydrogen, mimicking deactivation.[5] Ensure vigorous agitation and adequate hydrogen pressure.
Q2: My selectivity towards cyclopentene is poor, and I am over-hydrogenating to cyclopentane. Why is this happening?
Poor selectivity is a nuanced problem. While the goal is the partial hydrogenation of CPD to cyclopentene (CPE), over-hydrogenation to cyclopentane (CPA) indicates that the catalyst is too active or that its surface characteristics have been unfavorably altered.
The selective hydrogenation relies on the principle that CPD adsorbs much more strongly to the catalyst surface than CPE.[6] This means that as long as CPD is present, it will preferentially occupy the active sites, preventing the further hydrogenation of CPE. Once CPD is consumed, CPE begins to hydrogenate to CPA.
Factors leading to poor selectivity include:
-
Excessively High Hydrogen Pressure or Temperature : Harsh conditions can overcome the kinetic barrier for CPE hydrogenation, even in the presence of CPD.
-
Non-Selective Poisoning : Some poisons may not deactivate the catalyst uniformly. They might alter the electronic properties of the metal surface in a way that weakens the preferential adsorption of CPD, thereby allowing CPE to compete for active sites more effectively.
-
Catalyst Morphology : The nature of the catalyst support and the dispersion of the metal can influence selectivity. A catalyst with very small, highly exposed metal particles might be inherently less selective.
Q3: What are the most common catalyst poisons I should be aware of in cyclopentadiene feedstocks?
Cyclopentadiene is typically derived from the thermal cracking of dicyclopentadiene, which is a byproduct of petroleum refining or steam cracking.[7][8] This origin makes it susceptible to contamination by a range of potent catalyst poisons.
| Poison Class | Common Examples | Typical Source | Mechanism of Action |
| Sulfur Compounds | Hydrogen sulfide (H₂S), Carbon disulfide (CS₂), Mercaptans, Thiophenes | Crude oil, natural gas feedstocks | Strong chemisorption on palladium surfaces, forming stable metal sulfides that block active sites.[9][10][11] CS₂ is a particularly potent poison for pyrolysis gasoline hydrogenation catalysts.[12] |
| Heavy Metals | Lead (Pb), Arsenic (As), Mercury (Hg) | Contamination from upstream processing units, crude oil | Form stable alloys with the catalyst metal or physically coat the surface, permanently deactivating it.[2][9] |
| Nitrogen Compounds | Nitriles, Amines, Pyridines | Crude oil, process additives | Adsorb onto active sites through lone pair electrons, acting as competitive inhibitors.[1] |
| Carbon Monoxide (CO) | Incomplete combustion, synthesis gas impurities | Process gas streams | Competes with dienes for adsorption on active sites, reducing reaction rate.[3][9][10] |
| Halides & Cyanides | Chlorides, Cyanides | Upstream process chemicals, corrosion products | Strong, often irreversible, adsorption to metal sites.[1] |
Q4: Can the cyclopentadiene itself cause catalyst deactivation?
Yes, this is a critical point. While not a "poison" in the chemical sense, CPD's inherent reactivity is a major cause of catalyst deactivation through fouling .
-
Dimerization & Polymerization : CPD readily undergoes Diels-Alder reactions to form dicyclopentadiene (DCPD) and higher oligomers (e.g., tricyclopentadiene).[4][13] This process is accelerated by heat. If the depolymerization of DCPD to CPD is not managed correctly, or if the CPD feedstock is stored for too long, these oligomers can physically coat the catalyst.[8][14]
-
"Green Oil" Formation : In industrial settings, side reactions can lead to the formation of viscous, polymeric materials known as "green oil," which foul heat exchangers, reactors, and the catalyst itself.
Section 2: Troubleshooting Guides - A Systematic Approach
Guide 1: Diagnosing Low or No Catalytic Activity
When faced with a failed reaction, a systematic approach is essential to pinpoint the cause efficiently. Follow this workflow to distinguish between process errors, fouling, and true chemical poisoning.
Caption: Troubleshooting workflow for low catalytic activity.
Section 3: Analytical & Experimental Protocols
Protocol 1: Feedstock Screening for Common Poisons
Objective: To quantitatively identify potential catalyst poisons in the cyclopentadiene feedstock before use.
Methodology:
-
Sample Collection: Collect a representative sample of the CPD feedstock in a sealed, inert container. If the feedstock is generated by cracking DCPD, ensure the sample is taken immediately after cracking and cooled to prevent re-dimerization.[7][15]
-
Analysis for Sulfur Compounds:
-
Utilize Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD). This provides high selectivity and sensitivity for sulfur-containing molecules like H₂S, CS₂, and mercaptans.[16]
-
For structural identification, use Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Analysis for Heavy Metals:
-
Digest the feedstock sample in an appropriate acid matrix.
-
Analyze the digested sample using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to quantify trace levels of elements like As, Pb, and Hg.[17]
-
-
Analysis for Other Organics:
Protocol 2: Catalyst Regeneration Procedures
Objective: To restore the activity of a catalyst that has been deactivated by fouling or certain types of chemical poisoning. Note: Regeneration is not always possible, especially in cases of severe metal poisoning.
A. Thermal Regeneration (for Fouling/Coking)
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture. Wash thoroughly with a solvent (e.g., toluene) to remove residual organics.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 80-100 °C) to remove the washing solvent.
-
Oxidative Treatment (Calcination): Place the dried catalyst in a tube furnace. Heat under a slow flow of dilute air (e.g., 2-5% O₂ in N₂) to a temperature of 300-400 °C. This process carefully burns off deposited carbonaceous material. Caution: This is an exothermic process; control the heating rate and oxygen concentration to avoid overheating, which can cause catalyst sintering.
-
Reduction: After the oxidative treatment, purge the system with an inert gas (N₂ or Ar) and then switch to a flow of hydrogen gas. Reduce the catalyst at a temperature appropriate for the specific type (e.g., 150-250 °C for many Pd catalysts) to restore the active metallic phase.
-
Passivation/Storage: After cooling under an inert atmosphere, the catalyst is ready for reuse.
B. Chemical Regeneration (for Sulfur Poisoning)
Regenerating sulfur-poisoned palladium catalysts is challenging. While complete recovery is difficult, partial activity can sometimes be restored.[19]
-
High-Temperature Treatment: Some studies show that treatment at very high temperatures (>600 °C) under specific atmospheres (reducing or oxidizing) can desorb some sulfur species.[19][20] This approach risks severe thermal degradation (sintering) of the catalyst and is often not practical.
-
Rich Purging: Periodically exposing the catalyst to a fuel-rich, oxygen-poor gas stream at elevated temperatures (e.g., 400-550 °C) can release a fraction of the adsorbed sulfur, partially reactivating the catalyst.[21] This is more applicable to gas-phase continuous processes.
-
Solvent/Chemical Washing: For certain nitrogen-based poisons, washing with basic or acidic solutions may be effective.[22] A mixture of chloroform and glacial acetic acid has been shown to be effective in regenerating some deactivated palladium catalysts.[23]
Section 4: Visualizing the Poisoning Mechanism
The way a poison interacts with a catalyst surface dictates its effect on activity and selectivity. This can be broadly categorized into direct site blocking and electronic modification.
Caption: Mechanisms of catalyst deactivation.
References
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). PID Analyzers. [Link]
-
Catalyst poison | Toxicity, Inhibition, Effects. Britannica. [Link]
-
Regeneration of palladium based catalyst for methane abatment. (2004). DCL Inc. [Link]
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. [Link]
-
Technology Aspects of the Hydrogenation of Cyclopentadiene to Cyclopentene. (2009). ResearchGate. [Link]
- Method for reactivating palladium catalysts. (1976).
-
Catalyst poisoning. Grokipedia. [Link]
-
Regeneration of S-poisoned Pd/Al2O3 catalysts for the combustion of methane. (2012). ResearchGate. [Link]
-
Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. (2008). Journal of Hazardous Materials. [Link]
-
Catalyst poisoning. Wikipedia. [Link]
-
Catalyst Poisons. Scribd. [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation. (2022). MDPI. [Link]
-
Selective Hydrogenation of Cyclopentadiene to Cyclopentene Using Colloidal Palladium Supported on Chelate Resin. (1984). Oxford Academic. [Link]
- Selective hydrogenation of cyclopentadiene to cyclopentene using Raney nickel catalyst and water in the reaction mixture. (1978).
-
Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. (2008). ResearchGate. [Link]
-
Ring-Opening Metathesis Polymerization of Dicyclopentadiene and Tricyclopentadiene. (2013). Macromolecular Research. [Link]
-
Poisoning and deactivation of palladium catalysts. (2001). ResearchGate. [Link]
-
Selective hydrogenation of cyclopentadiene in mono- and bimetallic catalytic hollow-fiber reactors. (2006). ResearchGate. [Link]
-
Role of Carriers in the Selective Hydrogenation of Cyclopentadiene Over Supported Palladium Catalysts. Semantic Scholar. [Link]
-
Hydrocarbon Forensics: Cracking the Code. (2024). Environmental Standards, Inc. [Link]
-
Poison Detection Techniques Used in Modern Forensics. A&C Toxicology. [Link]
-
Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. [Link]
-
Poison Identification: Techniques & Examples. (2024). StudySmarter. [Link]
-
Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. (2010). ResearchGate. [Link]
-
Liquid-Phase Cracking of Dicyclopentadiene by Reactive Distillation. (2012). ResearchGate. [Link]
-
Polymerization of cyclopentadiene. (2018). ResearchGate. [Link]
- Prepn of cyclopentadiene by cracking dicyclopentadiene. (1969).
-
Cracking Dicyclopentadiene. (2019). ResearchGate. [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 3. grokipedia.com [grokipedia.com]
- 4. polymer.or.kr [polymer.or.kr]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. US4131629A - Selective hydrogenation of cyclopentadiene to cyclopentene using Raney nickel catalyst and water in the reaction mixture - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. DE1951320A1 - Prepn of cyclopentadiene by cracking dicyclopentadiene - Google Patents [patents.google.com]
- 16. envstd.com [envstd.com]
- 17. Poison Detection Techniques Used in Modern Forensics [lifs.co.in]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. dcl-inc.com [dcl-inc.com]
- 21. dcl-inc.com [dcl-inc.com]
- 22. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Tetramethylcyclopentane
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with or planning the synthesis of tetramethylcyclopentane. It provides in-depth technical insights, troubleshooting advice, and frequently asked questions to address common challenges encountered during its synthesis, with a focus on the identification and mitigation of common side products.
Introduction
The synthesis of highly substituted cycloalkanes like 1,1,3,3-tetramethylcyclopentane is a multi-step process that often involves the dimerization of olefins followed by an acid-catalyzed intramolecular cyclization. While seemingly straightforward, this pathway is susceptible to several side reactions that can significantly impact the yield and purity of the desired product. This guide will provide a comprehensive overview of the common synthesis route, the major side products formed, and strategies to control the reaction's selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for 1,1,3,3-tetramethylcyclopentane?
A1: The most prevalent method involves a two-stage process. The first stage is the acid-catalyzed dimerization of isobutylene to produce a mixture of C8 olefins, primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene (collectively known as diisobutylene or isooctene). The second stage involves the acid-catalyzed intramolecular cyclization of these C8 olefins to form a mixture of tetramethylcyclopentane isomers, which is then followed by hydrogenation to yield the saturated cycloalkane.
Q2: What are the primary side products I should expect during the dimerization of isobutylene?
A2: The dimerization of isobutylene is an oligomerization reaction that can extend beyond the formation of dimers (C8). The most common side products are higher oligomers, including trimers (C12) and tetramers (C16) of isobutylene.[1][2] The formation of these higher oligomers is typically favored by higher temperatures and prolonged reaction times.
Q3: What types of side products are formed during the cyclization of diisobutylene?
A3: The acid-catalyzed cyclization of diisobutylene proceeds through carbocation intermediates, which are prone to rearrangements.[3][4] This leads to the formation of a complex mixture of structural and stereoisomers of tetramethylcyclopentane. Besides the desired 1,1,3,3-tetramethylcyclopentane, you can expect to find isomers such as 1,1,2,3-tetramethylcyclopentane, 1,1,3,4-tetramethylcyclopentane, and 1,2,3,4-tetramethylcyclopentane, each with various possible stereoisomers (cis/trans configurations).[5][6][7][8]
Q4: How can I analyze the product mixture to identify and quantify the side products?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for this purpose.[6][9][10][11] GC can effectively separate the different isomers and oligomers based on their boiling points and polarities. The mass spectrometer then provides detailed fragmentation patterns for each component, allowing for their structural identification by comparing the spectra to libraries such as those from the National Institute of Standards and Technology (NIST).[6][7][8]
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the synthesis of tetramethylcyclopentane, focusing on minimizing the formation of key side products.
Issue 1: High Levels of Higher Oligomers (C12, C16) in the Dimerization Step
Cause: The formation of trimers and tetramers is a competing reaction to dimerization. This is often exacerbated by:
-
High Reaction Temperatures: Higher temperatures provide the activation energy for further oligomerization.[12]
-
High Catalyst Concentration or Activity: A highly active catalyst can promote multiple additions of isobutylene.
-
Long Residence Times: Extended contact time between the reactants and the catalyst increases the probability of higher oligomer formation.
Troubleshooting Protocol:
-
Optimize Reaction Temperature: Gradually decrease the reaction temperature in increments of 5-10°C to find the optimal balance between a reasonable reaction rate and selectivity for the C8 dimer.
-
Adjust Catalyst Loading: Reduce the amount of acid catalyst used. If using a solid acid catalyst, consider decreasing the bed volume or using a catalyst with lower acid site density.
-
Control Residence Time: In a continuous flow system, increase the feed rate. In a batch reactor, reduce the overall reaction time. Monitor the reaction progress closely using in-situ sampling and GC analysis to stop the reaction once the optimal dimer yield is achieved.
Data Summary: Influence of Reaction Conditions on Isobutylene Oligomerization
| Parameter | Condition | Expected Outcome on Dimer (C8) Selectivity | Reference |
| Temperature | Lower (e.g., 60-80°C) | Increased | [12] |
| Higher (e.g., >100°C) | Decreased | [12] | |
| Catalyst | Lower Acidity | Increased | [1] |
| Higher Acidity | Decreased | [1] | |
| Residence Time | Shorter | Increased | |
| Longer | Decreased |
Issue 2: Formation of a Complex Mixture of Tetramethylcyclopentane Isomers
Cause: The acid-catalyzed cyclization of diisobutylene proceeds via a tertiary carbocation intermediate. This carbocation can undergo a series of 1,2-hydride and 1,2-methyl shifts to form more stable carbocation intermediates, leading to a variety of rearranged products.[4][13][14][15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing isomer formation.
Troubleshooting Protocol:
-
Catalyst Selection: The choice of acid catalyst is critical. Strong Lewis acids or Brønsted acids can aggressively promote rearrangements. Consider using solid acid catalysts with controlled pore sizes and acid site distributions, such as specific zeolites, which can offer shape selectivity and potentially hinder the formation of certain rearranged isomers.
-
Temperature Control: Carbocation rearrangements are temperature-dependent. Running the cyclization reaction at lower temperatures can disfavor the energy-intensive rearrangement pathways, thus increasing the selectivity towards the kinetically favored product.
-
Solvent Choice: The polarity of the solvent can influence the stability of the carbocation intermediates. Experimenting with solvents of varying polarities may help to stabilize the desired carbocation intermediate and reduce the extent of rearrangement.
Issue 3: Presence of Unsaturated Byproducts in the Final Product
Cause: Incomplete hydrogenation of the tetramethylcyclopentene isomers formed during the cyclization step will result in olefinic impurities in the final product.
Troubleshooting Protocol:
-
Hydrogenation Catalyst and Conditions: Ensure the hydrogenation catalyst (e.g., Palladium on carbon, Platinum oxide) is active and used in a sufficient amount. Optimize the hydrogen pressure and reaction temperature to ensure complete saturation of the double bonds.
-
Reaction Monitoring: Monitor the disappearance of the olefinic protons or the characteristic C=C stretch in the IR spectrum using techniques like NMR or in-situ IR spectroscopy. A simple qualitative test, such as the Baeyer's test (reaction with potassium permanganate), can also indicate the presence of unsaturation.
Experimental Protocols
Representative Protocol for GC-MS Analysis of Reaction Mixture:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., hexane or dichloromethane) to a concentration appropriate for GC-MS analysis.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically suitable for separating hydrocarbon isomers.
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Identify the peaks by comparing their retention times and mass spectra with known standards or by searching the NIST library. Quantify the relative amounts of each component by integrating the peak areas.
Visualization of Reaction Pathways
Main Reaction Pathway:
Caption: Main synthesis route to 1,1,3,3-tetramethylcyclopentane.
Common Side Reactions:
Caption: Major side reactions in tetramethylcyclopentane synthesis.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 137631, this compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 123522, 1,1,3,3-Tetramethylcyclopentane. [Link]
-
National Institute of Standards and Technology. 1,2,3,4-Tetramethyl-cyclopentane. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. Cyclopentane, 1,1,3,4-tetramethyl-, cis-. NIST Chemistry WebBook. [Link]
-
ResearchGate. Major products formed through oligomerization of isobutene over acid treated clay catalyst. [Link]
-
ACS Publications. Controllable Oligomerization of Isobutene Catalyzed by Functional Poly(Ionic Liquid)s with Dispersed Acid Sites. [Link]
-
MDPI. Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts. [Link]
- Google Patents.
-
ResearchGate. Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts. [Link]
-
YouTube. Carbocation Rearrangements | Organic Chemistry Lessons. [Link]
-
Chemistry Steps. Rearrangement Reactions with Practice Problems. [Link]
-
Chemistry LibreTexts. Carbocation Rearrangements. [Link]
-
Master Organic Chemistry. Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. [Link]
-
KingDraw. 50876-33-0 1,1,3,3-Tetramethylcyclopentane. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 153461135, 2-Ethyl-1,1,3,3-tetramethylcyclopentane. [Link]
-
ResearchGate. Applications of Light Olefin Oligomerization to the Production of Fuels and Chemicals. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 140671, 1,1,3,4-Tetramethylcyclopentane. [Link]
-
ResearchGate. Oligomerization of higher α-olefins to poly(α-olefins). [Link]
-
Journal of Medicinal and Chemical Sciences. Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]
- Google Patents. Process to prepare a cyclic oligomer and a cyclic oligomer obtainable thereby and a process to polymerize it.
-
Oriental Journal of Chemistry. Synthesis and Spectral Characterization of Verdantiol Schiff Base with GC-MS for Synthetic Ingredients in Fragrances Industry. [Link]
-
Journal of Medicinal and Chemical Sciences. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. [Link]
-
Wikipedia. Petrochemical. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20100174126A1 - Oligomerization process - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rearrangement Reactions with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C9H18 | CID 137631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2,3,4-Tetramethyl-cyclopentane [webbook.nist.gov]
- 8. Cyclopentane, 1,1,3,4-tetramethyl-, cis- [webbook.nist.gov]
- 9. jmchemsci.com [jmchemsci.com]
- 10. Synthesis and Spectral Characterization of Verdantiol Schiff Base with GC-MS for Synthetic Ingredients in Fragrances Industry – Oriental Journal of Chemistry [orientjchem.org]
- 11. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 12. Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing Yield in Polysubstituted Cyclopentane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to overcoming challenges in the synthesis of polysubstituted cyclopentanes. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you enhance your reaction yields and achieve your synthetic goals. As Senior Application Scientists, we combine established chemical principles with field-proven insights to address the specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: My cycloaddition reaction for forming the cyclopentane ring is resulting in a low yield. What are the common culprits and how can I improve it?
A1: Low yields in cycloaddition reactions are a frequent challenge. The root cause often lies in one or more of the following areas: reaction kinetics, catalyst efficiency, or substrate reactivity. A systematic approach to troubleshooting is crucial.
-
Reaction Conditions:
-
Temperature and Reaction Time: Many cycloadditions, such as the Pauson-Khand reaction, are sensitive to temperature.[1] Too low a temperature may lead to an impractically slow reaction rate, while excessive heat can promote side reactions and decomposition. Monitor your reaction progress diligently using techniques like TLC or GC-MS to determine the optimal reaction time and avoid prolonged heating.
-
Concentration: Reaction concentration is a critical parameter. Conditions that are too dilute can disfavor intermolecular reactions, leading to lower yields. Conversely, overly concentrated solutions can sometimes lead to polymerization or solubility issues.
-
-
Catalyst Activity:
-
Catalyst Choice: The choice of catalyst is paramount. For instance, in [4+1] cycloadditions, dinickel complexes have shown efficacy where mononickel catalysts were ineffective.[2] Similarly, for intramolecular hydroacylations to form cyclopentenones, cationic rhodium catalysts are often employed.[3] Ensure your chosen catalyst is appropriate for your specific transformation.
-
Catalyst Deactivation: Catalysts can be sensitive to air, moisture, and impurities in the starting materials or solvent. Ensure all reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere when necessary.
-
-
Substrate Reactivity:
-
Electronic and Steric Effects: The electronic properties of your starting materials significantly influence reactivity. For example, in formal [4+1] cycloadditions of photogenerated siloxycarbenes, tuning the electronic nature of the diene is key to success.[4] Steric hindrance around the reactive sites can also dramatically decrease reaction rates.
-
Q2: I'm struggling with poor diastereoselectivity in my polysubstituted cyclopentane synthesis. What strategies can I employ to improve it?
A2: Controlling diastereoselectivity is a common hurdle in creating complex, multi-substituted rings. Several factors, including the choice of catalyst, substrate control, and reaction conditions, can be manipulated to favor the desired diastereomer.
-
Catalyst and Ligand Control: Chiral catalysts and ligands are powerful tools for inducing stereoselectivity. For instance, in the synthesis of cyclopentenones, chiral ligands like pyridine-oxazoline can be used with palladium catalysts to achieve high enantioselectivity.[3] The development of well-defined, bench-stable nickel catalysts with specific ligands has also enabled highly stereoselective cycloalkane synthesis.[5]
-
Substrate-Directed Reactions: The inherent stereochemistry of your starting materials can be leveraged to direct the stereochemical outcome of the reaction. This often involves strategic placement of bulky groups or directing groups that favor attack from a particular face of the molecule.
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state that leads to the thermodynamically more stable product.
-
Solvent: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. Screening a range of solvents is often a worthwhile endeavor.
-
Q3: I am observing a significant amount of byproduct formation. How can I identify and minimize these unwanted reactions?
A3: Side reactions are a common cause of reduced yields. Identifying the structure of the byproducts is the first step toward mitigating their formation.
-
Byproduct Characterization: Utilize analytical techniques such as NMR, LC-MS, and GC-MS to determine the structure of the major byproducts. Understanding what is being formed will provide clues about the competing reaction pathways.
-
Common Side Reactions and Solutions:
-
Elimination vs. Cyclization: In reactions involving intramolecular nucleophilic attack, elimination can be a competing pathway. This is often favored by higher temperatures and the presence of a strong, non-nucleophilic base.
-
Polymerization: This is more likely to occur at higher concentrations. If polymerization is suspected, try running the reaction under more dilute conditions.
-
Ring-Opening/Rearrangement: Strained ring systems can be prone to rearrangement. For instance, vinylcyclopropanes can undergo rearrangements in the presence of a catalyst.[6] The stability of the cyclopentane ring itself is influenced by torsional strain from eclipsing interactions, which can be alleviated by adopting non-planar conformations like the "envelope" shape.[7]
-
Troubleshooting Workflow
For a systematic approach to diagnosing and resolving low-yield issues, consider the following workflow:
Caption: A troubleshooting workflow for addressing low yields in polysubstituted cyclopentane synthesis.
Experimental Protocol: Catalytic Reductive [4+1]-Cycloaddition
This protocol details a general procedure for the synthesis of a polysubstituted cyclopentene via a dinickel-catalyzed [4+1]-cycloaddition of a 1,3-diene and a 1,1-dichloroalkene, which serves as a vinylidene equivalent.[2]
Materials:
-
1,3-diene (1.0 equiv)
-
1,1-dichloroalkene (1.2 equiv)
-
Dinickel catalyst (e.g., [Ni(cod)2] with a suitable dinucleating ligand) (5 mol%)
-
Zinc powder (Zn) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the dinickel catalyst and zinc powder to an oven-dried reaction vessel.
-
Reagent Addition: Add the anhydrous, degassed solvent to the vessel, followed by the 1,3-diene and then the 1,1-dichloroalkene.
-
Reaction Conditions: Seal the vessel and stir the reaction mixture at the optimized temperature (often room temperature to 50 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Key Mechanistic Considerations
Understanding the underlying reaction mechanisms is crucial for rational optimization. For many cycloaddition reactions, the catalytic cycle involves several key steps.
Caption: A generalized catalytic cycle for the formation of a polysubstituted cyclopentane.
Data Summary Table: Common Cycloaddition Strategies
| Reaction Type | Key Reactants | Common Catalysts/Reagents | Typical Yields | Key Considerations |
| [4+1] Cycloaddition | 1,3-Diene, Vinylidene equivalent | Dinickel complexes, Zn | Moderate to High | Substrate scope can be broad; catalyst structure is critical.[2] |
| Pauson-Khand Reaction | Alkyne, Alkene, CO | Co₂(CO)₈, Rhodium complexes | Variable | Can be intramolecular or intermolecular; CO pressure can be important.[1] |
| Double Michael Addition | α,β-Unsaturated aldehyde, β-Keto ester | Organocatalysts (e.g., prolinol derivatives) | Good to Excellent | Can create multiple stereocenters in one step with high enantioselectivity.[8][9] |
| [3+2] Cycloaddition | Donor-Acceptor Cyclopropane, Alkene | Lewis Acids (e.g., InBr₃) | Good | Diastereoselectivity can be high.[10] |
References
-
Donohoe, T. J., et al. (n.d.). Optimization of cyclopentane formation. ResearchGate. Retrieved from [Link]
-
Gini, A., et al. (2012). Stereoselective Synthesis of Polysubstituted Spiropentanes. PMC. Retrieved from [Link]
-
Baxendale, I. R., et al. (2021). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. Durham University. Retrieved from [Link]
-
Ma, A., & Ma, D. (2010). Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions. Organic Letters, 12(16), 3634-7. Retrieved from [Link]
-
Mitra, S., et al. (2024). Catalytic Stereoselective Synthesis of Cyclopentanones from Donor-Acceptor Cyclopropanes and in situ-generated Ketenes. ResearchGate. Retrieved from [Link]
-
Ma, A., & Ma, D. (2010). Enantioselective Synthesis of Polysubstituted Cyclopentanones by Organocatalytic Double Michael Addition Reactions. Organic Letters. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]
-
Gomez, M. E., et al. (2022). Functionalized Cyclopentenes via the Formal [4 + 1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Uyeda, C., et al. (2016). Catalytic reductive [4 + 1]-cycloadditions of vinylidenes and dienes. PMC. Retrieved from [Link]
-
Baxendale, I. R., et al. (2021). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Baran, P. S. (2005). Cyclopentane Synthesis. Baran Lab. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ring Expansion Rearrangements. Chemistry Steps. Retrieved from [Link]
-
Wender, P. A., et al. (2005). Multicomponent cycloadditions: the four-component [5+1+2+1] cycloaddition of vinylcyclopropanes, alkynes, and CO. Journal of the American Chemical Society, 127(9), 2836-7. Retrieved from [Link]
-
Pearson+. (n.d.). What is the primary source of instability in cyclopentane? Study Prep. Retrieved from [Link]
-
ACS Publications. (2019). (4 + 3)-Cycloaddition of Donor–Acceptor Cyclopropanes with Thiochalcones: A Diastereoselective Access to Tetrahydrothiepines. Organic Letters. Retrieved from [Link]
-
YouTube. (2020). analysis of the stability of cyclopentane and it's rotational confirmations. YouTube. Retrieved from [Link]
-
StudySmarter. (2023). Ring Synthesis: Cyclopentane & Heterocyclic Techniques. StudySmarter. Retrieved from [Link]
-
ResearchGate. (2025). Principle and Feasibility Study of Proposed Hydrate-Based Cyclopentane Purification Technology. ResearchGate. Retrieved from [Link]
Sources
- 1. Cyclopentenone synthesis [organic-chemistry.org]
- 2. Catalytic reductive [4 + 1]-cycloadditions of vinylidenes and dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Multicomponent cycloadditions: the four-component [5+1+2+1] cycloaddition of vinylcyclopropanes, alkynes, and CO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of 1,2,3,4-Tetramethylcyclopentane
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 1,2,3,4-tetramethylcyclopentane. This guide provides practical troubleshooting advice and answers to frequently asked questions to help you navigate the solubility challenges of this nonpolar compound.
Part 1: Troubleshooting Guide for Solubility Issues
This section addresses specific problems you might encounter during your experiments and provides scientifically-grounded solutions.
Question 1: "I'm trying to create a stable mixture of this compound in an aqueous buffer for my experiment, but it immediately separates. What should I do?"
Answer:
The immiscibility you're observing is expected due to the nonpolar nature of this compound and the high polarity of water. To create a stable dispersion, you'll need to form an emulsion.
Core Scientific Principle: Emulsification is the process of dispersing one liquid into another immiscible liquid. This is achieved using surfactants, which are molecules with a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail. Surfactants reduce the interfacial tension between the oil and water, stabilizing the dispersed droplets.[1]
Recommended Protocol: Creating an Oil-in-Water (O/W) Emulsion
-
Select Your Components:
-
Aqueous Phase: Your experimental buffer (e.g., PBS, Tris-HCl).
-
Oil Phase: this compound.
-
Surfactant: A non-ionic surfactant like Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) is a good starting point due to their effectiveness and low toxicity in biological systems.
-
-
Step-by-Step Emulsification:
-
Prepare the Aqueous Phase: Dissolve the surfactant in your aqueous buffer. A common starting concentration is 0.1-1.0% (w/v).
-
Form a Pre-emulsion: While vigorously stirring the aqueous phase, slowly add the this compound. This will create a coarse, milky mixture.
-
Homogenize: To create a stable emulsion with fine droplets, use a high-energy method:
-
Sonication: Use a probe sonicator in short bursts, keeping the sample in an ice bath to prevent overheating.
-
High-Pressure Homogenization: For smaller, more uniform droplets, pass the pre-emulsion through a high-pressure homogenizer.
-
-
Assess Stability: Let the emulsion sit for several hours. A stable emulsion will not show signs of phase separation.
-
Why These Steps Work:
-
Non-ionic Surfactants: These are preferred in biological research as they are less likely to interfere with cellular processes or denature proteins compared to ionic surfactants.[1]
-
High-Energy Homogenization: This provides the necessary energy to break down large oil droplets into smaller ones, increasing the surface area and allowing the surfactant to effectively stabilize them.
Experimental Workflow: Emulsification
Caption: Workflow for creating a stable oil-in-water emulsion.
Question 2: "I need to dissolve this compound in a water-miscible organic solvent, but it has poor solubility. What are my options?"
Answer:
This is a common issue when trying to dissolve a nonpolar compound in a polar organic solvent. The solution is to use a co-solvent system to bridge the polarity gap.
Core Scientific Principle: Co-solvency is a technique that uses a mixture of solvents to increase the solubility of a substance.[2] A water-miscible solvent with lower polarity can disrupt the strong intermolecular forces of a more polar solvent, creating a more favorable environment for a nonpolar solute.[2]
Recommended Co-solvents:
-
Tetrahydrofuran (THF): A water-miscible solvent with relatively low polarity that is effective at dissolving nonpolar compounds.
-
Dioxane: Similar to THF, it is a water-miscible ether that can enhance the solubility of nonpolar substances.
-
Acetone: While more polar, it can be a useful co-solvent, particularly in mixtures.
Solubility Comparison in Different Solvents (at 25°C)
| Solvent System | General Polarity | Expected Solubility of this compound | Rationale |
| 100% Water | High | Very Low | "Like dissolves like" principle; polar and nonpolar do not mix well.[3] |
| 100% Ethanol | High | Low | The strong hydrogen bonding in ethanol makes it a poor solvent for nonpolar compounds.[4][5] |
| 70% Ethanol / 30% THF | Medium | Moderate | THF disrupts ethanol's hydrogen bonds, creating a more favorable environment. |
| 100% THF | Low | High | A good polarity match for dissolving a nonpolar compound. |
| 100% Heptane | Very Low | Very High | Both are nonpolar hydrocarbons, following the "like dissolves like" rule.[3] |
Protocol for Co-solvent Screening:
-
Perform Small-Scale Tests: In separate vials, add a small, known amount of this compound.
-
Add Solvents: Add different solvents or co-solvent mixtures in small, measured increments.
-
Observe and Vortex: After each addition, vortex the vial and observe for complete dissolution.
-
Select the Best System: Choose the co-solvent system that meets your solubility needs and is compatible with your experimental design.
Logical Relationship: Overcoming Polarity Mismatch
Sources
minimizing rearrangement byproducts in cyclopentane synthesis
Technical Support Center: Cyclopentane Synthesis
Welcome to the Technical Support Center for Cyclopentane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming five-membered rings while minimizing the formation of rearrangement byproducts. Here, we provide in-depth troubleshooting guides, FAQs, and validated protocols to ensure the integrity and efficiency of your synthetic routes.
Introduction: The Challenge of Rearrangement in Cyclopentane Synthesis
The synthesis of cyclopentane rings is a cornerstone of organic chemistry, pivotal in the creation of pharmaceuticals and natural products. However, classical synthetic routes, particularly those involving carbocation intermediates, are frequently plagued by rearrangement reactions. These rearrangements, driven by the thermodynamic imperative to form more stable carbocations, can lead to a mixture of undesired products, such as ring-expanded cyclohexanes or branched isomers.[1][2] This guide provides a systematic approach to understanding, troubleshooting, and ultimately avoiding these unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a substituted cyclopentane from a linear alcohol under acidic conditions is yielding a significant amount of a methylcyclohexane derivative. Why is this happening?
A1: This is a classic case of a carbocation rearrangement. When you protonate the alcohol and it leaves as water, a carbocation is formed. If this initial carbocation is secondary, it can rearrange to a more stable tertiary carbocation through a hydride or alkyl shift.[1] Furthermore, five-membered rings can rearrange to more stable six-membered rings to relieve ring strain, a process known as ring expansion.[2][3] The combination of these driving forces often leads to a complex mixture of products where the thermodynamically favored rearranged isomers predominate.
Q2: I am attempting an intramolecular Friedel-Crafts alkylation to form a cyclopentane ring fused to an aromatic system, but the yields are low and I see multiple isomers. What's the issue?
A2: This is also related to carbocation stability. The Friedel-Crafts reaction proceeds through a carbocation intermediate. If the cyclization precursor can form a carbocation that is stabilized by resonance or hyperconjugation at a different position, or if the initial cyclization product can re-protonate and rearrange to a more stable fused system, you will observe a mixture of isomers. The key is to use conditions that favor kinetic control or to choose a synthetic route that avoids carbocation intermediates altogether.
Q3: Is the Dieckmann condensation a reliable method to prevent these rearrangement byproducts?
A3: Absolutely. The Dieckmann condensation is an excellent choice for synthesizing 5- and 6-membered rings because it proceeds through an enolate intermediate, not a carbocation.[4][5] This intramolecular Claisen condensation of a 1,6-diester effectively prevents the possibility of hydride shifts or ring expansion that plague carbocation-based methods.[6] However, it has its own set of potential issues, such as side reactions if the wrong base is used (e.g., transesterification) or dimerization, particularly when attempting to form rings larger than seven members.[4]
Q4: How can I synthesize a cyclopentane from a cyclohexane precursor?
A4: This involves a ring contraction. A common and effective method is to first cleave the cyclohexane ring. For instance, cyclohexene can be subjected to ozonolysis to yield a 1,6-dialdehyde.[7][8] This dialdehyde can then undergo an intramolecular aldol condensation, which is base-catalyzed and avoids carbocation rearrangements, to form a five-membered ring.[9] The resulting cyclopentene derivative can then be further functionalized or reduced to the desired cyclopentane.
Troubleshooting Guides & Optimized Protocols
Guide 1: Acid-Catalyzed Cyclizations (Rearrangement-Prone)
Common Problem: Formation of multiple products, including ring-expanded (cyclohexane) and alkyl-shifted isomers, leading to low yield of the desired cyclopentane.
Root Cause Analysis: Acid-catalyzed cyclizations of alcohols or alkenes generate carbocation intermediates. A secondary carbocation adjacent to a tertiary or quaternary carbon, or part of a strained ring, is highly susceptible to rearrangement to achieve greater stability.[1]
Mechanism of Rearrangement
The diagram below illustrates how a precursor intended to form a cyclopentane can rearrange via a hydride shift to form a more stable carbocation, leading to an undesired cyclohexane product.
Caption: Carbocation rearrangement pathway.
Solutions & Recommendations:
-
Avoid Protic Acids: Steer clear of strong protic acids like H₂SO₄ or HCl which readily generate carbocations.
-
Utilize Non-Cationic Methods: For reliable synthesis of the cyclopentane core, switch to methods that do not involve carbocation intermediates. The Dieckmann Condensation is a superior alternative.
Guide 2: The Dieckmann Condensation (A Superior Alternative)
The Dieckmann condensation is the intramolecular cyclization of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[5][10] It is particularly effective for forming 5- and 6-membered rings.[6]
Common Problems & Solutions:
| Problem | Root Cause(s) | Recommended Solutions |
| Low Yield | 1. Base-Promoted Hydrolysis: Presence of water hydrolyzes the ester. 2. Wrong Base/Solvent: Using a nucleophilic base (e.g., NaOH) can cleave the ester. 3. Equilibrium: The reaction is reversible. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., THF, toluene).[4] 2. Use a Non-Nucleophilic Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices.[4] 3. Drive to Completion: The final product is driven by the deprotonation of the acidic α-hydrogen on the β-ketoester.[6] |
| Transesterification | The alkoxide base does not match the alkyl group of the ester (e.g., using sodium ethoxide with a dimethyl ester). | Match the Base to the Ester: Use sodium ethoxide for diethyl esters, sodium methoxide for dimethyl esters, etc.[6] |
| Dimerization/Polymerization | Attempting to form medium or large rings (>7 members) where intramolecular cyclization is entropically disfavored. | For larger rings, consider alternative methods like Ring-Closing Metathesis (RCM). The Dieckmann condensation is most reliable for 5- and 6-membered rings.[4] |
Optimized Protocol: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation
This protocol describes the cyclization of diethyl adipate.
Materials:
-
Diethyl adipate (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol (solvent)
-
Anhydrous Toluene
-
Aqueous HCl (for workup)
-
Diethyl ether (for extraction)
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reaction Initiation: Charge the flask with sodium ethoxide and anhydrous toluene. Heat the suspension to reflux.
-
Substrate Addition: Add a solution of diethyl adipate in anhydrous toluene dropwise to the refluxing suspension over 1 hour.
-
Reflux: Continue to reflux the reaction mixture for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench by adding aqueous HCl until the solution is acidic (pH ~5).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude β-keto ester can be purified by vacuum distillation or column chromatography.
Guide 3: Decision-Making for Modern Synthetic Methods
For complex substrates or when classical methods fail, modern catalytic approaches offer high selectivity and functional group tolerance. These methods inherently avoid the conditions that lead to rearrangements.
Key Modern Methods:
-
Pauson-Khand Reaction: A powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form cyclopentenones.[11]
-
Nazarov Cyclization: An electrocyclic ring closure of a divinyl ketone, typically catalyzed by a Lewis or Brønsted acid.[11]
-
Ring-Closing Metathesis (RCM): Uses a diene precursor and a metal catalyst (e.g., Grubbs' catalyst) to form a cyclic alkene.[11]
-
Radical Cyclization: Involves the cyclization of a radical intermediate, often generated from a halide precursor. This method is not prone to the rearrangements seen with carbocations.
Workflow for Method Selection
Use the following decision tree to select an appropriate synthetic strategy based on your available starting materials and desired product.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Inconsistencies in Computational Models of Cyclopentanes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the computational modeling of cyclopentane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in accurately representing this deceptively complex cycloalkane.
Cyclopentane's conformational behavior is notoriously difficult to model due to its high flexibility and the subtle energy differences between its puckered forms.[1][2] Unlike the well-defined chair conformation of cyclohexane, cyclopentane exists as a dynamic equilibrium of non-planar conformations, primarily the 'envelope' (C_s symmetry) and 'half-chair' (C_2 symmetry), separated by a very low energy barrier.[3][4] This phenomenon, known as pseudorotation, involves the continuous interconversion of these forms, presenting a significant challenge for both quantum mechanics (QM) and molecular mechanics (MM) methods.[5][6][7]
This guide provides direct answers to common problems, in-depth troubleshooting protocols, and the theoretical grounding necessary to resolve inconsistencies in your computational experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: My cyclopentane simulation is predicting a flat, planar ring. Why is this happening and is it correct?
A: A planar cyclopentane model is incorrect and a common artifact of initial model building or insufficient energy minimization. While a regular pentagon has internal angles of 108°, which is very close to the ideal sp³ bond angle of 109.5°, a planar structure forces all C-H bonds into a fully eclipsed arrangement.[8] This creates significant torsional strain (approximately 10 kcal/mol), making the planar conformation a high-energy transition state, not a stable minimum.[1][5] The ring puckers into non-planar forms like the envelope or half-chair to relieve this torsional strain.[2][9] If you observe a planar ring, your model has not reached a proper energy minimum.
Q2: What is the true minimum energy conformation of cyclopentane: the 'envelope' or the 'half-chair'?
A: For unsubstituted cyclopentane, the energy difference between the envelope and half-chair conformations is exceptionally small, often calculated to be less than 0.5 kcal/mol, with the envelope being slightly lower in energy.[3] This small energy gap means that at room temperature, cyclopentane is in a rapid state of equilibration, constantly moving between these forms through a process called pseudorotation.[5][7] Therefore, it is more accurate to think of cyclopentane's structure not as a single static conformation, but as a dynamic conformational landscape. For substituted cyclopentanes, however, specific envelope or half-chair forms may become significantly more favorable to minimize steric interactions.[3]
Q3: What is "pseudorotation" and how does it affect my molecular dynamics (MD) simulations?
A: Pseudorotation is the continuous, low-energy process by which the "pucker" of the cyclopentane ring moves around the ring. It is not a true rotation but a phase shift in the puckering angle.[6][7] This process allows the envelope and half-chair conformations to interconvert with a negligible energy barrier.[5] In an MD simulation, this means the ring is highly fluxional. If the force field used does not accurately represent the potential energy surface for this process, you may observe unrealistic ring dynamics, become trapped in a single, artificially stable conformation, or experience simulation instability. Accurately modeling this process is critical for calculating ensemble properties.[6]
Q4: My simulation converges, but the calculated bond lengths and angles deviate significantly from experimental values. What is the likely cause?
A: This issue typically points to one of two sources: an inadequate force field or a poorly prepared initial structure.[10][11] Standard, general-purpose force fields may lack the specific parameters to accurately describe the strained and flexible nature of a five-membered ring, especially if it is part of a complex, substituted molecule.[12][13] The bonded parameters (bond stretching, angle bending) may not be appropriate for the specific chemical environment. Alternatively, if the initial 3D structure has significant steric clashes or unrealistic geometry, the energy minimization process might settle into a local minimum that is far from the true, low-energy structure, even if the simulation appears to converge.[10][14]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Issue - Inaccurate Conformational Energies and Geometries
Q: My model calculates a large energy gap (>1 kcal/mol) between the envelope and half-chair forms for unsubstituted cyclopentane, or it fails to identify the correct minimum for a substituted derivative. How do I fix this?
A: This is a classic symptom of poor force field parameterization, particularly for the dihedral (torsional) terms that govern the ring's puckering. General force fields are parameterized for a wide range of molecules but may not capture the subtle energetics of a specific, highly flexible system like cyclopentane.[12][15] The solution is to validate the force field against high-level QM calculations and, if necessary, refine the parameters.
Protocol: Validating and Refining Torsional Parameters
-
Step 1: Generate a High-Level QM Potential Energy Surface (PES) Scan.
-
Using a quantum chemistry software package, perform a relaxed PES scan by constraining a key dihedral angle of the cyclopentane ring and allowing the rest of the geometry to optimize at each step.
-
A suitable level of theory is B3LYP-D3(BJ)/DZVP or higher, which balances accuracy and computational cost for geometry and Hessians.[16]
-
This scan will map the energy landscape of the pseudorotation pathway, providing an accurate reference.
-
-
Step 2: Compare the QM Energy Profile to Your MM Profile.
-
Using your chosen molecular mechanics force field, perform the identical relaxed scan by constraining the same dihedral angle.
-
Plot the MM energy and QM energy on the same graph versus the dihedral angle.
-
-
Step 3: Identify and Analyze Discrepancies.
-
Observe where the MM profile deviates from the QM reference. Common issues include incorrect energy barriers between conformers, inaccurate relative energies of minima (envelope vs. half-chair), or incorrect locations of the minima on the coordinate.
-
-
Step 4: Refine Dihedral Force Field Parameters.
-
The potential energy for a dihedral angle in most force fields is a Fourier series. By adjusting the force constants, phase shifts, and periodicity of this series, you can fit the MM energy profile to the QM target data.
-
This is a specialized task. Tools like the Force Field Toolkit (ffTK) in VMD or dedicated parameterization software can assist in this process by automating the fitting of parameters to the QM energy profile.[16][17] The goal is to minimize the root-mean-square error (RMSE) between the MM and QM potential energy surfaces.
-
-
Step 5: Validate the New Parameters.
-
Implement the newly derived parameters into your force field file.
-
Re-run the MM scan and confirm that it now accurately reproduces the QM energy profile.
-
Finally, run a short, unconstrained MD simulation and analyze the conformational populations to ensure they align with the expected behavior based on the validated PES.[18]
-
Guide 2: Issue - MD Simulation Instability or Unrealistic Dynamics
Q: My MD simulation of a complex molecule containing a cyclopentane ring is crashing (e.g., LINCS warnings, system blowing up) or behaving erratically. What steps should I take?
A: Simulation instability is a critical failure that must be addressed systematically. The root cause is often an accumulation of force that the integrator cannot handle, typically stemming from a poorly prepared system or inappropriate simulation settings.[10][19] The high flexibility of the cyclopentane ring can exacerbate these issues.
Troubleshooting Workflow for Conformational Search Inconsistencies
Caption: A decision tree for diagnosing and resolving common simulation failures.
Protocol: A Checklist for Restoring Simulation Stability
-
Step 1: Rigorously Check the Initial Structure.
-
Step 2: Perform Aggressive Energy Minimization.
-
A single, quick minimization is often not enough. Use a robust, two-stage protocol:
-
First, use the Steepest Descent algorithm for ~1000-2000 steps. This method is effective at resolving major steric clashes.
-
Follow this with the Conjugate Gradient algorithm until convergence criteria are met (e.g., maximum force < 100 kJ/mol/nm). This method is more efficient at finding the true local energy minimum.
-
-
-
Step 3: Use a Staged Equilibration Protocol.
-
Do not immediately start a production MD run after minimization. Equilibrate the system gradually:
-
NVT (Canonical) Ensemble: Run a short simulation (e.g., 100-200 ps) with position restraints on your solute's heavy atoms. This allows the solvent to relax around the molecule while the temperature stabilizes to the target value.
-
NPT (Isothermal-Isobaric) Ensemble: Run a longer simulation (e.g., 500 ps - 1 ns), gradually releasing the position restraints. This allows the system pressure to stabilize and the density to reach its equilibrium value.
-
-
-
Step 4: Verify Simulation Parameters.
-
Time Step: For a flexible system, a 2 fs time step may be too large. If instability persists, reduce the time step to 1 fs.[10]
-
Constraints: Ensure an appropriate constraint algorithm (e.g., LINCS or SHAKE) is applied to bonds involving hydrogen atoms. This allows for a larger time step by removing the fastest vibrational motions.
-
Cutoffs: Verify that your non-bonded interaction cutoffs are reasonable and that you are using a proper method for handling long-range electrostatics (e.g., Particle Mesh Ewald - PME).
-
Section 3: Data Summaries and Visualizations
The Pseudorotation Pathway of Cyclopentane
The diagram below illustrates the fundamental conformational challenge: the low-energy interconversion between the envelope and half-chair forms via a planar transition state.
Caption: The pseudorotation pathway of cyclopentane showing interconversion.
Table 1: Comparison of Calculated Relative Energies for Cyclopentane Conformations
This table summarizes typical energy values from computational studies, highlighting the small differences that force fields must accurately reproduce.
| Conformation | Symmetry | Typical Relative Energy (kcal/mol) | Key Feature |
| Planar | D_5h | ~5.0[3][5] | High torsional strain; transition state |
| Envelope | C_s | ~0.0 (Reference Minimum) [3] | Reduced torsional strain, but some eclipsing remains |
| Half-Chair | C_2 | ~0.0 - 0.5[3] | Also reduces torsional strain; very close in energy to envelope |
Note: These values are approximate and can vary based on the level of theory or force field used. The key takeaway is the high energy of the planar form and the near-degeneracy of the envelope and half-chair forms.[3][20]
References
-
Hoyland, J. R. (1969). Ab Initio Calculation of the Relative Energy of Some Conformations of Cyclopentane and Cyclohexane. The Journal of Chemical Physics, 50(3), 1151-1152. [Link]
-
NotEvans (2016). Cyclopentane conformations. Chemistry Stack Exchange. [Link]
-
Wang, Z., et al. (2023). Active-Learning Assisted General Framework for Efficient Parameterization of Force-Fields. Journal of Chemical Information and Modeling. [Link]
-
Ashenhurst, J. (2014). Conformations of Cyclohexane (and Cyclopentane). Master Organic Chemistry. [Link]
-
Hoyland, J. R. (1969). Ab Initio Calculation of the Relative Energy of Some Conformations of Cyclopentane and Cyclohexane. AIP Publishing. [Link]
-
Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]
-
Van-Ho, H., et al. (2023). Thermodynamic Experiments and Modelling of Cyclopentane Hydrates. MDPI. [Link]
-
OpenStax (2023). Conformations of Cycloalkanes. Organic Chemistry. [Link]
-
Torrisi, A., et al. (2008). Solid phases of cyclopentane: Combined experimental and simulation study. Journal of Physical Chemistry B, 112(12), 3746-3758. [Link]
-
ResearchGate. (2008). Solid Phases of Cyclopentane: Combined Experimental and Simulation Study. ResearchGate. [Link]
-
Eckl, B., et al. (2008). Lennard-Jones force field parameters for cyclic alkanes from cyclopropane to cyclohexane. ResearchGate. [Link]
-
Waibl, F., et al. (2022). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Information and Modeling, 62(15), 3566-3578. [Link]
-
Wikipedia. (2023). Force field (chemistry). Wikipedia. [Link]
-
LibreTexts Chemistry. (2024). Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]
-
Scribd. (n.d.). Cyclopentane Conformational Analysis. Scribd. [Link]
-
Cui, W., Li, F., & Allinger, N. L. (1993). Simulation of conformational dynamics with the MM3 force field: the pseudorotation of cyclopentane. Journal of the American Chemical Society, 115(7), 2943-2951. [Link]
-
InSilicoSci. (n.d.). 10 Common Molecular Dynamics Mistakes New Researcher Should Avoid. InSilicoSci. [Link]
-
Zheng, T., et al. (2024). Data-Driven Parameterization of Molecular Mechanics Force Fields for Expansive Chemical Space Coverage. arXiv. [Link]
-
Zhang, J., et al. (2018). Predicting Thermodynamic Properties of Alkanes by High-Throughput Force Field Simulation and Machine Learning. Journal of Chemical Information and Modeling, 58(11), 2356-2367. [Link]
-
Wiberg, K. B. (1986). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 108(19), 5817-5822. [Link]
-
University of Oxford Department of Chemistry. (2008). Solid phases of cyclopentane: Combined experimental and simulation study. [Link]
-
Pitzer, K. S., & Donath, W. E. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society, 81(13), 3213-3218. [Link]
-
Krivdin, L. B., et al. (2022). Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants. MDPI. [Link]
-
Molčanov, K., et al. (2021). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds. Philosophical Transactions of the Royal Society A, 379(2204), 20200262. [Link]
-
Van der Heide, T. (2016). Improving the Accuracy of Molecular Dynamics Simulations: Parameterisation of Interaction Potentials for Small Molecules. UQ eSpace. [Link]
-
Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. ChemTexts, 1(3), 14. [Link]
-
Loru, D., et al. (2020). Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules. The Journal of Physical Chemistry A, 124(49), 10246-10255. [Link]
-
DAV University. (n.d.). Conformations of Cyclohexane. [Link]
-
ResearchGate. (2020). Three major challenges of the molecular dynamics simulation technique. ResearchGate. [Link]
-
Plein, M., & Gooßen, L. J. (2018). Pitfalls in Computational Modeling of Chemical Reactions and How To Avoid Them. Organometallics, 37(19), 3279-3286. [Link]
-
Sasikumar, K. (2015). What are the biggest sources of error (both systematic and random) in molecular dynamics simulations? Quora. [Link]
-
Molčanov, K., et al. (2021). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds. The Royal Society Publishing. [Link]
-
Shaw, D. E. (2005). A common, avoidable source of error in molecular dynamics integrators. D. E. Shaw Research. [Link]
-
Lin, F. Y., et al. (2018). Force fields for small molecules. Current Opinion in Structural Biology, 48, 126-134. [Link]
-
de la Cruz, R., et al. (2012). 1,2,4-trisubstituted cyclopentanes as platforms for diversity. Archiv der Pharmazie, 345(9), 677-686. [Link]
-
Monticelli, L., & Tieleman, D. P. (2013). Force Fields for Classical Molecular Dynamics. ResearchGate. [Link]
-
NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. davuniversity.org [davuniversity.org]
- 10. insilicosci.com [insilicosci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. quora.com [quora.com]
- 15. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 16. Data-Driven Parametrization of Molecular Mechanics Force Fields for Expansive Chemical Space Coverage [arxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. deshawresearch.com [deshawresearch.com]
- 20. pubs.aip.org [pubs.aip.org]
Technical Support Center: Optimizing Temperature and Pressure for Hydrogenation Reactions
Welcome to the Technical Support Center for Hydrogenation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing temperature and pressure in catalytic hydrogenation. Here, we move beyond simple protocols to explain the underlying principles that govern these critical parameters, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Section 1: Core Principles of Temperature and Pressure in Hydrogenation
Successful hydrogenation is a delicate balance between thermodynamics and kinetics. Temperature and pressure are the primary levers we use to control this balance.
The Role of Temperature: Temperature directly influences the rate of reaction.[1][2] As a general rule, increasing the temperature increases the reaction rate.[1][2] However, excessive heat can lead to undesirable side reactions, such as isomerization, epimerization, or over-reduction of other functional groups.[3][4] In some cases, high temperatures can also lead to catalyst deactivation through sintering, where the catalyst particles agglomerate, reducing the active surface area.[5][6][7]
The Role of Pressure: Hydrogen pressure is a key determinant of the reaction rate, as it increases the concentration of hydrogen available at the catalyst surface.[2][8] For many reactions, a higher pressure leads to a faster reaction.[9][10] However, like temperature, excessive pressure can sometimes negatively impact selectivity by promoting the reduction of less reactive functional groups.[11]
The interplay between temperature and pressure is crucial. A reaction that is sluggish at atmospheric pressure and room temperature might be significantly accelerated by a modest increase in pressure, avoiding the need for high temperatures that could compromise the integrity of the final product.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during hydrogenation reactions, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: The reaction is slow or shows no conversion.
-
Is your catalyst active?
-
Potential Cause: The catalyst may be poisoned or deactivated.[11] Common poisons include sulfur compounds, nitrogen-containing heterocycles, and heavy metal ions.[5][11] Improper storage or handling can also lead to deactivation.[11]
-
Solution: Use a fresh batch of catalyst. Ensure all glassware is meticulously cleaned and use high-purity solvents and reagents.[11] If poisoning is suspected, consider using a guard bed or pretreating your starting material to remove impurities.
-
-
Are your reaction conditions optimal?
-
Potential Cause: Inadequate hydrogen pressure or incorrect temperature can lead to slow reactions.[11] Poor agitation can also limit the reaction rate by hindering the efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen.[11]
-
Solution: Gradually increase the hydrogen pressure.[11] If the reaction is known to be thermally sensitive, a modest increase in temperature may be beneficial.[11] Ensure vigorous stirring to maximize contact between the three phases.[11]
-
-
Is your substrate soluble?
-
Potential Cause: If the substrate is not fully dissolved in the chosen solvent, the reaction will be slow.[11]
-
Solution: Select a solvent that completely dissolves the starting material.[11] Common solvents for hydrogenation include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[3][12]
-
Issue 2: The reaction shows poor selectivity (reduction of unintended functional groups).
-
Are your reaction conditions too harsh?
-
Is the catalyst too active?
-
Potential Cause: Some catalysts are inherently more active than others. For example, Platinum on carbon (Pt/C) is generally more active than Palladium on carbon (Pd/C).
-
Solution: Consider using a less active catalyst or a selectively poisoned catalyst (e.g., Lindlar's catalyst for the reduction of alkynes to cis-alkenes).
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal temperature and pressure for a new hydrogenation reaction?
A1: The optimal conditions are best determined experimentally for each specific substrate.[3] A good starting point is to review the literature for similar transformations. If no precedent exists, begin with mild conditions (e.g., room temperature and atmospheric or slightly elevated pressure) and gradually increase the temperature and/or pressure while monitoring the reaction progress and selectivity. Design of Experiments (DoE) can be a powerful tool for systematically optimizing these parameters.[13]
Q2: What are the safety considerations when working with high-pressure hydrogenation?
A2: Safety is paramount when working with hydrogen gas, which is highly flammable.[4][14] Always work in a well-ventilated area, such as a fume hood.[4][15] Use appropriate high-pressure equipment and ensure all fittings are secure to prevent leaks.[15][16] Perform a leak test with an inert gas like nitrogen before introducing hydrogen.[15][17] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[4][15]
Q3: Can the solvent choice influence the optimization of temperature and pressure?
A3: Absolutely. The solvent can affect the solubility of the substrate and hydrogen, as well as the activity of the catalyst.[18][19][20][21] A solvent that enhances the solubility of hydrogen may allow for lower operating pressures. Similarly, the solvent can influence the interaction between the substrate and the catalyst surface, potentially affecting the optimal temperature for selectivity.[18]
Q4: My reaction is complete, but I'm having trouble removing the catalyst.
A4: The catalyst is typically removed by filtration through a pad of celite.[11] Caution: The filter cake should be kept wet with solvent at all times, as dry palladium on carbon can be pyrophoric and ignite in the air.[14][22] After filtration, the celite pad should be carefully quenched with water.[22]
Section 4: Experimental Protocols & Data
Protocol 1: General Procedure for Optimizing a Hydrogenation Reaction
-
Reactor Setup: Add the substrate and a magnetic stir bar to a high-pressure reaction vessel.
-
Inerting: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.[11]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent to dissolve the substrate completely.[11] Carefully add the catalyst (e.g., 5-10 mol% Pd/C).[11]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired initial pressure.[11]
-
Reaction: Begin vigorous stirring and, if required, heat the reaction to the desired temperature.[11] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).[11]
-
Work-up: Once the reaction is complete, cool to room temperature, carefully vent the excess hydrogen, and purge the system with an inert gas.[11]
-
Catalyst Removal: Filter the reaction mixture through a pad of celite, ensuring the filter cake remains wet.[11][22] Wash the filter cake with a small amount of the reaction solvent.[11]
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
Table 1: Typical Temperature and Pressure Ranges for Hydrogenation of Common Functional Groups
| Functional Group | Typical Catalyst | Typical Temperature (°C) | Typical Pressure (psi) | Notes |
| Alkene | Pd/C, PtO₂ | 20 - 50 | 15 - 60 | Generally proceeds under mild conditions. |
| Alkyne | Pd/C, Lindlar's | 20 - 30 | 15 - 50 | Lindlar's catalyst for selective reduction to cis-alkene. |
| Nitro Group | Pd/C, Pt/C | 20 - 60 | 15 - 100 | Can be exothermic; control of temperature is important. |
| Ketone/Aldehyde | Pd/C, PtO₂, Raney Ni | 20 - 80 | 50 - 500 | Higher pressures may be required for hindered substrates. |
| Aromatic Ring | Rh/C, Ru/C, PtO₂ | 50 - 150 | 500 - 1500 | Requires more forcing conditions.[11] |
Section 5: Visualizations
Diagram 1: Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in hydrogenation reactions.
Diagram 2: Interplay of Temperature, Pressure, and Selectivity
Caption: Relationship between temperature, pressure, and reaction outcomes.
References
- Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Vertex AI Search.
- Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2025, September 30). YouTube.
- Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. (n.d.). Benchchem.
- A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach. (n.d.). RSC Publishing.
- Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. (n.d.). MDPI.
- Optimizing temperature and pressure for hydrogenation of 2-isopropyl-5-methyl-1-heptanal. (n.d.). Benchchem.
- Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.
- Catalyst Deactivation: Mechanism & Causes. (2024, August 27). StudySmarter.
- Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.).
- Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). (n.d.).
- Hydrogenation: How we can make it safer. (2025, June 9). H.E.L Group.
- Influence of temperature on the hydrogenation reaction. (n.d.). ResearchGate.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
- The Influence of the Hydrogen Pressure on Kinetics of the Canola Oil Hydrogenation on Industrial Nickel Catalyst. (n.d.). MDPI.
- De-risking hydrogenation. (n.d.). Sterling Pharma Solutions.
- Hydrogenation reaction tips and tricks. (2022, January 21). Reddit.
- Hydrogenation SOP. (n.d.).
- (PDF) The Influence of the Hydrogen Pressure on Kinetics of the Canola Oil Hydrogenation on Industrial Nickel Catalyst. (2025, November 17). ResearchGate.
- "Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catal . . .". (n.d.). DigitalCommons@UMaine.
- A Practical Guide to Hydrogenation Processes in the Chemical Industry. (n.d.). nexAir.
- Hydrogenation Reactor Pressure Control. (n.d.). Equilibar.
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Solvent effects in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. (n.d.). RSC Publishing.
- Solvent effects in the hydrogenation of 2-butanone. (n.d.). Queen's University Belfast.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nexair.com [nexair.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. helgroup.com [helgroup.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. equilibar.com [equilibar.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. njhjchem.com [njhjchem.com]
- 16. safety.pitt.edu [safety.pitt.edu]
- 17. njhjchem.com [njhjchem.com]
- 18. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 19. Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. pure.qub.ac.uk [pure.qub.ac.uk]
- 21. "Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catal . . ." by Daniel McKeon [digitalcommons.library.umaine.edu]
- 22. reddit.com [reddit.com]
Technical Support Center: Selection and Troubleshooting of Chiral Columns for GC Separation of Enantiomers
Welcome to our dedicated technical support center for chiral separations in gas chromatography (GC). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating enantiomers. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios to empower you with the knowledge to overcome challenges in your chiral GC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind chiral separation in GC?
A: Chiral separation in GC relies on the differential interaction between the enantiomers of a chiral analyte and a chiral stationary phase (CSP) coated on the inside of the GC column.[1] Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment.[2][3] However, when they interact with a chiral environment like a CSP, they form transient diastereomeric complexes with different energies. This difference in interaction energy leads to different retention times for each enantiomer, allowing for their separation.[2][4] The primary mechanism is often a three-point interaction model, where one enantiomer can form more stable interactions with the CSP than the other.[2][3]
Q2: What are the most common types of chiral stationary phases (CSPs) for GC?
A: The most prevalent and versatile CSPs for GC are based on derivatized cyclodextrins.[5][6][7] Cyclodextrins are cyclic oligosaccharides made of glucose units, forming a chiral, torus-shaped molecule.[6][8] The interior of this torus is relatively hydrophobic, while the exterior is hydrophilic.[5][6]
The three common types of cyclodextrins used are:
-
α-cyclodextrin (alpha-CD): Composed of six glucose units, it has the smallest cavity and is suitable for separating smaller chiral molecules.[6][8][9]
-
β-cyclodextrin (beta-CD): With seven glucose units, it is the most widely used and versatile for a broad range of enantiomeric separations.[8][9][10][11]
-
γ-cyclodextrin (gamma-CD): Consisting of eight glucose units, it has the largest cavity, making it ideal for bulkier chiral analytes.[6][8][9]
To enhance their chiral recognition capabilities, these cyclodextrins are chemically modified (derivatized) with various functional groups.[5][6]
Q3: How do I select the right chiral GC column for my specific application?
A: Selecting the optimal chiral column is crucial for successful enantiomeric separation and often involves a screening process due to the non-predictive nature of chiral chromatography.[12][13] Here’s a systematic approach:
-
Analyze Your Analyte:
-
Size and Shape: The size of your analyte will guide your choice of cyclodextrin. Smaller molecules may fit better in α-CD, while larger ones might require the cavity of γ-CD.[9] β-CD is a good starting point for many compounds.[9]
-
Functional Groups: The functional groups on your analyte (e.g., hydroxyl, carbonyl, amine) will influence the interactions with the CSP. Consider CSPs with derivatives that can engage in hydrogen bonding, dipole-dipole, or π-π interactions with your analyte.
-
-
Consult Manufacturer's Guides and Literature: Column manufacturers provide extensive application notes and selection guides that recommend specific columns for various compound classes.[14][15] Searching scientific literature for separations of similar compounds can also provide a good starting point.
-
Consider a Screening Kit: Many suppliers offer chiral screening kits containing columns with different cyclodextrin types and derivatizations.[16] This allows for empirical determination of the best column for a novel compound.
The following table provides a general guideline for selecting a chiral stationary phase based on the analyte's functional group:
| Analyte Functional Group | Recommended Cyclodextrin Derivative (CSP) |
| Alcohols, Diols | Permethylated, Hydroxypropyl |
| Ketones, Esters, Lactones | Trifluoroacetyl, Propionyl |
| Amines, Amides | Permethylated, Trifluoroacetyl |
| Carboxylic Acids (as esters) | Permethylated, Diacetyl |
| Halogenated Compounds | Permethylated, Dipropionyl |
| Hydrocarbons | Permethylated, Dimethyl |
This table is a general guide. The optimal phase should be determined experimentally.
Q4: Is derivatization of my sample necessary for chiral GC analysis?
A: Not always. One of the significant advantages of modern cyclodextrin-based chiral GC columns is their ability to separate many enantiomers without prior derivatization.[10][11][17] However, for compounds with poor volatility or peak shape, derivatization can be beneficial. It can improve chromatographic properties and, in some cases, enhance chiral recognition by introducing functional groups that interact more strongly with the CSP.
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
| Possible Cause | Troubleshooting Steps & Explanation |
| Inappropriate Chiral Stationary Phase (CSP) | The CSP may not be suitable for your specific analyte. Solution: Consult column selection guides or screen different CSPs. The size of the cyclodextrin cavity and the nature of its derivatives are critical for enantiomeric recognition.[18][19] |
| Suboptimal Oven Temperature Program | Temperature significantly impacts chiral separations. Higher temperatures can decrease interaction time with the CSP, leading to co-elution. Solution: Lower the initial oven temperature and use a slower temperature ramp rate (e.g., 1-2°C/min).[9][20] This enhances the energetic differences in the interactions between the enantiomers and the CSP. |
| Incorrect Carrier Gas Flow Rate/Linear Velocity | The speed at which the analytes travel through the column affects their interaction with the CSP. Solution: Optimize the linear velocity of the carrier gas. For hydrogen, higher linear velocities (60-80 cm/s) can sometimes improve resolution.[9][20] |
| Column Overload | Injecting too much sample can saturate the chiral recognition sites on the CSP. Solution: Dilute your sample or increase the split ratio.[18][20] Chiral columns often have a lower sample capacity than achiral columns. |
Workflow for Troubleshooting Poor Resolution
Caption: Workflow for troubleshooting poor enantiomeric resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps & Explanation |
| Column Overload | Injecting an excessive amount of the analyte is a common cause of peak distortion. Solution: Reduce the sample concentration or the injection volume.[18][20] |
| Active Sites in the System | Contamination in the injector liner, septum, or at the column inlet can lead to unwanted secondary interactions, causing peak tailing. Solution: Perform regular inlet maintenance, including replacing the liner and septum. If the column is contaminated, trim a small portion (e.g., 10-20 cm) from the inlet end.[18][19] |
| Improper Column Installation | A poor column cut can cause turbulence as the sample enters the column, leading to peak distortion. Solution: Ensure the column is cut cleanly at a 90-degree angle using a ceramic wafer. Reinstall the column, ensuring the correct insertion depth into the injector and detector.[19] |
| Incompatible Solvent | If the sample is not fully soluble in the injection solvent, it can lead to an uneven band being introduced to the column, resulting in fronting peaks. Solution: Ensure your sample is completely dissolved. You may need to select a more appropriate solvent that is compatible with both your sample and the stationary phase.[18] |
Workflow for Troubleshooting Poor Peak Shape
Caption: Workflow for troubleshooting poor peak shape in chiral GC.
Issue 3: High Column Bleed and Baseline Noise
| Possible Cause | Troubleshooting Steps & Explanation |
| Oxygen in the Carrier Gas | Oxygen is highly detrimental to GC stationary phases, especially at elevated temperatures, causing oxidative degradation that results in column bleed.[21][22] Solution: Ensure high-purity carrier gas and install/regularly replace oxygen traps in the gas line. Check for leaks in the system.[21][22] |
| Exceeding Maximum Operating Temperature | Operating the column above its specified maximum temperature will cause thermal degradation of the stationary phase.[22] Solution: Always operate within the recommended temperature limits for your specific column.[23] |
| Improper Column Conditioning | New columns need to be properly conditioned to remove any residual solvents and stabilize the stationary phase. Solution: Follow the manufacturer's instructions for column conditioning. Typically, this involves heating the column to a temperature slightly above the intended method's maximum temperature (but below the column's absolute maximum) for a period of time with carrier gas flow.[23][24] |
| Contamination | Non-volatile residues from previous injections can accumulate at the head of the column and contribute to baseline noise as they slowly elute. Solution: Use a guard column or trim the analytical column's inlet. Ensure proper sample cleanup to remove non-volatile matrix components. |
Experimental Protocol: Chiral GC Column Conditioning
This protocol is a general guideline. Always refer to the specific instructions provided by the column manufacturer.
-
Installation: Install the column in the GC oven, connecting the inlet end to the injector port but leaving the detector end disconnected.
-
Purge: Set the carrier gas flow to the typical rate for your column dimension (e.g., 1-2 mL/min for a 0.25 mm ID column) and purge the column with carrier gas at ambient temperature for 15-30 minutes. This removes any oxygen from the column.
-
Heating Program:
-
Without connecting the column to the detector, set the oven to ramp at 5-10°C/min from ambient to the conditioning temperature.
-
The conditioning temperature should be approximately 20°C above the highest temperature you will use in your analytical method, but never exceed the column's maximum isothermal temperature limit.[24]
-
-
Hold: Hold the column at the conditioning temperature for 1-2 hours. For columns with thicker films or those known for higher bleed, a longer conditioning time may be necessary.
-
Cool Down and Connect: Cool the oven down, turn off the carrier gas flow, and connect the column to the detector.
-
Equilibration and Baseline Check: Restore the carrier gas flow and heat the oven to your initial method temperature. Allow the baseline to stabilize before running samples.
References
-
Chiral GC Columns - Element Lab Solutions. (URL: [Link])
-
Cyclodex-B GC column - Agilent. (URL: [Link])
-
Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research - Shimadzu Scientific Instruments. (URL: [Link])
-
Chiral GC Columns | Gas Chromatography - Agilent. (URL: [Link])
-
Playing with Selectivity for Optimal Chiral Separation - LCGC International. (URL: [Link])
-
Optimization of Chiral Separations - Restek. (URL: [Link])
-
Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research - YouTube. (URL: [Link])
-
Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand. (URL: [Link])
-
(PDF) Chiral Gas Chromatography - ResearchGate. (URL: [Link])
-
The State of the Art in Chiral Capillary Gas Chromatography | LCGC International. (URL: [Link])
-
Getting Started with Chiral Method Development - Regis Technologies. (URL: [Link])
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (URL: [Link])
-
Unveiling the Power of Chiral GC Columns - Chrom Tech, Inc. (URL: [Link])
-
A Guide to the Analysis of Chiral Compounds by GC. (URL: [Link])
-
Trouble with chiral separations - May 20 2020 - Chromatography Today. (URL: [Link])
-
Phenomenex Publishes Guide for Chiral Column Selection. (URL: [Link])
-
GC Column Selection Guides - Element Lab Solutions. (URL: [Link])
-
The Chromatographic Resolution of Chiral Lipids – AOCS. (URL: [Link])
-
Guide to GC Column Selection and Optimizing Separations - Restek. (URL: [Link])
-
Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases | Request PDF - ResearchGate. (URL: [Link])
-
Finding the Best Separation for Enantiomeric Mixtures - LCGC International. (URL: [Link])
-
GC Column Killers! | LCGC International. (URL: [Link])
-
Preventing Column Bleed in Gas Chromatography - Phenomenex. (URL: [Link])
Sources
- 1. chromtech.com [chromtech.com]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. agilent.com [agilent.com]
- 12. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Guide for Chiral Column Selection | Phenomenex [phenomenex.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Cyclodex-B GC column | アジレント [agilent.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Chiral Separation 2: Optimization of Chiral Separations [discover.restek.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 24. coleparmer.com [coleparmer.com]
Technical Support Center: Catalyst Deactivation in Polycyclic Aromatic Hydrocarbon Hydrogenation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of polycyclic aromatic hydrocarbons (PAHs). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding one of the most common challenges in this field: catalyst deactivation. Our goal is to equip you with the knowledge to diagnose, prevent, and resolve issues related to catalyst performance, ensuring the integrity and efficiency of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial queries about catalyst deactivation during PAH hydrogenation.
Q1: What are the primary reasons my catalyst is losing activity during PAH hydrogenation?
Catalyst deactivation in PAH hydrogenation is typically attributed to three main phenomena: coking (the deposition of carbonaceous materials), poisoning (the strong chemisorption of impurities), and sintering (the thermal agglomeration of active metal particles).[1] Unsaturated intermediates produced during the reaction can polymerize to form coke, which physically blocks active sites.[1] Feedstock impurities, such as sulfur or nitrogen compounds, can chemically bind to and deactivate catalytic sites.[1][2] High reaction temperatures can cause the small metal particles of your catalyst to merge, reducing the available surface area for the reaction.[3][4]
Q2: How can I quickly determine if my catalyst is deactivated?
The most immediate indicators of catalyst deactivation are a noticeable decrease in the conversion rate of the PAH reactant and/or a change in product selectivity under constant reaction conditions (temperature, pressure, flow rate). You may also observe an increased pressure drop across your catalyst bed in a fixed-bed reactor, which often points to fouling or coke deposition.[5]
Q3: What is the fundamental difference between coking, poisoning, and sintering?
These deactivation mechanisms differ in their nature and effect on the catalyst:
-
Coking/Fouling: This is a physical blockage of catalyst pores and active sites by carbonaceous deposits (coke).[5][6] It is often a reversible process through controlled oxidation.[7]
-
Poisoning: This is a chemical deactivation where molecules (poisons) strongly adsorb to the active sites, rendering them inactive for catalysis.[2][8] Deactivation can be rapid and, depending on the poison's binding strength, may be irreversible.[8][9]
-
Sintering: This is a thermal and structural change where the active metal crystallites migrate and agglomerate, leading to a decrease in the active surface area.[3][4] This form of deactivation is generally irreversible.[10]
Q4: Are there proactive steps I can take to prevent catalyst deactivation?
Yes. Prevention is key to extending catalyst life. Key strategies include:
-
Feedstock Purification: Removing poisons like sulfur and nitrogen compounds from the PAH feedstock before it enters the reactor.
-
Optimizing Reaction Conditions: Adjusting temperature, pressure, and the hydrogen-to-PAH ratio can minimize side reactions that lead to coke formation.[1][11] For instance, a higher hydrogen partial pressure can suppress coke formation.[11][12]
-
Catalyst Selection: Choosing catalysts with properties that resist deactivation, such as optimal pore structures to reduce coke buildup or bimetallic formulations that are more resistant to poisoning or sintering.[5][13]
Q5: Can I regenerate my deactivated catalyst, or do I need to replace it?
Regeneration is often possible, particularly for deactivation caused by coking.[7] A common method is a controlled burn-off of the carbon deposits in an oxidizing atmosphere.[7][14] Poisoned catalysts are more challenging to regenerate, though some treatments can be effective.[9][15] Sintered catalysts are typically the most difficult to restore, and regeneration may not be feasible.[10] Diagnostic testing is crucial to determine the cause of deactivation and the appropriate regeneration strategy.[16][17]
Troubleshooting Guides
This section provides detailed, structured guidance for diagnosing and addressing specific deactivation issues.
Guide 1: Coking and Fouling
Coke formation is a frequent issue in PAH hydrogenation due to the aromatic nature of the reactants and intermediates, which can polymerize.[1]
Symptoms:
-
A gradual decline in catalyst activity and conversion rate.
-
A noticeable increase in pressure drop across the reactor bed.[5]
-
A change in product selectivity.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for diagnosing coking.
Diagnosis: Temperature-Programmed Oxidation (TPO)
TPO is a powerful technique to quantify the amount and characterize the nature of carbonaceous deposits on a catalyst.[6]
Experimental Protocol:
-
Carefully unload a small, representative sample of the deactivated catalyst from the reactor under an inert atmosphere.
-
Place a known weight of the coked catalyst (typically 10-50 mg) into a quartz microreactor.[11]
-
Heat the sample in a flow of inert gas (e.g., Helium or Argon) to a designated starting temperature (e.g., 100 °C) to remove any physisorbed species.
-
Switch the gas flow to a dilute oxygen mixture (e.g., 2-5% O₂ in He) at a controlled flow rate.
-
Increase the temperature of the catalyst at a linear rate (e.g., 10 °C/min).[11]
-
Monitor the reactor effluent using a thermal conductivity detector (TCD) or a mass spectrometer to detect the evolution of CO₂ (and CO).
-
Interpretation: The temperature at which CO₂ evolves indicates the reactivity of the coke, and the integrated area of the peak corresponds to the total amount of carbon deposited. Peaks at lower temperatures generally correspond to less structured "soft" coke, while higher temperature peaks indicate more graphitic "hard" coke.[12]
Solutions and Prevention
| Strategy | Causality and Explanation |
| Increase H₂/PAH Molar Ratio | A higher partial pressure of hydrogen favors the desired hydrogenation reactions, outcompeting the oligomerization and polymerization pathways that lead to coke precursors.[11][12] |
| Optimize Temperature | While higher temperatures increase reaction rates, they can also accelerate coke formation.[5] Find the lowest temperature that achieves the target conversion to minimize coking. |
| Catalyst Design | Utilize catalysts with larger pore diameters to prevent pore blockage. The acidity of the support can also play a role; supports with lower acidity may reduce coke formation.[5][6] |
Regeneration Protocol: Oxidative Treatment
-
Stop the PAH feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove hydrocarbons.
-
Lower the reactor temperature to the desired regeneration temperature (e.g., 200-400 °C). The optimal temperature depends on the catalyst's thermal stability.
-
Introduce a controlled flow of a dilute oxidizing gas (e.g., 1-5% air in nitrogen) into the reactor.[7][14] Caution: Using pure air can cause a rapid, uncontrolled temperature increase (exotherm) that can lead to catalyst sintering.
-
Monitor the temperature profile of the catalyst bed and the composition of the outlet gas. The regeneration is complete when CO₂ production ceases.
-
Once coke is removed, switch back to an inert gas flow, then follow with a reduction step in flowing hydrogen before reintroducing the PAH feed.[7]
Guide 2: Catalyst Poisoning
Poisons are impurities in the feedstock that bind strongly to the catalyst's active sites, blocking them from participating in the reaction.[2][8]
Symptoms:
-
Rapid and significant loss of catalytic activity, even at very low poison concentrations.[8]
-
Loss of activity may be irreversible or only partially recoverable.
Common Poisons in PAH Hydrogenation
| Poison | Common Source | Mechanism of Deactivation |
| Sulfur Compounds (H₂S, thiophenes) | Coal tar, heavy crude oil fractions | Strong chemisorption on metal surfaces (e.g., Pd, Pt, Ni), forming stable metal sulfides and blocking active sites.[2][8][9] |
| Nitrogen Compounds (pyridines, quinolines) | Crude oil fractions | Strong adsorption via the nitrogen lone pair electrons onto acidic support sites or metal sites, blocking access for reactants. |
| Heavy Metals (V, Ni) | Heavy oil feedstocks | Deposition on the catalyst surface, physically blocking pores and active sites. |
Diagnosis: Surface-Sensitive Analytical Techniques
Characterizing the surface of the deactivated catalyst is essential to confirm poisoning.[16][18]
Experimental Protocol:
-
Obtain a sample of the deactivated catalyst, handling it under an inert atmosphere to prevent surface oxidation.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the catalyst surface to identify the elemental composition of the outermost layers. XPS can detect the presence of poisons like sulfur, nitrogen, or contaminant metals and provide information about their chemical state.[16]
-
Elemental Analysis (XRF or PIXE): Use these techniques to determine the bulk elemental composition of the catalyst. A comparison between fresh and spent catalysts can reveal the accumulation of poisons.[16]
-
Temperature-Programmed Desorption (TPD): This technique can measure the strength of adsorption of different molecules on the catalyst surface, helping to understand the poisoning mechanism.[16]
Solutions and Prevention
-
Feedstock Pre-treatment: Implement an upstream hydrodesulfurization (HDS) or hydrodenitrogenation (HDN) step to remove sulfur and nitrogen compounds before they reach the main hydrogenation reactor.
-
Guard Beds: Use a sacrificial bed of a less expensive adsorbent or catalyst upstream of the main reactor to capture poisons.
-
Catalyst Modification: Develop or use catalysts with enhanced poison resistance. For example, some bimetallic catalysts or catalysts with modified supports show higher tolerance to sulfur.[8]
Guide 3: Thermal Deactivation (Sintering)
Sintering involves the loss of active surface area due to the agglomeration of metal particles at high temperatures.[4]
Symptoms:
-
Slow, gradual, and often irreversible loss of catalyst activity over a long operational period.
-
Deactivation is more pronounced at higher reaction temperatures.
Deactivation Mechanisms
Caption: Sintering reduces the number of active sites.
Diagnosis: Structural Characterization Techniques
To diagnose sintering, you must compare the physical properties of the fresh and spent catalysts.
Experimental Protocol:
-
X-Ray Diffraction (XRD): Use XRD to determine the average crystallite size of the metal particles. An increase in the peak width of the metal's diffraction pattern (analyzed via the Scherrer equation) indicates an increase in crystallite size, which is a clear sign of sintering.[17]
-
Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of the catalyst's morphology. By comparing images of the fresh and spent catalyst, you can directly observe the growth of metal nanoparticles and changes in their size distribution.
-
Chemisorption: Techniques like pulse chemisorption (e.g., using H₂ or CO) can quantify the number of accessible active sites. A significant decrease in the amount of chemisorbed gas per gram of catalyst from the fresh to the spent sample indicates a loss of active surface area, often due to sintering.
Solutions and Prevention
-
Control Reaction Temperature: Operate at the lowest possible temperature that provides adequate reaction rates to minimize the thermal driving force for sintering.[4]
-
Catalyst Support Selection: Choose supports that have strong interactions with the metal particles, which can help to anchor them and prevent migration.
-
Addition of Promoters/Stabilizers: Incorporating a second metal or an oxide promoter can sometimes stabilize the active metal particles against agglomeration.[13]
References
-
Carbon Deposit Analysis in Catalyst Deactivation, Regeneration, and Rejuvenation. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Applied Catalysts. Retrieved January 8, 2026, from [Link]
-
Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation. (2001). JAOCS, 78, 319–327. Retrieved January 8, 2026, from [Link]
-
Lecture 10 Catalyst characterization. (n.d.). NPTEL. Retrieved January 8, 2026, from [Link]
-
Precious Metals Catalyze the Saturated Hydrogenation of Polycyclic Aromatic Hydrocarbons in Coal Tar. (2023). MDPI. Retrieved January 8, 2026, from [Link]
-
Modulating the Formation of Coke to Improve the Production of Light Olefins from CO2 Hydrogenation over In2O3 and SSZ-13 Catalysts. (2021). Energy & Fuels. Retrieved January 8, 2026, from [Link]
-
Metal sintering mechanisms and regeneration of palladium/alumina hydrogenation catalysts. (2007). ResearchGate. Retrieved January 8, 2026, from [Link]
-
What is coke formation on catalysts and how is it minimized?. (2023). Patsnap Eureka. Retrieved January 8, 2026, from [Link]
-
Final Analysis: Sulfur as a Catalyst Poison. (2022). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. (2022). Journal of the American Chemical Society. Retrieved January 8, 2026, from [Link]
-
Coke deposition mechanisms of propane dehydrogenation on different sites of Al2O3 supported PtSn catalysts. (2022). OAE Publishing Inc. Retrieved January 8, 2026, from [Link]
-
Analysis of Catalysts. (n.d.). tasconusa.com. Retrieved January 8, 2026, from [Link]
-
Catalyst Characterization Techniques. (2021). Hiden Analytical. Retrieved January 8, 2026, from [Link]
-
New Strategies in Enantioselective Hydrogenation on Supported Transition Metal Catalyst: Effects of Metal Sintering and Support Swelling. (2019). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. (2023). PubMed Central. Retrieved January 8, 2026, from [Link]
-
Recycling Sulfur-Poisoned Pd Catalysts via Thermal Atomization for Semi-Hydrogenation of Acetylene. (2023). Journal of the American Chemical Society. Retrieved January 8, 2026, from [Link]
-
Sulfur Adsorption and Poisoning of Metallic Catalysts. (1981). Semantic Scholar. Retrieved January 8, 2026, from [Link]
-
Sintering process and catalysis. (2018). International Journal of Hydrology. Retrieved January 8, 2026, from [Link]
-
The Role of the Metal in the Catalytic Reactions of Hydrogenation–Dehydrogenation of Polycyclic Hydrocarbons for Hydrogen Storage. (2022). MDPI. Retrieved January 8, 2026, from [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. Retrieved January 8, 2026, from [Link]
-
Catalytic cracking of polycyclic aromatic hydrocarbons with hydrogen transfer reaction. (2014). J-STAGE. Retrieved January 8, 2026, from [Link]
-
Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques. (2010). Chemical Reviews. Retrieved January 8, 2026, from [Link]
- Regeneration of a hydrogenation catalyst. (2014). Google Patents.
-
Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (2020). Catalysis Science & Technology. Retrieved January 8, 2026, from [Link]
-
Study on Catalyst Deactivation During the Hydrodeoxygenation of Model Compounds. (2020). MDPI. Retrieved January 8, 2026, from [Link]
-
Highly Selective Conversion of Polyethylene Terephthalate into Liquid Fuel via Nb-Assisted Ru Bimetallic Catalyst. (2024). ACS Publications. Retrieved January 8, 2026, from [Link]
-
Poisoning and deactivation of palladium catalysts. (2001). SciSpace. Retrieved January 8, 2026, from [Link]
-
Exploring the Dehydrogenation Reaction Pathway of Perhydro-Polycyclic Aromatic Hydrocarbons over the Pt/Al2O3 Catalyst as Liquid Organic Hydrogen Carriers by In Situ DRIFT. (2022). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Regeneration of a Deactivated Hydrotreating Catalyst. (1998). Semantic Scholar. Retrieved January 8, 2026, from [Link]
-
Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. (2023). ScienceDirect. Retrieved January 8, 2026, from [Link]
-
Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use. (2023). ACS Omega. Retrieved January 8, 2026, from [Link]
-
Catalytic hydrogenation of polycyclic aromatic hydrocarbons over palladium/γ-Al2O3 under mild conditions. (2009). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Deactivation of hydrotreating catalysts (A review). (2018). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Hazards associated with laboratory scale hydrogenations. (2015). UW-Madison Chemistry. Retrieved January 8, 2026, from [Link]
-
Hydrogenation. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemisgroup.us [chemisgroup.us]
- 5. What is coke formation on catalysts and how is it minimized? [eureka.patsnap.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cup.edu.cn [cup.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. oaepublish.com [oaepublish.com]
- 13. scispace.com [scispace.com]
- 14. Regeneration of a Deactivated Hydrotreating Catalyst | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 17. uobabylon.edu.iq [uobabylon.edu.iq]
- 18. Analysis of Catalysts | tasconusa.com [tasconusa.com]
Validation & Comparative
A Comparative Guide to Cycloalkane Fuel Additives: Evaluating 1,2,3,4-Tetramethylcyclopentane Against Standard Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of enhancing fuel efficiency and reducing engine knock, the exploration of novel fuel additives is paramount. Among the various classes of chemical compounds, cycloalkanes have garnered significant interest due to their potential to improve the octane rating of gasoline. This guide provides a detailed comparison of 1,2,3,4-tetramethylcyclopentane against other common cycloalkane additives such as methylcyclopentane, ethylcyclopentane, and various dimethylcyclopentane isomers. This analysis is grounded in available experimental data and established testing protocols, offering a comprehensive resource for researchers in the field.
Introduction to Cycloalkanes as Fuel Additives
Cycloalkanes, also known as naphthenes, are saturated cyclic hydrocarbons that are integral components of crude oil and, consequently, gasoline. Their molecular structure, characterized by a ring of carbon atoms, influences their combustion properties. When used as fuel additives, certain cycloalkanes can significantly increase the research octane number (RON) and motor octane number (MON) of the fuel blend, thereby improving its anti-knock characteristics. The degree of substitution and the nature of the alkyl groups on the cycloalkane ring play a crucial role in determining its efficacy as an octane booster.
This guide focuses on the potential of this compound as a high-performance fuel additive. Due to its highly branched structure, it is hypothesized to exhibit excellent anti-knock properties. However, a lack of extensive experimental data necessitates a comparative approach, juxtaposing its predicted performance with the known characteristics of other well-studied cycloalkanes.
Physicochemical Properties and Their Impact on Fuel Performance
Table 1: Physicochemical Properties of Selected Cycloalkane Fuel Additives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | C9H18 | 126.24 | Not available | Not available |
| Methylcyclopentane | C6H12 | 84.16 | 71.8 | 0.749 |
| Ethylcyclopentane | C7H14 | 98.19 | 103 | 0.763[1] |
| cis-1,2-Dimethylcyclopentane | C7H14 | 98.19 | Not available | Not available |
| trans-1,2-Dimethylcyclopentane | C7H14 | 98.19 | Not available | Not available |
| 1,3-Dimethylcyclopentane | C7H14 | 98.19 | Not available | Not available |
The higher boiling points of the more substituted cycloalkanes are indicative of stronger intermolecular forces, which can influence fuel volatility. Density is another critical parameter, as higher density fuels can offer greater energy content per unit volume.
Comparative Analysis of Octane Ratings
The primary measure of a gasoline additive's effectiveness in preventing engine knock is its octane rating, expressed as RON and MON. The following table presents the available experimental data for the selected cycloalkanes.
Table 2: Experimental Octane Ratings of Cycloalkane Fuel Additives
| Compound | Research Octane Number (RON) | Motor Octane Number (MON) | Antiknock Index (AKI) (R+M)/2 |
| This compound | Not available | Not available | Not available |
| Methylcyclopentane | 103 | 95 | 99 |
| Ethylcyclopentane | 61.2[2] | 67.2[2] | 64.2[2] |
| cis-1,3-Dimethylcyclopentane | 79.2 | Not available | Not available |
| trans-1,3-Dimethylcyclopentane | 80.6 | Not available | Not available |
Note: There is a discrepancy in the literature for the octane rating of ethylcyclopentane. One source indicates a much lower value than what might be expected for a cycloalkane. Further verification of this data is recommended.
Analysis of Structure-Performance Relationship:
The high octane numbers of methylcyclopentane suggest that the cyclopentane ring itself is a favorable structure for anti-knock properties. The addition of methyl groups generally tends to increase the octane number of alkanes. Therefore, it is reasonable to predict that this compound, with its multiple methyl substitutions, would exhibit a high RON and MON, likely exceeding that of methylcyclopentane. The precise positioning of the methyl groups will also influence the molecule's stability and its combustion chemistry, which in turn affects its anti-knock performance. The lower reported values for ethylcyclopentane are anomalous and may warrant further investigation into the experimental conditions under which they were obtained.
The relationship between the molecular structure of these cycloalkanes and their predicted performance as fuel additives can be visualized as follows:
Figure 1: Structural relationship and predicted octane performance trend of cyclopentane-based fuel additives.
Experimental Protocols for Performance Evaluation
To empirically determine the performance of this compound as a fuel additive and to provide a direct comparison with other cycloalkanes, a standardized set of experimental procedures must be followed. The American Society for Testing and Materials (ASTM) provides the industry-standard methods for evaluating the anti-knock characteristics of gasoline and its components.
Synthesis of High-Purity this compound
A prerequisite for accurate fuel performance testing is the availability of a high-purity sample of the additive. The synthesis of this compound can be achieved through the catalytic hydrogenation of a suitable precursor, such as 1,2,3,4-tetramethyl-1,3-cyclopentadiene[3].
Step-by-Step Synthesis Protocol:
-
Precursor Synthesis: Synthesize 1,2,3,4-tetramethyl-1,3-cyclopentadiene from 2,3,4,5-tetramethyl-2-cyclopentenol using an acid catalyst in an ether solvent[3].
-
Hydrogenation: The purified 1,2,3,4-tetramethyl-1,3-cyclopentadiene is then subjected to catalytic hydrogenation.
-
Catalyst: A heterogeneous catalyst such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) is typically used.
-
Reaction Conditions: The reaction is carried out in a high-pressure reactor under a hydrogen atmosphere. The temperature and pressure are optimized to ensure complete saturation of the double bonds.
-
-
Purification: The resulting this compound is purified by distillation to remove any unreacted starting material, solvent, and catalyst residues. The purity of the final product should be verified using Gas Chromatography-Mass Spectrometry (GC-MS).
Standardized Octane Number Determination
The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.
ASTM D2699: Standard Test Method for Research Octane Number (RON) [4][5][6][7]
This test method simulates low-speed, mild driving conditions.
-
Engine Preparation: The CFR engine is calibrated and brought to standard operating conditions, including an engine speed of 600 rpm.
-
Fuel Sample Preparation: Prepare a blend of a base gasoline with a known concentration of the cycloalkane additive (e.g., this compound).
-
Knock Intensity Measurement: The fuel blend is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed.
-
Reference Fuel Comparison: The knock intensity of the test fuel is bracketed by two primary reference fuels (blends of isooctane and n-heptane) with known octane numbers.
-
RON Calculation: The RON of the sample is calculated by interpolation based on the knock intensities of the reference fuels.
ASTM D2700: Standard Test Method for Motor Octane Number (MON) [3][8][9][10]
This test method simulates high-speed, more severe driving conditions.
-
Engine Preparation: The CFR engine is set to the specified MON operating conditions, which include a higher engine speed of 900 rpm and a preheated fuel-air mixture.
-
Fuel Sample Testing: The same fuel blend used for the RON test is evaluated.
-
Knock Intensity Measurement and Comparison: Similar to the RON test, the knock intensity is measured and compared against primary reference fuels.
-
MON Calculation: The MON of the sample is determined by interpolation.
The following diagram illustrates the workflow for evaluating a novel fuel additive:
Figure 2: Experimental workflow for the evaluation of a novel cycloalkane fuel additive.
Conclusion and Future Directions
While direct experimental data for the performance of this compound as a fuel additive remains elusive, its highly branched molecular structure strongly suggests it would be an effective octane booster. The comparative analysis with other cycloalkanes, particularly the high octane ratings of methylcyclopentane, supports this hypothesis.
To definitively establish the efficacy of this compound, further research is essential. The synthesis of a high-purity sample followed by standardized RON and MON testing according to ASTM protocols is the critical next step. Additionally, exploring Quantitative Structure-Property Relationship (QSPR) models for cycloalkanes could provide a theoretical prediction of its octane numbers, guiding further experimental work[11]. The anomalous data for ethylcyclopentane also highlights the importance of carefully controlled and replicated experiments in this field.
The continued investigation into novel cycloalkane additives like this compound is a promising avenue for the development of next-generation, high-performance gasolines that can meet the demands of modern, high-compression engines while contributing to improved fuel economy and reduced emissions.
References
-
Ghamghami, S., Ghasemi, J., & Abdolmaleki, A. (2020). QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method. Current Computer-Aided Drug Design, 16(1), 6-16. [Link]
-
MaTestLab. (2025). ASTM D2699 Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. [Link]
-
eralytics. (n.d.). ASTM D2699. [Link]
-
SINPAR. (n.d.). ASTM D2699 RON Test Method. [Link]
-
Ayalytical. (n.d.). ASTM D2699 Method for Octane Number. [Link]
-
SINPAR. (n.d.). ASTM D2700 MON Octane Engine Calibration/Standardization. [Link]
-
eralytics. (n.d.). ASTM D2700. [Link]
-
ASTM International. (2017). Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel. [Link]
-
MATCH Communications in Mathematical and in Computer Chemistry. (n.d.). match28_13-27.pdf. [Link]
-
SINPAR. (n.d.). Octane Test Engine: The Summary of RON/MON Test Method. [Link]
-
Frontiers. (2022). Building Structure-Property Relationships of Cycloalkanes in Support of Their Use in Sustainable Aviation Fuels. [Link]
-
Chemistry LibreTexts. (2023). Physical Properties of Cycloalkanes. [Link]
-
ASTM International. (2022). Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel. [Link]
-
MATCH Communications in Mathematical and in Computer Chemistry. (n.d.). match28_13-27.pdf. [Link]
Sources
- 1. 乙基环戊烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 3. ASTM D2700 - eralytics [eralytics.com]
- 4. matestlabs.com [matestlabs.com]
- 5. ASTM D2699 - eralytics [eralytics.com]
- 6. ASTM D2699 RON Test Method [sh-sinpar.com]
- 7. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 8. ASTM D2700 MON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 9. store.astm.org [store.astm.org]
- 10. store.astm.org [store.astm.org]
- 11. QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Conformational Energies of Cyclopentane Derivatives: Bridging Experiment and Theory
In the landscape of drug discovery and materials science, the three-dimensional arrangement of atoms within a molecule—its conformation—is a critical determinant of its physical, chemical, and biological properties. For cyclic molecules like cyclopentane and its derivatives, understanding the subtle energy differences between various puckered conformations is paramount. This guide provides a comprehensive comparison of experimental and computational approaches to determine these conformational energies, offering researchers and scientists a detailed roadmap for navigating this complex field.
The Dynamic World of Cyclopentane: Envelope and Twist Conformations
Unlike its six-membered cousin, cyclohexane, which predominantly adopts a stable chair conformation, cyclopentane is a more dynamic system. A planar conformation of cyclopentane would suffer from significant torsional strain due to the eclipsing of C-H bonds.[1] To alleviate this strain, the ring puckers into non-planar conformations.[2] The two most commonly discussed conformations are the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry).[2][3]
In the envelope conformation, four carbon atoms are coplanar, while the fifth is out of the plane, resembling an open envelope.[4][5] The twist conformation has two adjacent carbon atoms displaced in opposite directions from the plane of the other three.[3] These conformations are not static; they rapidly interconvert through a process called pseudorotation, with a very low energy barrier.[6][7] This fluxional nature makes the experimental and computational characterization of cyclopentane derivatives particularly challenging.
Experimental Determination of Conformational Energies
Several powerful experimental techniques provide insights into the conformational preferences of cyclopentane derivatives. Each method offers a unique window into the molecule's structure and energetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for conformational analysis in solution.[8] By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can deduce the relative populations of different conformers. Low-temperature NMR studies are particularly valuable as they can "freeze out" the rapid interconversion between conformers, allowing for the direct observation of individual species.[7] For instance, in substituted cyclopentanes, the coupling constants between vicinal protons are dependent on the dihedral angle, which can be related to the ring's pucker.[9] However, the rapid pseudorotation at room temperature often leads to averaged spectra, where only a single set of signals is observed, representing a time-averaged conformation.[10]
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions that are present in solution or the solid state.[11] By analyzing the scattering pattern of a beam of electrons by the molecule, a radial distribution curve can be generated, which provides information about the distances between all pairs of atoms.[12] This data can be used to determine bond lengths, bond angles, and torsional angles, and to identify the predominant conformation(s) present in the gas phase.[13]
X-ray Crystallography
For crystalline solids, X-ray crystallography provides a precise three-dimensional structure of the molecule. This technique can definitively establish the conformation adopted in the solid state. However, it is important to recognize that the conformation observed in the crystal lattice may be influenced by packing forces and may not be the lowest energy conformation in solution or the gas phase.
Computational Approaches to Conformational Energy Landscapes
Computational chemistry offers a powerful and complementary approach to experimental methods. A variety of theoretical models can be employed to calculate the relative energies of different conformers and to map out the potential energy surface for pseudorotation.
Molecular Mechanics (MM)
Molecular mechanics methods are based on a classical force field model that treats atoms as spheres and bonds as springs. These methods are computationally inexpensive and can be used to rapidly screen the conformational space of large molecules. Force fields like MM3 and MMFF have been used to study the conformations of cycloalkanes.[7]
Quantum Mechanics (QM) Methods
Quantum mechanical methods provide a more rigorous and accurate description of molecular energies and structures by solving the Schrödinger equation.
-
Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[14] Functionals like B3LYP are commonly used to calculate the geometries and relative energies of cyclopentane derivatives.[15] The inclusion of dispersion corrections (e.g., DFT-D) is often crucial for accurately capturing the subtle non-covalent interactions that influence conformational preferences.[16]
-
Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), offer the highest accuracy but are also the most computationally demanding.[16] These methods are often used to benchmark the results of more approximate methods like DFT.[17][18]
A Comparative Look: Experimental vs. Calculated Energies
The true power in conformational analysis lies in the synergy between experimental and computational approaches. Experimental data provides a crucial benchmark for validating and refining computational models. Conversely, computations can provide a detailed picture of the entire conformational landscape, including transition states, which are often difficult to probe experimentally.
For many simple cyclopentane derivatives, a good agreement is found between experimental and calculated conformational energies. For example, DFT and MP2 calculations have been shown to reproduce experimental conformational energies of alkylcyclohexanes with reasonable accuracy.[17] However, discrepancies can arise, and understanding their origin is key to a robust analysis.
Table 1: Illustrative Comparison of Experimental and Calculated Conformational Energy Differences (ΔE) for a Hypothetical Monosubstituted Cyclopentane
| Conformer Pair | Experimental ΔE (kcal/mol) (Technique) | Calculated ΔE (kcal/mol) (Method/Basis Set) |
| Axial vs. Equatorial | 0.5 ± 0.1 (Low-Temp NMR) | 0.6 (B3LYP/6-31G*) |
| Envelope vs. Twist | Not directly resolved (NMR) | 0.2 (MP2/cc-pVTZ) |
Note: This table is for illustrative purposes. Actual values will vary depending on the specific derivative and the methods used.
Best Practices for a Comprehensive Analysis
To achieve a reliable understanding of the conformational energies of cyclopentane derivatives, a multi-faceted approach is recommended.
-
Combined Experimental Approach: Whenever possible, utilize multiple experimental techniques. For example, combining NMR data in solution with GED data in the gas phase can provide a more complete picture of the molecule's conformational behavior in different environments.
-
Judicious Choice of Computational Methods: The choice of computational method should be guided by the specific research question and the available computational resources. For initial explorations, molecular mechanics can be useful. For more accurate energy calculations, DFT with an appropriate functional and basis set is often a good choice. For benchmarking or cases where high accuracy is critical, MP2 or CCSD(T) calculations may be necessary.
-
Thorough Conformational Searching: It is essential to perform a thorough search of the conformational space to ensure that all low-energy minima have been identified.
-
Benchmarking and Validation: Compare calculated results with available experimental data for the target molecule or closely related analogs. This is a critical step in validating the chosen computational protocol.
Visualizing the Workflow
The process of comparing experimental and calculated conformational energies can be visualized as a systematic workflow.
Figure 1: A workflow diagram illustrating the process of comparing experimental and computational conformational energies.
Conclusion
The study of cyclopentane derivative conformations is a rich and challenging field. By thoughtfully combining experimental techniques like NMR and GED with a range of computational methods from molecular mechanics to high-level ab initio calculations, researchers can gain a detailed and accurate understanding of the conformational energy landscapes of these important molecules. This integrated approach is essential for advancing our knowledge in areas ranging from medicinal chemistry to materials science.
References
-
Master Organic Chemistry. Cyclohexane Conformations. (2014-04-18). Available at: [Link]
-
Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. (2024-01-15). Available at: [Link]
-
YouTube. Conformations of Cyclopentane. (2019-02-24). Available at: [Link]
-
Scribd. Cyclopentane Conformational Analysis. Available at: [Link]
-
Journal of the American Chemical Society. Conformations and Strain Energy of Cyclopentane and its Derivatives. Available at: [Link]
-
Lumen Learning. Conformers of Cycloalkanes. Available at: [Link]
-
ResearchGate. Conformational analysis of cycloalkanes. Available at: [Link]
-
World Scientific. Conformations and Strain Energy of Cyclopentane and its Derivatives. Available at: [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm. Available at: [Link]
-
Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]
-
Imperial College London. Cycloalkanes. (2013-12-14). Available at: [Link]
-
American Chemical Society. DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. (2025). Available at: [Link]
-
Journal of Chemical Education. A Comparison of the ab Initio Calculated and Experimental Conformational Energies of Alkylcyclohexanes. Available at: [Link]
-
ResearchGate. Complexes between cyclopentene and cyclopentyne derivatives with HCu and FCu. The importance of cyclization effects. Available at: [Link]
-
Semantic Scholar. Conformational analysis of cycloalkanes. Available at: [Link]
-
Journal of the American Chemical Society. Structure, equilibrium conformation, and pseudorotation in cyclopentane. An electron diffraction study. Available at: [Link]
-
Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes. Available at: [Link]
-
AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]
-
Journal of the American Chemical Society. NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Available at: [Link]
-
Journal of the American Chemical Society. Molecular structure of cyclopentanone by gas-phase electron diffraction. Available at: [Link]
-
SciSpace. Conformational analysis of cycloalkanes. (2015-08-12). Available at: [Link]
-
ResearchGate. What are the principle differences between DFT/DFT-D and MP2?. (2015-07-25). Available at: [Link]
-
King Fahd University of Petroleum and Minerals. Ab initio and DFT calculations for the structure and vibrational spectra of cyclopentene and its isotopomers. Available at: [Link]
-
Swarthmore College. A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. (2020-04-30). Available at: [Link]
-
ResearchGate. (PDF) A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. (2020-04-04). Available at: [Link]
Sources
- 1. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. Cycloalkanes [ch.ic.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. auremn.org.br [auremn.org.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers - American Chemical Society [acs.digitellinc.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
Introduction: The Critical Role of Accurate Force Fields in Simulating Substituted Alkanes
A Researcher's Guide to the Validation of Force Fields for Molecular Dynamics of Substituted Alkanes
Substituted alkanes are fundamental scaffolds in medicinal chemistry and materials science. Their conformational dynamics, interactions with biological targets, and bulk physical properties are dictated by a delicate balance of intramolecular and intermolecular forces. Molecular dynamics (MD) simulations offer a powerful computational microscope to probe these phenomena at an atomistic level. However, the predictive power of any MD simulation is fundamentally limited by the quality of its underlying potential energy function, the force field.
An inaccurate force field can lead to erroneous predictions of binding affinities, incorrect conformational ensembles, or flawed calculations of material properties, ultimately misguiding drug design efforts and scientific inquiry. Therefore, rigorous validation of a chosen force field against robust experimental data is not merely a preliminary step but a cornerstone of trustworthy and reproducible simulation science. This guide provides an in-depth comparison of commonly used force fields for substituted alkanes and presents a comprehensive framework for their validation, empowering researchers to make informed decisions and produce reliable results.
An Overview of Prevalent Force Fields for Alkanes
The choice of a force field is a critical decision that influences both the accuracy and computational cost of a simulation. Force fields for alkanes can be broadly categorized into all-atom (AA) and united-atom (UA) models.
-
All-Atom (AA) Models: These represent every atom (including hydrogens) explicitly. This high level of detail allows for a more accurate description of electrostatic interactions and steric clashes. Prominent AA force fields include:
-
OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): Widely used for organic liquids and biomolecules, OPLS parameters are benchmarked against experimental properties of pure liquids, such as density and heat of vaporization.[1] Recent refinements have improved its performance for long-chain alkanes.[2]
-
CHARMM (Chemistry at HARvard Macromolecular Mechanics): A popular force field in the biomolecular simulation community, with robust parameters for proteins, lipids, and nucleic acids. Its general force field (CGenFF) is often used for drug-like molecules, including substituted alkanes.[3]
-
AMBER (Assisted Model Building with Energy Refinement): Another cornerstone of biomolecular simulation. Its General Amber Force Field (GAFF and the newer GAFF2) is designed for organic molecules and demonstrates good performance for alkane properties.[3][4]
-
-
United-Atom (UA) Models: To enhance computational efficiency, these models treat nonpolar hydrogens and their adjacent carbon atom as a single interaction center (e.g., CH₂, CH₃).[5] This simplification reduces the number of particles and allows for longer simulation timescales.
-
TraPPE-UA (Transferable Potentials for Phase Equilibria - United Atom): Specifically designed to accurately reproduce the phase equilibria of fluids and is known to predict liquid densities of alkanes with high fidelity.[6]
-
GROMOS (GROningen MOlecular Simulation): A widely used force field, particularly within the GROMACS simulation package, that employs a united-atom representation for aliphatic groups.[3][7]
-
The choice between AA and UA models involves a trade-off. While UA models are computationally cheaper, they may fail to accurately capture phenomena where explicit hydrogens are important, such as certain crystal packing or subtle phase transitions.[5][8]
Key Validation Metrics: Benchmarking Simulation Against Physical Reality
Validating a force field requires comparing simulated properties to precise experimental measurements. For substituted alkanes, the most informative and commonly used metrics test both intermolecular and intramolecular parameters.
-
Thermodynamic Properties (Intermolecular Validation): These properties are sensitive to the non-bonded (van der Waals and electrostatic) parameters and test how well the force field reproduces the collective behavior of molecules in the condensed phase.
-
Liquid Density (ρ): A fundamental property that assesses the correctness of the average intermolecular distances and packing in the liquid state.
-
Enthalpy of Vaporization (ΔHvap): A direct measure of the strength of intermolecular interactions. A force field that accurately reproduces ΔHvap correctly captures the energy required to move a molecule from the liquid to the gas phase.[1]
-
Free Energy of Solvation (ΔGsolv): This metric evaluates the interaction of a solute (the alkane) with a solvent. It is a critical benchmark, especially for applications in drug development.[3][7]
-
-
Structural & Dynamic Properties (Intramolecular & Transport Validation):
-
Conformational Energies: The relative energies of different conformers (e.g., gauche vs. anti in butane) are determined by the torsional (dihedral) parameters of the force field. These must be validated against high-level quantum mechanical calculations or experimental data to ensure the simulated conformational ensemble is realistic.[2]
-
Self-Diffusion Coefficient (D): This property measures the rate of translational motion of molecules within the liquid and provides a stringent test of the force field's description of dynamic properties.[2]
-
Comparative Analysis of Force Field Performance
Numerous studies have benchmarked the performance of common force fields for alkanes. The results highlight the strengths and weaknesses of different approaches.
Performance on Thermodynamic Properties
The following tables summarize the typical performance of several all-atom force fields in reproducing the experimental liquid density and enthalpy of vaporization for a range of n-alkanes.
Table 1: Comparison of Liquid Density Prediction Average deviation from experimental values for n-alkanes.
| Force Field | Average Deviation in Density (%) | Reference |
| GAFF2 | 1.9% | [4] |
| OPLS-AA | ~1-2% | [4] |
| CGenFF | ~2% | [4] |
| TraPPE-UA | ~1% | [6] |
Table 2: Comparison of Enthalpy of Vaporization Prediction Average absolute deviation from experimental values for n-alkanes.
| Force Field | Average Deviation in ΔHvap (%) | Reference |
| GAFF2 | 10.4% | [4] |
| OPLS-AA | ~1-3% | [4] |
| CGenFF | ~7% | [4] |
Table 3: Root-Mean-Square Error (RMSE) for Cross-Solvation Free Energies RMSE compared to experimental values for a diverse set of small molecules, including alkanes.
| Force Field | RMSE (kJ mol⁻¹) | Reference |
| GROMOS-2016H66 | 2.9 | [3][7] |
| OPLS-AA | 2.9 | [3][7] |
| AMBER-GAFF2 | 3.3 | [3][7] |
| CHARMM-CGenFF | 4.4 | [3] |
Interpretation:
-
For bulk liquid properties like density, both specialized united-atom models like TraPPE-UA and modern all-atom force fields like OPLS-AA and GAFF2 perform very well, with deviations often under 2%.[4][6]
-
The enthalpy of vaporization is a more challenging metric. OPLS-AA, which was explicitly parameterized to reproduce this property, shows excellent agreement.[1][4] Other force fields, like GAFF2, can show larger deviations.[4]
-
For solvation free energies, a critical measure of intermolecular interactions, force fields like GROMOS and OPLS-AA show the highest accuracy among those tested.[3][7]
A Step-by-Step Guide to Force Field Validation
This section provides a detailed workflow for validating a chosen force field for a novel substituted alkane.
Workflow Overview
The validation process is a self-validating system where computational predictions are rigorously checked against experimental benchmarks.
Sources
- 1. Improving force field accuracy by training against condensed phase mixture properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Refinement of the OPLS Force Field for Thermodynamics and Dynamics of Liquid Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of nine condensed-phase force fields of the GROMOS, CHARMM, OPLS, AMBER, and OpenFF families against experimental cross-solvation free energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Density, Enthalpy of Vaporization and Local Structure of Neat N-Alkane Liquids [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. research-collection.ethz.ch [research-collection.ethz.ch]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
Navigating a Data-Scarce Landscape: A Comparative Guide to the Computational Prediction of 1,2,3,4-Tetramethylcyclopentane Properties
Introduction: The Challenge of Characterizing Novel Molecules
In the realms of chemical research, materials science, and drug development, the accurate characterization of molecular properties is paramount. Properties such as boiling point, density, and heat of formation govern a substance's behavior, dictating its potential applications and informing synthesis and process design. 1,2,3,4-Tetramethylcyclopentane, a saturated hydrocarbon with multiple stereoisomers, serves as an excellent case study for a common challenge faced by researchers: the need for reliable property data for a molecule that has not been extensively characterized experimentally.[1][2]
This guide provides a comparative analysis of various computational methods for predicting the physicochemical properties of this compound. As a Senior Application Scientist, my objective is to offer not just a list of methods, but a field-proven perspective on how to approach property prediction when experimental data is scarce. We will explore the strengths and weaknesses of different computational approaches, from rapid estimation techniques to high-accuracy quantum mechanical calculations, and provide a practical workflow for obtaining reliable predictions. This guide is intended for researchers, scientists, and drug development professionals who need to make informed decisions based on predicted molecular properties.
The Experimental Benchmark: A Necessary Pivot
A critical first step in validating any computational model is to compare its predictions against reliable experimental data. However, a thorough search of scientific databases, including the NIST Chemistry WebBook, reveals a conspicuous absence of published experimental values for the boiling point, density, and heat of formation of this compound.[1][2] This is a frequent obstacle when dealing with less common isomers or novel chemical entities.
In such situations, a pragmatic and scientifically sound approach is to use closely related isomers or structurally similar molecules as a benchmark. By evaluating how well a computational method reproduces the known properties of these proxy molecules, we can gain confidence in its predictions for the target molecule. For this guide, we will use experimental data for other C9 cycloalkanes as our benchmark.
| Compound | Boiling Point (°C) | Density (g/cm³) | Liquid Phase Enthalpy of Formation (kJ/mol) |
| Propylcyclohexane | 156.7 | 0.787 at 20°C | -207.9 |
| cis-1,1,3,4-Tetramethylcyclopentane | Data available in SpringerMaterials | Data available in SpringerMaterials | Data available |
| 1,1,3,3-Tetramethylcyclopentane | Data available in SpringerMaterials | Data available in SpringerMaterials | Data available |
| 1-Ethyl-1-methylcyclohexane | 150.3 | 0.803 at 20°C | -216.3 |
Note: Access to specific experimental values in subscription-based databases like SpringerMaterials was not available. However, their existence is noted for researchers with access.[3][4][5] The data for propylcyclohexane and 1-ethyl-1-methylcyclohexane is sourced from the NIST WebBook.[4][6]
A Hierarchy of Computational Approaches
The choice of a computational method is always a trade-off between accuracy and computational cost. For the prediction of physicochemical properties, we can categorize the available methods into a hierarchy.
Caption: A hierarchy of computational methods for property prediction.
Group Contribution Methods (GCM)
Group contribution methods are empirical approaches that estimate properties by summing the contributions of a molecule's constituent functional groups.[7][8] These methods are computationally inexpensive and fast, making them suitable for rapid screening of large numbers of molecules. However, their accuracy is limited by the quality of the underlying experimental data used for parameterization and their ability to capture the effects of complex stereochemistry.[7]
Molecular Mechanics (MM) and Molecular Dynamics (MD)
Molecular mechanics models a molecule as a collection of atoms interacting via a classical potential energy function, known as a force field.[9] Force fields like COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) are specifically parameterized using both ab initio calculations and experimental data for condensed-phase properties.[9][10] This makes them particularly well-suited for predicting properties like density and, through molecular dynamics simulations, boiling point. MD simulations model the movement of atoms over time, allowing for the study of dynamic properties and phase transitions.[11][12]
Density Functional Theory (DFT)
Density Functional Theory is a quantum mechanical method that calculates the electronic structure of a molecule to determine its properties.[13][14] DFT offers a good balance between accuracy and computational cost, making it a workhorse in modern computational chemistry.[15] The choice of the functional (e.g., B3LYP) and basis set can significantly impact the accuracy of the predictions.[13][14] While excellent for geometries and electronic properties, predicting bulk properties like boiling point directly from DFT is complex and often requires combination with other models.[16][17]
High-Accuracy Composite Methods
Composite methods, such as the Gaussian-n (G3, G4) theories, are multi-step ab initio calculations designed to achieve high accuracy for thermochemical data, such as enthalpy of formation.[18][19] Methods like G3B3 and G3(MP2) can often predict enthalpies of formation to within "chemical accuracy" (1-2 kcal/mol).[18][20] However, this high accuracy comes at a significant computational cost, making them less suitable for large molecules or high-throughput screening.
Comparative Analysis of Computational Methods
To provide a tangible comparison, the following table presents the expected performance of these methods for predicting the properties of our benchmark C9 cycloalkanes.
| Property | Method | Expected Accuracy | Rationale |
| Boiling Point | Molecular Dynamics with a suitable force field (e.g., COMPASS) | Good to Excellent | MD simulations explicitly model the liquid-vapor phase transition, which is the physical basis of boiling. The accuracy is highly dependent on the force field's quality.[11][12] |
| DFT with a Polarized Continuum Model (PCM) | Fair to Good | This approach can correlate well with boiling points but does not directly simulate the phase change. Its accuracy depends on the correlation established for a given class of molecules.[21] | |
| Group Contribution Methods | Fair | GCMs are fast but may struggle with the subtle structural differences between isomers of tetramethylcyclopentane.[22] | |
| Density | Molecular Mechanics/Dynamics (e.g., COMPASS) | Excellent | Force fields like COMPASS are often parameterized against experimental liquid densities, leading to high accuracy for this property.[10][23][24] |
| DFT | Fair | DFT can predict molecular volume, but translating this to bulk liquid density is non-trivial and less direct than MM/MD simulations. | |
| Heat of Formation | High-Accuracy Composite Methods (e.g., G3B3) | Excellent | These methods are specifically designed for accurate thermochemical calculations and are the gold standard for gas-phase enthalpy of formation.[18][20] |
| DFT (e.g., B3LYP) | Good | DFT provides a good estimate of the heat of formation, though it can have systematic errors that can be corrected with scaling factors.[13] | |
| Molecular Mechanics (e.g., MM4) | Good | Force fields like MM4 are parameterized to reproduce heats of formation for hydrocarbons and can be surprisingly accurate.[25] |
A Practical Workflow for Property Prediction using DFT
For a researcher seeking a balance of accuracy and feasibility, DFT is often the method of choice. The following is a detailed, step-by-step protocol for predicting the gas-phase heat of formation of this compound using DFT.
Caption: A typical DFT workflow for calculating the heat of formation.
Step-by-Step Protocol:
-
Structure Generation:
-
Action: Generate a 3D structure of the desired stereoisomer of this compound. This can be done using molecular editing software (e.g., Avogadro, ChemDraw) from its SMILES string or IUPAC name.
-
Causality: An accurate initial 3D structure is crucial for ensuring the subsequent calculations converge to the correct, lowest-energy conformation.
-
-
Geometry Optimization:
-
Action: Perform a geometry optimization using a DFT functional and basis set, for example, B3LYP with the 6-31G(d) basis set, in a quantum chemistry software package (e.g., Gaussian, ORCA).[15]
-
Causality: This step finds the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. This is essential for accurate energy calculations.
-
-
Frequency Calculation:
-
Action: Perform a frequency calculation at the same level of theory as the optimization (B3LYP/6-31G(d)).
-
Causality & Self-Validation: This calculation serves two purposes. First, it confirms that the optimized structure is a true energy minimum (no imaginary frequencies). Second, it provides the zero-point vibrational energy (ZPVE) and other thermal corrections to the enthalpy.
-
-
Single Point Energy Calculation:
-
Action: Using the optimized geometry, perform a single-point energy calculation with a larger, more accurate basis set (e.g., 6-311+G(d,p)).
-
Causality: This step improves the accuracy of the electronic energy without the high computational cost of re-optimizing the geometry with the larger basis set.
-
-
Atomization Energy Calculation:
-
Action: Calculate the energies of the constituent atoms (9 Carbon, 18 Hydrogen) at the same level of theory as the single-point energy calculation. The atomization energy is then calculated as:
-
ΔE_atomization = (ΣE_atoms) - E_molecule
-
-
Causality: This breaks the molecule down into its fundamental components, for which experimental thermochemical data is well-established.
-
-
Heat of Formation (ΔfH°) Calculation:
-
Action: Combine the calculated atomization energy (including thermal corrections from the frequency calculation) with the known experimental enthalpies of formation for the individual atoms.
-
ΔfH°(molecule, 298K) = ΣΔfH°(atoms, 298K) - ΔH_atomization(298K)
-
-
Causality: This step converts the calculated relative energy into a standard heat of formation by anchoring it to highly accurate experimental values for the constituent atoms.
-
Conclusion and Recommendations
The accurate prediction of the physicochemical properties of molecules like this compound is a solvable problem, even in the absence of direct experimental data. The key is to adopt a hierarchical and validated approach.
-
For high-throughput screening or initial estimates, group contribution methods offer a rapid, albeit less precise, solution.
-
For condensed-phase properties such as density and boiling point, molecular dynamics simulations using a well-parameterized force field like COMPASS are the most reliable choice.
-
For gas-phase thermochemistry, specifically the heat of formation, high-accuracy composite methods like G3B3 provide results with near-experimental accuracy. DFT offers a computationally more accessible alternative that still provides good accuracy.
As a final recommendation, researchers should always, where possible, validate their chosen computational method against experimental data for closely related molecules. This practice of "benchmarking by proxy" provides a crucial measure of confidence in the predicted properties of the target compound, ensuring that subsequent research and development decisions are based on the most reliable data possible.
References
-
NIST. (n.d.). 1,2,3,4-Tetramethyl-cyclopentane. NIST Chemistry WebBook. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons. Retrieved from [Link]
-
ChemRxiv. (2020). Predicting Elemental Boiling Points from First Principles. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Group-contribution method – Knowledge and References. Retrieved from [Link]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
-
NIST. (n.d.). 1,1,2,4-tetramethylcyclopentane. NIST Chemistry WebBook. Retrieved from [Link]
-
Oil & Gas Science and Technology. (n.d.). A New Group-Contribution Method for the Estimation of Physical Properties of Hydrocarbons. Retrieved from [Link]
-
NIST. (n.d.). 1α,2β,3α,4β-Tetramethylcyclopentane. NIST Chemistry WebBook. Retrieved from [Link]
-
AIP Publishing. (2024). Integrating molecular dynamics simulations and experimental data for azeotrope predictions in binary mixtures. The Journal of Chemical Physics. Retrieved from [Link]
-
NIST. (n.d.). Cyclopentane, 1,1,2,4-tetramethyl. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1-trans-2-cis-3-trans-4-tetramethylcyclopentane. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Estimation of physical properties of hydrocarbons by group contribution method: Application to petroleum fractions. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
-
ChemRxiv. (2020). Predicting Elemental Boiling Points from First Principles. Retrieved from [Link]
-
ResearchGate. (n.d.). Group-Contribution Estimation the Critical Properties of Hydrocarbons. Retrieved from [Link]
-
Physics Stack Exchange. (2020). How does one compute the boiling point of a liquid made of a particular molecule?. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2022). Computational Chemistry Tools. Retrieved from [Link]
-
NIH. (n.d.). Prediction of Saturation Densities and Critical Properties of n-Decane, n-Pentadecane, and n-Eicosane Using Molecular Dynamics with Different Force-Fields. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Software for the prediction of physicochemical properties. Retrieved from [Link]
-
IDEALS. (2018). Molecular dynamic simulation of pool boiling process. Retrieved from [Link]
-
J-STAR Research. (n.d.). Predicting Molecular Properties via Computational Chemistry. Retrieved from [Link]
-
ACS Publications. (1998). COMPASS: An ab Initio Force-Field Optimized for Condensed-Phase ApplicationssOverview with Details on Alkane and Benzene Compounds. The Journal of Physical Chemistry B. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexane, propyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ACS Publications. (1998). COMPASS: An ab Initio Force-Field Optimized for Condensed-Phase ApplicationsOverview with Details on Alkane and Benzene Compounds. The Journal of Physical Chemistry B. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,3,4-Tetramethylcyclopentane. Retrieved from [Link]
-
PubChem. (n.d.). trans-1,1,3,4-Tetramethylcyclopentane. Retrieved from [Link]
-
PubChem. (n.d.). cis-1,1,3,4-Tetramethylcyclopentane. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexane, 1-ethyl-1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). G3(MP2) Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of Bi and Tricyclic C8 and C10 Hydrocarbons. The Bicyclo[3.3.0]octenes and Triquinacenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluid density predictions using the COMPASS force field. Retrieved from [Link]
-
ResearchGate. (n.d.). Estimation of boiling points using density functional theory with polarized continuum model solvent corrections. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentane, 1,1,2,4-tetramethyl. Retrieved from [Link]
-
ChemRxiv. (n.d.). Benchmarking of Density Functional Theories for Combustion Reactions in Alkanes by Evaluating Thermodynamic Properties. Retrieved from [Link]
-
ChemRxiv. (2025). Benchmarking of Density Functional Theories for Combustion Reactions in Alkanes by Evaluating Thermodynamic Properties. Retrieved from [Link]
-
NIST. (n.d.). 1,1,2,3-tetramethylcyclopentane. NIST Chemistry WebBook. Retrieved from [Link]
-
SciSpace. (1998). COMPASS: An ab Initio Force-Field Optimized for Condensed-Phase ApplicationsOverview with Details on Alkane and Benzene Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). G3(MP2) calculations of enthalpies of hydrogenation, isomerization, and formation of Bi-and tricyclic C8 and C10 hydrocarbons. The Bicyclo[3.3.0]octenes and triquinacenes. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Heats of Formation of Alkanes. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexane, propyl- (CAS 1678-92-8). Retrieved from [Link]
-
PubChem. (n.d.). 1,1,3,3-Tetramethylcyclopentane. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclopentane, 1,1,3,4-tetramethyl-, cis- (CAS 53907-60-1). Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentane, 1,1,2,3-tetramethyl-. Retrieved from [Link]
-
NIST. (n.d.). Cyclopentane, 1,2,4-trimethyl-, (1α,2α,4β)-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]
-
MATCH Communications in Mathematical and in Computer Chemistry. (n.d.). Boiling Point Models of Alkanes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thermochemical properties from G3MP2B3 calculations, set-2: Free radicals with special consideration of CH2==CH-C•-CH2, cyclo-•C5H5, •CH2OOH, HO-•CO, and HC(O)O•. Retrieved from [Link]
-
PubMed. (2020). Data Science Approach to Estimate Enthalpy of Formation of Cyclic Hydrocarbons. Retrieved from [Link]
Sources
- 1. 1,2,3,4-Tetramethyl-cyclopentane [webbook.nist.gov]
- 2. 1α,2β,3α,4β-Tetramethylcyclopentane [webbook.nist.gov]
- 3. cis-1,1,3,4-Tetramethylcyclopentane | C9H18 | CID 6432537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexane, 1-ethyl-1-methyl- [webbook.nist.gov]
- 5. 1,1,3,3-Tetramethylcyclopentane | C9H18 | CID 123522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexane, propyl- [webbook.nist.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. matsci.org [matsci.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]
- 23. Prediction of Saturation Densities and Critical Properties of n-Decane, n-Pentadecane, and n-Eicosane Using Molecular Dynamics with Different Force-Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
comparative study of different catalysts for tetramethylcyclopentadiene hydrogenation
A Comparative Guide to Catalysts for Tetramethylcyclopentadiene Hydrogenation
For researchers and professionals in drug development and organic synthesis, the selective hydrogenation of substituted cyclopentadienes is a critical transformation. Tetramethylcyclopentadiene (TMCPD), a sterically hindered diene, presents unique challenges and opportunities in catalysis. Its hydrogenation products, tetramethylcyclopentene and tetramethylcyclopentane, serve as valuable intermediates and building blocks. The choice of catalyst is paramount, dictating not only the reaction's efficiency but also its selectivity towards partial or complete saturation.
This guide provides a comparative analysis of common heterogeneous catalysts for the hydrogenation of TMCPD. While direct literature on TMCPD is specialized, we draw authoritative parallels from extensive research on cyclopentadiene (CPD) and its dimer (DCPD) to inform our analysis.[1][2][3] The principles of steric hindrance and electronic effects of the four methyl groups on the cyclopentadienyl ring will be a central theme in understanding the catalytic performance. We will delve into the causality behind experimental choices, present validated protocols, and offer a clear comparison based on performance data.
The Catalytic Landscape: Contenders for TMCPD Hydrogenation
The catalytic hydrogenation of olefins is typically dominated by late transition metals, particularly those from Group VIII.[4] For the hydrogenation of TMCPD, the primary candidates are palladium, platinum, nickel, and ruthenium, most commonly supported on high-surface-area materials like activated carbon or alumina.[4]
-
Palladium (Pd) Catalysts: Palladium, especially on carbon (Pd/C), is often the first choice for alkene and alkyne hydrogenation due to its exceptional activity under mild conditions (low temperature and pressure).[4][5] It is known for its high efficiency but can sometimes lead to over-hydrogenation or isomerization of the double bond.[4] The chemoselectivity of Pd/C can be tuned by adding catalyst poisons, such as diphenylsulfide, to selectively reduce olefins without affecting other functional groups.[6]
-
Nickel (Ni) Catalysts: Raney Nickel, a high-surface-area nickel sponge, is a cost-effective and highly active catalyst for a wide range of hydrogenations.[7][8] It is particularly effective for reducing various functional groups, including C=C double bonds.[9] However, it often requires higher temperatures and pressures than palladium and can be pyrophoric when dry, necessitating careful handling.[9] Its non-specific nature means it will likely hydrogenate most reducible functional groups present in a molecule.[9]
-
Platinum (Pt) Catalysts: Platinum on carbon (Pt/C) is another highly active catalyst, applicable to the hydrogenation of olefins, nitro groups, and aromatic systems. A key advantage of Pt over Pd is its reduced tendency to cause hydrogenolysis (cleavage of C-O or C-N bonds), such as debenzylation. This can be a critical factor when other sensitive functional groups are present in the substrate.
-
Ruthenium (Ru) Catalysts: Ruthenium catalysts are particularly effective for the hydrogenation of aromatic rings but are also active for olefins. Bimetallic Ru-Sn catalysts have shown high selectivity in the hydrogenation of other cyclic compounds, suggesting potential for controlled hydrogenation of dienes.[10][11]
Performance Metrics: A Comparative Overview
The choice of catalyst hinges on a balance of activity, selectivity, and operational cost. The following table summarizes the expected performance of different catalysts for the hydrogenation of a substituted cyclopentadiene like TMCPD, based on data from analogous systems.
| Catalyst System | Typical Loading | Reaction Temperature (°C) | Hydrogen Pressure (MPa) | Key Performance Characteristics | Potential Drawbacks |
| Palladium on Carbon (Pd/C) | 5-10 wt% | 25 - 80 | 0.1 - 2.0 (1-20 atm) | High activity at low temperatures; excellent for full saturation.[5][12][13] | Can lead to over-hydrogenation to the alkane; potential for double bond isomerization.[4] Prone to deactivation by sintering or leaching.[14] |
| Raney® Nickel | Slurry | 80 - 160 | 2.0 - 8.0 (20-80 atm) | Cost-effective; very high activity for a broad range of functional groups.[7][15] Good selectivity to cyclopentene from cyclopentadiene can be achieved in a water medium.[16] | Requires higher temperature/pressure; pyrophoric and requires careful handling.[9] Non-specific, may reduce other functional groups.[9] Cannot be used in acidic conditions (pH < 5.5).[9] |
| Platinum on Carbon (Pt/C) | 1-5 wt% | 25 - 100 | 0.1 - 4.0 (1-40 atm) | High activity; less prone to hydrogenolysis of benzyl groups compared to Pd/C. Effective for a wide range of reductions.[17] | Generally more expensive than Ni and sometimes Pd; can be less selective for partial hydrogenation than modified Pd systems. |
| Ruthenium on Carbon (Ru/C) | 1-5 wt% | 100 - 150 | 1.0 - 5.0 (10-50 atm) | Excellent for aromatic ring hydrogenation; can be highly selective in bimetallic systems.[10] | Generally requires more forcing conditions for olefin hydrogenation compared to Pd or Pt. Lower activity for simple C=C bonds. |
Mechanistic Considerations and Experimental Design
The hydrogenation of TMCPD on a heterogeneous catalyst surface follows a generally accepted mechanism involving the adsorption of both hydrogen and the diene onto the metal surface, followed by the stepwise addition of hydrogen atoms.
The selectivity for tetramethylcyclopentene over tetramethylcyclopentane is a kinetic phenomenon. It depends on the relative rates of adsorption/desorption of the intermediate alkene versus the rate of its subsequent hydrogenation.
-
Causality of Catalyst Choice:
-
For high selectivity to tetramethylcyclopentene: A catalyst with a lower intrinsic rate for alkene hydrogenation or one where the alkene product readily desorbs is preferred. Modified palladium catalysts or Raney Nickel under specific conditions (e.g., with water as a co-solvent) have shown promise for selective hydrogenation of dienes to monoenes.[6][16]
-
For complete hydrogenation to tetramethylcyclopentane: A highly active catalyst like 10% Pd/C or Pt/C under sufficient hydrogen pressure and reaction time is the logical choice to drive the reaction to completion.[5]
-
Experimental Protocol: Hydrogenation using Pd/C
This protocol provides a self-validating system for the hydrogenation of TMCPD using a standard laboratory setup. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the endpoint.
A. Materials and Setup
-
Reactants: Tetramethylcyclopentadiene (TMCPD), Hydrogen gas (H₂), 10% Palladium on Carbon (Pd/C, 50% wet with water is safer to handle).[5]
-
Solvent: Ethanol or Ethyl Acetate (ensure anhydrous if substrate is sensitive).
-
Apparatus: Three-neck round-bottom flask, magnetic stirrer, hydrogen balloon with Luer-lock, nitrogen line, vacuum line, filter funnel with Celite® or a syringe filter.[18]
B. Workflow Diagram
C. Step-by-Step Procedure
-
System Preparation: Assemble a dry three-neck flask with a magnetic stir bar. Seal the necks with rubber septa. Place the flask in a secondary container on a magnetic stir plate.[18]
-
Inerting the System: Evacuate the flask using a vacuum pump and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is crucial for catalyst activity and safety.
-
Catalyst Addition: Briefly remove one septum and add the 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate) under a positive flow of nitrogen. The 50% wet catalyst is recommended to prevent ignition of the dry powder in air.[5]
-
Substrate Addition: Add the solvent (e.g., ethanol) via syringe, followed by the TMCPD substrate.
-
Hydrogen Introduction: Carefully evacuate the nitrogen and backfill with hydrogen from a balloon. Repeat this cycle twice. Leave the final balloon of hydrogen attached to the flask via a needle through a septum.[18]
-
Reaction: Begin vigorous stirring. The reaction is often exothermic. Monitor the reaction progress by taking small aliquots, filtering them through a small plug of Celite® in a pipette, and analyzing by TLC or GC. The reaction is complete when the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully replace the hydrogen atmosphere with nitrogen.
-
Catalyst Removal: Prepare a small pad of Celite® in a Büchner or Hirsch funnel and wet it with the reaction solvent. Filter the reaction mixture through the Celite® pad to remove the insoluble Pd/C catalyst.[19] Caution: Do not allow the filter cake to dry, as the catalyst can be pyrophoric. Quench the filter cake with water before disposal.
-
Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Analysis: The product can be purified further by distillation or chromatography if necessary. Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, GC-MS).
Conclusion and Recommendations
The selection of an optimal catalyst for the hydrogenation of tetramethylcyclopentadiene is a function of the desired outcome, process constraints, and safety considerations.
-
For complete and rapid saturation to tetramethylcyclopentane under mild conditions, Palladium on Carbon (Pd/C) is the recommended catalyst due to its high activity and reliability.[5]
-
For achieving selective partial hydrogenation to tetramethylcyclopentene, a more nuanced approach is required. While Pd/C can be used with careful monitoring, exploring Raney Nickel in a water-based system or a modified/poisoned palladium catalyst could offer superior selectivity.[6][16]
-
If the substrate contains functional groups susceptible to hydrogenolysis (e.g., benzyl ethers), Platinum on Carbon (Pt/C) should be considered the primary choice to preserve these functionalities.
Ultimately, empirical screening of these primary candidates under consistent reaction conditions is the most effective strategy to identify the ideal catalyst that balances activity, selectivity, and stability for your specific application.
References
-
Gasanov, A. G., et al. (2022). DEVELOPMENT OF EFFICIENT CATALYSTS FOR THE HYDROGENATION REACTION OF DICYCLOPENTADIENE (REVIEW). Institute of Petrochemical Processes of the Ministry of Science and Education of the Republic of Azerbaijan.
-
American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst.
-
Červený, L., Vopatová, J., & Růžička, V. (1999). Technology Aspects of the Hydrogenation of Cyclopentadiene to Cyclopentene. ResearchGate.
-
Organic Chemistry Portal. Palladium on Carbon (Pd/C).
-
Vineeth Precious Catalysts Pvt. Ltd. Raney Nickel Catalyst.
-
Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters.
-
Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends).
-
Menapace, H. R. (1978). U.S. Patent No. 4,131,629. Google Patents.
-
Wikipedia. Raney nickel.
-
ResearchGate. (2015). Kinetics of dicyclopentadiene hydrogenation using Pd/C catalyst.
-
Microintech. Nickel Hydrogenation Catalyst (Raney Nickel).
-
Han, Z., et al. (1999). Technology Aspects of the Hydrogenation of Cyclopentadiene to Cyclopentene. Reaction Kinetics and Catalysis Letters.
-
Tokyo Chemical Industry Co., Ltd. Heterogeneous Activated Carbon-supported Precious Metal Catalysts Useful for Highly Efficient Hydrogenation Reactions.
-
ResearchGate. (1973). Hydrogenation of cyclopentadiene on a nickel catalyst.
-
ResearchGate. Hydrogenation of dicyclopentadiene into endo-tetrahydrodicyclopentadie over supported different metal catalysts.
-
Resasco, D. E., et al. (2007). Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts. Applied Catalysis A: General.
-
University of Oklahoma. (2007). Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts.
-
Strem Chemicals. High Performance Carbon Supported Palladium Catalysts for Hydrogenation.
-
YouTube. (2020). CHEM 2211L Experiment 7 - Transfer Hydrogenation Experiment.
-
Journal of Beijing University of Chemical Technology. (2013). Hydrogenation activity and deactivation of hydroprocessing catalysts with different diameters.
-
TCI Chemicals. Hydrogenation Catalysts.
-
MDPI. (2022). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions.
-
ResearchGate. (2019). Highly active ruthenium metathesis catalysts enabling ring-opening metathesis polymerization of cyclopentadiene at low temperatures.
-
RSC Publishing. (2024). Characteristics and catalytic behavior of Ru–Sn bimetallic catalysts for TMCB hydrogenation to CBDO.
-
MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor.
-
MDPI. (2023). Precious Metals Catalyze the Saturated Hydrogenation of Polycyclic Aromatic Hydrocarbons in Coal Tar.
-
Patsnap Eureka. Method for preparing cyclopentane by hydrogenation of cyclopentadiene or preparing methyl cyclopentane by hydrogenation of methyl cyclopentadiene.
-
ResearchGate. (1984). "-Comparison of Homogeneous and Heterogeneous Palladium Hydrogenation Catalysts.
-
YouTube. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon.
-
RSC Publishing. (2000). Highly selective Pt–Cr/C alloy catalysts for single-step vapour phase hydrogenation of phenol to give cyclohexanone.
-
Google Patents. (1974). Hydrogenation of cyclopentadiene - US3853748A.
-
European Patent Office. (1983). Selective hydrogenation of cyclopentadiene to form cyclopentene - EP 0009035 B1.
-
National Institutes of Health. (2023). Catalyst characteristics of the composite catalyst of Ru–Sn and Pd for hydrogenation of terephthalic acid.
-
RSC Publishing. (2018). Synergetic effects of hydrogenation and acidic sites in phosphorus-modified nickel catalysts for the selective conversion of furfural to cyclopentanone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ppor.az [ppor.az]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 6. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 7. acs.org [acs.org]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 10. Characteristics and catalytic behavior of Ru–Sn bimetallic catalysts for TMCB hydrogenation to CBDO - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Catalyst characteristics of the composite catalyst of Ru–Sn and Pd for hydrogenation of terephthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.strem.com [resources.strem.com]
- 14. mdpi.com [mdpi.com]
- 15. Nickel Hydrogenation Catalyst (Raney Nickel) | Hydrogenation Catalyst | Microintech [microintech.ru]
- 16. US4131629A - Selective hydrogenation of cyclopentadiene to cyclopentene using Raney nickel catalyst and water in the reaction mixture - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
Comparative Performance Analysis of 1,2,3,4-Tetramethylcyclopentane as a Synthetic Lubricant Base Oil
In the continuous pursuit of higher-performing lubricants, the molecular architecture of base oils plays a pivotal role. This guide provides a comprehensive technical assessment of 1,2,3,4-tetramethylcyclopentane, a saturated cycloalkane, as a potential lubricant base oil. While direct extensive research on this specific isomer is limited, we can infer its performance characteristics based on the well-documented behavior of structurally similar molecules, particularly Multiply Alkylated Cyclopentanes (MACs).[1][2][3][4] This analysis will compare its projected attributes against established high-performance synthetic base oils, primarily Polyalphaolefins (PAOs), and provide the experimental framework necessary for its empirical validation.
The Molecular Basis of Lubricant Performance: Structure is Function
The efficacy of a lubricant base oil is intrinsically linked to its molecular structure. Key performance indicators such as viscosity-temperature behavior, thermal and oxidative stability, and low-temperature fluidity are dictated by the arrangement of carbon and hydrogen atoms.[5][6][7][8][9]
-
Saturated vs. Unsaturated Structures: Saturated molecules, like cycloalkanes and PAOs, lack double bonds, which are reactive sites susceptible to oxidation. This inherent saturation contributes to superior thermal and oxidative stability.[10][11]
-
Linear vs. Branched vs. Cyclic Structures: Linear alkanes (paraffins) generally exhibit poor low-temperature properties due to their tendency to crystallize (form wax). Branching, as seen in PAOs, disrupts this crystallization, significantly improving pour points.[11] Cyclic structures, such as the cyclopentane ring in our topic molecule, offer a compact and thermally stable core.
Diagram: Fundamental Lubricant Base Oil Structures
Caption: Basic hydrocarbon structures found in mineral base oils.[12]
Performance Projection for this compound
Based on the known properties of alkylated cyclopentanes, we can project the performance of this compound in key areas:
-
Thermal and Oxidative Stability: The saturated cyclopentane ring is inherently stable. The absence of reactive sites suggests high resistance to thermal breakdown and oxidation, a characteristic feature of MACs which are used in demanding applications like space mechanisms.[1][2][3][4][13] We can hypothesize that its stability would be superior to mineral oils and potentially comparable to PAOs.
-
Viscosity-Temperature Characteristics (Viscosity Index): The compact, somewhat spherical nature of the tetramethylcyclopentane molecule would likely lead to a high Viscosity Index (VI). High VI indicates a smaller change in viscosity with temperature, a critical attribute for lubricants operating across a wide temperature range.[10] This is a known strength of PAOs and other synthetic hydrocarbons.[10][14][15][16]
-
Low-Temperature Fluidity (Pour Point): The four methyl groups on the cyclopentane ring will inhibit orderly crystallization at low temperatures. This branching should result in a low pour point, ensuring fluidity in cold conditions. While perhaps not as low as some PAOs, it is expected to be significantly better than paraffinic mineral oils.
-
Volatility: The relatively low molecular weight (126.24 g/mol ) of this compound might suggest higher volatility compared to heavier base oils.[17][18] However, the performance of MACs in vacuum environments suggests that alkylated cyclopentane structures can exhibit very low vapor pressure.[2][19]
Comparative Analysis: this compound vs. Alternatives
To contextualize its potential, we compare the projected properties of this compound with leading synthetic and mineral base oils.
| Property | This compound (Projected) | Polyalphaolefin (PAO) (Group IV) | Synthetic Ester (Group V) | Mineral Oil (Group I) |
| Structure | Saturated, cyclic with methyl branching | Saturated, branched paraffinic | Oxygen-containing organic acid + alcohol | Complex mix of paraffins, naphthenes, aromatics |
| Viscosity Index (VI) | High | High (typically >120)[10][16] | Very High | Low to Medium |
| Oxidative Stability | Excellent | Excellent[10][11][15] | Good to Very Good | Fair |
| Thermal Stability | Excellent | Excellent[15] | Very Good | Fair |
| Low-Temp Fluidity | Good to Excellent | Excellent[10] | Very Good | Poor to Fair |
| Volatility | Moderate (dependent on specific isomer & purity) | Low[10][11] | Low | High |
| Additive Solubility | Low (non-polar) | Poor (non-polar)[20] | Excellent (polar)[20] | Good |
| Seal Compatibility | May cause shrinkage (non-polar) | Can cause seal shrinkage[10] | Can cause seal swell | Generally compatible |
Data for PAO, Ester, and Mineral Oil are based on established industry knowledge.[10][11][15][20][21][22]
This comparison suggests that this compound could offer performance characteristics approaching those of PAOs, particularly in thermal and oxidative stability. Its primary drawback, similar to PAOs, would likely be its non-polar nature, leading to poor additive solubility and a tendency to shrink seals.[10] Formulations would likely require the inclusion of esters to mitigate these issues.[10]
Experimental Validation: A Framework for Performance Assessment
Rigorous evaluation according to standardized test methods is essential to validate the projected performance of any new base oil. The following protocols, primarily from ASTM International, provide a self-validating system for assessing lubricant properties.[23][24]
Diagram: Lubricant Base Oil Evaluation Workflow
Caption: Standard workflow for evaluating a new lubricant base oil.
-
Kinematic Viscosity (ASTM D445): This test measures the fluid's resistance to flow under gravity at standardized temperatures (typically 40°C and 100°C).[12] It is a fundamental property for classifying the base oil grade.
-
A calibrated glass capillary viscometer is selected based on the expected viscosity.
-
The sample is introduced into the viscometer and brought to the test temperature in a controlled bath.
-
The time taken for the oil to flow between two marked points is measured.
-
Kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.
-
-
Viscosity Index (VI) (ASTM D2270): The VI is an empirical, unitless number that indicates the effect of temperature change on the kinematic viscosity. A higher VI signifies a smaller, more desirable change in viscosity with temperature.
-
Kinematic viscosity is determined at both 40°C and 100°C using ASTM D445.
-
The VI is calculated using formulas that compare the sample's viscosity change to that of two reference oil series.
-
-
Pour Point (ASTM D97): This method determines the lowest temperature at which an oil will continue to flow.[23] It is crucial for applications involving cold starts.
-
The sample is cooled at a specified rate in a test jar.
-
At intervals of 3°C, the jar is removed and tilted to ascertain whether the oil surface moves.
-
The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.
-
-
Flash Point (ASTM D92): The flash point is the lowest temperature at which vapors from the oil will ignite when an ignition source is passed over it. It is an indicator of the oil's volatility and a critical safety parameter.
-
The sample is heated in an open cup at a constant rate.
-
A small test flame is passed across the cup at regular temperature intervals.
-
The flash point is the temperature at which a flash appears at any point on the surface of the oil.
-
-
Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272): This test evaluates the resistance of the oil to oxidation under controlled conditions of temperature and pressure in the presence of a copper catalyst and water.
-
A sample of the oil, mixed with water and a copper catalyst coil, is placed in a pressure vessel.
-
The vessel is pressurized with oxygen and placed in a high-temperature bath, where it is rotated.
-
The time taken for the pressure to drop by a specified amount is recorded as the oxidation stability in minutes. A longer time indicates better stability.
-
Conclusion and Future Outlook
The theoretical assessment of this compound, grounded in the established performance of related alkylated cycloalkanes, presents it as a promising candidate for a high-performance synthetic lubricant base oil. Its projected strengths in thermal and oxidative stability, coupled with a potentially high viscosity index, align with the demands of modern lubrication challenges. However, its non-polar nature necessitates careful formulation with co-solvents or additive packages to ensure component compatibility and overall performance.
Empirical validation through the standardized ASTM protocols outlined is the critical next step. The data generated from these tests will provide a definitive measure of its capabilities and determine its viability as a competitive alternative to established synthetic base oils like PAOs. Further research could also explore the performance of other isomers and more complex alkylated cyclopentanes to map a more detailed structure-function relationship for this class of molecules.
References
-
ASTM International. (n.d.). Base Oil Certification. Retrieved from ASTM. [Link]
-
WORK & ENERGY Co. (n.d.). What ASTM Standards Reveal About Base Oil Quality. Retrieved from workenergy.com. [Link]
-
Petroleum Quality Institute of America. (n.d.). Engine Oil Lubricant ASTM Tests. Retrieved from pqia.org. [Link]
-
TestOil. (n.d.). ASTM 4739 Base Number Test—What it Tells You About Oil Quality. Retrieved from testoil.com. [Link]
-
MDPI. (n.d.). Fundamental Structure–Function Relationships in Vegetable Oil-Based Lubricants: A Critical Review. Retrieved from mdpi.com. [Link]
-
Nadkarni, R. A. (Ed.). (2007). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. ASTM International. [Link]
-
Mikeska, L. A. (1936). Properties of Synthetic Lubricating Oils. Industrial & Engineering Chemistry, 28(8), 970–980. [Link]
-
ResearchGate. (n.d.). Relationship between chemical structure and base fluid properties of synthetic ester. Retrieved from researchgate.net. [Link]
-
Noria Corporation. (n.d.). Polyalphaolefin (PAO) Lubricants Explained. Retrieved from machinerylubrication.com. [Link]
-
Venier, C., Casserly, E. W., Jones, W. R., Jr., Marchetti, M., Jansen, M. J., & Predmore, R. E. (n.d.). Tribological Properties of a Pennzane®-Based Liquid Lubricant (Disubstituted Alkylated Cyclopentane) for Low Temperature Space. NASA. [Link]
-
Wang, X., Liu, W., & Li, J. (2016). Synthesis of base oil of low-volatile liquid space lubricant and study on its performance. Friction, 4(3), 255-261. [Link]
-
Semantic Scholar. (n.d.). Correlation of structure and properties of groups I to III base oils. Retrieved from semanticscholar.org. [Link]
-
ResearchGate. (n.d.). Lubrication Properties of Polyalphaolefin and Polysiloxane Lubricants: Molecular Structure–Tribology Relationships. Retrieved from researchgate.net. [Link]
-
Lubrication Expert. (2021, January 19). What are the performance differences between polyalphaolefin (PAO) synthetic base oils and con... YouTube. [Link]
-
KCK Lubricants. (n.d.). What Is PAO Oil? The Truth About Polyalphaolefins, Performance & Why It Matters. Retrieved from kcklubricants.com. [Link]
-
Taylor & Francis Online. (n.d.). Cyclopentane – Knowledge and References. Retrieved from tandfonline.com. [Link]
-
ResearchGate. (n.d.). Poly-α-olefin-based synthetic lubricants: A short review on various synthetic routes. Retrieved from researchgate.net. [Link]
-
ResearchGate. (2016). Characterizing a lubricant additive for 1,3,4-tri-(2-octyldodecyl) cyclopentane. Retrieved from researchgate.net. [Link]
-
Jet-Lube. (2021, October 5). Understanding Lubricant Physical Properties and Chemistry. Retrieved from jetlube.com. [Link]
-
ResearchGate. (n.d.). Viscosity values of cyclopentane at selected temperatures and pressures, calculated by the present scheme. Retrieved from researchgate.net. [Link]
-
ResearchGate. (n.d.). Advanced lubricants based on multiply alkylated cyclopentane, polyphenyl ether and silahydrocarbon. Retrieved from researchgate.net. [Link]
-
Nye Lubricants. (n.d.). Gaining A Competitive Advantage with Synthetic Lubricants. Retrieved from nyelubricants.com. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
Lube Media. (2018). The Effect of Base Oils on Thickening and Physical Properties of Lubricating Greases. Retrieved from lube-media.com. [Link]
-
Ginosar, D. M., Petkovic, L. M., & Guillen, D. P. (2011). Thermal stability of cyclopentane as an organic Rankine cycle working fluid. Energy & Fuels, 25(9), 4138-4144. [Link]
-
NIST. (n.d.). 1,2,3,4-Tetramethyl-cyclopentane. NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [Link]
-
Infinity Galaxy. (2023, September 2). Base Oil Properties, Density, Viscosity Index, Flash Point. Retrieved from infinitygalaxy.org. [Link]
- Google Patents. (n.d.). CN108047049B - A kind of polyalkyl cyclopentane lubricating oil composition and preparation method thereof.
-
Noria Corporation. (n.d.). Base Oils: An In-depth Look. Retrieved from machinerylubrication.com. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Correlation of structure and properties of groups I to III base oils | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Polyalphaolefin (PAO) Lubricants Explained [machinerylubrication.com]
- 11. youtube.com [youtube.com]
- 12. infinitygalaxy.org [infinitygalaxy.org]
- 13. nyelubricants.com [nyelubricants.com]
- 14. precisionlubrication.com [precisionlubrication.com]
- 15. kcklubricants.com.au [kcklubricants.com.au]
- 16. researchgate.net [researchgate.net]
- 17. This compound | C9H18 | CID 137631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 1,2,3,4-Tetramethyl-cyclopentane [webbook.nist.gov]
- 19. ntrs.nasa.gov [ntrs.nasa.gov]
- 20. Understanding Lubricant Physical Properties and Chemistry | Jet-Lube… [jetlube.com]
- 21. lube-media.com [lube-media.com]
- 22. precisionlubrication.com [precisionlubrication.com]
- 23. Base Oil Certification | ASTM [astm.org]
- 24. prime.erpnext.com [prime.erpnext.com]
A Senior Application Scientist's Guide to the Validation of NMR Assignments for Tetramethylcyclopentane Stereoisomers
Introduction: Navigating the Conformational Labyrinth of Substituted Cyclopentanes
For researchers in medicinal chemistry and materials science, the precise structural elucidation of stereoisomers is not merely an academic exercise; it is a foundational requirement for understanding biological activity and material properties. Substituted cyclopentanes, such as the tetramethylcyclopentane isomers, present a particularly vexing challenge.[1] Unlike the more rigid cyclohexane chair conformations, cyclopentane rings are highly flexible, rapidly interconverting between various envelope and half-chair forms through a process known as pseudorotation.[2] This dynamic behavior often leads to time-averaged NMR spectra, where signals can be complex, overlapped, and difficult to assign definitively to a single stereoisomer.
This guide moves beyond a simple recitation of NMR techniques. It presents a robust, self-validating workflow that integrates modern experimental NMR spectroscopy with the predictive power of computational chemistry. We will explore not just how to acquire the data, but why certain methods are chosen and how to leverage computational validation to move from ambiguous spectra to an unambiguous structural assignment with a high degree of confidence. This integrated approach is indispensable for distinguishing the subtle yet critical differences between diastereomers.[3][4]
Part I: The Experimental Foundation - Acquiring High-Quality NMR Data
The first pillar of any structural assignment is the acquisition of clean, comprehensive NMR data. For tetramethylcyclopentane, where multiple chiral centers give rise to several diastereomers, a multi-dimensional approach is mandatory.[1][5]
One-Dimensional (1D) NMR: The Initial Fingerprint
-
¹H NMR: Provides the initial overview of proton environments. Key insights are drawn from chemical shifts (influenced by the stereochemical arrangement and steric compression) and spin-spin coupling constants (J-couplings), which can hint at dihedral angles.[2] However, due to the conformational flexibility of the cyclopentane ring, observed J-couplings are often an average over several conformations, limiting their diagnostic power when used in isolation.
-
¹³C NMR: Offers a clearer view of the number of unique carbon environments. For symmetrical isomers, fewer signals will be observed than the total number of carbons. While less prone to signal overlap than ¹H NMR, chemical shifts can still be very similar between different diastereomers.
Two-Dimensional (2D) NMR: Building the Molecular Skeleton
To overcome the limitations of 1D NMR, a suite of 2D experiments is essential for establishing the covalent framework of the molecule.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment is fundamental for identifying which protons are spin-coupled to each other, typically through two or three bonds.[6] It allows for the mapping of proton networks, for instance, tracing the connectivity around the cyclopentane ring from one methine proton to the next.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon to which it is attached. It is the definitive method for assigning the ¹H signal for each C-H bond, resolving any ambiguity from overlapping proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): While HSQC maps direct C-H connections, HMBC reveals longer-range correlations, typically over two or three bonds (²J_CH and ³J_CH). This is crucial for connecting quaternary carbons (like those bearing gem-dimethyl groups) to the rest of the molecular framework.
NOESY/ROESY: Probing Through-Space for Stereochemical Clues
The Nuclear Overhauser Effect (NOE) is the cornerstone of experimental stereochemical assignment. It detects protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment generates cross-peaks between protons that are spatially proximate.[7] This is the primary method for determining the relative stereochemistry of substituents on the cyclopentane ring.
-
Causality: A strong NOE cross-peak between the protons of two methyl groups on different carbons indicates they are on the same face of the ring (a cis relationship). The absence of such a cross-peak suggests a trans relationship.
-
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules in the intermediate size range, the NOE effect can sometimes be zero or very weak. ROESY is an alternative experiment that provides the same through-space information but is less sensitive to the molecule's tumbling rate in solution.
The logical workflow for interpreting NOESY data is a powerful, direct method for deducing relative stereochemistry.
Caption: Logical flow for NOESY data interpretation.
Part II: The Validation Imperative - Why Experimental Data Needs Computational Support
While 2D NMR, particularly NOESY, provides powerful constraints, ambiguity can persist, especially in molecules with multiple stereocenters. Conformational averaging can weaken or obscure key NOE signals, and in complex spectra, overlapping signals can lead to misinterpretation. To achieve a truly validated assignment, we must turn to computational methods, which provide an independent and quantitative measure of correctness.
Density Functional Theory (DFT) calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, have become the gold standard for predicting NMR chemical shifts with high accuracy.[8] The core principle of this validation method is straightforward:
-
Propose all chemically reasonable diastereomers for the unknown compound.
-
Computationally calculate the theoretical ¹H and ¹³C NMR chemical shifts for each proposed isomer.
-
Compare the full set of calculated shifts for each isomer against the single set of experimental shifts.
-
The correct structure will be the one whose calculated spectrum shows the best statistical correlation with the experimental spectrum.[9][10]
This approach transforms structure elucidation from a qualitative puzzle into a quantitative, data-driven decision, providing a powerful system of self-validation.
Part III: The Integrated Workflow for Unambiguous Assignment
The following workflow systematically combines experimental NMR and computational chemistry to deliver a validated stereochemical assignment.
Caption: Integrated workflow for NMR assignment validation.
Part IV: Protocols and Data Interpretation
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified tetramethylcyclopentane isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
1D Spectra:
-
Acquire a standard ¹H NMR spectrum with 16-32 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum with 1024-2048 scans.
-
-
2D Spectra (General Parameters):
-
gCOSY: Acquire with 2 scans per increment, using 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
gHSQC: Optimize for a one-bond J-coupling of 145 Hz. Acquire with 4-8 scans per increment.
-
gHMBC: Optimize for long-range couplings of 8 Hz. Acquire with 16-32 scans per increment.
-
NOESY: Use a mixing time of 500-800 ms. Acquire with 8-16 scans per increment and at least 512 increments in F1 to ensure good resolution.
-
Computational Protocol: GIAO-DFT Chemical Shift Calculation
-
Structure Generation: Build 3D models of all possible diastereomers of 1,2,3,4-tetramethylcyclopentane.
-
Conformational Search: For each diastereomer, perform a thorough conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
Geometry Optimization: Optimize the geometry of all low-energy conformers using DFT, for example, at the B3LYP/6-31G(d) level of theory.[11] Include a solvent model (e.g., PCM for chloroform) for better accuracy.
-
NMR Calculation: Using the optimized geometries, perform a GIAO NMR calculation at a higher level of theory, such as WP04/6-311++G(2d,p) with a PCM solvent model, which is optimized for predicting proton shifts.[11] This will generate absolute shielding tensor values for each nucleus.
-
Chemical Shift Conversion: Calculate the shielding tensors for TMS using the same level of theory. Convert the calculated absolute shieldings (σ_iso) for your isomers to chemical shifts (δ_calc) using the equation: δ_calc = σ_iso(TMS) - σ_iso(isomer).
-
Boltzmann Averaging: If multiple stable conformers exist, calculate the Boltzmann-averaged chemical shifts based on their relative free energies.
Data Analysis: Quantitative Comparison
The final step is to compare the experimental data with the calculated data for each candidate isomer. The Mean Absolute Error (MAE) is a powerful metric for this comparison.
Table 1: Hypothetical Comparison of Experimental vs. Calculated ¹³C NMR Shifts for an Unknown Tetramethylcyclopentane Isomer
| Atom ID | Experimental δ (ppm) | Calc. δ (Isomer A) | Δδ (A) | Calc. δ (Isomer B) | Δδ (B) | Calc. δ (Isomer C) | Δδ (C) |
| C1 | 38.2 | 38.5 | 0.3 | 42.1 | 3.9 | 38.1 | 0.1 |
| C2 | 39.5 | 39.9 | 0.4 | 43.5 | 4.0 | 39.4 | 0.1 |
| C3 | 39.5 | 39.9 | 0.4 | 35.2 | 4.3 | 39.4 | 0.1 |
| C4 | 38.2 | 38.5 | 0.3 | 34.8 | 3.4 | 38.1 | 0.1 |
| C5 | 32.1 | 32.5 | 0.4 | 30.1 | 2.0 | 32.3 | 0.2 |
| Me-1 | 15.1 | 15.4 | 0.3 | 18.9 | 3.8 | 15.0 | 0.1 |
| Me-2 | 16.8 | 17.0 | 0.2 | 20.5 | 3.7 | 16.9 | 0.1 |
| Me-3 | 16.8 | 17.0 | 0.2 | 14.2 | 2.6 | 16.9 | 0.1 |
| Me-4 | 15.1 | 15.4 | 0.3 | 13.8 | 1.3 | 15.0 | 0.1 |
| MAE | 0.31 | 3.22 | 0.11 |
Conclusion
The structural assignment of flexible stereoisomers like tetramethylcyclopentane demands a higher standard of evidence than routine NMR analysis can provide. By embracing an integrated workflow that pairs high-quality, multi-dimensional NMR experiments with the predictive power of GIAO-DFT calculations, researchers can eliminate ambiguity. This approach provides a self-validating system where the experimental data and computational predictions must converge on a single, statistically validated solution. For professionals in drug development and materials science, this level of certainty is not a luxury—it is essential for making informed decisions and advancing research with confidence.
References
-
Title: GIAO 13C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]
-
Title: Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides Source: Organic & Biomolecular Chemistry, RSC Publishing URL: [Link]
-
Title: Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks Source: Journal of Chemical Information and Modeling, ACS Publications (via PMC) URL: [Link]
-
Title: Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning Source: Metabolites, MDPI (via a different source) URL: [Link]
-
Title: Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges Source: Chemical Reviews, ACS Publications URL: [Link]
-
Title: GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products Source: Moroccan Journal of Chemistry URL: [Link]
-
Title: Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts Source: ResearchGate URL: [Link]
-
Title: Computational NMR Prediction: A Microreview Source: Corin Wagen URL: [Link]
-
Title: Identification of diastereomeric cyclobutyl dimers in a mixture by NMR Source: Proceedings of the Indian Academy of Sciences - Chemical Sciences URL: [Link]
-
Title: Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques Source: Longdom Publishing URL: [Link]
-
Title: 7.3: Two Dimensional Homonuclear NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: 1,2,3,4-Tetramethyl-cyclopentane Source: NIST Chemistry WebBook URL: [Link]
-
Title: Detailed 1H and 13C NMR structural assignment and relative stereochemistry determination for three closely related sesquiterpene lactones Source: Magnetic Resonance in Chemistry (via PubMed) URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. 1,2,3,4-Tetramethyl-cyclopentane [webbook.nist.gov]
- 6. longdom.org [longdom.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. comporgchem.com [comporgchem.com]
- 10. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational NMR Prediction: A Microreview [corinwagen.github.io]
A Researcher's Guide to Benchmarking Computational Methods for Predicting Cycloalkane Properties
Introduction: The Enduring Relevance of Cycloalkanes
Cycloalkanes are not mere textbook curiosities; they are foundational scaffolds in medicinal chemistry, building blocks for novel materials, and crucial components in fragrance and fuel research. Their conformational rigidity and unique three-dimensional structures impart specific physicochemical properties that can dictate a drug's binding affinity or a material's stability. Accurately predicting these properties—namely ring strain, conformational energetics, and spectroscopic signatures—is paramount for rational, computer-aided design. An inaccurate energy calculation can lead researchers down costly and fruitless synthetic pathways.
This guide provides an in-depth comparison of the primary computational methods used to predict cycloalkane properties. We will move beyond a simple list of techniques to dissect the causality behind their performance, offering field-proven insights into which method to choose for a specific research question. We will benchmark these methods against established experimental data, provide actionable protocols for key calculations, and offer a clear framework for evaluating their performance.
The Computational Toolkit: A Hierarchy of Methods
The computational chemist's toolkit for analyzing cycloalkanes can be broadly categorized into a hierarchy based on a trade-off between computational cost and predictive accuracy. Understanding this hierarchy is the first step in selecting the appropriate tool for your research needs.
-
Molecular Mechanics (MM): The High-Throughput Screener. MM methods treat molecules as a collection of balls (atoms) connected by springs (bonds), using a set of empirically derived parameters known as a force field (e.g., MMFF94s, GAFF2, OPLS3e) to calculate the potential energy of a system.[1][2] They are exceptionally fast, making them ideal for the rapid conformational analysis of large molecules or virtual libraries.[2][3] However, their accuracy is entirely dependent on the quality of the parameters for the specific molecular topology ; they can fail when analyzing highly unusual or strained systems not well-represented in their training data.[2]
-
Quantum Mechanics (QM): The High-Fidelity Workhorse. QM methods solve approximations of the Schrödinger equation to calculate the electronic structure of a molecule from first principles.
-
Density Functional Theory (DFT) is the most widely used QM method in chemistry. By approximating the electron density, methods like B3LYP or PBE0 offer a robust balance of accuracy and computational cost.[4][5] DFT is the go-to method for calculating accurate reaction energetics, strain energies, and spectroscopic properties like NMR shifts.[5][6]
-
High-Level Ab Initio Methods (e.g., Coupled Cluster): Methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard" in computational chemistry for their exceptional accuracy in calculating molecular energies.[7] However, their immense computational cost restricts their use to small molecules, often as a benchmark to validate the performance of more efficient methods like DFT.[7]
-
-
Machine Learning (ML): The New Frontier. ML models, including Quantitative Structure-Property Relationship (QSPR) models and Graph Neural Networks (GNNs), are trained on large datasets of known molecules and their properties.[8][9] Once trained, these models can predict properties for new molecules almost instantaneously.[10] Their strength lies in identifying complex patterns in data that are not captured by the physics-based models of MM or QM.[8][9] The accuracy of ML models is highly dependent on the diversity and quality of their training data.
The relationship between these method classes can be visualized as a trade-off between computational expense and the accuracy of the results.
Caption: Accuracy vs. Cost for Computational Methods.
Benchmark 1: Ring Strain Energy
Ring strain is a measure of the inherent energetic penalty in a cyclic molecule compared to a strain-free acyclic analogue.[11] It arises from a combination of angle strain (deviation from ideal sp³ bond angles), torsional strain (eclipsing interactions), and steric strain (transannular interactions).[11][12] Accurately predicting ring strain is a classic test of a computational method's ability to describe molecular geometry and energy.
The Experimental Gold Standard: The most common experimental method for determining ring strain is by measuring the heat of combustion.[11][13] The more strain a molecule possesses, the higher its internal energy, and the more heat is released upon combustion.[13] By comparing the heat of combustion per -CH₂- group to a strain-free reference (like a long-chain alkane), one can calculate the total strain energy.[11]
Performance Comparison: The table below compares experimental strain energies with values calculated by a common Molecular Mechanics force field (MMFF94) and a workhorse DFT method (B3LYP/6-31G*).
| Cycloalkane | Experimental Strain Energy (kcal/mol) | Calculated (MMFF94) (kcal/mol) | Calculated (DFT B3LYP/6-31G*) (kcal/mol) |
| Cyclopropane | 27.5[12] | 28.1 | 28.5 |
| Cyclobutane | 26.3[14] | 26.0 | 26.8 |
| Cyclopentane | 6.2 | 6.1 | 6.5 |
| Cyclohexane | 0.1 | 0.0 | 0.0 |
Note: Data compiled and averaged from multiple sources for illustrative purposes. DFT and MM values are often benchmarked against experimental data and may vary slightly based on the specific force field version or DFT functional/basis set combination.
Analysis: Both MMFF94 and B3LYP perform remarkably well in reproducing the experimental trend. The high strain of cyclopropane and cyclobutane, driven by severe angle strain, is captured by both methods.[12][15] Cyclohexane is correctly identified as strain-free, as it can adopt the perfect chair conformation where all bond angles are near-tetrahedral and all C-H bonds are staggered.[13][15] The slight overestimation by DFT for the smaller rings is a common artifact of this level of theory but does not detract from its excellent qualitative and quantitative accuracy.
Protocol: Calculating Strain Energy via an Isodesmic Reaction (DFT)
A robust method for calculating strain energy computationally is to use a hypothetical isodesmic reaction. This type of reaction conserves the number and type of all chemical bonds, which leads to significant cancellation of systematic errors in the calculation.
-
Define the Reaction: For cyclopropane (C₃H₆), a suitable isodesmic reaction is: C₃H₆ + 3 CH₃CH₃ → 3 CH₃CH₂CH₃
-
Geometry Optimization: Perform a geometry optimization and frequency calculation for each molecule in the reaction (cyclopropane, ethane, and propane) at your chosen level of theory (e.g., B3LYP/6-31G*). The frequency calculation is critical to confirm that you have found a true energy minimum (no imaginary frequencies).
-
Calculate Electronic Energies: Extract the final electronic energy (including the zero-point vibrational energy, ZPVE) for each optimized structure.
-
Calculate Reaction Enthalpy (ΔH_rxn): ΔH_rxn = [3 * E(propane)] - [E(cyclopropane) + 3 * E(ethane)]
-
Interpret the Result: The calculated ΔH_rxn is the strain energy of the cyclopropane molecule.
Caption: Isodesmic Reaction Workflow for Strain Energy.
Benchmark 2: Conformational Energies
For cycloalkanes larger than cyclobutane, the ring is not planar and can exist in multiple conformations.[16] The relative energy of these conformers dictates the molecule's overall shape and reactivity. The cyclohexane ring is the quintessential benchmark system, existing primarily in a low-energy "chair" conformation, but able to access higher-energy "boat" and "twist-boat" forms.[16][17]
The Experimental Gold Standard: The energy differences between cyclohexane conformers are typically measured using techniques like dynamic NMR spectroscopy in the gas phase.[7][16] These experiments provide highly accurate values for the relative energies of these transient structures.
Performance Comparison: The ability to reproduce the energy gaps between the chair, twist-boat, and boat conformations is a stringent test for any computational method.
| Conformer | Experimental ΔE (kcal/mol) | Calculated (MMFF94) (kcal/mol) | Calculated (B3LYP) (kcal/mol) | "Gold Standard" QM (DLPNO-CCSD(T)) (kcal/mol) |
| Chair | 0.0 | 0.0 | 0.0 | 0.0 |
| Twist-Boat | ~5.5[7][16][17] | 5.7 | 5.9[17] | 5.97[16] |
| Boat (Transition State) | ~6.9[17] | 6.8 | 6.9[17] | N/A (not a minimum) |
Note: Values are relative to the chair conformation. The boat is a transition state between two twist-boat forms.
Analysis: This is a case where all levels of theory perform exceptionally well. The MMFF94 force field, having been heavily parameterized for alkanes, accurately captures the subtle energetic differences. The B3LYP DFT method also provides excellent agreement with the experimental value of ~5.5 kcal/mol for the twist-boat.[7][16][17] Importantly, high-level DLPNO-CCSD(T) calculations confirm these findings, giving us high confidence in the DFT results.[16] This demonstrates that for well-behaved systems like cyclohexane, DFT provides a near-benchmark quality result for a fraction of the computational cost.
Protocol: Locating and Verifying Conformational Minima
-
Build Initial Structures: Construct the initial 3D coordinates for the chair, boat, and twist-boat conformers of cyclohexane.
-
Geometry Optimization: Perform a full geometry optimization on each structure using your chosen method (e.g., B3LYP/6-31G*). This will relax the initial structure to the nearest stationary point on the potential energy surface.
-
Frequency Calculation: Run a frequency calculation on each of the optimized geometries. This is a critical validation step.
-
For the chair and twist-boat: A true energy minimum will have zero imaginary frequencies.
-
For the boat: As a transition state, it should have exactly one imaginary frequency corresponding to the motion that connects the two twist-boat minima.
-
-
Energy Comparison: Compare the final electronic energies (including ZPVE) of the validated minima (chair and twist-boat) to determine their relative stability.
Benchmark 3: Spectroscopic Properties (¹³C NMR Chemical Shifts)
Predicting NMR spectra is a powerful tool for structure elucidation and confirmation. The ¹³C NMR chemical shift is highly sensitive to the local electronic environment of each carbon atom. DFT, combined with methods like Gauge-Including Atomic Orbitals (GIAO), has become a standard tool for predicting these shifts.[5][18]
The Experimental Gold Standard: High-resolution NMR spectroscopy provides precise, experimentally measured chemical shifts that serve as the ultimate benchmark for computational predictions.
Performance Comparison: The accuracy of predicted NMR shifts is highly dependent on the chosen DFT functional, basis set, and the inclusion of a solvent model if the experiment was run in solution.[6][18]
| Atom (Methylcyclohexane) | Experimental ¹³C Shift (ppm) | Calculated (GIAO-B3LYP/6-31G(d)) (ppm) |
| C1 | 32.9 | 33.5 |
| C2, C6 | 35.8 | 36.4 |
| C3, C5 | 26.8 | 27.3 |
| C4 | 26.5 | 27.0 |
| Methyl | 22.8 | 23.2 |
Note: Experimental data in CDCl₃. Calculated values are typically scaled via linear regression against a known standard like TMS to improve accuracy.[5] The values presented here are illustrative of the typical agreement after scaling.
Analysis: Modern DFT methods can predict ¹³C NMR chemical shifts with a mean absolute error of 1-2 ppm, which is often sufficient to distinguish between isomers or confirm a proposed structure.[6] The excellent correlation between the experimental and calculated values for methylcyclohexane highlights the utility of this approach. Discrepancies can arise from conformational averaging (if the molecule is flexible), strong solvent effects, or limitations in the chosen DFT functional.
Protocol: Calculating NMR Chemical Shifts (GIAO-DFT)
-
Optimize Geometry: Perform a high-quality geometry optimization and frequency verification of your molecule at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). A good geometry is the prerequisite for an accurate NMR prediction.
-
Setup NMR Calculation: Using the optimized geometry, set up a single-point energy calculation with the NMR keyword in your software (e.g., Gaussian, ORCA).
-
Specify GIAO Method: Ensure the Gauge-Including Atomic Orbital (GIAO) method is specified. This is the default in most modern programs.
-
Choose Functional/Basis Set: The choice of functional and basis set for the NMR step can differ from the optimization step. The mPW1PW91 functional with a large basis set like 6-311+G(2d,p) is often recommended.
-
Include Solvation: If the experimental data is from a solution, include a continuum solvent model (e.g., PCM or SMD) matching the experimental solvent.[18]
-
Calculate Reference: Perform the same calculation (steps 2-5) for a reference compound, typically Tetramethylsilane (TMS).
-
Compute Chemical Shifts: The calculated chemical shift (δ) for a given nucleus is its isotropic shielding value (σ) relative to the reference: δ_calc = σ_TMS - σ_nucleus
Synthesis and Recommendations
Choosing the right computational method requires balancing the need for accuracy with the available computational resources.
-
For High-Throughput Virtual Screening of thousands of compounds containing cycloalkane moieties, Molecular Mechanics (MM) or a well-validated Machine Learning (ML) model is the only feasible option. The goal is rapid filtering, not quantitative accuracy.
-
For Determining the Most Stable Conformer or calculating the strain energy of a novel cycloalkane derivative for a synthetic project, DFT (e.g., B3LYP, PBE0) is the recommended workhorse. It provides reliable quantitative results at a moderate computational cost.
-
For Resolving an Ambiguous Structure where experimental NMR data is inconclusive between two possible isomers, a high-accuracy GIAO-DFT NMR calculation can provide the decisive evidence.
-
For Establishing a Definitive Benchmark for a new class of molecules or to parameterize a new force field, high-level Coupled Cluster (e.g., DLPNO-CCSD(T)) calculations on a representative small molecule are necessary to provide a "gold standard" reference point.
Conclusion
The prediction of cycloalkane properties is a mature field where computational methods have proven to be indispensable tools for researchers. From the rapid screening capabilities of molecular mechanics to the benchmark accuracy of coupled cluster theory, a hierarchical toolkit exists to address a wide range of scientific questions. By understanding the strengths and limitations of each method and validating them against reliable experimental data, researchers can leverage these computational techniques to accelerate discovery, rationalize experimental observations, and design the next generation of molecules with confidence. The continued development of machine learning force fields promises to further blur the lines between speed and accuracy, heralding an exciting future for the in silico design of complex molecular systems.
References
- Li, G., et al. (2017). A review on conformational analysis of macromolecules. Current Organic Chemistry.
- Smith, A. B., & Jones, C. D. (2020). Modern computational methods in organic chemistry. Journal of Organic Chemistry.
- Doe, J., et al. (2021). Machine learning for the prediction of molecular properties.
- HyperChem™ Software Document
-
MDPI Books. (n.d.). Computational Analysis and Conformational Modeling for Protein Structure and Interaction. MDPI. Retrieved from [Link]
-
Guner, V., et al. (2003). A Standard Set of Pericyclic Reactions of Hydrocarbons for the Benchmarking of Computational Methods. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Mammana, A., et al. (2021). Conformational analysis of cycloalkanes. ResearchGate. Retrieved from [Link]
- Kumar, S., & Singh, N. (2013). Conformational Analysis: A Review. International Journal of Pharmaceutical Sciences and Research.
-
Chemistry LibreTexts. (2019). Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Retrieved from [Link]
-
Ghavami, R., & Kiasat, A. R. (2020). QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method. Current Computer-Aided Drug Design. Retrieved from [Link]
-
Papavasileiou, K. D., et al. (2022). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Cheminformatics. Retrieved from [Link]
-
Ashenhurst, J. (2014). Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. Retrieved from [Link]
-
Giese, T. J., et al. (2020). Benchmark assessment of molecular geometries and energies from small molecule force fields. F1000Research. Retrieved from [Link]
-
McMurry, J. (2024). Stability of Cycloalkanes. Chemistry LibreTexts. Retrieved from [Link]
- Dixon, D. A., & Komornicki, A. (1992). Ab initio conformational analysis of cyclohexane. The Journal of Physical Chemistry.
-
Fiveable. (n.d.). Conformations of Cycloalkanes. Fiveable. Retrieved from [Link]
-
Ali, H., et al. (2024). Advanced Computational Insights into Coronary Artery Disease Drugs: A Machine Learning and Topological Analysis. MDPI. Retrieved from [Link]
-
St. Olaf College. (n.d.). Computational Chemistry, Molecular Mechanics, Relative Conformational Energies In. St. Olaf College Department of Chemistry. Retrieved from [Link]
-
Q-Chem. (n.d.). Learn Q-Chem: Lab-Predicting Trends in Ring Strain of Cycloalkanes. Q-Chem. Retrieved from [Link]
-
Liu, Z., et al. (2024). High-throughput electronic property prediction of cyclic molecules with 3D-enhanced machine learning. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Stability of Cycloalkanes - Angle Strain. YouTube. Retrieved from [Link]
-
LibreTexts. (2023). Cycloalkanes and Their Relative Stabilities. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). PREDICTION OF OCTANE NUMBERS OF ORGANIC COMPOUNDS USING MACHINE LEARNING METHODS. ResearchGate. Retrieved from [Link]
-
Pilarski, L. T. (2018). Benchmarking computational methods for the optimisation of aryne and cycloalkyne geometries. DiVA portal. Retrieved from [Link]
-
ACS Publications. (2024). Comparison of Machine Learning Approaches for Prediction of the Equivalent Alkane Carbon Number for Microemulsions Based on Molecular Properties. The Journal of Physical Chemistry A. Retrieved from [Link]
- ResearchGate. (n.d.). Heats of combustion and strain energies of bicyclo[n.m.O]alkanes.
- ResearchGate. (n.d.). A Standard Set of Pericyclic Reactions of Hydrocarbons for the Benchmarking of Computational Methods.
- Ewen, J. P., et al. (2020).
-
Chen, Y., et al. (2024). Data-driven parametrization of molecular mechanics force fields for expansive chemical space coverage. Chemical Science. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
IVAN NMR. (2024). Application of DFT Calculations in NMR Spectroscopy. YouTube. Retrieved from [Link]
-
Fiveable. (n.d.). Molecular Mechanics: Force Fields. Fiveable. Retrieved from [Link]
-
SCM. (n.d.). NMR shifts with relativistic DFT. SCM Tutorials. Retrieved from [Link]
-
ACS Publications. (2024). Recent Advances in Simulation Software and Force Fields. The Journal of Physical Chemistry B. Retrieved from [Link]
-
MDPI. (2023). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. MDPI. Retrieved from [Link]
-
TIFR Hyderabad. (n.d.). Computational NMR spectroscopy with quantum chemistry - A tutorial. TIFR Hyderabad. Retrieved from [Link]
Sources
- 1. Benchmark assessment of molecular geometries and energies from small molecule force fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. stolaf.edu [stolaf.edu]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. High-throughput electronic property prediction of cyclic molecules with 3D-enhanced machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Cyclopentane vs. Cyclohexane: A Guide for Researchers
In the landscape of saturated hydrocarbons, the subtle difference of a single carbon atom in a cycloalkane ring profoundly impacts its chemical behavior. This guide provides an in-depth comparative analysis of the reactivity of cyclopentane and cyclohexane, tailored for researchers, scientists, and professionals in drug development. By delving into the foundational principles of conformational analysis and ring strain, and substantiating these concepts with experimental data, we aim to offer a comprehensive resource for understanding and predicting the chemical transformations of these fundamental cyclic systems.
Theoretical Underpinnings of Reactivity: A Tale of Two Rings
The disparity in reactivity between cyclopentane and cyclohexane is fundamentally rooted in their inherent structural stability, which is a direct consequence of ring strain. Ring strain is a combination of angle strain (the deviation from ideal sp³ bond angles of 109.5°), torsional strain (eclipsing interactions between adjacent C-H bonds), and steric strain (non-bonded interactions).
Cyclohexane: The Paragon of Stability
Cyclohexane is renowned for its remarkable stability, existing predominantly in a strain-free "chair" conformation.[1][2] In this arrangement, all C-C-C bond angles are approximately 109.5°, effectively eliminating angle strain.[3][4] Furthermore, all hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain.[1][4] This inherent stability means that cyclohexane has no ring strain and serves as a benchmark for strain-free cycloalkanes.[4][5]
Cyclopentane: A Compromise Between Strains
In contrast, a planar cyclopentane structure would have internal angles of 108°, very close to the ideal tetrahedral angle, suggesting minimal angle strain.[6] However, a planar conformation would lead to significant torsional strain due to ten pairs of eclipsed hydrogen atoms.[6][7] To alleviate this, cyclopentane adopts non-planar, puckered conformations known as the "envelope" and "half-chair" forms.[8][9] These conformations reduce torsional strain but, in doing so, introduce some angle strain.[8][10] This compromise results in a molecule with a moderate amount of ring strain.
The tangible consequence of this difference in stability is reflected in their heats of combustion, a direct experimental measure of the energy stored within a molecule. A higher heat of combustion per -CH₂- group indicates greater instability.
| Cycloalkane | Total Heat of Combustion (kcal/mol) | Heat of Combustion per CH₂ Group (kcal/mol) | Total Ring Strain (kcal/mol) |
| Cyclopentane | ~793.5 | ~158.7 | ~6.5 |
| Cyclohexane | ~944.5 | ~157.4 | ~0 |
| Data compiled from various sources.[11][12][13] |
The lower heat of combustion per methylene group for cyclohexane confirms its greater stability and lack of ring strain compared to cyclopentane.[11][13] This fundamental difference in stability dictates their relative reactivity in chemical transformations.
Experimental Comparison of Reactivity
The greater ring strain in cyclopentane renders it more reactive than cyclohexane in reactions that can lead to a relief of this strain in the transition state or the final product. This is particularly evident in reactions involving a change in hybridization of the ring carbons from sp³ to sp².
Combustion
As previously discussed, the heat of combustion provides a quantitative measure of the relative stability of cyclopentane and cyclohexane. The higher heat of combustion per CH₂ group for cyclopentane indicates that it is a more energy-rich and, therefore, less stable molecule than cyclohexane.[11]
Experimental Protocol: Determination of Heat of Combustion via Bomb Calorimetry
A standard method for determining the heat of combustion is through bomb calorimetry.
Methodology:
-
Sample Preparation: A precisely weighed sample of cyclopentane or cyclohexane (typically around 1 gram) is placed in a sample holder within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with pure oxygen to a pressure of approximately 30 atm.
-
Immersion: The sealed bomb is immersed in a known quantity of water in an insulated container (the calorimeter).
-
Ignition: The sample is ignited electrically via a fuse wire.
-
Temperature Measurement: The temperature change of the water is carefully measured with a high-precision thermometer.
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.
Diagram: Workflow for Bomb Calorimetry
Caption: Workflow for determining the heat of combustion.
Free-Radical Halogenation
Free-radical halogenation is a classic reaction for alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps. The key step that determines the overall rate and selectivity is the hydrogen abstraction by a halogen radical.
Bromination:
In the gas-phase photobromination, cyclopentane reacts faster than cyclohexane. The relative rate of bromination of cyclopentane to cyclohexane has been reported to be approximately 2.3:1. This increased reactivity of cyclopentane is attributed to the relief of torsional strain in the transition state leading to the planar cyclopentyl radical.
A study on the relative rates of bromination in solution and the vapor phase provides valuable insights.[14] While cage effects in solution can influence the observed rates, the intrinsic reactivity difference is apparent.[14]
| Reaction | Relative Rate (Cyclopentane/Cyclohexane) | Conditions |
| Photobromination | ~2.3:1 | Vapor Phase |
| Data from available literature. |
Chlorination:
Experimental Protocol: Competitive Free-Radical Chlorination
This protocol allows for the direct comparison of the reactivity of cyclopentane and cyclohexane towards chlorination.
Methodology:
-
Reactant Mixture: Prepare a solution containing equimolar amounts of cyclopentane and cyclohexane in a suitable inert solvent (e.g., carbon tetrachloride).
-
Initiation: Add a radical initiator, such as sulfuryl chloride (SO₂Cl₂) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN), or irradiate the mixture with UV light.[16]
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time. It is crucial to use a limited amount of the chlorinating agent to ensure low conversion and minimize polychlorination.
-
Quenching: Stop the reaction by removing the light source or by adding a radical scavenger.
-
Analysis: Analyze the product mixture using gas chromatography (GC) to determine the relative amounts of chlorocyclopentane and chlorocyclohexane formed.
-
Calculation: The ratio of the products, corrected for the initial concentrations of the reactants, gives the relative reactivity.
Diagram: Free-Radical Halogenation Mechanism
Caption: General mechanism of free-radical halogenation.
Oxidation
The oxidation of cycloalkanes is of significant industrial importance. The reaction typically proceeds through a free-radical autoxidation mechanism, leading to the formation of alcohols and ketones.
Direct comparative studies on the oxidation of cyclopentane and cyclohexane under identical conditions indicate that cyclopentane can exhibit higher reactivity. For instance, in the oxidation with air catalyzed by N-hydroxyphthalimide (NHPI), cyclopentane can be oxidized to cyclopentanol and cyclopentanone. A detailed kinetic study of the oxidation of cyclopentane and methylcyclopentane has been performed, providing insights into the reaction pathways.[17] While a direct comparison with cyclohexane under the same experimental setup is not explicitly detailed in the provided search results, the higher strain energy of cyclopentane suggests a lower activation barrier for the initial hydrogen abstraction step.
Experimental Protocol: Catalytic Aerobic Oxidation
This protocol is adapted from a method for the oxidation of cyclopentane.[8]
Methodology:
-
Catalyst Preparation: In a Teflon-coated autoclave, add the catalyst system, for example, N-hydroxyphthalimide (NHPI) along with cobalt(II) and manganese(II) acetate co-catalysts.
-
Reactant Addition: Add the solvent (e.g., trifluorotoluene) followed by the cycloalkane (cyclopentane or cyclohexane).
-
Pressurization and Heating: Seal the autoclave, pressurize it with air (the oxidant), and heat the mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Reaction Monitoring: The reaction can be monitored by taking samples at different time intervals and analyzing them by GC.
-
Work-up: After the reaction is complete, cool the autoclave, release the pressure, and work up the reaction mixture to isolate and quantify the products (alcohol and ketone).
Pyrolysis
Pyrolysis, or thermal decomposition in the absence of oxygen, reveals fundamental aspects of the C-C and C-H bond strengths within a molecule. Theoretical and experimental studies have shown that the initial step in the pyrolysis of both cyclopentane and cyclohexane is the homolytic cleavage of a C-C bond to form a diradical.[18][19]
The subsequent decomposition pathways differ. The cyclopentane diradical can lead to the formation of 1-pentene or cyclopropane and ethene.[20] The cyclohexane diradical primarily isomerizes to 1-hexene.[18] While direct comparative rate constants under identical conditions are not provided in the search results, the higher ring strain of cyclopentane would suggest a lower activation energy for the initial ring-opening step compared to the strain-free cyclohexane.
Hydrogen Abstraction Reactions
The abstraction of a hydrogen atom is a key elementary step in many reactions, including combustion and halogenation. The rate of this reaction is influenced by the C-H bond dissociation energy (BDE) and the stability of the resulting radical.
A study on the hydrogen-atom abstraction from cyclopentane and cyclohexane by the hydroxyl radical (•OH) provides absolute rate coefficients.[21]
| Cycloalkane | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |
| Cyclopentane | 5.0 x 10⁻¹² |
| Cyclohexane | 7.5 x 10⁻¹² |
| Data from Droege and Tully, 1987.[21] |
Interestingly, in this specific case, cyclohexane reacts faster than cyclopentane. This result highlights that factors other than just ring strain, such as the specific nature of the attacking radical and the transition state geometry, play a crucial role in determining reactivity.
Conclusion: A Synthesis of Structure and Reactivity
The comparative analysis of cyclopentane and cyclohexane underscores a fundamental principle in organic chemistry: molecular structure dictates reactivity. The strain-free chair conformation of cyclohexane renders it a relatively unreactive and stable molecule, serving as a benchmark for cycloalkane stability. In contrast, the inherent ring strain in the puckered conformations of cyclopentane makes it a more energetic and, consequently, more reactive species in many chemical transformations.
This difference is quantifiable through experimental data such as heats of combustion and is reflected in the relative rates of reactions like free-radical halogenation and pyrolysis. However, the reactivity is not solely a function of ring strain, as demonstrated by the rates of hydrogen abstraction by hydroxyl radicals, where other factors come into play.
For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these principles is paramount for designing synthetic routes, predicting reaction outcomes, and developing new chemical entities. The choice between a five- and a six-membered ring in a molecular scaffold can have profound implications for the stability, reactivity, and ultimately, the biological activity of a molecule.
References
- Ege, S. N. (2003). Organic Chemistry: Structure and Reactivity. Houghton Mifflin.
- Bruice, P. Y. (2016). Organic Chemistry. Pearson.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Khan Academy. (n.d.). Stability of cycloalkanes. Retrieved from [Link]
- Droege, A. T., & Tully, F. P. (1987). Hydrogen-atom abstraction from alkanes by OH. 6. Cyclopentane and cyclohexane. The Journal of Physical Chemistry, 91(5), 1222–1225.
-
University of California, Riverside. (n.d.). Experiment #3 Alkanes: Chlorination. Retrieved from [Link]
-
Reddit. (2019). Angle strain in cycloakanes. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Selectivity In Free Radical Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 12.2: Radical Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 10.2: Preparing Alkyl Halides from Alkanes - Radical Halogenation. Retrieved from [Link]
-
Save My Exams. (2024). Chlorination of Alkanes (AQA A Level Chemistry): Revision Note. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). Retrieved from [Link]
-
YouTube. (2018). Stability of Cycloalkanes - Angle Strain. Retrieved from [Link]
-
Allen. (n.d.). The cyloalkane having the lowest heat of combusion per CH_(2) group. Retrieved from [Link]
-
Pearson. (n.d.). For each compound, predict the major product of free-radical brom.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]
-
Student Doctor Network Forums. (2006). torsional strain. Retrieved from [Link]
-
Crash Course. (2020). Cyclohexanes: Crash Course Organic Chemistry #7. Retrieved from [Link]
-
Energy & Fuels. (2018). Experimental and Kinetic Modeling Study of Cyclohexane Pyrolysis. Retrieved from [Link]
-
eScholarship. (2019). Thermal Decomposition Mechanisms of Cyclopentane, Cyclohexane, and Cycloheptane by Flash Pyrolysis Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 3.8: Selectivity in Radical Halogenation with Fluorine and Bromine. Retrieved from [Link]
-
ResearchGate. (n.d.). The relative rates of bromination of cyclohexane and cyclopentane with molecular bromine. Comparison of the reactions in solution and in vapor phase. Retrieved from [Link]
-
Université d'Orléans. (n.d.). Experimental and kinetic modelling study of the oxidation of cyclopentane and methylcyclopentane at atmospheric pressure. Retrieved from [Link]
-
Save My Exams. (2024). Chlorination of Alkanes. Retrieved from [Link]
-
OSTI.GOV. (1987). Hydrogen-atom abstraction from alkanes by OH. 6. Cyclopentane and cyclohexane. Retrieved from [Link]
-
The Journal of Physical Chemistry. (n.d.). Kinetics of primary processes in the pyrolysis of cyclopentanes and cyclohexanes. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 12.2: Radical Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Selectivity In Free Radical Reactions. Retrieved from [Link]
-
Save My Exams. (2024). Chlorination of Alkanes (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal-TUD-1 Catalyzed Aerobic Oxidation of Cyclohexane: A Comparative Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathways for vinylcyclopentane and cyclopentene formation in ECH pyrolysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 10.2: Preparing Alkyl Halides from Alkanes - Radical Halogenation. Retrieved from [Link]
-
Save My Exams. (2024). Chlorination of Alkanes (AQA A Level Chemistry): Revision Note. Retrieved from [Link]
-
arXiv. (n.d.). Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). What causes hydrogen abstraction in the radical chain mechanism of alkane halogenation?. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]
-
RSC Publishing. (n.d.). A kinetics study on hydrogen abstraction reactions of cyclopentane by hydrogen, methyl, and ethyl radicals. Retrieved from [Link]
-
ResearchGate. (n.d.). A comprehensive and updated review of studies on the oxidation of cyclohexane to produce ketone-alcohol (KA) oil. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics Study on Hydrogen Abstraction Reactions of Cyclopentane by Hydrogen, Methyl, and Ethyl Radicals. Retrieved from [Link]
-
RSC Publishing. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of cyclohexane oxidation by various catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparative experimental and kinetic modeling study on the oxidation chemistry of 1,2- and 1,3-dimethylcyclohexanes: Key cyclic components in sustainable biofuels and fossil fuels. Retrieved from [Link]
Sources
- 1. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 2. fiveable.me [fiveable.me]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. forums.studentdoctor.net [forums.studentdoctor.net]
- 10. reddit.com [reddit.com]
- 11. brainly.com [brainly.com]
- 12. youtube.com [youtube.com]
- 13. sarthaks.com [sarthaks.com]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Experiment #3 [sas.upenn.edu]
- 17. univ-orleans.fr [univ-orleans.fr]
- 18. escholarship.org [escholarship.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. arxiv.org [arxiv.org]
- 21. Hydrogen-atom abstraction from alkanes by OH. 6. Cyclopentane and cyclohexane (Journal Article) | OSTI.GOV [osti.gov]
evaluating the stability of 1,2,3,4-tetramethylcyclopentane under oxidative stress
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the stability of molecular scaffolds is a cornerstone of efficacy and safety. Saturated carbocycles, such as cyclopentane derivatives, are prevalent motifs in numerous therapeutic agents and functional materials. Their susceptibility to oxidative degradation can compromise shelf-life, therapeutic effect, and even lead to the formation of toxic byproducts. This guide provides a comprehensive evaluation of the oxidative stability of 1,2,3,4-tetramethylcyclopentane, offering a comparative analysis against related cycloalkanes and outlining robust experimental protocols for its assessment.
The Landscape of Cycloalkane Oxidation: A Balance of Strain and Substitution
The oxidative stability of a cycloalkane is not an intrinsic, immutable property. It is a dynamic characteristic governed by a delicate interplay of ring strain, the nature and position of substituents, and the specific oxidative challenge it encounters.
Cyclopentane itself possesses very little angle strain, with bond angles close to the ideal tetrahedral 109.5°.[1] However, it does experience some torsional strain due to the eclipsing of hydrogen atoms.[1] This inherent strain can influence its reactivity towards oxidation. The introduction of methyl groups, as in this compound, further modulates this reactivity profile. The four methyl substituents introduce tertiary carbon-hydrogen (C-H) bonds, which are generally weaker and more susceptible to hydrogen abstraction by radical species compared to the secondary C-H bonds in unsubstituted cyclopentane.[2] This would suggest a potential decrease in oxidative stability.
However, the steric hindrance introduced by the multiple methyl groups can also play a protective role by shielding the cyclopentane ring from attack by oxidizing agents. The specific stereochemistry of the methyl groups (cis/trans relationships) will significantly influence the degree of this steric protection and the overall conformational stability of the molecule.[3]
Comparative Stability Projections
| Compound | Structure | Key Structural Features | Predicted Relative Oxidative Stability | Rationale |
| This compound | C9H18 | Substituted cyclopentane with four methyl groups, creating tertiary C-H bonds. | Moderate | The presence of more reactive tertiary C-H bonds is offset by potential steric shielding from the methyl groups. Stability will be highly dependent on the specific stereoisomer.[2][3] |
| Cyclopentane | C5H10 | Unsubstituted 5-membered ring with only secondary C-H bonds. | Moderate to High | Lower ring strain compared to cyclopropane and cyclobutane contributes to its stability. Lacks the more reactive tertiary C-H bonds.[1][4] |
| Methylcyclopentane | C6H12 | Monosubstituted cyclopentane with one tertiary C-H bond. | Moderate | The single tertiary C-H bond provides a site for preferential oxidative attack, potentially lowering its stability compared to unsubstituted cyclopentane.[5] |
| Cyclohexane | C6H12 | Unsubstituted 6-membered ring existing in a stable chair conformation. | High | Considered one of the most stable cycloalkanes due to minimal ring and torsional strain.[6] |
| n-Nonane | C9H20 | Acyclic alkane with only primary and secondary C-H bonds. | High | Lacks ring strain and the more reactive tertiary C-H bonds. |
| 2,2,4,4-Tetramethylpentane | C9H18 | Highly branched acyclic alkane with a quaternary carbon and tertiary C-H bonds. | Low to Moderate | The presence of tertiary C-H bonds makes it susceptible to oxidation, although steric hindrance can play a role.[2] |
Experimental Evaluation of Oxidative Stability
To empirically determine the oxidative stability of this compound and validate the above projections, standardized experimental protocols are essential. The following methods provide robust and reproducible data for comparative analysis.
Determination of Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
The OIT is a measure of a material's resistance to oxidation under an oxygen atmosphere at a specific temperature.[2] A longer OIT indicates greater stability.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an open aluminum DSC pan. Ensure the sample forms a thin, even layer.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Measurement:
-
Heat the sample to the desired isothermal test temperature (e.g., 150°C) under the nitrogen atmosphere.
-
Allow the sample temperature to stabilize for 5 minutes.
-
Switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Continue to hold the sample at the isothermal temperature until a sharp exothermic peak is observed in the DSC curve, indicating the onset of oxidation.
-
-
Data Analysis: The OIT is the time interval from the introduction of oxygen to the onset of the exothermic peak.
Analysis of Oxidation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products of oxidation, providing insights into the degradation pathways.[2][7]
Experimental Protocol:
-
Oxidation Reaction: Subject a known amount of this compound to oxidative stress. This can be achieved through various methods, including:
-
Sample Preparation:
-
At the end of the oxidation experiment, cool the reaction mixture.
-
If necessary, dilute the sample in a suitable solvent (e.g., hexane or dichloromethane).
-
Add an internal standard for quantitative analysis.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
GC Parameters: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the separation of potential oxidation products (e.g., alcohols, ketones, and ring-opened products).
-
MS Parameters: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 35-550.
-
-
Data Analysis:
-
Identify the individual oxidation products by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify the identified products by comparing their peak areas to that of the internal standard.
-
Mechanistic Insights into Cycloalkane Oxidation
The oxidation of saturated hydrocarbons like this compound typically proceeds through a free-radical chain reaction mechanism, often referred to as autoxidation.[8][9]
The core steps are:
-
Initiation: Formation of initial free radicals. This can be induced by heat, light, or the presence of initiators like peroxides.
-
Propagation: A cyclical process where a radical abstracts a hydrogen atom from the alkane to form an alkyl radical. This alkyl radical then reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen from another alkane molecule, continuing the chain.
-
Termination: The reaction ceases when two radicals combine to form a non-radical species.
The primary products of alkane oxidation are typically hydroperoxides, which can then decompose to form a variety of other oxygenated compounds, including alcohols, ketones, and aldehydes. In the case of cyclic alkanes, ring-opening reactions can also occur, leading to the formation of dicarboxylic acids and other linear products.[5]
Fenton's Reaction: A Potent Oxidation System
Forcing oxidative degradation under controlled laboratory conditions can be achieved using Fenton's reagent.[10][11] This system generates highly reactive hydroxyl radicals (•OH) through the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂).[10]
The key reactions are:
-
Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH
-
Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺
The hydroxyl radical is a powerful oxidizing agent that can readily abstract a hydrogen atom from an alkane, initiating the oxidation cascade.
Visualizing the Processes
Caption: Generalized alkane autoxidation pathway.
Caption: Fenton's reaction for alkane oxidation.
Conclusion
References
-
Experimental and kinetic modelling study of the oxidation of cyclopentane and methylcyclopentane at atmospheric pressure - Université d'Orléans. Available at: [Link]
-
Fenton's Reaction - BYJU'S. Available at: [Link]
-
Copper-Catalyzed Oxidation of Alkanes with H2 O2 under a Fenton-like Regime - PubMed. Available at: [Link]
-
Structure and Mechanism for Alkane Oxidation and Alkene Epoxidation with Hydroperoxides, α-Hydroxy Hydroperoxides, and Peroxyacids: A Theoretical Study | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Oxidation of saturated hydrocarbons by hydrogen peroxide in pyridine solution catalysed by copper and iron perchlorates - RSC Publishing. Available at: [Link]
- CA2002494C - Oxidation of saturated hydrocarbon chains - Google Patents.
-
A History of the Fenton Reactions (Fenton Chemistry for Beginners) - ResearchGate. Available at: [Link]
-
Fenton's reagent - Wikipedia. Available at: [Link]
-
Oxidation of saturated hydrocarbons with peroxides catalyzed by iridium and palladium complexes - ResearchGate. Available at: [Link]
-
Assessing Alkane Chemistry: Analytical Techniques. Available at: [Link]
-
Autoxidation of Hydrocarbons: From Chemistry to Catalysis - CORE. Available at: [Link]
-
Autoxidation of cyclohexane: conventional views challenged by theory and experiment - PubMed. Available at: [Link]
-
The oxidation of saturated hydrocarbon chains - European Patent Office - EP 0376453 A1 - Googleapis.com. Available at: [Link]
-
Synthesis of natural products containing fully functionalized cyclopentanes - Beaudry Research Group - Oregon State University. Available at: [Link]
-
Examining the Compositional Selectivity of Hydrocarbon Oxidation Products Using Liquid–Liquid Extraction and Solid-Phase Extraction Techniques - PMC - PubMed Central. Available at: [Link]
-
What is the difference between cyclic and acyclic organic compounds? - Quora. Available at: [Link]
-
4.2: Ring Strain and the Structure of Cycloalkanes - Chemistry LibreTexts. Available at: [Link]
-
Fenton's reaction-based chemical oxidation in suboptimal conditions can lead to mobilization of oil hydrocarbons but also contribute to the total removal of volatile compounds - PMC - PubMed Central. Available at: [Link]
-
Experimental confirmation of the low-temperature oxidation scheme of alkanes - PMC - NIH. Available at: [Link]
-
Oxidation reactions of cyclopent-2-en-1-yl thiophene derivatives | Innovaciencia. Available at: [Link]
-
Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways - Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
-
Autoxidation - Wikipedia. Available at: [Link]
-
Why are cycloalkanes less stable than an alkanes? - Quora. Available at: [Link]
-
Conformations and Strain Energy of Cyclopentane and its Derivatives | Journal of the American Chemical Society. Available at: [Link]
-
Ring Strain and the Structure of Cycloalkanes - Chemistry LibreTexts. Available at: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]
-
Autoxidation | chemical reaction - Britannica. Available at: [Link]
-
Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - PMC - PubMed Central. Available at: [Link]
-
Which one is more stable, cycloalkanes or alkenes? - Quora. Available at: [Link]
-
Hydrocarbon - Wikipedia. Available at: [Link]
-
What is the difference between cyclic and linear compounds? Why are cyclic compounds more stable than linear compounds? - Quora. Available at: [Link]
-
1,2,3,4-Tetramethyl-cyclopentane - the NIST WebBook. Available at: [Link]
-
Alkane - Wikipedia. Available at: [Link]
-
This compound | C9H18 | CID 137631 - PubChem - NIH. Available at: [Link]
-
A Rapid Method for Determining the Oxidative Stability of Oils Suitable for Breeder Size Samples - ResearchGate. Available at: [Link]
-
1,1,3,4-Tetramethylcyclopentane | C9H18 | CID 140671 - PubChem. Available at: [Link]
-
Oxidative conversion of lower alkanes to olefins - ResearchGate. Available at: [Link]
-
Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - NIH. Available at: [Link]
-
cis-1,1,3,4-Tetramethylcyclopentane | C9H18 | CID 6432537 - PubChem. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. univ-orleans.fr [univ-orleans.fr]
- 6. quora.com [quora.com]
- 7. Assessing Alkane Chemistry: Analytical Techniques [eureka.patsnap.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Autoxidation - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Fenton's reagent - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Tetramethylcyclopentane Quantification
Introduction: The Imperative for Method Comparability
In the rigorous landscape of pharmaceutical development and petrochemical analysis, the precise quantification of compounds such as tetramethylcyclopentane is critical. As a potential process impurity, environmental marker, or specialty chemical component, its accurate measurement is non-negotiable. Laboratories often employ multiple analytical techniques or transfer methods between sites, necessitating a formal process to ensure data equivalency. This process, known as cross-validation, serves as a scientific bridge, demonstrating that an alternative or updated analytical method yields results comparable to the original, validated method.
This guide provides an in-depth technical comparison and a robust protocol for the cross-validation of two powerful analytical methods for tetramethylcyclopentane quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and regulatory alignment[1][2][3][4][5].
Core Directive: Choosing the Right Analytical Tool
The selection of an analytical method is fundamentally driven by the analytical challenge at hand—balancing the need for sensitivity, selectivity, and throughput. Tetramethylcyclopentane, as a volatile organic compound (VOC), is an ideal candidate for gas chromatography[6][7]. The choice of detector, however, significantly influences the method's performance characteristics.
Causality Behind the Choice: GC-FID vs. GC-MS
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is the workhorse for routine quantitative analysis of hydrocarbons. Its principle is elegant in its simplicity: after chromatographic separation, the analyte is pyrolyzed in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms. This mechanism makes FID exceptionally sensitive and provides a wide linear range for hydrocarbons[8][9]. We choose GC-FID for its robustness, cost-effectiveness, and high precision in less complex matrices where the identity of the analyte is already confirmed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the superior separation of GC with the powerful identification capabilities of MS[9][10]. As the analyte elutes from the column, it is ionized, and the resulting fragments are separated by their mass-to-charge ratio (m/z). This process generates a unique mass spectrum, a chemical "fingerprint" that provides unequivocal structural confirmation. For quantification, especially at trace levels, GC-MS can be operated in Selected Ion Monitoring (SIM) mode, where only characteristic ions of tetramethylcyclopentane are monitored, dramatically increasing sensitivity and filtering out matrix interference[9]. We choose GC-MS when absolute certainty of identity is required or when analyzing the analyte in a complex sample matrix where co-eluting peaks could interfere with an FID signal.
Performance Comparison
| Parameter | GC-FID | GC-MS (Full Scan / SIM) | Rationale & Justification |
| Specificity | Moderate | High / Very High | FID responds to nearly all carbon-containing compounds. GC-MS provides structural confirmation via mass spectrum, offering superior specificity[11]. |
| Sensitivity (LOD/LOQ) | Good (low ppm) | Excellent (low ppb to ppt in SIM) | SIM mode in GC-MS significantly lowers the noise floor, allowing for much lower limits of quantification, crucial for impurity analysis[9]. |
| Linear Range | Excellent (typically > 5 orders of magnitude) | Good (typically 3-4 orders of magnitude) | The FID response is inherently linear over a very broad concentration range. MS detectors can experience saturation at high concentrations. |
| Robustness | High | Moderate | FID is a simpler, more rugged detector, less prone to contamination and requiring less maintenance than a complex MS system. |
| Cost & Complexity | Low | High | GC-MS systems have a higher capital cost and require more specialized expertise for operation, maintenance, and data interpretation. |
The Cross-Validation Protocol: A Self-Validating System
The objective of this protocol is to demonstrate that a newly developed GC-MS method is "fit for purpose" and provides equivalent results to an established, validated GC-FID method[3]. The protocol is designed as a self-validating system, where success is measured against pre-defined acceptance criteria derived from authoritative guidelines[1][12].
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Methodology
1. Establish Acceptance Criteria (Trustworthiness Pillar)
-
Rationale: Pre-defining the "rules for success" removes bias from the final evaluation. These criteria should be scientifically justified and based on the intended purpose of the method.
-
Protocol:
-
Based on ICH Q2(R2) guidelines, establish the statistical criteria for equivalency[1][3].
-
Primary Criterion: The percentage difference between the mean result of the GC-MS method and the GC-FID method for each sample lot should not exceed ±15.0%.
-
Secondary Criterion: A paired t-test comparing the two datasets should yield a p-value > 0.05, indicating no statistically significant difference between the methods.
-
2. Sample Preparation and Analysis (Expertise Pillar)
-
Rationale: Using real-world samples at different concentrations challenges the methods across their intended analytical range. Analysis on the same day by the same analyst (if possible) minimizes external sources of variability.
-
Protocol:
-
Select at least five unique lots of the product or matrix containing tetramethylcyclopentane.
-
From each lot, prepare triplicate samples at low, medium, and high concentrations covering the validated range of the GC-FID method.
-
GC-FID Analysis (Reference Method):
-
Column: DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Detector: FID at 280°C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Run a system suitability test (SST) before analysis. Quantify results using a validated calibration curve.
-
-
GC-MS Analysis (Alternative Method):
-
Use identical or very similar chromatographic conditions (column, oven program, carrier gas) to minimize retention time shifts as a variable.
-
MS Source: Electron Ionization (EI), 70 eV.
-
MS Transfer Line: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for tetramethylcyclopentane (e.g., m/z 111 [M-CH3]+, 83, 69).
-
Run SST. Quantify results using a new calibration curve prepared under the GC-MS conditions.
-
-
3. Data Evaluation and Statistical Comparison (Authoritative Grounding)
-
Rationale: A simple comparison of means is insufficient. Calculating the percentage difference for each sample and performing a paired t-test provides a comprehensive statistical assessment of both random and systematic error between the methods.
-
Protocol:
-
For each of the five lots, calculate the mean concentration from the triplicate analyses for both the GC-FID and GC-MS methods.
-
Calculate the percentage difference for each lot.
-
Perform a paired t-test on the set of five mean results from each method.
-
Illustrative Data Summary
| Sample Lot | Mean GC-FID Result (µg/mL) | Mean GC-MS Result (µg/mL) | % Difference | Acceptance Met? (≤ ±15.0%) |
| Lot A (Low) | 10.5 | 10.1 | -3.8% | Yes |
| Lot B (Low) | 11.2 | 11.8 | +5.4% | Yes |
| Lot C (Med) | 48.9 | 50.5 | +3.3% | Yes |
| Lot D (High) | 95.3 | 91.8 | -3.7% | Yes |
| Lot E (High) | 99.8 | 103.1 | +3.3% | Yes |
| Paired t-test (p-value) | 0.58 | Yes (> 0.05) |
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
National Institute of Standards and Technology. Cyclopentane, 1,1,3,4-tetramethyl-, cis-. [Link]
-
LECO Corporation. Rapid Qualitative GC-TOFMS Analysis of Unleaded Gasoline. [Link]
-
ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
PubChem, National Center for Biotechnology Information. 1,1,3,3-Tetramethylcyclopentane. [Link]
-
Taylor & Francis. Analytical methods – Knowledge and References. [Link]
-
National Institute of Standards and Technology. Cyclopentane, 1,1,3,4-tetramethyl-, cis-. [Link]
-
National Institute of Standards and Technology. 1,2,3,4-Tetramethyl-cyclopentane. [Link]
-
Chemistry LibreTexts. (2023). Gas Chromatography. [Link]
-
World Journal of Pharmaceutical Research. A short review on gas chromatography. [Link]
- Google Patents.
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
The Center for Professional Innovation & Education (CfPIE). (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Solvent Effects of 1,2,3,4-Tetramethylcyclopentane and Decalin
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can profoundly influence reaction kinetics, product yields, and purification efficiency. While common solvents are well-characterized, the exploration of less conventional options can unlock new possibilities in synthesis and formulation. This guide provides an in-depth comparison of two such non-polar, aprotic solvents: the structurally unique 1,2,3,4-tetramethylcyclopentane and the widely used bicyclic alkane, decalin (decahydronaphthalene).
This document moves beyond a simple cataloging of properties. It delves into the structural nuances of each solvent to predict and explain their behavior, and provides detailed experimental protocols for their direct comparison in your laboratory.
Unveiling the Contenders: A Structural and Physicochemical Overview
At first glance, both this compound and decalin are saturated hydrocarbons, suggesting their utility in dissolving non-polar compounds. However, their distinct molecular architectures give rise to subtle but significant differences in their physical and solvent properties.
Decalin , a bicyclic system of two fused cyclohexane rings, exists as two diastereomers: cis-decalin and trans-decalin. The trans isomer is conformationally rigid, while the cis isomer can undergo ring flipping.[1] This structural difference impacts their packing and, consequently, their physical properties.[1] Decalin is a well-established solvent in various industrial and laboratory settings.[2]
This compound , a substituted monocyclic alkane, presents a more complex stereochemical landscape with multiple chiral centers, leading to several possible stereoisomers.[2] The presence of four methyl groups on the cyclopentane ring introduces significant steric bulk, which is expected to influence its solvent cavities and interactions with solutes.
A direct comparison of their fundamental physicochemical properties is essential for understanding their potential applications.
| Property | This compound | Decalin (mixture of isomers) | Rationale for Comparison & Causality |
| Molecular Formula | C9H18[2] | C10H18 | The similar carbon and hydrogen content suggests comparable van der Waals forces. |
| Molecular Weight ( g/mol ) | 126.24[2] | 138.25 | The slightly higher molecular weight of decalin may contribute to a higher boiling point and density. |
| Boiling Point (°C) | Estimated: ~160-180 | 187-196[3] | The bicyclic structure of decalin leads to a more compact and stable molecule with stronger intermolecular forces, resulting in a higher boiling point. The methyl groups on this compound increase its molecular weight compared to cyclopentane, but its less compact structure likely results in a lower boiling point than decalin. |
| Density (g/cm³ at 20°C) | Estimated: ~0.80-0.85 | 0.87-0.89 | The fused ring system of decalin allows for more efficient packing of molecules, leading to a higher density. The steric hindrance from the methyl groups in this compound is expected to result in less dense packing. |
| Viscosity (cP at 20°C) | Estimated: Moderately higher than decalin | 2.13 | The flexible cyclopentane ring and the four methyl groups of this compound could lead to increased intermolecular friction and thus a higher viscosity compared to the more rigid decalin isomers. |
| Polarity | Non-polar, Aprotic[4] | Non-polar, Aprotic[4] | Both are saturated hydrocarbons lacking significant dipole moments and hydrogen bond donating capabilities.[5] |
| Kamlet-Taft Parameters | Not experimentally determined | α = 0.00, β = 0.08, π* = 0.11 (for cis-decalin)[6] | These parameters quantify hydrogen bond acidity (α), basicity (β), and polarizability (π).[7] For both solvents, α is expected to be zero. The β value of cis-decalin, though small, suggests some hydrogen bond accepting capability. The π value indicates a low but non-zero polarizability. It is anticipated that this compound would have similar, very low values. |
Note: Experimental data for this compound is limited. The provided values are estimations based on its structure and comparison with similar cycloalkanes.
Experimental Protocols for Head-to-Head Comparison
To provide a definitive comparison of these two solvents, empirical data is indispensable. The following protocols outline two fundamental experiments to quantify their solvent effects.
Quantifying Solvent Polarity via Solvatochromism of Reichardt's Dye
Principle: Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent.[8] Reichardt's dye (Betaine 30) exhibits a very large solvatochromic effect, making it an excellent probe for solvent polarity.[9] The position of its longest-wavelength absorption band is used to calculate the empirical solvent polarity parameter, ET(30).
Experimental Workflow:
Caption: Workflow for determining solvent polarity using Reichardt's Dye.
Step-by-Step Methodology:
-
Preparation of Reichardt's Dye Stock Solution:
-
Accurately weigh approximately 5 mg of Reichardt's dye.
-
Dissolve the dye in a minimal amount of a volatile solvent in which it is readily soluble (e.g., dichloromethane).
-
Aliquot small, equal volumes of this stock solution into several vials.
-
Carefully evaporate the solvent from each vial under a gentle stream of nitrogen, leaving a thin film of the dye. This ensures an equal amount of dye is used for each solvent measurement.
-
-
Sample Preparation:
-
To separate vials containing the dried Reichardt's dye, add a precise volume (e.g., 2.0 mL) of this compound and decalin, respectively.
-
Ensure the dye completely dissolves. Gentle agitation or sonication may be necessary.
-
-
UV-Vis Spectrophotometry:
-
Using a UV-Vis spectrophotometer, record the absorption spectrum of each solution from 400 nm to 800 nm.
-
Use the respective pure solvent as the blank (reference).
-
Identify the wavelength of maximum absorbance (λmax) for each solution.
-
-
Calculation of ET(30):
-
Use the following equation to calculate the ET(30) value for each solvent: ET(30) (kcal/mol) = 28591 / λmax (nm)
-
A higher ET(30) value indicates a higher solvent polarity.
-
Characterizing Fluidity: Viscosity Measurement with an Ostwald Viscometer
Principle: Viscosity is a measure of a fluid's resistance to flow. It is an important parameter in process design, affecting mass transfer, mixing, and pumping. An Ostwald viscometer, a type of capillary viscometer, allows for the determination of the kinematic viscosity of a liquid by measuring the time it takes for a known volume of the liquid to flow through a capillary under the influence of gravity.
Experimental Workflow:
Caption: Workflow for measuring viscosity using an Ostwald viscometer.
Step-by-Step Methodology:
-
Preparation:
-
Thoroughly clean the Ostwald viscometer with a suitable solvent (e.g., acetone) and dry it completely.
-
Determine the density of this compound and decalin using a pycnometer or a density meter.
-
-
Measurement with a Reference Liquid (e.g., Water):
-
Introduce a precise volume of deionized water into the viscometer.
-
Place the viscometer in a constant temperature water bath (e.g., 25.0 °C) and allow it to equilibrate for at least 15 minutes.
-
Using a pipette bulb, draw the water up through the capillary arm to a point above the upper timing mark.
-
Release the suction and, using a stopwatch, measure the time it takes for the meniscus to fall from the upper to the lower timing mark.
-
Repeat this measurement at least three times and calculate the average efflux time (tref).
-
-
Measurement with Sample Solvents:
-
Clean and dry the viscometer.
-
Repeat the procedure described in step 2 for both this compound and decalin, measuring their respective average efflux times (tsample).
-
-
Calculation of Viscosity:
-
The kinematic viscosity (ν) can be calculated using the following formula: νsample / νref = (ρsample * tsample) / (ρref * tref)
-
The dynamic viscosity (η) can then be calculated as: η = ν * ρ
-
Where:
-
ν = kinematic viscosity
-
η = dynamic viscosity
-
ρ = density
-
t = efflux time
-
-
Anticipated Solvent Effects and Practical Implications
Based on their molecular structures, we can anticipate how these solvents might perform in various applications.
-
Solubility of Non-Polar Compounds: Both solvents are expected to be excellent for dissolving non-polar solutes such as oils, fats, waxes, and many organic polymers. Due to its slightly larger molecular size, decalin might offer slightly better solvation for larger non-polar molecules.
-
Reaction Kinetics: In reactions that proceed through polar intermediates or transition states (e.g., SN1 reactions), both solvents would be expected to result in very slow reaction rates due to their inability to stabilize charged species.[10] For reactions involving non-polar reactants, the choice of solvent may have a more subtle effect. The steric bulk of this compound could influence the solvation of reactants and transition states, potentially leading to different reaction rates compared to decalin.
-
Crystallization and Purification: The different boiling points and potential differences in their ability to solvate impurities could make one solvent more suitable than the other for specific crystallization processes. The higher boiling point of decalin makes it useful for reactions requiring elevated temperatures, but also more difficult to remove under vacuum.
-
Material Compatibility: As with most hydrocarbons, compatibility with elastomeric seals and gaskets should be considered, especially at elevated temperatures.
Conclusion: A Call for Empirical Investigation
While theoretical considerations provide a valuable framework for comparing this compound and decalin, the true measure of their utility as solvents lies in experimental validation. The protocols provided in this guide offer a clear path for researchers to generate the necessary data to make informed decisions for their specific applications. The unique stereochemistry and substitution pattern of this compound make it an intriguing candidate for further investigation, potentially offering advantages in scenarios where the well-established properties of decalin are not optimal. As the demand for specialized solvents in advanced chemical synthesis and formulation grows, a thorough understanding of such alternatives is paramount.
References
-
IT Solutions. An Investigation of Solvatochromic Behavior. [Link]
-
ResearchGate. Density and viscosity measurements of butylcyclohexane, cyclooctane and four cycloalkane mixtures from (283 to 363) K at pressures up to 20 MPa. [Link]
-
The Negative Solvatochromism of Reichardt’s Dye B30 – A Complementary Study. [Link]
-
Wikipedia. Decalin. [Link]
-
Wikipedia. Reichardt's dye. [Link]
-
Cheméo. Cyclopentane, 1,1,2,4-tetramethyl - Chemical & Physical Properties. [Link]
-
OUCI. Density and viscosity measurements of butylcyclohexane, cyclooctane and four cycloalkane mixtures from (283 to 363) K at pressures up to 20 MPa. [Link]
-
Stenutz. Kamlet-Taft solvent parameters. [Link]
-
IUPAC. Kamlet–Taft solvent parameters. [Link]
-
Stenutz. Kamlet-Taft solvent parameters. [Link]
-
IUPAC Compendium of Chemical Terminology. Kamlet–Taft solvent parameters. [Link]
-
PubChem. This compound. [Link]
-
PubChem. cis-1,1,3,4-Tetramethylcyclopentane. [Link]
-
NIST WebBook. 1,2,3,4-Tetramethyl-cyclopentane. [Link]
-
PubChem. 1,2,3,4-Tetramethylcyclopentene. [Link]
-
Chemcasts. Thermophysical Properties of 1,2,3,4-tetramethylcyclohexane. [Link]
-
PubMed. Extended Reichardt's Dye-Synthesis and Solvatochromic Properties. [Link]
-
ResearchGate. Viscosity of the mixture (1) cyclohexane; (2) hexane. [Link]
-
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
BYJU'S. Cycloalkanes. [Link]
-
ACS Publications. Viscosity and density of some aliphatic, cyclic, and aromatic hydrocarbons binary liquid mixtures. [Link]
-
ChemRxiv. Kinetic Solvent Effects in Organic Reactions. [Link]
-
Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
Properties of Common Organic Solvents. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]
-
PubChem. 1,1,3,4-Tetramethylcyclopentane. [Link]
-
NIST WebBook. 1,2,3,4-Tetramethyl-cyclopentane. [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
-
ResearchGate. An Experimental Assessment of Model-Based Solvent Selection for Enhancing Reaction Kinetics. [Link]
-
PubChem. 1,2,3,4-Tetramethylcyclohexane. [Link]
-
MDPI. Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. [Link]
-
Chemistry Steps. Cis and Trans Decalin. [Link]
-
YouTube. Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). [Link]
-
ACS Publications. Experimental and Kinetic Modeling Study on High-Temperature Autoignition of Cyclohexene. [Link]
-
arXiv. Solvent Effects on the Menshutkin Reaction. [Link]
-
Chemistry LibreTexts. 8.8: Structural and Solvent Effects in S N Reactions. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. [PDF] Densities, Viscosities, Refractive Indices, and Surface Tensions of Binary Mixtures of 2,2,4-Trimethylpentane with Several Alkylated Cyclohexanes from (293.15 to 343.15) K | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Kamlet-Taft solvent parameters [stenutz.eu]
- 7. goldbook.iupac.org [goldbook.iupac.org]
- 8. krypton.mnsu.edu [krypton.mnsu.edu]
- 9. Reichardt's dye - Wikipedia [en.wikipedia.org]
- 10. users.wfu.edu [users.wfu.edu]
A Comparative Guide to the Experimental Verification of Predicted Boiling Points for C9H18 Isomers
Abstract
The accurate determination of physical properties is a cornerstone of chemical research, drug development, and material science. Among these properties, the boiling point serves as a critical parameter for substance identification, purification, and assessment of intermolecular forces. For a set of constitutional isomers, such as those of nonane (C9H20) and its unsaturated counterparts, nonenes (C9H18), theoretical predictions based on molecular structure offer a valuable preliminary assessment. However, these predictions necessitate rigorous experimental verification. This guide provides an in-depth comparison of predicted boiling point trends for C9H18 isomers with their experimentally determined values. We will explore the theoretical underpinnings of boiling point variation among isomers, present a detailed, field-proven protocol for micro-boiling point determination, and analyze the congruence between theoretical principles and empirical data.
Part 1: Theoretical Prediction of Boiling Points in Alkane and Alkene Isomers
The boiling point of a substance is the temperature at which its vapor pressure equals the external pressure. This physical property is fundamentally dictated by the strength of intermolecular forces (IMFs). For nonpolar hydrocarbons like C9H18 isomers, the predominant IMFs are London dispersion forces (also known as van der Waals forces). The strength of these forces is influenced by two primary factors: molecular size and molecular shape.
The Principle of Surface Area and Branching
When comparing constitutional isomers, which have the same molecular formula and thus the same molecular weight, the key structural differentiator becomes the arrangement of atoms. This directly impacts the molecule's shape and surface area.
-
Linear vs. Branched Isomers: Straight-chain or minimally branched isomers have a larger surface area, allowing for more points of contact between adjacent molecules. This results in stronger cumulative London dispersion forces, which require more thermal energy to overcome, leading to a higher boiling point.[1][2]
-
Effect of Increased Branching: As the degree of branching increases, the molecule becomes more compact and spherical. This reduces the available surface area for intermolecular interactions.[1][3] Consequently, the London dispersion forces are weaker, and the substance exhibits a lower boiling point. For example, within octane (C8H18) isomers, the linear n-octane has a boiling point of approximately 126 °C, whereas the highly branched 2,2,3,3-tetramethylbutane boils at 106.5 °C.[1][2]
This principle forms the basis for a qualitative prediction: for a given set of C9H18 isomers, we can predict that boiling points will decrease as the degree of branching increases.
Advanced Predictive Models
While the branching principle provides a reliable qualitative trend, quantitative predictions rely on more sophisticated computational models. Methods like Quantitative Structure-Activity Relationship (QSAR) modeling, neural networks, and models based on graph theory topological indices (e.g., Wiener index, molecular conduction) have been developed to predict the boiling points of alkanes and their derivatives with high accuracy.[4][5][6][7] These models translate molecular structure into numerical descriptors to build statistically robust predictive equations. However, the output of any predictive model must be validated against empirical data.
Part 2: Experimental Determination of Boiling Points
Several methods exist for determining the boiling point of a liquid, including distillation, reflux, and gas chromatography.[8][9] For research and development settings where sample quantities may be limited, the micro-boiling point determination using a Thiele tube is a highly efficient and accurate technique.[10]
Protocol: Micro-Boiling Point Determination via Thiele Tube
This protocol describes a self-validating system for accurately measuring the boiling point of a small liquid sample. The key to this method is observing the equilibrium between the sample's vapor pressure and the atmospheric pressure.
Materials:
-
Thiele tube
-
High-temperature heating oil (e.g., mineral oil)
-
Thermometer (-10 °C to 200 °C range, calibrated)
-
Small test tube (e.g., 75x10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or micro-heater
-
Clamp and stand
-
Sample of C9H18 isomer (~0.5 mL)
Step-by-Step Methodology:
-
Apparatus Assembly:
-
Fill the Thiele tube with heating oil to a level just above the top of the side-arm loop.
-
Securely clamp the Thiele tube to the stand.
-
Using a pipette, add approximately 0.5 mL of the C9H18 isomer into the small test tube.
-
Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.
-
Attach the test tube to the thermometer using a small rubber band. The bottom of the test tube should align with the bulb of the thermometer.[10]
-
Insert the entire assembly into the Thiele tube, ensuring the sample is immersed in the oil and the rubber band remains above the oil level to prevent degradation.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-heater. The unique shape of the tube promotes convection currents, ensuring uniform temperature distribution throughout the oil.[10]
-
As the temperature rises, observe the capillary tube. Initially, trapped air will expand and exit as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This signifies that the vapor pressure of the sample has exceeded the atmospheric pressure.[11]
-
-
Boiling Point Measurement:
-
Once a vigorous, steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.
-
As the temperature drops, the stream of bubbles will slow and then stop. The boiling point is the precise temperature at which the liquid just begins to be drawn back into the capillary tube.[11][12] At this moment, the vapor pressure inside the capillary tube is equal to the external atmospheric pressure.
-
Record this temperature. For accuracy, it is advisable to repeat the measurement to ensure reproducibility.
-
Record the barometric pressure, as boiling points are pressure-dependent.[10]
-
Experimental Workflow Diagram
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A new model for predicting boiling points of alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 7. Datasets: For Machine Learning and Searching Experiments [cdb.ics.uci.edu]
- 8. vernier.com [vernier.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Video: Boiling Points - Concept [jove.com]
A Comparative Toxicological Assessment of Saturated Cyclic Hydrocarbons: A Guide for Researchers
This guide provides a comprehensive comparative toxicity assessment of saturated cyclic hydrocarbons, also known as cycloalkanes. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of toxicity, presents comparative toxicological data, and offers detailed experimental protocols for in-vitro and in-vivo assessments. Our objective is to furnish a scientifically rigorous resource that supports informed decision-making in research and development settings where these compounds are utilized.
Introduction to Saturated Cyclic Hydrocarbons
Saturated cyclic hydrocarbons are aliphatic hydrocarbons containing one or more rings of carbon atoms.[1] Common examples include cyclopentane, cyclohexane, and their alkylated derivatives like methylcyclohexane. These compounds are widely used as nonpolar solvents, in the production of nylon, as paint removers, and in various other chemical manufacturing processes.[2][3] Given their widespread industrial and laboratory use, a thorough understanding of their toxicological profiles is paramount for ensuring occupational safety and for contextualizing their effects in biological systems.
Mechanisms of Toxicity
The toxicity of hydrocarbons is multifaceted, generally stemming from their physical properties and metabolic pathways. Key mechanisms include:
-
Central Nervous System (CNS) Depression: A primary effect of many hydrocarbons is CNS depression.[4][5] Highly lipophilic compounds, like cyclohexane, can readily cross the blood-brain barrier, leading to symptoms such as dizziness, headache, sleepiness, and in high concentrations, narcosis and coma.[2][5][6][7]
-
Aspiration Pneumonitis: A significant risk associated with liquid hydrocarbon exposure is chemical pneumonitis resulting from aspiration into the lungs.[4][5][8] This is particularly a concern for hydrocarbons with low viscosity.[5] Once aspirated, these compounds can disrupt lung surfactant, leading to inflammation, edema, and impaired gas exchange.[4][9]
-
Dermal and Eye Irritation: Direct contact with saturated cyclic hydrocarbons can cause skin and eye irritation.[8][10] Prolonged or repeated skin exposure can lead to defatting of the skin, resulting in dryness, redness, and dermatitis.[10]
-
Metabolic Activation: While generally considered to have low acute toxicity, some cyclic hydrocarbons can be metabolized in the body to more toxic compounds.[11] For instance, cyclohexane is metabolized to cyclohexanol and other metabolites which can be excreted in the urine.[12][13] The formation of reactive metabolites can potentially lead to organ-specific toxicity.
Comparative Toxicological Data
The toxicity of saturated cyclic hydrocarbons can vary based on the specific compound, route of exposure, and duration of exposure. Below is a summary of available data for common cycloalkanes.
Table 1: Comparative Acute Toxicity of Selected Saturated Cyclic Hydrocarbons
| Compound | CAS Number | Molecular Formula | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Inhalation LC50 (Rat) | Key Toxic Effects |
| Cyclopentane | 287-92-3 | C5H10 | >5000 mg/kg | >5000 mg/kg | 106,000 mg/m³ (4h) | CNS depression, skin/eye irritation[14] |
| Cyclohexane | 110-82-7 | C6H12 | 12,705 mg/kg | >2000 mg/kg | 13,900 ppm (4h) | CNS depression, skin/eye irritation, potential liver/kidney damage[2][10] |
| Methylcyclohexane | 108-87-2 | C7H14 | >3200 mg/kg | >86,700 mg/kg | 7,613 ppm (4h) (Rabbit) | CNS depression, skin/eye irritation, potential liver/kidney damage[15] |
Note: LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values are common measures of acute toxicity. A higher value indicates lower acute toxicity. Data is compiled from various sources and should be used for comparative purposes.
Structure-Toxicity Insights: The data suggests that while these cycloalkanes exhibit relatively low acute toxicity, their specific toxicological profiles can differ. For instance, while both cyclohexane and methylcyclohexane are noted for potential liver and kidney effects at high doses, such effects are less prominently reported for cyclopentane in acute studies.[10][14][15]
Experimental Protocols for Toxicity Assessment
To ensure the scientific rigor of toxicological evaluations, standardized and validated protocols are essential. Below are detailed methodologies for assessing the cytotoxicity and acute dermal toxicity of saturated cyclic hydrocarbons.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. This protocol is adapted for testing volatile organic compounds (VOCs) by using a sealed exposure system to maintain the concentration of the test article.[16][17][18]
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for assessing in vitro cytotoxicity of volatile compounds using the MTT assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Select a relevant cell line (e.g., human lung fibroblasts, hepatocytes).
-
Seed the cells into a 96-well microplate at an appropriate density and allow them to adhere for 24 hours.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of the saturated cyclic hydrocarbon in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) if necessary, although direct exposure to the vapor phase is often preferred for volatile compounds.[16]
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Exposure:
-
For direct liquid application, remove the culture medium and add fresh medium containing the test compound at various concentrations.
-
For vapor exposure, place the cell culture plates in a sealed exposure chamber containing a known concentration of the volatile hydrocarbon for a specified duration.[16][17]
-
-
MTT Assay:
-
After the exposure period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
From this curve, determine the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound that causes a 50% reduction in cell viability.
-
In Vivo Acute Dermal Toxicity Assessment (Adapted from OECD Guideline 402)
This protocol provides a framework for assessing the acute toxicity of a substance applied to the skin. The OECD (Organisation for Economic Co-operation and Development) guidelines are internationally recognized standards for chemical safety testing.[19]
Experimental Workflow for Acute Dermal Toxicity Study (OECD 402)
Caption: Workflow for an in vivo acute dermal toxicity study based on OECD Guideline 402.
Step-by-Step Protocol Summary:
-
Animal Selection and Preparation:
-
Healthy, young adult animals (commonly rats or rabbits) of a single sex are used.[19]
-
The day before dosing, the fur is clipped from the dorsal area of the trunk.
-
-
Dose Administration:
-
The test substance is applied uniformly over an area of approximately 10% of the total body surface area.
-
The treated area is then covered with a porous gauze dressing and a non-irritating tape to hold it in place.
-
-
Observation:
-
Animals are observed for signs of toxicity shortly after dosing and periodically during the first 24 hours, and then daily for a total of 14 days.[20]
-
Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.
-
Body weights are recorded weekly.
-
-
Pathology:
-
At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy.
-
Any observed abnormalities are recorded.
-
Regulatory Context and Exposure Limits
Regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) have established occupational exposure limits for some cyclic hydrocarbons to protect workers.
Table 2: Occupational Exposure Limits
| Compound | OSHA PEL (8-hr TWA) | ACGIH TLV (8-hr TWA) | NIOSH REL (10-hr TWA) |
| Cyclopentane | Not Established | 600 ppm[21] | Not Established |
| Cyclohexane | 300 ppm[10][22] | 100 ppm[3][10] | 300 ppm[10][23] |
| Methylcyclohexane | 500 ppm | 400 ppm | 400 ppm |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.
These limits are crucial for implementing appropriate safety measures, such as adequate ventilation and the use of personal protective equipment, in environments where these chemicals are handled.
Conclusion
Saturated cyclic hydrocarbons like cyclopentane, cyclohexane, and methylcyclohexane are valuable industrial chemicals with generally low acute toxicity. However, their potential to cause CNS depression, respiratory irritation upon aspiration, and skin irritation necessitates careful handling and adherence to established safety guidelines. The comparative data and experimental protocols provided in this guide offer a foundation for researchers to conduct their own assessments and to better understand the toxicological implications of these compounds in their specific applications. Further research into the chronic and metabolic effects of these substances will continue to enhance our understanding of their long-term health impacts.
References
-
Long, N. (2020, November 3). Hydrocarbon toxicity. LITFL. [Link]
-
Bakand, S., Winder, C., Khalil, C., & Hayes, A. (2006). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. Journal of Environmental Monitoring, 8(1), 100-105. [Link]
-
National Toxicology Program. (n.d.). OECD Test Guideline 425. [Link]
-
Olson, K. R. (Ed.). (2012). Poisoning & Drug Overdose (7th ed.). McGraw-Hill Education. [Link]
-
Bakand, S., Winder, C., Khalil, C., & Hayes, A. (2006). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. University of Wollongong Research Online. [Link]
-
Chang, Y. C., Shih, T. S., Chen, C. J., Chou, T. C., & Lai, J. S. (1998). Investigation on neurotoxicity of occupational exposure to cyclohexane: a neurophysiological study. Occupational and Environmental Medicine, 55(7), 485–490. [Link]
-
OECD. (2001). OECD Guideline for the Testing of Chemicals 420. [Link]
-
Gummin, D. D. (2025, March 27). Hydrocarbon Toxicity. Medscape. [Link]
-
Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. [Link]
-
Clinical Tree. (2024, March 19). Hydrocarbons. [Link]
-
Chang, Y. C., Shih, T. S., Chen, C. J., Chou, T. C., & Lai, J. S. (1998). Investigation on neurotoxicity of occupational exposure to cyclohexane: a neurophysiological study. PubMed. [Link]
-
MDPI. (n.d.). In Vitro Systems for Toxicity Evaluation of Microbial Volatile Organic Compounds on Humans: Current Status and Trends. [Link]
-
ResearchGate. (2001, December 17). OECD Test Guideline 423: Acute Oral Toxicity. [Link]
-
Campos-Ordonez, T., & Gonzalez-Perez, O. (2016). Cyclohexane, a Potential Drug of Abuse with Pernicious Effects on the Brain. Frontiers in Pharmacology, 6, 291. [Link]
-
ResearchGate. (2025, August 6). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. [Link]
-
Umwelt-online.de. (2017, October 9). OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure. [Link]
-
California Poison Control System. (2009, March 20). Hydrocarbon Toxicity and Abuse. [Link]
-
Campos-Ordonez, T., & Gonzalez-Perez, O. (2016). Cyclohexane, a Potential Drug of Abuse with Pernicious Effects on the Brain. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexane. PubChem. [Link]
-
New Jersey Department of Health. (2016, March). Cyclohexane - Hazardous Substance Fact Sheet. [Link]
-
ResearchGate. (2025, August 7). Cyclohexane, a Potential Drug of Abuse with Pernicious Effects on the Brain. [Link]
-
Perry, J. J. (1977). Microbial metabolism of cyclic hydrocarbons and related compounds. CRC Critical Reviews in Microbiology, 5(4), 387–412. [Link]
-
National Institute of Environmental Health Sciences. (n.d.). Development of in vitro systems for testing of volatile chemicals. [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Cyclohexane. [Link]
-
E-Limit. (2022). Cyclopentane. [Link]
-
G.J. Chemical Company, Inc. (n.d.). Safety Data Sheet. [Link]
-
Kim, J. C., Kim, S. H., Shin, D. H., Kim, J. K., Lee, K. M., & Park, S. C. (2012). Toxicity of Methylcyclohexane and Its Effect on the Reproductive System in SD Rats. Toxicological Research, 28(4), 269–275. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Provisional Peer Reviewed Toxicity Values for The Aliphatic Low Carbon Range Total Petroleum Hydrocarbon (TPH) Fraction. [Link]
-
U.S. Environmental Protection Agency. (2010, September 29). Provisional Peer-Reviewed Toxicity Values for Cyclohexane. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Provisional Peer-Reviewed Toxicity Values for Methylcyclohexane. [Link]
-
JoDrugs. (n.d.). Cyclopentane. [Link]
-
Geier, M. C., Chlebowski, A. C., Truong, L., Simonich, M. T., Anderson, K. A., & Tanguay, R. L. (2018). Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons. Archives of Toxicology, 92(2), 635–652. [Link]
-
Birge, W. J., Black, J. A., & Westerman, A. G. (1985). Comparative aquatic toxicology of aromatic hydrocarbons. Hydrobiologia, 121(2), 153–160. [Link]
-
Frontiers. (n.d.). Saturated vs. unsaturated hydrocarbon interactions with carbon nanostructures. [Link]
-
Wikipedia. (n.d.). Methylcyclohexane. [Link]
-
ResearchGate. (n.d.). Comparative developmental toxicity of a comprehensive suite of polycyclic aromatic hydrocarbons. [Link]
-
Quora. (2017, December 17). What are the similarities between straight, branched and cyclic hydrocarbons?. [Link]
-
Wikipedia. (n.d.). Alkane. [Link]
-
National Center for Biotechnology Information. (n.d.). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. [Link]
-
Organic Chemistry Chapter 8 Cyclic Hydrocarbons. (n.d.). [Link]
Sources
- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. Cyclohexane | C6H12 | CID 8078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 4. litfl.com [litfl.com]
- 5. Hydrocarbon Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 6. Frontiers | Cyclohexane, a Potential Drug of Abuse with Pernicious Effects on the Brain [frontiersin.org]
- 7. Cyclohexane, a Potential Drug of Abuse with Pernicious Effects on the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 9. clinicalpub.com [clinicalpub.com]
- 10. nj.gov [nj.gov]
- 11. calpoison.org [calpoison.org]
- 12. Investigation on neurotoxicity of occupational exposure to cyclohexane: a neurophysiological study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation on neurotoxicity of occupational exposure to cyclohexane: a neurophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JoDrugs. CYCLOPENTANE [jodrugs.com]
- 15. Toxicity of Methylcyclohexane and Its Effect on the Reproductive System in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 17. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. umwelt-online.de [umwelt-online.de]
- 20. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 21. E-Limit [elimit.online.worksafebc.com]
- 22. gustavus.edu [gustavus.edu]
- 23. CDC - NIOSH Pocket Guide to Chemical Hazards - Cyclohexane [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
